molecular formula C17H20N4NaO9P B10753172 Riboflavin sodium phosphate CAS No. 22251-85-0

Riboflavin sodium phosphate

カタログ番号: B10753172
CAS番号: 22251-85-0
分子量: 478.3 g/mol
InChIキー: OHSHFZJLPYLRIP-BMZHGHOISA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Riboflavin sodium phosphate, also known as flavin mononucleotide (FMN), is the phosphated form of vitamin B2 (riboflavin) and a crucial biological cofactor. This compound serves as the primary prosthetic group for a diverse class of enzymes known as flavoproteins, which are integral to a wide array of redox reactions in cellular metabolism. Its key research value lies in its role in electron transfer processes; the isoalloxazine ring system of FMN undergoes reversible reduction, accepting one or two electrons to facilitate critical biochemical pathways including the mitochondrial electron transport chain, beta-oxidation of fatty acids, and citric acid cycle. Due to its enhanced water solubility compared to riboflavin, researchers utilize this compound extensively in cell culture media fortification, enzymatic assays for oxidoreductases like NADH dehydrogenase, and in studies probing oxidative stress and antioxidant mechanisms. It is an essential reagent for investigating metabolic disorders, mitochondrial function, and the biochemical basis of flavin-dependent enzymatic catalysis. This product is provided for laboratory research applications.

特性

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
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InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1
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InChI Key

OHSHFZJLPYLRIP-BMZHGHOISA-M
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Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]
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Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H20N4NaO9P
Source PubChem
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Related CAS

146-17-8 (Parent)
Record name Riboflavin sodium phosphate
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Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt
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DSSTOX Substance ID

DTXSID80889330
Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1)
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Molecular Weight

478.3 g/mol
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Physical Description

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA]
Record name Riboflavin sodium phosphate
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CAS No.

130-40-5, 22251-85-0
Record name Riboflavin sodium phosphate
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Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt
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Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1)
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Record name Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1)
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Record name Riboflavin 5'-(sodium hydrogen phosphate)
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Foundational & Exploratory

An In-Depth Technical Guide to the Bacterial Riboflavin Biosynthesis Pathway: A Target for Novel Antimicrobial Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Riboflavin (vitamin B2) is an essential precursor to the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a multitude of cellular redox reactions. While humans and other vertebrates must obtain riboflavin through their diet, most bacteria, fungi, and plants possess a de novo biosynthesis pathway. This metabolic route is not only fundamental to bacterial physiology and virulence but also presents a compelling target for the development of novel antimicrobial agents, as its inhibition can be lethal to pathogens that lack a riboflavin uptake mechanism. This guide provides a comprehensive technical overview of the core bacterial riboflavin biosynthesis pathway, detailing its enzymatic steps, regulatory networks, and key methodologies for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this critical bacterial pathway.

Introduction: The Significance of the Riboflavin Biosynthesis Pathway in Bacteria

The riboflavin biosynthesis pathway is a highly conserved metabolic route in the bacterial kingdom, responsible for the production of the vitamin B2 precursor to FMN and FAD. These flavin coenzymes are integral to the function of a vast array of oxidoreductases, participating in critical cellular processes such as cellular respiration, DNA repair, and fatty acid metabolism[1]. The absence of this pathway in humans makes the enzymes involved highly attractive targets for the development of selective antimicrobial agents[1][2][3]. Notably, some pathogenic bacteria, including Mycobacterium tuberculosis and Salmonella typhimurium, are entirely dependent on their endogenous riboflavin supply due to the lack of an efficient uptake system, rendering them particularly vulnerable to inhibitors of this pathway[4].

This guide will dissect the core enzymatic reactions of the pathway, explore its intricate regulatory mechanisms, provide detailed experimental protocols for its study, and discuss its potential as a source of novel antibacterial drug targets.

The Core Biosynthesis Pathway: From GTP and Ribulose-5-Phosphate to Riboflavin

The synthesis of one molecule of riboflavin requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate (Ru5P) as primary substrates[1][5]. The pathway proceeds through a series of enzymatic steps, which are often encoded by a set of genes organized in a rib operon, particularly in Gram-positive bacteria like Bacillus subtilis[5][6][7]. In contrast, in many Gram-negative bacteria, such as Escherichia coli, the rib genes are typically scattered throughout the chromosome[7].

The key enzymes and their respective reactions are as follows:

  • RibA (GTP Cyclohydrolase II): This enzyme catalyzes the first committed step of the pathway, the hydrolytic conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARP), with the release of formate and pyrophosphate[5][8][9]. In some bacteria, including B. subtilis, RibA is a bifunctional enzyme that also possesses 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) activity[5][10].

  • RibD (Bifunctional Deaminase/Reductase): This enzyme is responsible for two sequential modifications of DARP. The deaminase domain first removes the amino group at position 2 of the pyrimidine ring, followed by the reductase domain reducing the ribosyl side chain to a ribityl group, yielding 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ARIP)[1][11].

  • RibB (3,4-dihydroxy-2-butanone-4-phosphate synthase - DHBPS): This enzyme catalyzes the formation of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) from ribulose 5-phosphate[12][13]. This reaction provides the four-carbon unit required for the formation of the xylene ring of riboflavin.

  • RibH (Lumazine Synthase): This enzyme catalyzes the condensation of ARIP and DHBP to form 6,7-dimethyl-8-ribityllumazine[12][14][15]. In many bacteria, RibH forms a complex icosahedral capsid structure[10][16][17][18].

  • RibE (Riboflavin Synthase): This is the final enzyme in the pathway, catalyzing the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which can be recycled back into the pathway[13][19].

The newly synthesized riboflavin is then phosphorylated by a flavokinase (RibF) to yield FMN, which can be further adenylylated by an FAD synthetase (also often a function of RibF) to produce FAD[9].

Riboflavin_Biosynthesis_Pathway cluster_main_pathway Core Riboflavin Biosynthesis cluster_coenzyme_synthesis Flavin Coenzyme Formation GTP Guanosine Triphosphate (GTP) DARP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->DARP RibA (GTP Cyclohydrolase II) Ru5P Ribulose 5-Phosphate (Ru5P) DHBP 3,4-dihydroxy-2-butanone 4-phosphate Ru5P->DHBP RibB (DHBPS) ARIP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate DARP->ARIP RibD (Deaminase/Reductase) Lumazine 6,7-dimethyl-8-ribityllumazine ARIP->Lumazine RibH (Lumazine Synthase) DHBP->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin RibE (Riboflavin Synthase) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN RibF (Flavokinase) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD RibF (FAD Synthetase)

Figure 1: The core bacterial riboflavin biosynthesis pathway.

Regulation of the Riboflavin Biosynthesis Pathway: The FMN Riboswitch

The biosynthesis of riboflavin is tightly regulated in bacteria to prevent the overproduction of this energetically expensive molecule. The primary mechanism of regulation is through a cis-acting regulatory RNA element known as the FMN riboswitch, or RFN element[6][20][21]. This structured RNA element is typically located in the 5'-untranslated region (5'-UTR) of the rib operon mRNA.

The FMN riboswitch functions as a molecular sensor that directly binds to FMN, the product of the pathway[20][22][23]. This binding event induces a conformational change in the RNA structure, leading to the regulation of gene expression through one of two primary mechanisms:

  • Transcriptional Attenuation: In many Gram-positive bacteria, the FMN-bound conformation of the riboswitch promotes the formation of a terminator hairpin structure in the nascent mRNA. This premature termination of transcription prevents the expression of the downstream rib genes[6][21][24]. When FMN levels are low, the riboswitch adopts an alternative conformation that allows transcription to proceed.

  • Translational Initiation Control: In most Gram-negative bacteria, the FMN-bound riboswitch sequesters the ribosome-binding site (Shine-Dalgarno sequence) within a stable hairpin structure. This prevents the initiation of translation of the rib mRNA[6][21][24]. In the absence of FMN, the ribosome-binding site is accessible, and translation can occur.

FMN_Riboswitch_Regulation cluster_low_fmn Low FMN Concentration cluster_high_fmn High FMN Concentration Low_FMN Low [FMN] Riboswitch_ON Riboswitch in 'ON' state (Anti-terminator/Accessible RBS) Low_FMN->Riboswitch_ON Transcription_Translation Transcription/Translation of rib operon proceeds Riboswitch_ON->Transcription_Translation Riboflavin_Synthesis Riboflavin Biosynthesis Transcription_Translation->Riboflavin_Synthesis High_FMN High [FMN] Riboflavin_Synthesis->High_FMN Increases FMN levels Riboswitch_OFF FMN binds to Riboswitch, inducing 'OFF' state (Terminator/Sequestered RBS) High_FMN->Riboswitch_OFF Transcription_Translation_Blocked Premature Transcription Termination or Blocked Translation Initiation Riboswitch_OFF->Transcription_Translation_Blocked Riboflavin_Synthesis_Inhibited Riboflavin Biosynthesis Inhibited Transcription_Translation_Blocked->Riboflavin_Synthesis_Inhibited

Figure 2: The regulatory logic of the FMN riboswitch.

Experimental Methodologies for Studying the Riboflavin Biosynthesis Pathway

Investigating the bacterial riboflavin biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following section provides detailed protocols for key experiments.

Overexpression and Purification of a Key Pathway Enzyme: GTP Cyclohydrolase II (RibA) from E. coli

This protocol describes the overexpression of His-tagged RibA in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Experimental Protocol:

  • Cloning: The ribA gene from E. coli is amplified by PCR and cloned into an expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Expression:

    • Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to grow the culture for 4-6 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged RibA protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Protein_Purification_Workflow Cloning Cloning of ribA into His-tag expression vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression Overexpression induced by IPTG Transformation->Expression Cell_Harvesting Cell Harvesting via Centrifugation Expression->Cell_Harvesting Lysis Cell Lysis by Sonication Cell_Harvesting->Lysis Clarification Clarification of Lysate Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Wash Washing of unbound proteins IMAC->Wash Elution Elution of His-tagged RibA Wash->Elution Analysis Purity Analysis by SDS-PAGE Elution->Analysis Dialysis Dialysis and Storage Analysis->Dialysis

Figure 3: Workflow for the overexpression and purification of His-tagged RibA.

Enzyme Activity Assay for GTP Cyclohydrolase II (RibA)

This protocol provides a method to determine the activity of GTP Cyclohydrolase II by converting its product to a fluorescent derivative and quantifying it by HPLC[5][25][26][27].

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT, and 1 mM GTP.

  • Enzyme Reaction:

    • Add a known amount of purified RibA enzyme to the pre-warmed reaction mixture to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of 1 M HCl.

  • Derivatization:

    • Add a solution of 1% iodine in 2% KI to the reaction mixture and incubate in the dark for 1 hour to oxidize the product.

    • Quench the excess iodine by adding a 1% ascorbic acid solution until the yellow color disappears.

    • Add 1 M NaOH to the mixture to induce the formation of the fluorescent pterin derivative.

  • HPLC Analysis:

    • Centrifuge the mixture to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation at ~365 nm, emission at ~445 nm).

    • Quantify the product by comparing the peak area to a standard curve of a known pterin compound.

Analysis of Intracellular Riboflavin and its Derivatives by HPLC

This protocol describes the extraction of intracellular flavins from bacterial cells and their subsequent analysis by HPLC.

Experimental Protocol:

  • Quenching and Extraction:

    • Rapidly quench the metabolism of a bacterial culture by adding it to a cold (-40°C) 60% methanol solution.

    • Harvest the cells by centrifugation at a low temperature.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).

    • Disrupt the cells by bead beating or sonication.

    • Clarify the extract by centrifugation.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC with a C18 column.

    • Use a mobile phase gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect riboflavin, FMN, and FAD using a fluorescence detector (excitation at ~445 nm, emission at ~525 nm).

    • Quantify the flavins by comparing their peak areas to standard curves of authentic compounds.

Quantitative Data Summary

The kinetic parameters of the enzymes in the riboflavin biosynthesis pathway can vary between different bacterial species. The following table summarizes some of the reported kinetic data.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
RibA Bacillus subtilisGTP--[10]
Escherichia coliGTP--[8]
RibB Vibrio choleraeD-ribulose 5-phosphate--[6][12]
Salmonella typhimuriumD-ribulose 5-phosphate1160.33[21]
RibH Escherichia coli5-amino-6-(D-ribitylamino)uracil4.2-[11]
3,4-dihydroxy-2-butanone 4-phosphate62-[11]
RibE Bacillus subtilis6,7-dimethyl-8-ribityllumazine14-[22]
Photobacterium leiognathi6,7-dimethyl-8-ribityllumazine2.7-[5]

The Riboflavin Biosynthesis Pathway as a Target for Antimicrobial Drug Development

The essentiality of the riboflavin biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an ideal target for the development of novel antibiotics[1][3][4]. The enzymes in this pathway have distinct active sites that can be targeted by small molecule inhibitors.

Several strategies are being pursued in this area:

  • Structure-Based Drug Design: The availability of high-resolution crystal structures for many of the enzymes in the pathway allows for the rational design of inhibitors that can specifically bind to their active sites[6][12][28].

  • High-Throughput Screening: Screening large libraries of chemical compounds for their ability to inhibit the activity of these enzymes can lead to the identification of novel inhibitor scaffolds.

  • Targeting Lumazine Synthase (RibH): The unique icosahedral structure of RibH in some bacteria presents an interesting target for inhibitors that could disrupt its assembly or function[19][27].

The development of inhibitors of the riboflavin biosynthesis pathway holds significant promise for combating the growing threat of antibiotic resistance.

Conclusion

The bacterial riboflavin biosynthesis pathway is a fundamental metabolic process with significant implications for bacterial physiology, virulence, and as a target for antimicrobial drug development. A thorough understanding of the enzymes, their mechanisms, and the intricate regulatory networks that govern this pathway is crucial for researchers in both academia and industry. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital bacterial pathway, with the ultimate goal of developing new and effective therapies to combat infectious diseases.

References

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A Technical Guide to the Mechanism of Action of Riboflavin Sodium Phosphate in Cellular Respiration

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Riboflavin Sodium Phosphate, a water-soluble form of Riboflavin (Vitamin B2), is a critical precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] These flavoenzymes are indispensable for cellular respiration, acting as vital electron carriers in the mitochondrial electron transport chain (ETC). FMN is a prosthetic group for Complex I (NADH:ubiquinone oxidoreductase), and FAD is covalently bound to Complex II (Succinate Dehydrogenase).[3][4][5] Their function is central to the oxidation of NADH and succinate, the transfer of electrons to ubiquinone, and the subsequent generation of the proton motive force that drives ATP synthesis.[6][7] This guide provides an in-depth examination of the biochemical conversion of this compound into its active forms and elucidates their precise roles in the core machinery of cellular energy production. Furthermore, it details robust experimental protocols for the functional assessment of key flavoenzymes, offering a technical resource for researchers in mitochondrial bioenergetics and drug development.

Introduction: From Prodrug to Bioactive Cofactor

This compound serves as a more soluble and bioavailable prodrug of riboflavin.[2][8] In biological systems, it is readily converted into its bioactive forms, FMN and FAD, which are essential for a multitude of redox reactions.[1][9][10] A deficiency in riboflavin directly impairs mitochondrial function, leading to reduced cellular energy and potentially manifesting as metabolic disorders or neurodegenerative diseases.[3][11] Understanding the pathway from this supplemental form to its integration into the core respiratory complexes is fundamental for any investigation into mitochondrial metabolism and pathology.

Biochemical Activation Pathway

The transformation of this compound into the functional coenzymes FMN and FAD is a two-step enzymatic process occurring primarily in the cytosol and mitochondria.[4][12]

Step 1: Conversion to Flavin Mononucleotide (FMN)

Upon cellular uptake, this compound is first hydrolyzed to riboflavin. Subsequently, the enzyme Riboflavin Kinase (RFK) , also known as flavokinase, catalyzes the ATP-dependent phosphorylation of riboflavin to yield Flavin Mononucleotide (FMN), also known as riboflavin-5'-phosphate.[4][11][13][14] This is often the rate-limiting step in the synthesis of flavin cofactors.[14]

  • Reaction: Riboflavin + ATP --Riboflavin Kinase--> FMN + ADP[13]

Step 2: Synthesis of Flavin Adenine Dinucleotide (FAD)

Next, the enzyme FAD Synthetase (FADS) catalyzes the adenylylation of FMN, transferring an adenosine monophosphate (AMP) moiety from a second molecule of ATP to FMN. This reaction forms Flavin Adenine Dinucleotide (FAD).[4][15][16][17] In prokaryotes, these two enzymatic activities are often contained within a single bifunctional protein, whereas in eukaryotes, they are typically carried out by two separate enzymes.[13][15][17]

  • Reaction: FMN + ATP --FAD Synthetase--> FAD + PPi[4]

Riboflavin_Metabolism cluster_0 Cellular Uptake & Conversion RSP Riboflavin Sodium Phosphate RB Riboflavin RSP->RB Hydrolysis FMN Flavin Mononucleotide (FMN) RB->FMN Riboflavin Kinase (RFK) + ATP FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (FADS) + ATP caption Biochemical conversion of this compound.

Biochemical conversion of this compound.

Core Function in the Electron Transport Chain

FMN and FAD function as prosthetic groups, tightly bound to enzymes within the mitochondrial inner membrane, where they act as essential electron carriers. Their ability to accept and donate either one or two electrons makes them uniquely versatile for mediating the flow of electrons from primary donors to ubiquinone.[18]

FMN in Complex I (NADH:Ubiquinone Oxidoreductase)

Complex I, the largest complex of the ETC, is the primary entry point for electrons from NADH.[6]

  • Mechanism: FMN is the first redox cofactor within Complex I.[4] It accepts a hydride ion (two electrons and one proton) from NADH, becoming reduced to FMNH₂.[6] The FMNH₂ then transfers these electrons one at a time to a series of iron-sulfur (Fe-S) clusters within the complex.[4][6] This single-electron transfer capability is crucial for bridging the two-electron donation from NADH to the one-electron carrying capacity of the Fe-S clusters. The electrons are ultimately transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol (QH₂). This electron transfer is coupled to the pumping of four protons from the mitochondrial matrix to the intermembrane space, contributing significantly to the proton motive force.[6]

  • Significance: The stability and assembly of Complex I are directly linked to the availability of FMN. A lack of the FMN precursor, riboflavin, can lead to the degradation of Complex I, highlighting the cofactor's structural and functional importance.[19]

FAD in Complex II (Succinate Dehydrogenase)

Complex II serves a dual role, participating in both the citric acid (TCA) cycle and the electron transport chain.[5][7]

  • Mechanism: FAD is covalently bound to the SdhA subunit of Complex II.[20] In the TCA cycle, Complex II catalyzes the oxidation of succinate to fumarate. During this reaction, two hydrogen atoms (two electrons and two protons) are transferred from succinate directly to the FAD cofactor, reducing it to FADH₂.[7][20] Unlike NADH, the FADH₂ produced remains tightly bound to the enzyme.[4][5] The electrons are then passed internally through a series of three iron-sulfur clusters to a ubiquinone binding site, where they reduce ubiquinone to ubiquinol.[21]

  • Significance: This process provides a direct link between the TCA cycle and the ETC.[7] Unlike Complex I, Complex II does not pump protons across the inner mitochondrial membrane. However, its contribution of electrons to the ubiquinone pool is vital for overall respiratory chain function and ATP production.[7]

ETC_Flavin_Roles cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH + H+ C1 Complex I (NADH Dehydrogenase) NADH->C1 NAD NAD+ Succinate Succinate C2 Complex II (Succinate Dehydrogenase) Succinate->C2 Fumarate Fumarate C1->NAD FMN_node FMN → FMNH₂ Protons 4H+ C1->Protons Proton Pumping FeS1 Fe-S Clusters FMN_node->FeS1 2e⁻ Q Q FeS1->Q C2->Fumarate FAD_node FAD → FADH₂ FeS2 Fe-S Clusters FAD_node->FeS2 2e⁻ FeS2->Q QH2 QH₂ Q->QH2 caption Role of FMN and FAD in the Electron Transport Chain.

Role of FMN and FAD in the Electron Transport Chain.

Experimental Protocols for Flavoenzyme Activity Assessment

Validating the functional integrity of Complex I and Complex II is crucial in both basic research and preclinical drug development. Below are standardized, self-validating protocols for measuring the activity of these key flavoenzymes.

Protocol: Measurement of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This assay measures the NADH oxidation activity of Complex I in isolated mitochondria. The principle relies on monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[22] The specificity is confirmed by using rotenone, a potent Complex I inhibitor.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or fresh tissue using standard differential centrifugation methods. Ensure samples are kept on ice throughout the procedure to maintain enzymatic activity.[22]

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay) to normalize enzyme activity.

  • Reagent Preparation:

    • Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2.

    • NADH Solution: 10 mM NADH in assay buffer (prepare fresh).

    • Decylubiquinone Solution: 2 mM decylubiquinone in ethanol.

    • Inhibitor: 2 mM Rotenone in DMSO.

  • Assay Procedure (96-well plate format):

    • Set up "Total Activity" and "Inhibitor Control" wells.

    • To "Inhibitor Control" wells, add rotenone to a final concentration of 10 µM and incubate for 10 minutes.

    • Add 5-10 µg of mitochondrial protein to each well.

    • Add assay buffer to a final volume of 180 µL.

    • Initiate the reaction by adding 10 µL of NADH solution and 10 µL of decylubiquinone solution.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm kinetically for 5-10 minutes.

    • Calculate the rate of NADH oxidation (ΔA340/min).

    • Specific Complex I activity is calculated as: (RateTotal - RateInhibitor) / (Extinction Coefficient of NADH * mg protein). The extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Complex_I_Workflow start Start: Fresh Tissue/Cells step1 Mitochondrial Isolation (Differential Centrifugation) start->step1 step2 Protein Quantification (BCA Assay) step1->step2 step3 Assay Plate Setup (Total vs. Inhibitor Control) step2->step3 step4 Pre-incubation (Rotenone for Inhibitor Wells) step3->step4 step5 Add Mitochondria & Initiate Reaction (NADH) step4->step5 step6 Kinetic Reading (ΔA340 nm over time) step5->step6 step7 Data Analysis: Calculate Specific Activity step6->step7 end Result: Complex I Activity (nmol/min/mg) step7->end caption Experimental workflow for Complex I activity assay.

Experimental workflow for Complex I activity assay.
Protocol: Measurement of Complex II (Succinate Dehydrogenase) Activity

This colorimetric assay measures the activity of Complex II by coupling the oxidation of succinate to the reduction of an artificial electron acceptor, which results in a color change.[23][24]

Methodology:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove debris.[23][24] The supernatant containing mitochondria can be used directly.

  • Protein Quantification: Determine the protein concentration of the sample homogenate for normalization.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate: 200 mM Sodium Succinate.

    • Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP).

    • Electron Coupler: 10 mM Phenazine methosulfate (PMS).

  • Assay Procedure (96-well plate format):

    • Add 50-100 µg of sample protein to each well.

    • Add assay buffer, DCPIP, and PMS to the wells.

    • Initiate the reaction by adding the succinate substrate.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance of DCPIP at 600 nm kinetically for 10-30 minutes at 25°C.[23]

    • The rate of reaction is proportional to the Complex II activity.

    • Calculate specific activity using the extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.4).

Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented clearly for comparative analysis.

Table 1: Summary of Key Flavoenzymes in Cellular Respiration

Enzyme (Complex)Prosthetic GroupLocationPrimary SubstrateElectron AcceptorProton Pumping
NADH:Ubiquinone Oxidoreductase (Complex I) FMNInner Mitochondrial MembraneNADHUbiquinone (Q)Yes (4 H⁺)
Succinate Dehydrogenase (Complex II) FAD (covalent)Inner Mitochondrial MembraneSuccinateUbiquinone (Q)No

Conclusion and Future Directions

This compound is a cornerstone of mitochondrial bioenergetics, providing the essential precursors for the flavin cofactors that drive the electron transport chain. The central roles of FMN in Complex I and FAD in Complex II underscore their importance in health and disease. Dysregulation of flavin metabolism or function is implicated in a growing number of pathologies, making these pathways attractive targets for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to investigate the intricate mechanisms of cellular respiration and to evaluate novel compounds targeting mitochondrial function.

References

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The Pivotal Role of Riboflavin Sodium Phosphate in Advancing Enzyme Kinetics and Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Vitamin Derivative

To the dedicated researcher in enzymology and drug development, the precision of kinetic assays is paramount. The choice of substrates and cofactors can profoundly influence experimental outcomes and their interpretation. Riboflavin Sodium Phosphate (RSP), a water-soluble derivative of Riboflavin (Vitamin B2), is often perceived simply as a more convenient formulation of its parent vitamin. However, this perspective overlooks its significant and nuanced role in the study of enzyme kinetics, particularly for the vast class of flavoenzymes.[1] This technical guide provides an in-depth exploration of the multifaceted role of RSP in enzyme kinetics and catalysis, moving beyond its basic identity to unveil its utility as a critical tool for robust and insightful enzymatic analysis.

RSP's primary significance lies in its role as a direct precursor to Flavin Mononucleotide (FMN), an essential coenzyme for a multitude of oxidoreductases.[2][3][4] Its superior aqueous solubility and stability make it an excellent starting material for in vitro enzymatic assays.[1] This guide will dissect the enzymatic conversion of RSP to its active forms, elucidate its impact on the kinetics of FMN-dependent enzymes, and provide detailed methodologies for its application in research settings. We will also explore the potential for RSP to exert direct effects on enzyme activity, independent of its conversion to FMN.

From Prodrug to Active Cofactor: The Enzymatic Conversion of this compound

The biological activity of riboflavin is realized through its conversion into the coenzymes FMN and Flavin Adenine Dinucleotide (FAD).[2] RSP, as the 5'-phosphate salt of riboflavin, readily dissociates in aqueous solution to provide riboflavin for this crucial phosphorylation step. The key enzyme in this transformation is Riboflavin Kinase (RFK) (EC 2.7.1.26), which catalyzes the ATP-dependent phosphorylation of riboflavin to FMN.[5][6]

The reaction catalyzed by Riboflavin Kinase is as follows: Riboflavin + ATP ⇌ FMN + ADP

This enzymatic step is often the rate-limiting step in FAD biosynthesis, highlighting the critical role of RFK in maintaining the cellular pool of flavin coenzymes.[7] The kinetics of RFK are tightly regulated, with the product, FMN, acting as a potent competitive inhibitor of the riboflavin substrate.[7] This product inhibition is a crucial consideration when designing and interpreting kinetic assays involving FMN-dependent enzymes.

RSP This compound (RSP) (in solution) Riboflavin Riboflavin RSP->Riboflavin Dissociation RFK Riboflavin Kinase (RFK) Riboflavin->RFK ATP ATP ATP->RFK FMN Flavin Mononucleotide (FMN) RFK->FMN Phosphorylation ADP ADP RFK->ADP FMN->RFK Product Inhibition Flavoenzyme_apo Apo-Flavoenzyme FMN->Flavoenzyme_apo Cofactor Binding Flavoenzyme_holo Holo-Flavoenzyme (Active) Flavoenzyme_apo->Flavoenzyme_holo

Figure 1: Conversion of RSP to FMN and its role in flavoenzyme activation.

Harnessing RSP for Flavoenzyme Kinetics: Methodologies and Considerations

The use of RSP in conjunction with a catalytic amount of RFK provides a continuous, in-situ system for generating FMN. This approach offers several advantages over the direct addition of FMN in kinetic assays.

Advantages of In-Situ FMN Generation from RSP:
  • Overcoming Product Inhibition: By continuously generating FMN at a controlled rate, the initial concentration of the inhibitory product is kept low, mitigating the product inhibition of RFK and ensuring a more linear supply of the cofactor to the flavoenzyme of interest.

  • Enhanced Stability: RSP is generally more stable in solution than FMN, which can be susceptible to hydrolysis and photodegradation.[8] Using RSP as the starting material can improve the consistency and reproducibility of kinetic experiments.

  • Physiological Relevance: A coupled assay with RSP and RFK can more closely mimic the cellular environment where FMN is synthesized and immediately utilized by apo-flavoenzymes.

Experimental Protocol: Coupled Enzyme Assay for an FMN-Dependent Oxidase

This protocol outlines a general methodology for determining the kinetic parameters of an FMN-dependent oxidase using RSP and a commercial RFK. The assay monitors the consumption of a substrate (e.g., NADPH) or the formation of a product spectrophotometrically.

Materials:

  • This compound (RSP) solution (stock concentration: 10 mM in assay buffer, stored in the dark at -20°C)

  • Recombinant Riboflavin Kinase (RFK) (e.g., from E. coli)

  • Apo-form of the FMN-dependent oxidase of interest

  • ATP, MgCl2

  • Substrate for the oxidase (e.g., NADPH)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of Reagents: Prepare fresh dilutions of all stock solutions in the assay buffer on the day of the experiment. Protect the RSP and FMN-containing solutions from light.

  • Assay Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume 1 mL):

    • Assay Buffer

    • MgCl2 (final concentration 5 mM)

    • ATP (final concentration 2 mM)

    • NADPH (saturating concentration, e.g., 200 µM)

    • Recombinant RFK (a concentration sufficient to ensure the FMN-dependent reaction is rate-limiting, to be determined empirically)

    • Apo-flavoenzyme (desired concentration)

  • Initiation of FMN Synthesis: Add RSP to the reaction mixture at various concentrations (e.g., 0-100 µM).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at the desired temperature to allow for the initial synthesis of FMN and its binding to the apo-flavoenzyme.

  • Initiation of the Oxidase Reaction: Initiate the reaction by adding the specific substrate for the FMN-dependent oxidase.

  • Kinetic Measurement: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADPH consumption) over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic traces. Plot the initial velocities against the RSP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for RSP in this coupled system.

cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Assay Mixture cluster_step3 Step 3: Initiate FMN Synthesis cluster_step4 Step 4: Pre-incubation cluster_step5 Step 5: Initiate Oxidase Reaction cluster_step6 Step 6: Kinetic Measurement RSP_stock RSP Stock Add_RSP Add varying [RSP] RSP_stock->Add_RSP RFK_stock RFK Stock AssayMix Prepare Assay Mix: Buffer, MgCl2, ATP, NADPH, RFK, Apo-Enzyme RFK_stock->AssayMix ApoEnzyme_stock Apo-Enzyme Stock ApoEnzyme_stock->AssayMix ATP_stock ATP Stock ATP_stock->AssayMix Substrate_stock Substrate Stock Add_Substrate Add Oxidase Substrate Substrate_stock->Add_Substrate AssayMix->Add_RSP Preincubation Incubate (2-5 min) Add_RSP->Preincubation Preincubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change Add_Substrate->Measure_Absorbance

Figure 2: Experimental workflow for a coupled flavoenzyme assay using RSP.

Direct Effects of this compound on Enzyme Activity

While the primary role of RSP in enzyme kinetics is as an FMN precursor, the possibility of its direct interaction with enzymes should not be dismissed. The phosphate moiety of RSP could potentially interact with enzyme active sites or allosteric sites, leading to modulation of enzyme activity.

For instance, early studies suggested that RSP can act as an activator of brain glutaminase. While this specific finding requires further modern validation, it highlights the principle that phosphorylated small molecules can have direct regulatory effects. Researchers should be mindful of this possibility and design appropriate control experiments to distinguish between effects due to in-situ FMN generation and direct effects of RSP.

Control Experiments to Delineate RSP's Role:

  • Assay in the absence of RFK and/or ATP: To determine if RSP has any direct effect on the flavoenzyme, perform the assay with RSP but without the components necessary for FMN synthesis.

  • Comparison with non-phosphorylated riboflavin: Compare the effects of RSP with equimolar concentrations of riboflavin to assess the influence of the phosphate group.

  • Use of a non-hydrolyzable ATP analog: To confirm that the observed effect is dependent on ATP hydrolysis by RFK, a non-hydrolyzable analog can be substituted for ATP.

cluster_indirect Indirect Role (as FMN Precursor) cluster_direct Potential Direct Role RSP Riboflavin Sodium Phosphate (RSP) RFK Riboflavin Kinase RSP->RFK + ATP TargetEnzyme Target Enzyme (Allosteric or Active Site) RSP->TargetEnzyme FMN FMN RFK->FMN Apoenzyme Apo-Flavoenzyme FMN->Apoenzyme Holoenzyme Holo-Flavoenzyme (Catalytically Active) Apoenzyme->Holoenzyme Modulation Modulation of Activity (Activation/Inhibition) TargetEnzyme->Modulation

Figure 3: Duality of RSP's role in enzyme kinetics.

Quantitative Data and Considerations

The kinetic parameters of RFK can vary depending on the source of the enzyme. For instance, human riboflavin kinase exhibits specific kinetic properties that differ from its bacterial counterparts, reinforcing the need for careful characterization of the enzyme used in a coupled assay system.[9]

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
E. coliRiboflavin~5~10Fictional Example
H. sapiensRiboflavin~2.5~1.5[9]
P. elsdeniiRiboflavin100.14[10]

Table 1: Representative Kinetic Parameters for Riboflavin Kinase from Different Organisms. (Note: The E. coli data is a fictional example for illustrative purposes).

Conclusion: A Versatile Tool for Mechanistic Enzymology

This compound is far more than a mere water-soluble version of vitamin B2. For the enzymologist and drug discovery scientist, it represents a versatile and powerful tool for the investigation of flavoenzyme kinetics and catalysis. Its utility as a stable precursor for the in-situ generation of FMN offers a sophisticated approach to overcoming common experimental hurdles such as product inhibition and cofactor instability. By understanding the kinetics of its conversion to FMN and designing well-controlled coupled assays, researchers can gain deeper insights into the mechanisms of FMN-dependent enzymes. Future investigations into the potential direct modulatory effects of RSP on various enzymes could further expand its application in biochemical and pharmacological research. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this compound in advancing our understanding of enzyme function.

References

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  • Mayhew, S. G., & Curley, G. P. (1996). Kinetics and thermodynamics of the binding of riboflavin, riboflavin 5'-phosphate and riboflavin 3',5'-bisphosphate by apoflavodoxins. The Biochemical journal, 313 ( Pt 3), 1017–1026.
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  • Karthikeyan, S., Zhou, Q., Osterman, A. L., & Zhang, H. (2003). Ligand binding-induced conformational changes in riboflavin kinase: structural basis for the ordered mechanism. Biochemistry, 42(44), 12928–12935.
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  • López-López, I., et al. (2018). Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes. International Journal of Molecular Sciences, 19(11), 3352.
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Illuminating the Cellular Forge: A Technical Guide to Investigating Metabolic Pathways Using Riboflavin Sodium Phosphate as a Tracer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of a powerful technique for mapping the intricate network of metabolic pathways: the use of Riboflavin sodium phosphate as a metabolic tracer. By leveraging the unique biochemical and fluorescent properties of this vitamin B2 derivative, we can gain unprecedented insights into cellular function, dysfunction, and the impact of therapeutic interventions. This document moves beyond a simple recitation of protocols to provide a deep understanding of the underlying principles, empowering you to design, execute, and interpret these experiments with confidence.

The Rationale: Why this compound is a Superior Metabolic Tracer

Metabolic pathways are the biochemical highways of the cell, converting nutrients into energy, building blocks, and signaling molecules. Understanding the flux through these pathways is paramount in fields ranging from basic biology to drug discovery. While various tracers exist, this compound offers a unique combination of advantages that make it an exceptional tool for metabolic investigation.

This compound is the readily water-soluble form of riboflavin (Vitamin B2), a precursor to the essential redox cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2][3] These flavocoenzymes are indispensable for the function of a vast array of flavoproteins that catalyze critical oxidation-reduction reactions in cellular metabolism.[4][5] By introducing this compound into a biological system, we are essentially providing a labeled precursor that will be incorporated into the cellular machinery, allowing us to track its journey and infer the activity of numerous metabolic pathways.

The key advantages of using this compound as a tracer include:

  • Inherent Biological Relevance: As a natural vitamin precursor, it is readily taken up by cells via specific riboflavin transporters (RFVTs) and integrated into endogenous metabolic networks with minimal perturbation.[6][7][8][9]

  • Dual-Modal Detection: Riboflavin and its derivatives are naturally fluorescent, enabling their visualization and quantification within cells and tissues using fluorescence microscopy.[10][11][12][13] This provides spatial information on uptake and subcellular localization.

  • Mass Spectrometry Compatibility: The incorporation of the phosphate group and subsequent conversion to FMN and FAD can be precisely tracked and quantified using high-resolution mass spectrometry (HRMS), offering a powerful tool for metabolic flux analysis.[4][14][15][16]

This guide will delve into the practical application of this tracer, from the fundamental biochemistry to advanced analytical techniques.

Biochemical Principles: The Journey from this compound to FAD

Upon entering the cell, this compound, which is essentially FMN, can be directly utilized or further converted to FAD. This two-step enzymatic process is central to its function as a tracer.

First, riboflavin is phosphorylated by riboflavin kinase to form FMN. Subsequently, FMN is adenylated by FAD synthetase to produce FAD.[17] This sequential conversion allows for the tracing of distinct enzymatic activities and the overall health of the flavin-dependent metabolic machinery.

cluster_cell Cellular Environment RSP This compound (FMN) FAD Flavin Adenine Dinucleotide (FAD) RSP->FAD FAD Synthetase Riboflavin Riboflavin Riboflavin->RSP Riboflavin Kinase

Caption: Conversion of Riboflavin to FAD within the cell.

The ratio of FMN to FAD is a critical indicator of cellular redox status and metabolic state.[1] By tracing the fate of exogenously supplied this compound, we can probe the dynamics of this crucial equilibrium.

Experimental Design and Protocols: A Step-by-Step Guide

A successful metabolic tracing experiment using this compound requires careful planning and execution. This section provides a detailed workflow, from cell culture to sample analysis, emphasizing the rationale behind each step.

Experimental Workflow Overview

A 1. Cell Culture & Preparation B 2. Tracer Administration (this compound) A->B C 3. Incubation & Time-Course Sampling B->C D 4. Sample Quenching & Extraction C->D E 5. Analytical Techniques D->E F Fluorescence Microscopy (Qualitative/Semi-Quantitative) E->F Imaging G Mass Spectrometry (Quantitative) E->G Quantification H 6. Data Analysis & Interpretation F->H G->H

Sources

Riboflavin Sodium Phosphate as a Photosensitizer: A Technical Guide for Fundamental Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of riboflavin sodium phosphate's role as a photosensitizer in fundamental research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying photochemical principles and causal relationships that govern experimental design and outcomes.

Introduction: The Merits of this compound in Photosensitization

Riboflavin, or vitamin B2, and its derivatives have garnered significant attention as photosensitizing agents, primarily due to their excellent biocompatibility, low toxicity in the absence of light, and efficient absorption of visible light.[1][2] this compound (RFP), a phosphate salt of riboflavin also known as flavin mononucleotide (FMN), offers a key advantage over its parent compound: significantly increased water solubility, making it a more versatile tool for various experimental systems.[3] While differing in solubility, both riboflavin and RFP exhibit similar photochemical properties, including excitation and emission wavelengths.[3] This inherent safety profile and aqueous solubility make RFP a compelling choice for applications ranging from photodynamic therapy (PDT) research to the photocrosslinking of biopolymers.[1][4][5]

Core Photochemical Principles: The Engine of Photosensitization

The efficacy of this compound as a photosensitizer is rooted in its ability to absorb light energy and transfer it to molecular oxygen, generating highly reactive oxygen species (ROS). This process is initiated by the absorption of light, typically in the UV-A (around 370-380 nm) and blue light (around 450 nm) regions of the electromagnetic spectrum.[2][3][4]

Upon photon absorption, the RFP molecule transitions from its ground state (S₀) to an excited singlet state (¹RFP). From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³RFP).[3][6] This triplet state is the critical intermediate that dictates the subsequent photochemical reactions, which can proceed via two primary, oxygen-dependent pathways: Type I and Type II.[7][8][9][10][11]

  • Type I Pathway: In this mechanism, the excited triplet photosensitizer (³RFP*) directly interacts with a substrate molecule (e.g., a protein or lipid) through electron or hydrogen atom transfer. This generates radical ions or free radicals, which can then react with molecular oxygen to produce ROS such as superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6][7][8][9][12] The Type I pathway is more prominent in environments with low oxygen concentration.[3]

  • Type II Pathway: Here, the ³RFP* transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent.[6][8][10][12] The Type II mechanism is generally considered more significant when sufficient oxygen is available.[3]

The interplay between these two pathways is dynamic and depends on the specific experimental conditions, including oxygen availability and the concentration of the photosensitizer and substrate.

Visualizing the Photosensitization Pathways

G Figure 1: Photosensitization Pathways of this compound (RFP) cluster_type1 Type I Pathway cluster_type2 Type II Pathway RFP_ground RFP (S₀) RFP_singlet ¹RFP* (Excited Singlet State) RFP_ground->RFP_singlet Light Absorption (hv) RFP_triplet ³RFP* (Excited Triplet State) RFP_singlet->RFP_triplet Intersystem Crossing (ISC) RFP_triplet->RFP_ground Phosphorescence Radicals Substrate Radicals RFP_triplet->Radicals Electron/H⁺ Transfer Oxygen_singlet ¹O₂ (Singlet Oxygen) RFP_triplet->Oxygen_singlet Energy Transfer Substrate Substrate (e.g., Biomolecule) ROS_TypeI ROS (O₂•⁻, •OH, H₂O₂) Radicals->ROS_TypeI + O₂ Oxidized_Substrate Oxidized Substrate ROS_TypeI->Oxidized_Substrate Oxidation Oxygen_ground ³O₂ (Ground-State Oxygen) Oxygen_singlet->Oxidized_Substrate Oxidation G Figure 2: Workflow for In Vitro Phototoxicity Assay cluster_controls Controls A 1. Plate Cells in Multi-well Plate B 2. Incubate with RFP (in dark) A->B C 3. Wash to Remove Unbound RFP B->C D 4. Irradiate with Light Source (e.g., 450 nm) C->D E 5. Post-Irradiation Incubation (e.g., 24h) D->E F 6. Assess Cell Viability (e.g., MTT Assay) E->F Dark_Tox Dark Toxicity Control (RFP, no light) Light_Ctrl Light Control (No RFP, with light)

Caption: A standardized workflow for assessing the in vitro phototoxicity of RFP.

Key Research Applications of this compound

The favorable properties of RFP have led to its application in several key areas of fundamental and applied research.

Photodynamic Therapy (PDT) for Cancer Research

PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to induce cell death, primarily in cancerous tissues. [1][13]RFP and its derivatives are being explored as potential photosensitizers for PDT due to their ability to generate ROS and induce apoptosis and necrosis in tumor cells. [1][14]Their low dark toxicity and natural origin make them attractive alternatives to some traditional, more toxic photosensitizers. [1]

Antimicrobial Photodynamic Inactivation (aPDI)

The rise of antibiotic-resistant bacteria has spurred the search for alternative antimicrobial strategies. aPDI, which utilizes the same principles as PDT, is a promising approach for the inactivation of a broad spectrum of pathogens, including bacteria and fungi. [5][15]Riboflavin-mediated aPDI has shown efficacy in reducing microbial biofilms, making it relevant for applications in periodontology and the disinfection of medical devices. [5]

Corneal Collagen Cross-linking (CXL)

One of the most established clinical applications of riboflavin as a photosensitizer is in corneal collagen cross-linking. [16]This procedure is used to treat corneal ectatic disorders like keratoconus. [17][18]In CXL, the cornea is saturated with a riboflavin solution and then irradiated with UV-A light. [16][18]The resulting photochemical reaction, primarily mediated by singlet oxygen, creates new covalent bonds between collagen molecules, thereby strengthening and stabilizing the cornea. [18][19]The use of RFP in hypotonic solutions can also help to swell thin corneas to a safe thickness for the procedure. [18]

Considerations for Experimental Setup and Data Interpretation

Several factors can influence the outcome of photosensitization experiments and must be carefully controlled and considered.

  • Solvent and Buffer Effects: The choice of solvent and buffer can significantly impact the photodegradation of riboflavin. For instance, phosphate buffers can catalyze the photodegradation of riboflavin, with different phosphate species (H₂PO₄⁻ and HPO₄²⁻) influencing the formation of different photoproducts. [20][21][22]* Oxygen Concentration: As the balance between Type I and Type II mechanisms is oxygen-dependent, controlling and/or measuring the oxygen concentration in the experimental system is crucial for mechanistic studies.

  • Photobleaching: Riboflavin and its derivatives are susceptible to photodegradation upon light exposure, which can reduce their photosensitizing efficacy over time. [6][14]This phenomenon, known as photobleaching, should be monitored, for instance, by measuring the absorbance spectrum of the photosensitizer solution before and after irradiation. [23]* Light Source and Dosimetry: The wavelength, intensity, and total dose of the light source must be precisely controlled and reported. The light source should have an emission spectrum that overlaps with the absorption spectrum of RFP.

Future Directions and Conclusion

This compound stands out as a versatile and biocompatible photosensitizer with significant potential in various research fields. Its high water solubility, well-characterized photochemical properties, and excellent safety profile make it an ideal candidate for both fundamental studies and the development of new therapeutic applications. Future research will likely focus on optimizing its delivery to target tissues, exploring synergistic effects with other therapeutic agents, and expanding its applications in areas such as tissue engineering and drug delivery. By understanding the core principles and employing rigorous, self-validating experimental designs, researchers can fully harness the potential of this remarkable molecule.

References

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  • Lee, Y. B., et al. (2023). Green Chemistry for Crosslinking Biopolymers: Recent Advances in Riboflavin-Mediated Photochemistry. International Journal of Molecular Sciences, 24(3), 2758.
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  • Christensen, E., & Skibsted, L. H. (2012). Riboflavin as a photosensitizer. Effects on human health and food quality. Journal of Photochemistry and Photobiology B: Biology, 108, 1-13.
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An In-depth Technical Guide on the Function of Riboflavin Sodium Phosphate in the Mitochondrial Electron Transport Chain

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is an essential water-soluble vitamin that serves as the precursor to the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are indispensable for a multitude of redox reactions central to cellular metabolism. Within the mitochondria, FMN and FAD are critical components of the electron transport chain (ETC), acting as prosthetic groups for Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase), respectively. Riboflavin sodium phosphate, a more soluble form of riboflavin, is readily converted into these active coenzymes, thereby playing a pivotal role in cellular bioenergetics. Deficiencies in riboflavin or defects in its metabolic pathways can lead to severe mitochondrial dysfunction, implicating it in a range of human diseases. This guide provides a detailed examination of the biochemical journey of this compound to its active forms, its specific functions within the ETC, and robust methodologies for assessing its impact on mitochondrial function. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating mitochondrial metabolism and related pathologies.

Introduction: The Central Role of Flavins in Mitochondrial Respiration

The mitochondrion, often referred to as the powerhouse of the cell, is the primary site of adenosine triphosphate (ATP) synthesis through oxidative phosphorylation (OXPHOS). The ETC, located in the inner mitochondrial membrane, is the cornerstone of this process. It comprises a series of protein complexes (Complexes I-IV) and mobile electron carriers that facilitate the transfer of electrons from NADH and FADH₂ to molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force that drives ATP synthase (Complex V).

The functionality of the ETC is critically dependent on non-protein cofactors that mediate the transfer of electrons. Among these, the flavin coenzymes, FMN and FAD, are of paramount importance.[1] These molecules are derived from riboflavin and act as essential prosthetic groups for numerous flavoproteins, including key enzymes of the ETC.[2] An impairment in flavin homeostasis is linked to a variety of human diseases, including neuromuscular and neurological disorders.[1][2] This guide will delve into the specific functions of this compound-derived coenzymes in the initial stages of the electron transport chain.

Biochemical Conversion of this compound to FMN and FAD

This compound is a phosphate ester of riboflavin, which enhances its solubility in aqueous solutions. In the cellular environment, it is readily converted into its biologically active forms, FMN and FAD, through a two-step enzymatic process.

  • Formation of Flavin Mononucleotide (FMN): Riboflavin is phosphorylated by the enzyme riboflavin kinase (EC 2.7.1.26), which utilizes ATP to add a phosphate group to the ribityl side chain of riboflavin, yielding FMN (also known as riboflavin-5'-phosphate).[3]

  • Formation of Flavin Adenine Dinucleotide (FAD): FMN is then adenylylated by FAD synthetase (EC 2.7.7.2), also known as FMN adenylyltransferase. This enzyme transfers an adenosine monophosphate (AMP) moiety from another ATP molecule to FMN, forming FAD.

This biosynthetic pathway occurs in both the cytosol and mitochondria, ensuring a sufficient supply of these vital coenzymes for various cellular compartments.[3]

Riboflavin_Metabolism Riboflavin_SP This compound Riboflavin Riboflavin Riboflavin_SP->Riboflavin Hydrolysis FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase (+ ATP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (+ ATP) ETC_Flavins cluster_complex_I Complex I cluster_complex_II Complex II NADH NADH FMN FMN NADH->FMN 2e- NAD NAD+ FeS_I Fe-S Clusters FMN->FeS_I 2e- Q Ubiquinone (Q) FeS_I->Q 2e- QH2 Ubiquinol (QH2) Succinate Succinate FAD FAD Succinate->FAD 2e- Fumarate Fumarate FeS_II Fe-S Clusters FAD->FeS_II 2e- FeS_II->Q 2e- Complex_III Complex III QH2->Complex_III

Caption: Role of FMN and FAD in the Mitochondrial ETC.

Experimental Assessment of Mitochondrial Function

To investigate the impact of this compound and its derivatives on mitochondrial function, a series of robust experimental protocols are employed. These assays allow for the quantitative assessment of individual ETC complex activities and overall mitochondrial respiration.

Isolation of Mitochondria from Cultured Cells

A prerequisite for many of these assays is the isolation of intact and functional mitochondria. Differential centrifugation is a widely used method.

Rationale for Methodological Choices:

  • Homogenization: The initial step involves disrupting the plasma membrane while leaving the mitochondrial membranes intact. A Dounce homogenizer provides a gentle mechanical disruption, suitable for cultured cells. [4][5]Alternatively, digitonin, a mild non-ionic detergent, can be used to selectively permeabilize the cholesterol-rich plasma membrane, leaving the cholesterol-poor mitochondrial membranes largely intact. [6]The choice between these methods depends on the cell type and the downstream application.

  • Buffers: Isotonic buffers containing sucrose or mannitol are used to prevent osmotic lysis of the mitochondria. [2]The composition of the isolation and respiration buffers is critical, as ions like chloride can inhibit certain mitochondrial transporters and enzymes. [7][8] Step-by-Step Protocol for Mitochondrial Isolation:

  • Cell Harvesting: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in an ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approximately 10-15 strokes).

  • Differential Centrifugation (Step 1): Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Differential Centrifugation (Step 2): Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream assays.

Measurement of Complex I (NADH:Ubiquinone Oxidoreductase) Activity

The activity of Complex I is typically measured spectrophotometrically by monitoring the oxidation of NADH.

Principle of the Assay: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. [9][10][11]To ensure specificity, the assay is performed in the presence and absence of rotenone, a specific inhibitor of Complex I. The rotenone-sensitive activity represents the true Complex I activity.

Step-by-Step Protocol for Complex I Activity Assay:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing an artificial electron acceptor like decylubiquinone.

  • Sample Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding NADH.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Inhibition: Repeat the measurement in the presence of rotenone (a specific Complex I inhibitor).

  • Calculation: The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation, normalized to the protein concentration of the mitochondrial sample.

Measurement of Complex II (Succinate Dehydrogenase) Activity

The activity of Complex II can also be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

Principle of the Assay: The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) upon accepting electrons from succinate via Complex II. [12][13][14]The rate of DCPIP reduction is proportional to the activity of Complex II.

Step-by-Step Protocol for Complex II Activity Assay:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing succinate, an electron acceptor like DCPIP, and inhibitors of other complexes (e.g., rotenone for Complex I and antimycin A for Complex III) to ensure the measured activity is specific to Complex II.

  • Sample Preparation: Add isolated mitochondria to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculation: The specific activity of Complex II is calculated from the rate of DCPIP reduction, normalized to the protein concentration.

Assessment of Mitochondrial Respiration

Overall mitochondrial respiration can be measured using high-resolution respirometry techniques such as the Seahorse XF Analyzer or a Clark-type electrode.

Principle of the Seahorse XF Cell Mito Stress Test: This technology measures the oxygen consumption rate (OCR) of cells in real-time. [15][16]By sequentially injecting specific inhibitors of the ETC, key parameters of mitochondrial function can be determined:

  • Basal Respiration: The baseline OCR of the cells.

  • ATP-linked Respiration: The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor).

  • Maximal Respiration: The OCR after the addition of FCCP (an uncoupling agent that dissipates the proton gradient).

  • Non-mitochondrial Respiration: The remaining OCR after the addition of rotenone and antimycin A (inhibitors of Complex I and III). [15] Principle of the Clark-type Electrode: This classic method measures the concentration of dissolved oxygen in a sealed chamber containing isolated mitochondria. [17][18]The rate of oxygen consumption is measured following the addition of substrates and ADP, allowing for the determination of different respiratory states (e.g., State 3: ADP-stimulated respiration; State 4: resting respiration).

Comparison of Methods:

FeatureSeahorse XF AnalyzerClark-type Electrode
Throughput High (96-well plate format)Low (single sample)
Sample Type Adherent cells, suspended cells, isolated mitochondriaIsolated mitochondria, tissue homogenates
Data Output Real-time OCR, ECAR (extracellular acidification rate)Real-time oxygen concentration
Sensitivity HighModerate

The choice of method depends on the specific research question, sample type, and required throughput. [18][19][20][21][22]

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Microplate Equilibrate Equilibrate Cells in Assay Medium Seed_Cells->Equilibrate Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Cartridge with Inhibitors Hydrate_Cartridge->Load_Cartridge Run_Assay Run Seahorse XF Analyzer Equilibrate->Run_Assay Load_Cartridge->Run_Assay Measure_OCR Measure OCR (Basal) Run_Assay->Measure_OCR Inject_Oligo Inject Oligomycin (ATP-linked Resp.) Measure_OCR->Inject_Oligo Inject_FCCP Inject FCCP (Maximal Resp.) Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/AA (Non-mito Resp.) Inject_FCCP->Inject_Rot_AA Calculate Calculate Key Parameters Inject_Rot_AA->Calculate

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Applications in Research and Drug Development

The understanding of riboflavin's role in mitochondrial function has significant implications for both basic research and clinical applications.

Investigating Mitochondrial Dysfunction in Disease

Deficiencies in riboflavin or its transporters, as well as mutations in flavoenzymes, can lead to a range of mitochondrial diseases. [1]These conditions often manifest with neurological and muscular symptoms due to the high energy demands of these tissues. The experimental protocols outlined in this guide are essential tools for diagnosing and studying the pathophysiology of these disorders.

Riboflavin Supplementation as a Therapeutic Strategy

High-dose riboflavin supplementation has shown therapeutic benefits in some patients with mitochondrial disorders, particularly those with defects in flavin-dependent enzymes. [3][23]For instance, some forms of Complex I and II deficiency, as well as multiple acyl-CoA dehydrogenase deficiency (MADD), are responsive to riboflavin therapy. [1][23]The proposed mechanism is that increased levels of riboflavin can help stabilize misfolded flavoenzymes and enhance the incorporation of FAD and FMN, thereby partially restoring their function. [24]

Drug Discovery and Development

The critical role of flavoenzymes in mitochondrial metabolism makes them attractive targets for drug development. [25]For example, inhibitors of Complex I are being investigated for their potential in cancer therapy, as some cancer cells are highly dependent on mitochondrial respiration. [26][27][28]Conversely, activators of mitochondrial function that target flavin-dependent pathways could be beneficial for treating neurodegenerative diseases associated with mitochondrial dysfunction. The assays described herein are vital for the screening and characterization of such compounds.

Conclusion

This compound is a vital precursor for the flavin coenzymes FMN and FAD, which are indispensable for the function of the mitochondrial electron transport chain. Their roles as prosthetic groups in Complex I and Complex II place them at the very beginning of the oxidative phosphorylation process, making them critical for cellular energy production. The in-depth understanding of their biochemical functions, coupled with robust experimental methodologies to assess their impact on mitochondrial activity, provides a powerful platform for researchers and drug development professionals. Continued investigation into the intricate regulation of flavin metabolism and its role in disease will undoubtedly pave the way for novel therapeutic strategies targeting mitochondrial dysfunction.

References

  • The effect of respiration buffer composition on mitochondrial metabolism and function. BioKB. [Link]
  • Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO‑1 signaling pathway and attenuates carbon tetrachloride‑induced liver fibrosis in r
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  • Background to DCPIP based assay of herbicide activity. YouTube. [Link]
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  • Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. NSF Public Access Repository. [Link]
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A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of riboflavin sodium phosphate (also known as riboflavin-5'-monophosphate sodium salt or FMN-Na) for laboratory applications. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

Foundational Principles: Understanding Riboflavin Phosphorylation

Riboflavin (Vitamin B2) is a vital precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial for a multitude of cellular redox reactions.[1][2] For many applications, particularly in pharmaceutical formulations and biochemical assays, the water-soluble sodium salt of its phosphorylated form, this compound, is preferred over the poorly soluble parent riboflavin.[3][4]

The core of the synthesis lies in the selective phosphorylation of the primary hydroxyl group at the 5' position of the ribityl side chain of riboflavin.[5][6] While enzymatic methods exist, chemical synthesis remains a prevalent approach for laboratory and industrial-scale production due to its efficiency and scalability.[1][7] The most common and well-documented method involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent.[5][6][8]

The reaction proceeds via an esterification mechanism where the hydroxyl group on the ribityl chain acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. The reaction's selectivity for the 5'-hydroxyl group is a critical aspect, although side reactions can occur, leading to the formation of isomeric monophosphates and diphosphates.[9] Subsequent hydrolysis of the resulting phosphate ester and neutralization with a sodium base, typically sodium hydroxide, yields the desired this compound.[5][10]

Strategic Synthesis of this compound: A Step-by-Step Protocol with Scientific Rationale

This section outlines a detailed, field-proven protocol for the synthesis of this compound, integrating insights from various established methodologies.[5][10][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
RiboflavinUSP/ReagentSigma-AldrichEnsure dryness before use.
Phosphorus Oxychloride (POCl₃)ReagentAcros OrganicsHighly corrosive and moisture-sensitive. Handle in a fume hood.
AcetonitrileAnhydrousFisher ScientificAnhydrous conditions are crucial for the initial reaction stage.
PyridineAnhydrousAlfa AesarActs as a catalyst and acid scavenger.
Hydrochloric Acid (HCl)37%J.T. BakerUsed for pH adjustment during hydrolysis and crystallization.
Sodium Hydroxide (NaOH)Pellets, 99%EMD MilliporeFor neutralization and pH adjustment.
Ethanol95% or AbsoluteDecon LabsUsed for washing and precipitation.
MethanolReagentVWRCan be used for washing.
Purified WaterType I/IIMillipore SystemFor hydrolysis and dissolution.
Experimental Workflow: From Riboflavin to its Phosphorylated Sodium Salt

The synthesis can be logically divided into three primary stages: Esterification (Phosphorylation), Hydrolysis, and Neutralization/Salification.

G cluster_0 Synthesis Workflow A 1. Esterification (Phosphorylation) Riboflavin + POCl3 in Acetonitrile/Pyridine B 2. Hydrolysis Acidification with HCl A->B Reaction Mixture C 3. Neutralization & Salification Addition of NaOH B->C Hydrolyzed Product D Crude this compound C->D Precipitation

Caption: High-level overview of the this compound synthesis workflow.

Detailed Synthesis Protocol

Step 1: Esterification (Phosphorylation)

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous acetonitrile. The volume should be sufficient to create a slurry with the riboflavin (e.g., ~10-15 mL per gram of riboflavin).

  • Reagent Addition: Add riboflavin to the acetonitrile. While stirring under a nitrogen atmosphere, add anhydrous pyridine. Pyridine acts as a catalyst and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[5][12]

  • Phosphorylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride dropwise from the dropping funnel. The molar ratio of POCl₃ to riboflavin is a critical parameter; an excess of POCl₃ is typically used (e.g., 1.2 to 3 molar equivalents) to ensure complete reaction, but a large excess can lead to the formation of diphosphates.[13][14] Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 15 °C) for several hours (e.g., 16 hours) or until reaction completion is indicated by a suitable in-process control like thin-layer chromatography (TLC).[10][11]

Step 2: Hydrolysis

  • Quenching: After the phosphorylation reaction, the mixture contains the phosphate ester intermediate. The excess POCl₃ and any chlorophosphate intermediates must be hydrolyzed. This is typically achieved by carefully and slowly adding the reaction mixture to chilled water or by adding water to the reaction mixture at a controlled rate to manage the exothermic reaction.[5][11]

  • Acidification: The hydrolysis is often facilitated under acidic conditions. Acidify the aqueous mixture with hydrochloric acid (e.g., 9% HCl) and heat to a moderate temperature (e.g., 50 °C) for a defined period (e.g., 6 hours).[10] This step ensures the complete conversion of any cyclic phosphate intermediates to the desired 5'-monophosphate.[12]

Step 3: Neutralization and Salification

  • pH Adjustment: Cool the acidic solution. Slowly add a sodium hydroxide solution (e.g., 25% NaOH) to neutralize the acid and raise the pH. The target pH for the precipitation of the crude sodium salt is typically in the range of 5.0 to 6.5.[5][15] Careful control of the pH is crucial for maximizing the yield and purity of the desired product.

  • Precipitation and Isolation: Upon reaching the target pH, the crude this compound will precipitate out of the solution, often as an orange-yellow solid.[16] The mixture can be cooled further (e.g., to 5 °C) to enhance precipitation.[10] The solid is then collected by filtration (e.g., using a Büchner funnel).

Purification of this compound: Achieving Laboratory-Grade Purity

The crude product obtained from the synthesis contains unreacted riboflavin, isomeric phosphates, inorganic salts, and residual solvents.[9] Purification is therefore a critical step to achieve the desired purity for laboratory use. Recrystallization is the most common and effective method for this scale.

Purification Workflow

G cluster_1 Purification Workflow E Crude Product F 1. Dissolution In minimal hot water E->F G 2. Treatment (Optional) Activated Carbon F->G H 3. Recrystallization Addition of Anti-solvent (Ethanol) & Cooling F->H Direct Path G->H I 4. Isolation & Washing Filtration & Washing with Ethanol/Water H->I J Pure this compound I->J

Caption: A typical workflow for the purification of this compound via recrystallization.

Detailed Purification Protocol
  • Dissolution: Dissolve the crude, filtered solid in a minimal amount of hot purified water (e.g., 40-60 °C).[7] The goal is to create a saturated or near-saturated solution.

  • Decolorization (Optional): If the solution has significant color impurities, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon.

  • Crystallization by Anti-Solvent Addition: To the warm aqueous solution, slowly add an anti-solvent in which this compound is poorly soluble, such as ethanol.[7][16] The addition of ethanol reduces the polarity of the solvent system, causing the more polar this compound to precipitate while many impurities remain in solution. The volume of ethanol added can be 1 to 6 times the volume of the aqueous solution.[7]

  • Cooling and Maturation: After the addition of the anti-solvent, the mixture is slowly cooled to a low temperature (e.g., 3-5 °C) and allowed to stand for a period (e.g., 4-10 hours) to allow for complete crystallization.[10][16]

  • Isolation and Washing: Collect the purified crystals by filtration. Wash the filter cake with a cold mixture of ethanol and water, followed by a wash with a higher concentration of ethanol (e.g., 95%) to remove residual water and organic impurities.[7][12]

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.[10][12] The final product should be an orange-yellow crystalline powder.[3]

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed.

ParameterMethodExpected Result/SpecificationReference
Identity UV-Vis SpectrophotometryAbsorbance maxima at ~267, 375, and 444 nm. Specific ratios of A₃₇₅/A₂₆₇ and A₄₄₄/A₂₆₇ should be met.[17]
Fluorescence SpectroscopyIntense yellowish-green fluorescence under UV light, which disappears in acidic or alkaline conditions.[18]
Purity High-Performance Liquid Chromatography (HPLC)A primary peak corresponding to riboflavin-5'-phosphate with minimal impurities (e.g., free riboflavin, diphosphates).[19][20]
pH pH meter (for a 1-2% w/v solution)Typically between 5.0 and 6.5.[15]
Impurities Test for Free PhosphateColorimetric assay to quantify inorganic phosphate.[15][18]
Test for LumiflavinA degradation product; tested by chloroform extraction and visual comparison.[15][18]
Loss on Drying GravimetricShould not exceed a certain percentage (e.g., 8%) to account for water content.[17]

Safety and Handling Considerations

  • Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Light Sensitivity: Riboflavin and its derivatives are sensitive to light and can degrade.[21][22][23] All solutions should be protected from light, for example, by using amber glassware or wrapping flasks in aluminum foil.[17][18]

  • Storage: The final product is hygroscopic and should be stored in a tightly sealed container, protected from light, and at a controlled temperature (refrigerated or at -20°C for long-term storage).[3][24]

Conclusion

The chemical synthesis of this compound via phosphorylation with phosphorus oxychloride is a well-established and reliable method for laboratory-scale production. Success hinges on the careful control of reaction parameters, particularly stoichiometry, temperature, and pH. The purification, primarily through recrystallization using an anti-solvent system, is critical for removing byproducts and achieving a high-purity final product suitable for research and development applications. By understanding the chemical principles underpinning each step and adhering to rigorous analytical quality control, researchers can confidently produce high-quality this compound for their specific needs.

References

  • Synthesis method and process of this compound.
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  • Conversion of riboflavin to riboflavin-5′-phosphate, FAD, and covalent attachment.
  • Pinto, J. T., & Zempleni, J. (2000). Riboflavin Phosphorylation Is the Crucial Event in Its Intestinal Absorption. The Journal of Nutrition, 130(12), 2919–2925.
  • Process for preparing riboflavin-5'-phosphate and its sodium salt.
  • Method and process for synthesizing this compound.
  • Preparation of riboflavin 5'-phosphate (fmn) and its sodium salt in a lactone.
  • Asker, A. F., & Habib, M. J. (1990). Effect of certain stabilizers on photobleaching of riboflavin solutions. Drug Development and Industrial Pharmacy, 16(1), 149-156.
  • Yagi, K., & Okuda, J. (1958). Phosphorylation of Riboflavin by Transferase Action.
  • Riboflavin 5′-Phosphate Sodium. FAO Knowledge Repository. [Link].
  • This compound Injection / Official Monographs for Part I. [Link].
  • A kind of riboflavin phosphate process for producing sodium.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link].
  • USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • PROCESS FOR PRODUCING HIGHLY PURE RIBOFLAVIN-5'-PHOSPHATE SODIUM.
  • Flexser, L. A., & Farkas, W. G. (1950). Pure Riboflavin-5-Phosphate Synthesized on Large Scale. Chemical & Engineering News, 28(49), 4280.
  • METHOD FOR PREPARING HIGH-PURITY this compound.
  • Reddy, B. S., & Kumar, J. S. (2010). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 711-715.
  • Asker, A. F., & Habib, M. J. (1990). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions.
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  • Vitamin B2 (riboflavin) metabolism.
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  • Purification of riboflavin.
  • THE CRYSTALLOGRAPHIC STUDY OF RIBOFLAVIN. [Link].

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An In-depth Technical Guide to the In Vitro Enzymatic Conversion of Riboflavin-5'-Phosphate to FMN and FAD

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Riboflavin and its bioactive coenzyme derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are indispensable for a vast array of cellular redox reactions.[1][2][3] The ability to synthesize these flavocoenzymes in vitro is critical for reconstituting flavoenzymes, developing novel biocatalytic systems, and investigating enzymatic mechanisms. This guide provides a comprehensive, field-proven framework for the enzymatic conversion of riboflavin-5'-phosphate sodium to FMN and subsequently to FAD. We delve into the biochemical principles, provide detailed, step-by-step protocols for synthesis and analysis, and offer insights into the critical parameters that govern reaction efficiency. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for in vitro flavin biosynthesis.

Biochemical Foundation: The Pathway from Riboflavin to FAD

The in vitro synthesis of FMN and FAD mirrors the conserved biological pathway, relying on two sequential, ATP-dependent enzymatic reactions.[3][4][5] The commercially available starting material, riboflavin-5'-phosphate sodium, is a stable salt form of FMN and serves as the direct precursor for FAD synthesis or can be used as a standard.[6][7] The core of the process involves two key enzymes: Riboflavin Kinase and FAD Synthetase.

The Key Enzymes and Reactions

Step 1: Riboflavin to FMN (Phosphorylation)

This initial phosphorylation is catalyzed by Riboflavin Kinase (RFK) , also known as flavokinase (EC 2.7.1.26).[2][8] RFK transfers the gamma-phosphate group from an ATP molecule to the terminal hydroxyl group of the ribityl side chain of riboflavin.[2]

  • Reaction: Riboflavin + ATP ⇌ FMN + ADP

Step 2: FMN to FAD (Adenylylation)

The second step is the adenylylation of FMN, catalyzed by FAD Synthetase (FADS) , also known as FMN adenylyltransferase (FMNAT) (EC 2.7.7.2).[2][9] This enzyme transfers an adenosine monophosphate (AMP) moiety from a second ATP molecule to FMN, forming a pyrophosphate linkage.[2]

  • Reaction: FMN + ATP ⇌ FAD + PPi (inorganic pyrophosphate)

In prokaryotes, these two catalytic activities are often present in a single bifunctional polypeptide, which can enhance efficiency through substrate channeling.[2][10][11] In eukaryotes, RFK and FMNAT are typically encoded by separate genes.[1] For in vitro applications, using distinct, purified enzymes provides greater control over each reaction step.

The Critical Role of Cofactors: ATP and Mg²⁺

Both enzymatic steps are critically dependent on Adenosine Triphosphate (ATP) as a substrate and Magnesium ions (Mg²⁺) as an essential cofactor.

  • ATP serves a dual role: it is the phosphate donor in the RFK reaction and the AMP donor in the FADS reaction.[2][3]

  • Mg²⁺ is indispensable for kinase and synthetase activity. It forms a complex with ATP (MgATP²⁻), which is the true substrate for the enzymes.[12][13][14] This chelation neutralizes the negative charges on the phosphate groups, facilitating nucleophilic attack and orienting the ATP molecule correctly within the enzyme's active site.[15] An excess of Mg²⁺ relative to ATP is recommended to ensure all ATP is appropriately complexed.

Biochemical Pathway Overview

The sequential enzymatic conversion process is a cornerstone of flavin metabolism.

FAD_Biosynthesis_Pathway Figure 1: Enzymatic Adenylylation of FMN to FAD. Ribo Riboflavin-5'-Phosphate (FMN) FAD Flavin Adenine Dinucleotide (FAD) Ribo->FAD FAD Synthetase (FADS) Mg²⁺ PPi PPi FAD->PPi ATP1 ATP ATP2 ATP ATP2->FAD ADP ADP

Figure 1: Enzymatic Adenylylation of FMN to FAD.

Experimental Design and Protocols

This section provides detailed methodologies for the in vitro synthesis of FAD from riboflavin-5'-phosphate. A "one-pot" approach, where both enzymes are added simultaneously, is often preferred for simplicity and efficiency, especially when using bifunctional enzymes or when the final product is FAD.[4][16]

Reagents and Materials
  • Substrates:

    • Riboflavin-5'-Phosphate Sodium (FMN Sodium Salt): ≥95% purity (Sigma-Aldrich, Cat# R7772 or equivalent).[6] Prepare a 10 mM stock in ultrapure water. Store protected from light at -20°C.[6] Note: This material is hygroscopic and light-sensitive.[7][17]

    • Adenosine 5'-triphosphate (ATP) disodium salt hydrate: ≥99% purity (Sigma-Aldrich, Cat# A7699 or equivalent). Prepare a 100 mM stock in ultrapure water, adjust pH to ~7.0 with NaOH, and store at -20°C.

  • Enzymes:

    • Recombinant Riboflavin Kinase (RFK) and FAD Synthetase (FADS). Sources include Corynebacterium ammoniagenes (often a bifunctional FADS) or separate human enzymes expressed in E. coli.[10] Enzyme activity and concentration should be predetermined.

  • Buffer and Cofactors:

    • PIPES or HEPES buffer (pH 7.0-7.5). Prepare a 1 M stock.

    • Magnesium Chloride (MgCl₂): Prepare a 1 M stock.

  • Reaction Termination/Analysis:

    • Trichloroacetic acid (TCA) or heat for protein precipitation.

    • Mobile phase for HPLC (e.g., methanol, ammonium acetate buffer).

Protocol: One-Pot Synthesis of FAD from FMN

This protocol is designed for a final reaction volume of 1 mL. It can be scaled as needed.

1. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, combine the following reagents in order at room temperature:

    • 740 µL Ultrapure Water

    • 100 µL 1 M PIPES buffer, pH 7.0

    • 20 µL 1 M MgCl₂

    • 100 µL 100 mM ATP, pH 7.0

    • 20 µL 10 mM Riboflavin-5'-Phosphate Sodium

  • Vortex gently to mix. This creates the master mix with final concentrations as described in Table 1.

2. Pre-incubation:

  • Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

3. Enzyme Addition & Incubation:

  • Initiate the reaction by adding an appropriate amount of FAD Synthetase (and Riboflavin Kinase if using separate enzymes). The optimal enzyme concentration must be determined empirically but typically ranges from 1-5 µg of purified enzyme.

  • Incubate at 37°C. Monitor the reaction progress over time (e.g., 30, 60, 90, 120 minutes) by taking aliquots.

4. Reaction Termination:

  • To stop the reaction, take a 100 µL aliquot and terminate by either:

    • Heat Denaturation: Heat at 95°C for 5 minutes.

    • Acid Precipitation: Add 10 µL of 20% (w/v) TCA, vortex, and incubate on ice for 10 minutes.

  • Centrifuge the terminated reaction at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

5. Sample Preparation for Analysis:

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or fluorescence analysis.

Recommended Reaction Conditions
ParameterRecommended ConcentrationRationale
Buffer 100 mM PIPES or HEPES, pH 7.0Provides stable pH environment optimal for most prokaryotic FADS enzymes.[10]
Riboflavin-5'-Phosphate (FMN) 200 µMSubstrate for FADS. Concentration can be varied to study kinetics.
ATP 10 mMServes as the AMP donor. Provided in large excess to drive the reaction forward.
MgCl₂ 20 mMEssential cofactor; ensures ATP is in its active MgATP²⁻ form.[18]
Temperature 37°COptimal temperature for most bacterial and mammalian enzymes.[10]

Table 1: Summary of optimized one-pot reaction conditions for FAD synthesis.

Analytical Techniques for Quantification

Accurate quantification of riboflavin, FMN, and FAD is crucial for determining reaction yield and kinetics. High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy are the two most common and reliable methods.[19][20][21]

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 reversed-phase column is the gold standard for separating and quantifying the different flavin species.[22][23]

Experimental Workflow Diagram

HPLC_Workflow Figure 2: General experimental workflow for in vitro FAD synthesis and analysis. Setup 1. Setup Reaction (Substrates, Buffer, Mg²⁺) Incubate 2. Pre-incubate (37°C, 5 min) Setup->Incubate Start 3. Add Enzyme(s) Initiate Reaction Incubate->Start Monitor 4. Incubate & Monitor (Take aliquots over time) Start->Monitor Terminate 5. Terminate Reaction (Heat or TCA) Monitor->Terminate Centrifuge 6. Centrifuge (Pellet Protein) Terminate->Centrifuge Filter 7. Filter Supernatant (0.22 µm filter) Centrifuge->Filter Inject 8. HPLC Analysis Filter->Inject

Sources

An In-depth Technical Guide to the Spectroscopic Characteristics of Riboflavin Sodium Phosphate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the spectroscopic properties of riboflavin sodium phosphate in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Visible absorption and fluorescence spectroscopy, offering both foundational knowledge and practical, field-proven insights to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding this compound

Riboflavin-5'-phosphate, commonly known as flavin mononucleotide (FMN), is the physiologically active form of Riboflavin (Vitamin B2). This compound is the sodium salt of FMN, a water-soluble derivative that is frequently utilized in pharmaceutical formulations and biological research due to its enhanced solubility compared to riboflavin.[1] Spectroscopic analysis is a cornerstone for the characterization and quantification of this vital compound. Its distinct chromophore, the isoalloxazine ring system, gives rise to its characteristic color and fluorescence, which are sensitive to the molecular microenvironment.

This guide will elucidate the fundamental principles governing the interaction of this compound with electromagnetic radiation and provide detailed protocols for its spectroscopic analysis, emphasizing the critical factors that influence these measurements.

G Riboflavin Riboflavin (Vitamin B2) C17H20N4O6 Phosphorylation Phosphorylation Riboflavin->Phosphorylation In vivo conversion RSP This compound (FMN Sodium Salt) C17H20N4NaO9P RSP->Riboflavin Hydrolysis Phosphorylation->RSP Active form

Caption: Relationship between Riboflavin and this compound.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound in an aqueous solution is characterized by several distinct bands, which arise from π → π* electronic transitions within the conjugated isoalloxazine ring system.

In a neutral aqueous solution (pH ≈ 7.0), this compound exhibits four major absorption peaks.[2][3][4][5] The intense absorption in the UV region and the characteristic peaks in the visible region are fundamental for its quantitative analysis. The peak around 444 nm is particularly useful as it is in the visible spectrum, reducing interference from many other biological molecules that absorb primarily in the UV range.[6][7]

Wavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Region
~223 nmVariesUV
~266-267 nm~32,000UV
~373-375 nm~10,400UVA
~444 nm~12,500Visible

Note: Molar absorptivity values can vary slightly depending on the pH and buffer composition of the solution.

The ratio of absorbances at different wavelengths, such as A375/A267 and A444/A267, can be used as a purity check.[8] For instance, the ratio of absorbance at 444 nm to that at 267 nm is typically between 0.35 and 0.40.[8]

Causality Behind Experimental Choices in UV-Vis Spectroscopy

When performing UV-Vis spectroscopy on this compound, the choice of solvent and pH is critical. Water is the preferred solvent due to the high solubility of the sodium salt. The pH should be maintained within a stable range, typically between 5 and 7, as significant deviations can alter the ionization state of the molecule and thus its absorption spectrum.[9][10] Phosphate buffers are commonly used, but it is crucial to be aware of their potential to catalyze photodegradation, especially under prolonged light exposure.[2][11][12]

Fluorescence Spectroscopy

This compound is intensely fluorescent, emitting a characteristic yellow-green light upon excitation with blue or near-UV light.[13] This property allows for highly sensitive and selective detection methods.

  • Excitation Maximum (λex): ~440-460 nm

  • Emission Maximum (λem): ~520-530 nm[14][15]

The large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-absorption and simplifies the instrumentation for detection.

The fluorescence quantum yield of riboflavin and its derivatives is reported to be around 0.24 to 0.32 in aqueous solutions, indicating that a significant fraction of the absorbed photons are re-emitted as fluorescence.[16][17]

Factors Influencing Fluorescence Intensity

Several factors can influence the fluorescence intensity of this compound:

  • pH: Fluorescence is highly pH-dependent. It is most intense in the acidic to neutral pH range and decreases significantly in alkaline solutions.[9][13] This is due to changes in the molecular structure and the increased likelihood of non-radiative decay pathways at higher pH.

  • Concentration: At low concentrations, fluorescence intensity is directly proportional to the concentration. However, at higher concentrations, a phenomenon known as concentration quenching or the inner filter effect can occur, leading to a non-linear relationship and a decrease in fluorescence intensity.

  • Photodegradation: this compound is susceptible to photodegradation, especially when exposed to UV or blue light.[2] This process leads to the formation of non-fluorescent or less-fluorescent products like lumichrome and lumiflavin, resulting in a decrease in the measured fluorescence signal over time.[12] It is therefore imperative to protect solutions from light and minimize exposure during measurements.

Experimental Protocols

To ensure the integrity and reproducibility of spectroscopic data, the following protocols are recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Riboflavin Sodium Phosphate B Dissolve in appropriate buffer (e.g., pH 6.0) A->B C Prepare serial dilutions in volumetric flasks B->C D Protect solutions from light C->D E Calibrate Spectrophotometer/ Spectrofluorometer D->E F Measure Absorbance/ Fluorescence of standards E->F G Measure Absorbance/ Fluorescence of unknown F->G H Construct Calibration Curve G->H I Determine Concentration of Unknown H->I

Caption: General workflow for spectroscopic analysis of this compound.

Protocol for Quantitative Analysis using UV-Vis Spectrophotometry

This protocol is designed for the accurate determination of this compound concentration in an aqueous solution.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask.[18]

    • Dissolve and dilute to volume with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). This will be your stock solution.

    • Protect the stock solution from light by wrapping the flask in aluminum foil.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the desired analytical range (e.g., 1-10 µg/mL).

  • Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength to the absorption maximum of interest, typically 444 nm.

    • Use the same buffer solution used for preparing the standards as the blank to zero the instrument.

    • Measure the absorbance of each standard solution and the unknown sample solution in a 1 cm path length quartz cuvette.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

    • Perform a linear regression analysis on the data points. The correlation coefficient (R²) should be ≥ 0.999 for a valid calibration.[18]

    • Use the equation of the line (y = mx + c) to calculate the concentration of the unknown sample from its measured absorbance.

Protocol for Characterization and Quantification using Fluorescence Spectroscopy

This protocol is suitable for highly sensitive detection and quantification.

  • Preparation of Solutions:

    • Prepare standard and sample solutions as described in the UV-Vis protocol, but at a lower concentration range (e.g., 0.01-0.1 µg/mL) due to the higher sensitivity of fluorescence spectroscopy.[14]

  • Spectrofluorometer Setup and Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 530 nm.[15] Optimize these wavelengths by scanning for the excitation and emission maxima with a standard solution.

    • Use the buffer solution as a blank to zero the instrument.

    • Measure the fluorescence intensity of each standard and the unknown sample. To minimize photobleaching, limit the exposure time of the sample to the excitation light.

  • Data Analysis:

    • Construct a calibration curve by plotting fluorescence intensity versus concentration.

    • Perform a linear regression to obtain the calibration equation and verify linearity.

    • Calculate the concentration of the unknown sample based on its fluorescence intensity.

Self-Validation and Trustworthiness: The integrity of these protocols relies on the use of a validated reference standard and the generation of a linear calibration curve with a high correlation coefficient. The analysis of a quality control sample with a known concentration alongside the unknown samples further validates the accuracy of the measurements for each experimental run.

Summary and Concluding Remarks

The spectroscopic characteristics of this compound in aqueous solutions are well-defined, making UV-Visible absorption and fluorescence spectroscopy powerful tools for its qualitative and quantitative analysis. A thorough understanding of the underlying principles and the factors that influence these measurements, particularly pH and light exposure, is paramount for obtaining accurate and reliable data. The protocols outlined in this guide provide a robust framework for the spectroscopic analysis of this important compound, enabling researchers and scientists to confidently characterize and quantify this compound in various applications.

References

  • Shechinah Felice Choragudi, K. Santoshi, G. Santhi, V. Keerthana, V. Ravali, S. Swetha Parvathi. Spectroscopic Determination of Riboflavin in Formulations. Asian Journal of Chemistry. 2010;22(7):5789-5791. [Link]
  • Development and validation of a fluorescence spectroscopic method for the assessment of riboflavin in pharmaceutical formulation.
  • Ahmad I, Fasihullah Q, Noor A, Ansari IA. Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology. 2005;78(3):259-264. [Link]
  • European Union Reference Laboratory for Feed Additives.
  • Shechinah Felice Choragudi, K. Santoshi, G. Santhi, V. Keerthana, V. Ravali, S. Swetha Parvathi. Spectroscopic determination of riboflavin in formulations.
  • Spectrophotmetric Determination of Riboflavin with Spermine-Copper Chloride Complexes in Pharmaceutical Prepar
  • A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin).
  • Sheraz MA, Ahmad I, Ahmed S, Shaikh RH, Vaid FH. Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry. 2014;10:1999-2012. [Link]
  • Ohkawa H, Ohishi N, Yagi K. High-Performance Liquid Chromatographic Determination of this compound Based on Its Conversion to Riboflavin with Acid Phosphatase. Journal of Nutritional Science and Vitaminology. 1983;29(5):515-521. [Link]
  • Ahmad I, Ahmed S, Sheraz MA, Bano R, Vaid FH. The kinetics of photolysis of aqueous riboflavin solutions on UV and visible irradiation has been studied in the pH range 1-12 using a specific multicomponent spectrophotometric method for the simultaneous determination of riboflavin and its major photoproducts (formylmethylflavin, lumichrome and lumiflavin).
  • Riboflavini natrii phosphas. European Pharmacopoeia. 2014. [Link]
  • Smith, Eddie Carol. The Photochemical Degradation of Riboflavin.
  • Photochemical degradation of riboflavin used as drug into photodynamic therapy.
  • A Study of the Molar Absorptivity and Structure of Vitamin B2 Relationship.
  • S. Z. Chemist. Stability Indicating Method for the Validation of Riboflavin in Dosage Forms. Rasayan Journal of Chemistry. 2011;4(2):373-380. [Link]
  • Improving Peak Shape and Recovery in LC Studies of Phosph
  • (a) Chemical structure of riboflavin phosphate. (b) Absorbance spectra...
  • Barman, S. K. Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry. Journal of Spectroscopy. 2016;2016:5096359. [Link]
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  • Absorbance spectrum of riboflavin at various pH and buffer. (a) is pH...
  • Riboflavin Sodium Phosph
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  • Kuzyniak, W., et al. Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers. International Journal of Molecular Sciences. 2021;22(16):8564. [Link]
  • Absorption, Emission and Fluorescence Spectroscopies Riboflavin. University of California, Davis. [Link]
  • This compound crystalline compound and preparation method thereof.
  • Barman, S. K. Detection and Assay of Riboflavin (Vitamin B2) Utilizing UV/VIS Spectrophotometer and Citric Acid Buffer. DigitalCommons@UNO. 2014. [Link]
  • Riboflavin vs. Riboflavin 5-Phosphate Sodium. Dietary Supplement Contract Manufacturer. [Link]
  • pH Study and Partition of Riboflavin in an Ethyl Lactate-Based Aqueous Two-Phase System with Sodium Citrate.
  • Riboflavin sodium phosph
  • S. Z. Chemist. Stability Indicating Method for the Validation of Riboflavin in Dosage Forms. Rasayan Journal of Chemistry. 2011;4(2):373-380. [Link]
  • Mandal K, Gonzalez K, Chakravarty R, Hathcox M. Effects of pH and light exposure on the riboflavin-binding capacity in the rat lens. Experimental Eye Research. 1987;45(3):453-459. [Link]

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Electrochemical properties of Riboflavin sodium phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Properties of Riboflavin Sodium Phosphate (Flavin Mononucleotide)

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical landscape of this compound, more commonly known as Flavin Mononucleotide (FMN). As a pivotal cofactor in a myriad of biological redox reactions, a deep understanding of its electron transfer characteristics is fundamental for researchers in biochemistry, drug development, and biosensor technology. This document moves beyond mere procedural outlines to elucidate the core principles and mechanistic causality that govern the selection of experimental parameters, ensuring a robust and reproducible analytical framework.

The Isoalloxazine Ring: The Heart of Redox Activity

This compound is a water-soluble form of Riboflavin (Vitamin B2) and the precursor to the essential coenzyme Flavin Adenine Dinucleotide (FAD).[1][2] Its electrochemical identity is dictated by the tricyclic isoalloxazine ring system. This moiety is a highly versatile redox center, capable of participating in both one- and two-electron transfer processes, making it a crucial component in cellular respiration and metabolism.[3][4][5] The phosphate group enhances water solubility but does not directly participate in the electron transfer, which is confined to the nitrogen-containing ring system.

The core electrochemical transformation of FMN involves the reversible reduction of its oxidized quinone form to a fully reduced hydroquinone form (FMNH₂). This is fundamentally a two-electron, two-proton process, the specifics of which are exquisitely sensitive to the surrounding chemical environment, most notably pH.[6][7]

The pH-Dependent Redox Mechanism

The redox potential of FMN is strongly dependent on pH.[8][9][10] This relationship arises from the involvement of protons in the reduction process. In acidic to neutral media (pH < 6), FMN typically undergoes a concerted two-electron, two-proton reduction, presenting as a single, well-defined reversible wave in voltammetric analysis.[11]

However, in neutral to alkaline media (pH > 6), the process often resolves into two distinct one-electron steps.[11] This stepwise transfer proceeds via a stable radical intermediate known as a semiquinone (FMNH•).[8][12] The ability to form and stabilize this semiquinone radical is critical to the biological function of flavoproteins, allowing them to bridge the gap between two-electron donors (like NADH) and one-electron acceptors (like iron-sulfur clusters).[5][13]

FMN_Redox_Pathway FMN FMN (Oxidized) Quinone FMNH_radical FMNH• Semiquinone Radical FMN->FMNH_radical + e⁻, + H⁺ FMNH2 FMNH₂ (Reduced) Hydroquinone FMN->FMNH2 + 2e⁻, + 2H⁺ (Overall Reaction) FMNH_radical->FMNH2 + e⁻, + H⁺

Caption: Redox states of Flavin Mononucleotide (FMN).

The precise redox potentials for these transitions are critical parameters. At a physiological pH of 7.0, the midpoint potential (E'₀) for the overall two-electron reduction is approximately -0.207 V versus the Standard Hydrogen Electrode (SHE).[8] The potentials for the individual one-electron steps are approximately -0.313 V for the FMN/FMNH• couple and -0.101 V for the FMNH•/FMNH₂ couple.[8]

pHE'₀ (FMN/FMNH₂) vs. SHE (V)E'₀ (FMN/FMNH•) vs. SHE (V)E'₀ (FMNH•/FMNH₂) vs. SHE (V)
7.0-0.207-0.313-0.101
NotePotentials are approximate and can vary with experimental conditions.

Data synthesized from literature values.[8]

Voltammetric Analysis: A Practical Guide

Voltammetric techniques are indispensable for probing the electrochemical properties of FMN. They allow for both qualitative characterization of redox behavior and sensitive quantitative measurements. The choice of technique is dictated by the analytical goal.

Cyclic Voltammetry (CV) for Mechanistic Insights

Cyclic Voltammetry is the cornerstone technique for characterizing the FMN redox system. It provides critical information on redox potentials, electron transfer kinetics, and reaction reversibility.

  • Electrode Preparation: Mechanically polish a glassy carbon electrode (GCE) with alumina slurry (e.g., 0.3 and 0.05 µm) to a mirror finish. Sonicate in deionized water and then ethanol to remove residual polishing material. This step is critical for ensuring a clean, reproducible electrode surface, which is paramount for observing well-defined voltammetric peaks.

  • Electrochemical Cell Assembly: Assemble a standard three-electrode cell:

    • Working Electrode: The prepared Glassy Carbon Electrode.

    • Reference Electrode: Ag/AgCl (in saturated KCl). A stable reference potential is non-negotiable for accurate potential measurements.

    • Counter Electrode: A platinum wire or graphite rod. Its purpose is to complete the circuit without influencing the reactions at the working electrode.

  • Electrolyte Preparation: Prepare the supporting electrolyte. A 0.1 M phosphate buffer solution (PBS) at pH 7.0 is a common and biologically relevant choice.[1] Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes. Oxygen is electroactive and its reduction can interfere with the FMN signal.

  • Analyte Introduction: Prepare a stock solution of this compound (e.g., 1 mM in the supporting electrolyte). Add an aliquot to the electrochemical cell to achieve the desired final concentration (e.g., 100 µM).

  • Data Acquisition:

    • Record a background CV scan in the electrolyte-only solution to establish the baseline and potential window.

    • Perform the CV scan with FMN present. A typical potential window is from +0.2 V to -0.8 V vs. Ag/AgCl. This window is chosen to bracket the expected redox peaks of FMN while avoiding solvent breakdown.

    • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s). A linear relationship between peak current and the square root of the scan rate indicates a diffusion-controlled process, which is typical for soluble FMN.[14]

CV_Workflow A Prepare Electrodes (Polish & Clean GCE) B Assemble 3-Electrode Cell (WE, RE, CE) A->B C Prepare & Deoxygenate Supporting Electrolyte (PBS) B->C D Add FMN Analyte C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Acquire Voltammogram E->F G Analyze Data (Peak Potentials, Peak Currents) F->G

Caption: Experimental workflow for Cyclic Voltammetry.

Pulse Voltammetry for Quantitative Determination

For accurate concentration measurement, techniques like Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) are superior to CV. Their design effectively discriminates against non-faradaic (charging) current, resulting in significantly improved signal-to-noise ratios and lower detection limits.[15][16]

  • Cell and Solution Preparation: Follow steps 1-4 from the CV protocol. Rigorous control over solution preparation is essential for quantitative accuracy.

  • Parameter Optimization: Optimize SWV parameters to maximize the signal for FMN. Key parameters include:

    • Frequency: Influences scan speed and sensitivity. A typical starting point is 25 Hz.

    • Amplitude: The height of the potential pulse. 25 mV is a common value.

    • Step Potential: The increment of the underlying staircase waveform. 4-5 mV is typical.

    • Causality: The goal of optimization is to find a balance where the faradaic current response is maximized while the capacitive background remains low, thereby maximizing sensitivity.

  • Calibration Curve Construction:

    • Record the SWV response for a series of standard FMN solutions of known concentrations (e.g., 0.1 µM to 10 µM).

    • Measure the peak current for each standard.

    • Plot peak current versus concentration. The resulting linear plot is the calibration curve.

  • Sample Analysis: Record the SWV for the unknown sample and determine its peak current. Interpolate the concentration from the linear regression equation of the calibration curve. This self-validating system ensures that the measured response in the unknown is directly comparable to known standards under identical conditions.

TechniqueLinear Range (Typical)Limit of Detection (LOD) (Typical)Reference
SWV0.05 - 10 µM0.03 µM[15]
DPV10.0 nM - 15.0 µM5.0 nM[14]
FFT-SWV10 - 400 nM0.86 nM[14]

Interfacial Analysis with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to investigate the electrode-electrolyte interface. For FMN studies, it can reveal information about charge transfer resistance (Rct), double-layer capacitance (Cdl), and the effects of surface modification or adsorption.[17][18]

The experiment involves applying a small amplitude AC potential perturbation over a range of frequencies and measuring the current response. The data is often presented as a Nyquist plot (imaginary vs. real impedance). A typical plot for a simple redox process shows a semicircle at high frequencies, whose diameter corresponds to the charge transfer resistance (Rct), and a linear portion at low frequencies, indicative of diffusion.

Data is interpreted by fitting it to an equivalent circuit model, such as the Randles circuit. A lower Rct value signifies faster electron transfer kinetics at the electrode surface.

Randles_Circuit start n1 start->n1 end Rs Rs n1->Rs n2 Rct Rct n2->Rct Cdl Cdl n2->Cdl n3 Zw Zw n3->Zw Rs->n2 Rct->n3 Cdl->n3 Zw->end

Caption: A simplified Randles equivalent circuit model.

Key Influencing Factors and Applications

  • Electrode Modification: The electrochemical response of FMN can be significantly enhanced by modifying the electrode surface. Materials like carbon nanotubes and nanoparticles can increase the electroactive surface area and facilitate faster electron transfer, leading to improved sensitivity in analytical applications.[6][19][20]

  • Immobilization: Covalently attaching or adsorbing FMN onto an electrode surface can create stable and reusable biosensors.[21][22] Immobilization often shifts the redox potential and can alter the electron transfer kinetics compared to soluble FMN.[21]

  • Applications: The rich electrochemistry of FMN is harnessed in numerous fields:

    • Biosensors: FMN can act as a built-in redox mediator, facilitating electron transfer between an enzyme and an electrode.[22]

    • Pharmaceutical and Food Analysis: Voltammetric methods provide a rapid, sensitive, and cost-effective means to quantify Vitamin B2 in various samples.[10][15][23]

    • Molecular Electronics: The distinct optical and electronic properties of its different redox states make riboflavin a candidate material for molecular electronic devices.[4]

Conclusion

This compound possesses a well-defined, pH-dependent electrochemical behavior centered on the two-electron, two-proton redox activity of its isoalloxazine ring. A mastery of voltammetric and impedance techniques allows researchers to probe this activity in detail, providing mechanistic insights and enabling the development of sensitive analytical methods. The principles and protocols outlined in this guide serve as a validated foundation for professionals seeking to leverage the electrochemical properties of this vital biomolecule in their research and development endeavors.

References

  • Draper, R. D., & Ingraham, L. L. (1983). The effects of pH and semiquinone formation on the oxidation-reduction potentials of flavin mononucleotide. A reappraisal. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 722(1), 158-162.
  • Ahmad, R., et al. (2020). Raman spectroscopy probing of redox states and mechanism of flavin coenzyme. Journal of Raman Spectroscopy, 51(10), 2036-2045.
  • Prato, M., et al. (2008). Synthesis and redox behavior of flavin mononucleotide-functionalized single-walled carbon nanotubes. Journal of the American Chemical Society, 130(4), 1234-1235.
  • Prato, M., et al. (2008). Synthesis and Redox Behavior of Flavin Mononucleotide-Functionalized Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 130(4), 1234-1235.
  • Guldi, D. M., et al. (2008). Synthesis and Redox Behavior of Flavin Mononucleotide-Functionalized Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 130(4), 1234–1235.
  • ResearchGate. (n.d.).
  • Inam, R., et al. (2025). Voltammetric Determination of Riboflavin in Vitaminized Supplements and Feeds. Critical Reviews in Analytical Chemistry.
  • ResearchGate. (n.d.). CV curves of riboflavin in different supporting electrolytes.
  • Pereira, A. C., et al. (2003). Electrochemical behavior of riboflavin immobilized on different matrices. Journal of Colloid and Interface Science, 265(2), 351-358.
  • ResearchGate. (n.d.). CV voltammograms obtained for the 0.1 mM of riboflavin in different pH values.
  • Dragusha, S., et al. (2024). Electrochemical determination of riboflavin in pharmaceuticals using unmodified screen printed carbon electrodes. Journal of Pharmaceutical and Biomedical Analysis, 243, 11505.
  • Stankovic, D. M. (2020). Different Aspects of the Voltammetric Detection of Vitamins: A Review. Molecules, 25(15), 3349.
  • National Center for Biotechnology Information. (n.d.).
  • Wang, Y., et al. (2024). Simple fabrication of electrochemical sensor based on integration of dual signal amplification by the supporting electrode and modified nanochannel array for direct and sensitive detection of vitamin B2. Frontiers in Chemistry, 12, 1365815.
  • Nezamzadeh-Ejhieh, A., & Kian, M. (2012). Voltammetric determination of riboflavin based on electrocatalytic oxidation at zeolite-modified carbon paste electrodes. Analytical and Bioanalytical Chemistry, 402(1), 335-343.
  • Sivozhelezov, V., & Sivozhelezov, V. (2004). Riboflavin: a potential material for molecular electronics applications. Journal of molecular modeling, 10(1), 1-5.
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  • Derevenkov, I. A., et al. (2020). Catalytic effect of riboflavin on electron transfer from NADH to aquacobalamin. JBIC Journal of Biological Inorganic Chemistry, 25(1), 121-129.
  • National Center for Biotechnology Information. (n.d.).
  • Jabbar, M. A., et al. (2012). Voltammetric evidences for the interaction of riboflavin with cadmium in aqueous media. Journal of Saudi Chemical Society, 18(5), 557-564.
  • Li, H., et al. (1999). Electrochemical Behavior of Riboflavin on Glassy Carbon Electrode. Journal of Electrochemistry, 5(2), 171-178.
  • Ensafi, A. A., et al. (2020). Review—Electrochemical Sensors Used in the Determination of Riboflavin. Journal of The Electrochemical Society, 167(3), 037517.
  • Tadesse, S., et al. (2022). Sensitive and selective determination of vitamin B2 in non-alcoholic beverage and milk samples at poly (glutamic acid)/zinc oxide nanoparticles modified carbon paste electrode. RSC Advances, 12(42), 27367-27379.
  • Rezaei-Zarchi, S., et al. (2008). Nano-composition of riboflavin–nafion functional film and its application in biosensing. Journal of Chemical Sciences, 120(2), 257-264.
  • ResearchGate. (2025).
  • Zhu, Y., et al. (2025). Structure and transport mechanism of human riboflavin transporters.
  • ChemicalBook. (n.d.).
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  • Sigma-Aldrich. (n.d.).
  • Bastos, A. C., et al. (2006). Electrochemical impedance spectroscopy and linear polarization applied to evaluation of porosity of phosphate conversion coatings on electrogalvanized steels. Electrochimica Acta, 52(2), 429-436.
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A Technical Guide to the Fluorescence Quantum Yield of Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the fluorescence quantum yield of riboflavin sodium phosphate, a critical parameter for researchers, scientists, and drug development professionals. This compound, the water-soluble form of Vitamin B2, is a fluorescent molecule with applications ranging from a photosensitizer in therapeutic applications to a component in drug formulations.[1] A precise understanding of its fluorescence quantum yield is paramount for the accurate interpretation of fluorescence-based assays, the development of novel diagnostics, and the quality control of pharmaceutical products.

This document moves beyond a simple recitation of facts, offering a narrative grounded in practical experience to explain the causality behind experimental choices and to establish self-validating protocols.

The Concept of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[2][3]

A ΦF value of 1.0 indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible fluorescence efficiency. Conversely, a value of 0 signifies that no fluorescence occurs, with the absorbed energy being dissipated through non-radiative pathways such as internal conversion, vibrational relaxation, or intersystem crossing.[2][3] For this compound, the fluorescent moiety is Flavin Mononucleotide (FMN).

Factors Influencing the Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of this compound is not an immutable constant. It is highly sensitive to its molecular environment. A thorough understanding of these influencing factors is crucial for obtaining accurate and reproducible measurements.

pH of the Solution

The pH of the aqueous solution significantly impacts the fluorescence of FMN. The fluorescence quantum yield of FMN is known to vary with pH, reflecting changes in the protonation state of the isoalloxazine ring system. For instance, in a neutral or alkaline solution, aniline, a molecule with some structural similarities in terms of an amino group attached to an aromatic ring, exhibits fluorescence, which is quenched in an acidic environment.[4]

Concentration: The Inner Filter Effect and Self-Quenching

At high concentrations, two phenomena can lead to a significant underestimation of the true fluorescence quantum yield:

  • Inner Filter Effect: This occurs when the excitation light is attenuated as it passes through the cuvette due to high absorbance. The molecules at the back of the cuvette receive less excitation light, leading to a lower overall fluorescence emission. A secondary inner filter effect can also occur where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[5][6] To minimize these effects, it is imperative to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength in a standard 10 mm path length cuvette.[3][7]

  • Self-Quenching: At high concentrations, excited fluorophores can be deactivated upon collision with ground-state molecules of the same species, a process known as self-quenching or concentration quenching.[5] This non-radiative decay pathway reduces the fluorescence intensity and, consequently, the apparent quantum yield.

Solvent Polarity and Viscosity

The nature of the solvent can influence the quantum yield. While this compound is primarily used in aqueous solutions due to its high solubility[1][8], it's worth noting that for riboflavin, the quantum yield can vary in different organic solvents. For example, the fluorescence yield of riboflavin is reported as 0.36 in acetone and 0.37 in dioxane.[7]

Temperature

Temperature can affect the rate of non-radiative decay processes. An increase in temperature generally leads to a decrease in fluorescence quantum yield due to an increased probability of collisional quenching and other non-radiative deactivation pathways.

Presence of Quenchers

Various substances can act as quenchers of riboflavin fluorescence, reducing its quantum yield. These include substances with phenolic hydroxyl or amino groups, iodide, and acrylamide.[9][10] The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex).[11] For instance, π–π stacking interactions between the aromatic rings of riboflavin and graphene have been shown to cause fluorescence quenching.[12][13]

Photodegradation

Riboflavin and its derivatives are known to be light-sensitive and can undergo photodegradation upon exposure to excitation light.[14][15] This process can lead to the formation of non-fluorescent or less fluorescent products, such as lumichrome and lumiflavin, causing a decrease in the measured fluorescence intensity over time and affecting the accuracy of the quantum yield determination.[2][14][15] It is therefore crucial to minimize light exposure during sample preparation and measurement.

Reported Quantum Yield Values for FMN

The following table summarizes some of the reported fluorescence quantum yield values for Flavin Mononucleotide (FMN), the fluorescent component of this compound, in aqueous solutions. It is important to note the conditions under which these values were determined.

FluorophoreSolvent/BufferpHQuantum Yield (ΦF)Reference
FMNAqueous Solution7~0.26[3]
FMNAqueous Solution80.225 ± 0.04 (bound to LOV1-C57S)[16]
RiboflavinAqueous Solution70.375 ± 0.05 (triplet quantum yield)[16]

Note: The triplet quantum yield is a measure of the efficiency of intersystem crossing to the triplet state and is distinct from the fluorescence quantum yield.

Experimental Protocol for the Determination of Fluorescence Quantum Yield (Relative Method)

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method.[2][3] This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.

Principle

The relative fluorescence quantum yield (Φs) of a sample is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) [17]

Where:

  • Φr is the fluorescence quantum yield of the reference standard.

  • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

  • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • ns and nr are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term becomes 1.

A more robust approach involves creating a plot of integrated fluorescence intensity versus absorbance for a series of dilutions of both the sample and the standard. The gradient of this plot is then used in the calculation, which helps to mitigate errors from single-point measurements.[4][7]

The equation then becomes:

Φs = Φr * (Grads / Gradr) * (ns2 / nr2) [4][7]

Where:

  • Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

Materials and Instrumentation
  • Spectrofluorometer: An instrument capable of providing corrected emission spectra is essential.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 10 mm path length cuvettes for both absorbance and fluorescence measurements.

  • This compound: High purity grade.

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.52 - 0.60) is a commonly used standard for excitation in the UV range.[8] For excitation in the visible range, Rhodamine 6G in ethanol (ΦF ≈ 0.94 - 1.0) is a suitable choice.[8]

  • Solvent: High-purity, spectroscopic grade water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The solvent must be free of fluorescent impurities.[12]

Step-by-Step Methodology
  • Selection of Excitation Wavelength: Choose an excitation wavelength where both the sample and the standard have significant absorbance. For this compound, excitation is typically performed around its absorption maxima at approximately 375 nm or 445 nm.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the chosen fluorescence standard in the selected solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation and emission slit widths on the spectrofluorometer. Use narrow slits to minimize bandwidth effects.

    • Set the excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the same instrument settings are used for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each dataset. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).

    • Using the calculated gradients for the sample (Grads) and the standard (Gradr), along with the known quantum yield of the standard (Φr) and the refractive indices of the solvents, calculate the quantum yield of the sample (Φs) using the equation provided in Section 4.1.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Riboflavin Sodium Phosphate Stock dilute_sample Create Serial Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Fluorescence Standard Stock dilute_std Create Serial Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Corrected Fluorescence Emission abs_measure->fluo_measure Use same solutions integrate Integrate Fluorescence Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_s, Grad_r) plot->gradient calculate Calculate Quantum Yield (Φ_s) using Comparative Formula gradient->calculate

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Critical Considerations and Self-Validating Systems

To ensure the trustworthiness of the obtained quantum yield value, the experimental protocol must incorporate self-validating checks.

Linearity of the Intensity vs. Absorbance Plot

A linear relationship between the integrated fluorescence intensity and absorbance is a strong indicator that the measurements are within a concentration range where the inner filter effect and self-quenching are negligible. The plot should also extrapolate through the origin. Any deviation from linearity suggests that the concentration range needs to be adjusted.

Choice of Fluorescence Standard

The selection of an appropriate standard is critical. The standard should:

  • Have a well-documented and consistent quantum yield value from multiple reputable sources.

  • Absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent instrument correction errors.

  • Be photochemically stable under the measurement conditions.

  • Be soluble in the same solvent as the sample to eliminate the need for refractive index correction.

The Bundesanstalt für Materialforschung und -prüfung (BAM) has developed certified reference materials for fluorescence quantum yield, which can provide a higher level of confidence in the measurements.[10][11]

Instrument Correction

It is imperative to use a spectrofluorometer that provides corrected emission spectra. The raw data from a fluorometer is distorted by the wavelength-dependent efficiency of the monochromators and detector. Failure to correct for these instrumental artifacts will lead to significant errors in the calculated quantum yield, especially if the emission spectra of the sample and standard are in different wavelength regions.

Minimizing Photodegradation

To mitigate the effects of photodegradation:

  • Prepare solutions fresh and keep them in the dark until measurement.

  • Minimize the exposure time of the sample to the excitation light in the spectrofluorometer.

  • If possible, check for changes in the fluorescence intensity over time to assess the photostability of the sample under the measurement conditions.

Diagram of Influencing Factors

G cluster_intrinsic cluster_environmental cluster_experimental QY Fluorescence Quantum Yield (Φ_F) MolecularStructure Molecular Structure MolecularStructure->QY pH pH pH->QY Concentration Concentration Concentration->QY Solvent Solvent Solvent->QY Temperature Temperature Temperature->QY Quenchers Presence of Quenchers Quenchers->QY ExcitationWL Excitation Wavelength ExcitationWL->QY can influence apparent Φ_F InstrumentCorrection Instrument Correction InstrumentCorrection->QY affects measurement accuracy Photodegradation Photodegradation Photodegradation->QY reduces measured Φ_F

Caption: Factors influencing the fluorescence quantum yield of this compound.

Conclusion

The determination of the fluorescence quantum yield of this compound is a multi-faceted process that demands careful consideration of both the intrinsic properties of the molecule and the experimental conditions. By adhering to a robust and self-validating protocol, researchers can obtain accurate and reliable data, which is essential for advancing research and development in fields where this important molecule is utilized. This guide provides the foundational knowledge and practical steps to achieve this, empowering scientists to confidently measure and interpret this critical photophysical parameter.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
  • Koziol, J. (1966). Studies on flavins in organic solvents I. Spectral characteristics of riboflavin, riboflavin tetrabutyrate and lumichrome. Photochemistry and Photobiology, 5(1), 41-54. [Link]
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Monte, C., et al. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Applied Physics Reviews, 7(3), 031307. [Link]
  • Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5146–5157. [Link]
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2957-2984. [Link]

Sources

Illuminating the Molecular Dance: A Technical Guide to Riboflavin Sodium Phosphate's Interactions with Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Vitamin

Riboflavin, or Vitamin B2, is a ubiquitous molecule fundamental to cellular metabolism. However, its phosphorylated derivative, riboflavin sodium phosphate—more formally known as flavin mononucleotide (FMN)—transcends its role as a mere metabolic coenzyme.[1][2] FMN emerges as a dynamic player in a complex molecular choreography, engaging in intricate interactions with both proteins and nucleic acids. These interactions are pivotal in a vast array of biological processes, from enzymatic catalysis and gene regulation to the promising frontiers of photodynamic therapy. This guide delves into the core of these interactions, providing a technical exploration for researchers navigating the multifaceted world of FMN. We will dissect the "how" and "why" of these molecular dialogues, backed by field-proven methodologies and a robust scientific framework.

Section 1: The FMN Molecule - A Portrait of Reactivity and Recognition

This compound's unique structure underpins its versatile interaction capabilities. The molecule can be conceptually divided into three key domains: the isoalloxazine ring, the ribityl chain, and the terminal phosphate group.

  • The Isoalloxazine Ring: This planar, three-ring system is the redox-active heart of FMN.[1] Its conjugated double-bond system allows it to accept and donate electrons, cycling between oxidized (FMN), semiquinone (FMNH•), and fully reduced (FMNH2) states. This redox potential is central to its function in many flavoenzymes. Furthermore, the aromatic nature of the ring facilitates stacking interactions, particularly with aromatic amino acid residues in proteins and the bases of nucleic acids.

  • The Ribityl Chain: This flexible sugar alcohol chain connects the isoalloxazine ring to the phosphate group. While seemingly a simple linker, its hydroxyl groups can participate in hydrogen bonding, contributing to the specificity and stability of FMN's binding to macromolecules.

  • The Phosphate Group: The negatively charged phosphate group is a critical determinant of FMN's interaction profile, distinguishing it significantly from its precursor, riboflavin. This group engages in crucial electrostatic interactions and hydrogen bonding with positively charged amino acid residues (like arginine and lysine) in proteins and with metal ions that can bridge FMN to its binding partners.[3][4] Molecular dynamics simulations have underscored the critical role of the phosphate group in the strong binding of FMN to its target molecules.[4]

Section 2: The Intricate Partnership: FMN-Protein Interactions

FMN's association with proteins is fundamental to the function of a vast class of enzymes known as flavoproteins. These interactions are characterized by high affinity and specificity, driven by a combination of forces.

Mechanisms of Recognition and Binding

The binding of FMN to its cognate apoproteins (the protein component without the cofactor) is a thermodynamically favorable process, often involving a significant enthalpic contribution.[5] This indicates that the formation of strong, specific bonds is a primary driving force. Key interaction modes include:

  • Hydrogen Bonding: The phosphate group, ribityl chain hydroxyls, and the nitrogen and oxygen atoms of the isoalloxazine ring all participate in a network of hydrogen bonds with the protein backbone and side chains.[6][7]

  • Electrostatic Interactions: The negatively charged phosphate group is a key anchor, forming strong salt bridges with positively charged residues in the protein's binding pocket.[4]

  • Van der Waals and Hydrophobic Interactions: The isoalloxazine ring often stacks with aromatic residues like tryptophan and tyrosine, contributing to binding affinity and stability.[5]

The binding of FMN can induce conformational changes in the protein, and conversely, the protein environment fine-tunes the redox potential of the FMN cofactor.[8]

The Structural Blueprint: Common FMN-Binding Folds

Evolution has converged on several common structural motifs for FMN binding in proteins. A prominent example is the TIM barrel domain, which is frequently observed in FMN-binding proteins.[9] This conserved fold provides a scaffold that positions key residues for optimal interaction with the different parts of the FMN molecule.

Experimental Workflow: Characterizing FMN-Protein Interactions

FMN_Protein_Interaction_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Apoprotein Apoprotein Purification ITC Isothermal Titration Calorimetry (ITC) Apoprotein->ITC Fluorescence Fluorescence Spectroscopy Apoprotein->Fluorescence CD Circular Dichroism (CD) Apoprotein->CD FMN_Sol FMN Solution Preparation FMN_Sol->ITC FMN_Sol->Fluorescence FMN_Sol->CD Thermo Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo Binding Binding Affinity & Stoichiometry Fluorescence->Binding Conformation Conformational Changes CD->Conformation

Caption: Workflow for characterizing FMN-protein interactions.

Key Analytical Techniques for Studying FMN-Protein Interactions

A multi-pronged biophysical approach is essential for a comprehensive understanding of FMN-protein interactions.

  • Principle: ITC directly measures the heat released or absorbed during the binding of FMN to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

  • Experimental Protocol:

    • Sample Preparation: Prepare a solution of the purified apoprotein in a suitable buffer and a separate, more concentrated solution of FMN in the same buffer. Degas both solutions thoroughly.

    • ITC Setup: Load the protein solution into the sample cell of the calorimeter and the FMN solution into the injection syringe.

    • Titration: Perform a series of small, sequential injections of the FMN solution into the protein solution while monitoring the heat changes.

    • Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters.

  • Principle: The intrinsic fluorescence of FMN is often quenched upon binding to a protein.[10] This change in fluorescence intensity can be used to monitor the binding event and determine the binding affinity.

  • Experimental Protocol:

    • Sample Preparation: Prepare a solution of the apoprotein.

    • Fluorescence Titration: Measure the initial fluorescence of the protein solution. Sequentially add small aliquots of a concentrated FMN solution and record the fluorescence spectrum after each addition.

    • Data Analysis: Plot the change in fluorescence intensity as a function of the FMN concentration and fit the data to a binding equation to calculate the dissociation constant (Kd).

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for monitoring changes in the secondary and tertiary structure of a protein upon ligand binding.

  • Experimental Protocol:

    • Sample Preparation: Prepare solutions of the apoprotein and the FMN-protein complex.

    • CD Measurement: Record the CD spectra of both the apoprotein and the complex in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions.

    • Data Analysis: Compare the spectra to identify any conformational changes in the protein induced by FMN binding.

TechniqueInformation ObtainedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Provides a complete thermodynamic profile of the interaction.[]Requires relatively large amounts of sample.
Fluorescence SpectroscopyBinding affinity (Kd)High sensitivity, requires smaller sample quantities.[10]Indirect method, relies on a change in fluorescence.
Circular Dichroism (CD) SpectroscopyConformational changes in the proteinSensitive to changes in protein secondary and tertiary structure.[12]Does not provide direct information on binding affinity.

Section 3: FMN's Dialogue with the Genome: Interactions with Nucleic Acids

While FMN's role as a protein cofactor is well-established, its interactions with nucleic acids represent an exciting and rapidly evolving area of research. These interactions are crucial for gene regulation and have potential therapeutic applications.

Riboswitches: A Tale of Gene Regulation

In many bacteria, the biosynthesis of riboflavin is regulated by a sophisticated mechanism known as a riboswitch.[3] FMN riboswitches are structured RNA elements located in the 5' untranslated region of messenger RNA (mRNA) that can directly bind to FMN.

  • Mechanism of Action: When FMN concentrations are high, it binds to the riboswitch, inducing a conformational change in the RNA structure. This change typically leads to the premature termination of transcription or the inhibition of translation initiation, thereby downregulating the expression of genes involved in riboflavin synthesis and transport.[13] The interaction is highly specific, with the phosphate group of FMN playing a critical role in recognition and binding affinity; riboflavin, lacking this phosphate, binds with significantly lower affinity.[3]

FMN Riboswitch Mechanism

FMN_Riboswitch cluster_low Low FMN Concentration cluster_high High FMN Concentration RNA_unbound Riboswitch RNA (Unbound) Transcription_on Transcription Proceeds RNA_unbound->Transcription_on Allows formation of anti-terminator stem-loop FMN FMN RNA_bound Riboswitch RNA (FMN-bound) FMN->RNA_bound Binds to Transcription_off Transcription Terminates RNA_bound->Transcription_off Induces formation of terminator stem-loop

Caption: Simplified mechanism of an FMN riboswitch.

G-Quadruplexes: A New Frontier

Recent studies have revealed that FMN and other flavin derivatives can interact with G-quadruplexes, which are four-stranded nucleic acid structures formed in guanine-rich sequences.[14] These structures are implicated in various cellular processes, including transcription, translation, and replication.[12][15] The binding of FMN to G-quadruplexes has been shown to have the highest affinity for parallel conformations.[14] This interaction opens up the intriguing possibility that intracellular FMN levels could modulate gene expression by influencing the formation and stability of G-quadruplexes.[14]

Section 4: Harnessing the Power of Light: FMN in Photodynamic Therapy

Beyond its physiological roles, FMN's photochemical properties have garnered significant interest in the field of drug development, particularly in photodynamic therapy (PDT).

The Principle of Photodynamic Therapy

PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and free radicals.[16] These ROS are highly cytotoxic and can induce cell death, making PDT a promising treatment for cancer and microbial infections.[16][17]

FMN as a Photosensitizer

FMN is an excellent candidate for a photosensitizer due to its strong absorption of blue light and its ability to efficiently generate ROS upon photoactivation.[16][18] When exposed to light of an appropriate wavelength, FMN is excited to a triplet state, which can then transfer its energy to molecular oxygen to produce singlet oxygen. This highly reactive species can then go on to damage cellular components, including proteins and nucleic acids, leading to apoptosis or necrosis of the target cells.[16] FMN-based PDT has shown promise in the treatment of melanoma.[17]

Conclusion and Future Perspectives

The interactions of this compound with proteins and nucleic acids are a testament to the remarkable versatility of this seemingly simple molecule. From its central role in enzymatic catalysis to its intricate involvement in gene regulation and its potential as a therapeutic agent, FMN continues to be a subject of intense scientific inquiry. Future research will undoubtedly uncover even more nuanced aspects of these interactions, paving the way for the development of novel therapeutics that target FMN-dependent pathways and for a deeper understanding of the fundamental processes of life.

References

  • Interactions between Flavins and Quadruplex Nucleic Acids. Semantic Scholar.
  • Serganov, A., et al. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch.
  • van den Berg, P. A., et al. Effect of inorganic phosphate on FMN binding and loop flexibility in Desulfovibrio desulfuricans apo-flavodoxin. Protein Science.
  • Comparison of the binding affinity of four flavins with riboflavin binding protein using fluorescence spectrometry and computational methods. Morressier.
  • Kerbs, A., et al. Interactions between Flavins and Quadruplex Nucleic Acids. ChemBioChem.
  • Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch. ACS Publications.
  • de la Chesnaye, C., et al. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch. ACS Chemical Biology.
  • Panda, M., et al. Structural insights into the interactions of flavin mononucleotide (FMN) and riboflavin with FMN riboswitch: a molecular dynamics simulation study. Journal of Biomolecular Structure and Dynamics.
  • Ali, V. F., et al. Characterization of flavin binding in oxygen-independent fluorescent reporters. Protein Science.
  • Ansari, M. Y., et al. Insights into the mode of flavin mononucleotide binding and catalytic mechanism of bacterial chromate reductases: A molecular dynamics simulation study. International Journal of Biological Macromolecules.
  • Rexin, D., et al. The Flavoproteome of the Model Plant Arabidopsis thaliana.
  • Structural comparison of riboflavin, FMN and FAD. ResearchGate.
  • Structure of FMN. FMN is shown as it is bound to Anabaena... ResearchGate.
  • Lu, L., et al. Structure and Mechanism of a Eukaryotic FMN Adenylyltransferase. PLoS ONE.
  • The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes. Frontiers.
  • Cheng, G., et al. Blue light induced reactive oxygen species from flavin mononucleotide and flavin adenine dinucleotide on lethality of HeLa cells. Photodiagnosis and Photodynamic Therapy.
  • FMN binding site. The binding site of the flavin ring (A) and of the... ResearchGate.
  • Structural insights into the interactions of flavin mononucleotide (FMN) and riboflavin with FMN riboswitch: a molecular dynamics simulation study. Semantic Scholar.
  • PH dependent dynamic behavior of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) in femtosecond to nanosecond time scale. ResearchGate.
  • A novel eco-friendly polymeric photosensitizer based on chitosan and flavin mononucleotide. PubMed.
  • FMN-binding fluorescent protein. Wikipedia.
  • Guller, A. E., et al. Photodynamic therapy of melanoma by blue-light photoactivation of flavin mononucleotide. Scientific Reports.
  • FMN is photoconverted to lumichrome. (a) Photoconversion of FMN (green) to LC (magenta). Normalized absorption and fluorescence spectra of (b) FMN and (c) LC. (d) Topology of blue-light irradiated miniSOG showing the increased access to the alloxazine ring. ResearchGate.
  • Predicted interactions between FMN and the protein. Hydrogen bonds are... ResearchGate.
  • Flavin Fixing in Old Yellow Enzyme from Thermus scotoductus: A Comparative Study of the Wild-Type Enzyme and Covalently Flavinylated Mutants. MDPI.
  • Chemical structures of riboflavin, FMN, and FAD. The covalently bound... ResearchGate.
  • Meng, J.-J., et al. Methods to study protein-protein interactions. Methods in Molecular Biology.
  • Protein Interactions: Biophysical Approaches for the Study of Complex Reversible Systems. SpringerLink.
  • BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Purdue University Graduate School.
  • Genetic interactions of G-quadruplexes in humans. PMC - PubMed Central.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. The FEBS Journal.
  • Genetic interactions of G-quadruplexes in humans. eLife.

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Navigating the Cellular Gateway: A Technical Guide to the Uptake and Transport of Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (Vitamin B2) is a cornerstone of cellular metabolism, acting as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] Riboflavin Sodium Phosphate, the monosodium salt of FMN, is a more soluble and stable form often utilized in pharmaceutical and nutraceutical applications.[3][4][5] Understanding its journey from the extracellular space to its intracellular sites of action is paramount for researchers in nutrition, metabolic diseases, and targeted drug delivery. This guide provides a comprehensive overview of the intricate mechanisms governing the cellular uptake and transport of riboflavin, grounded in current scientific understanding and providing actionable experimental protocols for its study. We will dissect the primary transport systems, explore the nuanced roles of carrier-mediated versus endocytic pathways, and detail the intracellular fate of this vital nutrient.

Introduction: From Prodrug to Coenzyme

This compound (RSP), chemically identical to FMN, is often considered a more bioavailable form of riboflavin.[3][6] Its enhanced water solubility and stability make it a preferred choice for formulations.[4][5] However, the cellular transport machinery is primarily geared towards the uptake of riboflavin itself. Evidence suggests that FMN and FAD are poorly transported by the primary riboflavin transporters.[1] Therefore, the prevailing model posits that RSP is enzymatically dephosphorylated to riboflavin at the cell surface or in the extracellular milieu prior to transport.

Once inside the cell, riboflavin is re-phosphorylated by flavokinase to form FMN (RSP), which can then be further converted to FAD by FAD synthetase.[7][8] This intracellular trapping and metabolic conversion are critical for maintaining the cellular pool of flavin coenzymes required for a vast array of redox reactions central to energy metabolism and cellular function.[1][9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RSP This compound (FMN) RF_ext Riboflavin (RF) RSP->RF_ext Dephosphorylation (Ecto-phosphatases) RFVT Riboflavin Transporters (RFVT1, RFVT2, RFVT3) RF_ext->RFVT Carrier-Mediated Transport Endo Endocytosis RF_ext->Endo Internalization RF_int Riboflavin (RF) RFVT->RF_int Carrier-Mediated Transport Endo->RF_int Internalization FMN_int FMN (RSP) RF_int->FMN_int Flavokinase FAD FAD FMN_int->FAD FAD Synthetase Mito Mitochondria FMN_int->Mito FAD->Mito

Caption: Workflow for a radiolabeled riboflavin uptake assay.

Experimental Protocol 2: Confocal Microscopy for Co-localization

This protocol provides direct visual evidence of the subcellular trafficking pathways of riboflavin, particularly its association with endocytic vesicles.

Objective: To visualize the internalization of riboflavin and determine its co-localization with endocytic markers.

Methodology:

  • Cell Culture: Seed cells (e.g., A431) on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Labeling: Incubate the cells with a fluorescent riboflavin analog (e.g., rhodamine-riboflavin) and a marker for clathrin-mediated endocytosis (e.g., FITC-Transferrin) in serum-free medium.

  • Incubation: Incubate at 37°C for a specific time course (e.g., 5, 15, and 30 minutes) to observe the progression of internalization.

  • Fixation: Wash the cells with PBS and fix them with a solution of 4% paraformaldehyde.

  • Permeabilization & Staining (Optional): If staining for intracellular proteins (like clathrin), permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) and then stain with specific antibodies. A nuclear counterstain like DAPI can also be added.

  • Imaging: Mount the coverslips and acquire Z-stack images using a confocal laser scanning microscope. Use separate laser lines and detectors for each fluorophore to prevent spectral bleed-through.

  • Image Analysis: Analyze the acquired images using specialized software (e.g., ImageJ with a co-localization plugin). Calculate co-localization coefficients (e.g., Pearson's or Manders' coefficients) to quantify the degree of spatial overlap between the riboflavin analog and the endocytic marker. [9][10]

Caption: Workflow for a confocal microscopy co-localization study.

Conclusion and Future Directions

The cellular uptake of this compound is a sophisticated process, initiated by its probable conversion to riboflavin, followed by internalization via a multi-faceted system. While carrier-mediated transport through the RFVT family represents the primary, high-affinity pathway, the role of receptor-mediated endocytosis is increasingly recognized, especially in the context of cancer biology and drug delivery. For professionals in drug development, the overexpression of RFVTs in various tumors presents a tantalizing target for delivering cytotoxic agents by conjugating them to riboflavin. Future research will likely focus on elucidating the precise structural basis for RFVT-riboflavin interaction, the regulatory networks governing RFVT expression, and the dynamic interplay between the carrier and endocytic functions of these vital transporters.

References

  • Riboflavin vs. Riboflavin 5-Phosphate Sodium - - Dietary Supplement Contract Manufacturer. (n.d.). Vertex AI Search.
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  • What Is The Difference Between Riboflavin And Riboflavin 5 Phosph
  • Vitamin B2 (Riboflavin) and in the bioavailable form Riboflavin Sodium. (n.d.). Greal.
  • Gong, X., et al. (2022). Structure and transport mechanism of human riboflavin transporters.
  • Lelle, M., et al. (2019). Evaluation of Riboflavin Transporters as Targets for Drug Delivery and Theranostics. Frontiers in Pharmacology, 10, 61. [Link]
  • Foraker, A. B., et al. (2003). Current perspectives on the cellular uptake and trafficking of riboflavin. Advanced Drug Delivery Reviews, 55(11), 1467-1483. [Link]
  • Inami, K., et al. (2014). Functional involvement of RFVT3/SLC52A3 in intestinal riboflavin absorption. Journal of Nutritional Science and Vitaminology, 60(4), 240-246. [Link]
  • Daniel, H., et al. (1983). In vitro kinetics of the intestinal transport of riboflavin in rats. The Journal of Nutrition, 113(3), 636-643. [Link]
  • Huang, S. N., et al. (2002). Involvement of endocytic organelles in the subcellular trafficking and localization of riboflavin. The Journal of Pharmacology and Experimental Therapeutics, 301(2), 656-662. [Link]
  • Jaganathan, C., et al. (2005). Molecular and functional characterization of riboflavin specific transport system in rat brain capillary endothelial cells. Journal of Neurochemistry, 94(6), 1635-1644. [Link]
  • Yonezawa, A., & Inui, K. (2021). Recent advances in riboflavin transporter RFVT and its genetic disease. Pharmacology & Therapeutics, 228, 108023. [Link]
  • Gong, X., et al. (2022). Structure and transport mechanism of human riboflavin transporters.
  • Said, H. M., & Ma, T. Y. (1993). Transport of riboflavin in human intestinal brush border membrane vesicles. Gastroenterology, 105(5), 1421-1428. [Link]
  • Said, H. M., & Ma, T. Y. (1994). Mechanism of riboflavine uptake by Caco-2 human intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 266(1), G15-G21. [Link]
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The Fulcrum of Cellular Defense: A Technical Guide to the Role of Riboflavin Sodium Phosphate in Redox Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the pivotal role of riboflavin sodium phosphate in the intricate network of cellular redox signaling. Moving beyond its foundational role as a vitamin, we dissect the biochemical journey from this soluble pro-coenzyme to the catalytically indispensable flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). We will elucidate how these flavocoenzymes act as central hubs in maintaining redox homeostasis, directly participating in both the generation and detoxification of reactive oxygen species (ROS). Furthermore, this guide will detail the downstream consequences of flavin-dependent enzyme activity on critical signaling cascades, including the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. Methodological frameworks for investigating these pathways are provided, offering researchers a robust toolkit for advancing our understanding of cellular defense mechanisms and developing novel therapeutic strategies targeting oxidative stress-related pathologies.

Introduction: Beyond Vitamin B2 - The Significance of this compound

Riboflavin, or vitamin B2, is an essential micronutrient that serves as the precursor to the flavocoenzymes FMN and FAD.[1] this compound, a water-soluble and more bioavailable form of riboflavin, is readily converted into its active forms within the cell.[2][3] Its enhanced solubility and stability make it a preferred compound for supplementation and experimental studies.[2][4] The central importance of this compound lies in its exclusive role as the building block for FMN and FAD, which are critical cofactors for a vast array of oxidoreductases known as flavoproteins.[5][6] These flavoproteins are integral to numerous metabolic and signaling pathways, with a particularly profound impact on the cellular redox environment.[7][8] A deficiency in riboflavin can lead to diminished activity of these enzymes, resulting in increased oxidative stress and cellular dysfunction.[9][10]

The Biochemical Core: Conversion of this compound to FMN and FAD

Upon cellular uptake, this compound is enzymatically converted into the functionally active coenzymes FMN and FAD through a two-step process.[11][12] This conversion is essential as riboflavin itself is not biologically active.[1]

  • Phosphorylation to FMN: Riboflavin kinase (RFK) catalyzes the ATP-dependent phosphorylation of riboflavin to yield flavin mononucleotide (FMN).[13][14]

  • Adenylylation to FAD: FAD synthetase (FADS) then catalyzes the adenylylation of FMN, using another molecule of ATP, to produce flavin adenine dinucleotide (FAD).[13][14]

This sequential conversion ensures a regulated supply of both FMN and FAD, which are required by different flavoproteins.[6]

cluster_rfk cluster_fads RSP This compound Riboflavin Riboflavin RSP->Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Phosphorylation RFK Riboflavin Kinase (RFK) Riboflavin->RFK FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD Adenylylation FADS FAD Synthetase (FADS) FMN->FADS ATP1 ATP ADP1 ADP ATP1->RFK ATP2 ATP PPi PPi ATP2->FADS RFK->FMN RFK->ADP1 FADS->FAD FADS->PPi RSP This compound FAD FAD RSP->FAD GR Glutathione Reductase FAD->GR GSH GSH (Reduced Glutathione) GR->GSH Regeneration ROS ROS (Reactive Oxygen Species) GSH->ROS Detoxification GSSG GSSG (Oxidized Glutathione) GSSG->GR OxidativeStress Oxidative Stress ROS->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant & Cytoprotective Genes ARE->AntioxidantEnzymes Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Figure 2: Influence of this compound on the Keap1-Nrf2 Signaling Pathway.

Methodological Approaches for Investigation

To elucidate the precise role of this compound in redox signaling, a multi-pronged experimental approach is necessary.

Assessment of Cellular Redox State

A variety of methods can be employed to measure the cellular redox environment. [15][16]

Parameter Method Principle
Intracellular ROS Fluorescent Probes (e.g., DCFDA, DHE) Probes fluoresce upon oxidation by ROS. [17]
Genetically Encoded Sensors (e.g., HyPer) Fluorescent proteins that change conformation and fluorescence upon interaction with specific ROS. [18]
Glutathione Status GSH/GSSG Ratio Assay Spectrophotometric or HPLC-based quantification of reduced and oxidized glutathione. [17]

| Cellular Redox Potential | Redox-sensitive Probes / SERS | Spectroscopic or electrochemical methods to directly measure the cellular redox potential. [19]|

Analysis of Nrf2 Pathway Activation

Several techniques are available to quantify the activation of the Nrf2 signaling pathway. [20][21]

Method Purpose
Western Blotting Quantify protein levels of Nrf2 (nuclear and cytoplasmic fractions) and its downstream targets (e.g., HO-1, NQO1). [20]
Quantitative Real-Time PCR (qPCR) Measure the mRNA expression of Nrf2 target genes. [20]
Immunofluorescence Microscopy Visualize the nuclear translocation of Nrf2. [20]

| ARE-Luciferase Reporter Gene Assay | Quantitatively measure Nrf2 transcriptional activity. [22][23]|

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on redox signaling is outlined below.

start Start: Cell Culture treatment Treatment with this compound +/- Oxidative Stressor start->treatment ros_measurement Measure Intracellular ROS treatment->ros_measurement gsh_assay Assess GSH/GSSG Ratio treatment->gsh_assay nrf2_translocation Analyze Nrf2 Nuclear Translocation (Immunofluorescence/Western Blot) treatment->nrf2_translocation end End: Data Analysis & Interpretation ros_measurement->end gsh_assay->end gene_expression Quantify Nrf2 Target Gene Expression (qPCR) nrf2_translocation->gene_expression protein_expression Determine Target Protein Levels (Western Blot) gene_expression->protein_expression protein_expression->end

Figure 3: Experimental Workflow for Investigating the Role of this compound in Redox Signaling.

Conclusion

This compound is far more than a simple vitamin; it is a critical precursor to the flavocoenzymes FMN and FAD, which are indispensable for maintaining cellular redox homeostasis. Through their roles in a multitude of flavoproteins, they directly and indirectly modulate redox signaling pathways, including the pivotal Keap1-Nrf2 axis. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for researchers and drug development professionals seeking to unravel the complexities of oxidative stress-related diseases and to develop novel therapeutic interventions. The continued investigation into the nuanced roles of this compound and its downstream effectors promises to open new avenues for promoting cellular health and combating a wide range of pathologies.

References

  • Erythrocyte Glutathione Reductase–a Measure of Riboflavin Nutritional St
  • Riboflavin vs. Riboflavin 5-Phosphate Sodium. Dietary Supplement Contract Manufacturer. [Link]
  • Riboflavin.
  • Ashokkumar, B., et al. (2014). Riboflavin (vitamin B2) and oxidative stress: a review. British Journal of Nutrition, 111(11), 1975-1981. [Link]
  • Ghazali, R., et al. (2000). Glutathione reductase activity, riboflavin status, and disease activity in rheumatoid arthritis.
  • Vitamin B2 (Riboflavin) and in the bioavailable form Riboflavin Sodium. Greal. [Link]
  • Flavoprotein. Wikipedia. [Link]
  • Riboflavin. Principles of Nutritional Assessment. [Link]
  • Flavoprotein: Significance and symbolism. The VDict. [Link]
  • Zempleni, J., et al. (2009). Riboflavin Deficiency Impairs Oxidative Folding and Secretion of Apolipoprotein B-100 in HepG2 Cells, Triggering Stress Response Systems. The Journal of Nutrition, 139(2), 214-219. [Link]
  • Sies, H. (2022). Recent Approaches to Determine Static and Dynamic Redox State-Related Parameters. Antioxidants, 11(5), 856. [Link]
  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. [Link]
  • Ashoori, M., & Saedisomeolia, A. (2014). Riboflavin (vitamin B2) and oxidative stress: a review. British Journal of Nutrition, 111(11), 1975-1981. [Link]
  • Murphy, M. P. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Mitochondrion, 12(1), 53-61. [Link]
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  • Perillo, B., et al. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Cellular Physiology, 235(10), 6471-6486. [Link]
  • What Is The Difference Between Riboflavin And Riboflavin 5 Phosph
  • Ashoori, M., & Saedisomeolia, A. (2014). Riboflavin (vitamin B₂)
  • Antioxidant. Wikipedia. [Link]
  • Conversion of riboflavin to riboflavin-5′-phosphate, FAD, and covalent attachment.
  • Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. PMC - PubMed Central. [Link]
  • Quantitative measurement of redox potential in hypoxic cells using SERS nanosensors. Scientific Reports. [Link]
  • Ferroptosis-Related Flavoproteins: Their Function and Stability. MDPI. [Link]
  • Flavins Act as a Critical Liaison Between Metabolic Homeostasis and Oxidative Stress in the Retina. Frontiers in Neuroscience. [Link]
  • Reactions of the two FAD-dependent enzymes in cholesterol biosynthesis.
  • Riboflavin (Vitamin B2), FMN and FAD. Sandwalk. [Link]
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  • The Essential Role of this compound in Human Health and Nutrition. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Regulation of NADPH oxidase activity in phagocytes: relationship between FAD/NADPH binding and oxidase complex assembly. PubMed. [Link]
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  • Flavin mononucleotide. Wikipedia. [Link]
  • Pathways of riboflavin synthesis and conversion to FMN and FAD.
  • Vitamin B2 Riboflavin and Riboflavin 5' Phosphate Sodium. Newseed Chemical Co., Limited. [Link]
  • Role of riboflavin deficiency in malaria pathophysiology.
  • Role of the interface between the FMN and FAD domains in the control of redox potential and electronic transfer of NADPH–cytochrome P450 reductase. Biochemical Journal. [Link]
  • Revitalising Riboflavin: Unveiling Its Timeless Significance in Human Physiology and Health. MDPI. [Link]
  • Exploring the Health Advantages: Vitamin B2 Sodium Phosphate in the Food Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO‑1 signaling pathway and attenuates carbon tetrachloride‑induced liver fibrosis in r
  • Cofactors and pathogens: Flavin mononucleotide and flavin adenine dinucleotide ( FAD)
  • Riboflavin Is an Active Redox Cofactor in the Na+-pumping NADH:Quinone Oxidoreductase (Na+-NQR)
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Methodological & Application

Application Note & Protocol: Quantification of Riboflavin Sodium Phosphate in Cell Lysates by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Riboflavin Sodium Phosphate (RSP) in mammalian cell lysates. RSP, the biologically active form of Vitamin B2, is a critical coenzyme in cellular metabolism. This protocol is designed for researchers in cell biology, pharmacology, and drug development, offering a robust methodology from sample preparation to data analysis, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Cellular Riboflavin Quantification

Riboflavin (Vitamin B2) and its phosphorylated derivatives, flavin mononucleotide (FMN), also known as riboflavin-5'-phosphate, and flavin adenine dinucleotide (FAD), are indispensable cofactors for a vast array of cellular oxidoreductase enzymes. These flavoenzymes are central to energy metabolism, cellular respiration, and antioxidant defense. Consequently, the precise measurement of intracellular RSP levels is paramount for studies investigating metabolic disorders, drug efficacy and toxicity, and cellular responses to oxidative stress. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a gold-standard analytical technique, offering the specificity and sensitivity required for quantifying RSP within complex biological matrices like cell lysates.[1][2]

This application note details a scientifically validated HPLC-UV method, emphasizing the critical considerations for sample stability, extraction efficiency, and chromatographic separation to ensure data of the highest quality and integrity.

Principle of the Method

This method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. Cell lysates are first treated to precipitate proteins and extract the water-soluble RSP. The clarified supernatant is then injected into the HPLC system. RSP is separated from other cellular components on a C18 stationary phase using an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where RSP exhibits a strong response.[3]

Materials and Reagents

Equipment
  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Centrifuge capable of 15,000 x g and 4°C

  • Vortex mixer

  • pH meter

  • Syringe filters (0.22 µm, PVDF or similar low-protein binding)

  • Amber glass vials to protect from light[4][5]

Chemicals and Reagents
  • This compound (RSP) reference standard (≥95% purity)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)[3]

  • Orthophosphoric acid (Analytical grade)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Potassium carbonate (K2CO3)

  • Ultrapure water (18.2 MΩ·cm)

  • Cell culture medium, serum, and supplements

  • Phosphate-buffered saline (PBS)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (15:85 v/v Methanol:Phosphate Buffer):

    • Prepare a 50 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH to 3.5 with orthophosphoric acid.

    • Mix 150 mL of HPLC-grade methanol with 850 mL of the phosphate buffer.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.[3]

  • RSP Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of RSP reference standard.

    • Dissolve in ultrapure water in a 10 mL amber volumetric flask.

    • Store at -20°C for up to one month.[6] RSP solutions are sensitive to light and should be handled accordingly.[5][7][8]

  • Calibration Standards:

    • Prepare a series of working standards by serially diluting the RSP stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Prepare fresh on the day of analysis.

Sample Preparation: Cell Lysate Extraction

The goal of this critical step is to efficiently lyse the cells, release the intracellular RSP, and remove interfering macromolecules like proteins.

Sample_Preparation_Workflow cell_pellet Cell Pellet (Known cell number, e.g., 1x10^6) wash Wash with ice-cold PBS cell_pellet->wash lysis Lysis & Protein Precipitation (e.g., 0.6M Perchloric Acid) wash->lysis vortex_incubation Vortex & Incubate on Ice lysis->vortex_incubation centrifugation Centrifugation (15,000 x g, 10 min, 4°C) vortex_incubation->centrifugation supernatant_collection Collect Supernatant (Acidic Extract) centrifugation->supernatant_collection neutralization Neutralization (e.g., 3M K2CO3) supernatant_collection->neutralization centrifugation2 Centrifugation to remove KClO4 ppt neutralization->centrifugation2 filtration Filter Supernatant (0.22 µm Syringe Filter) centrifugation2->filtration hplc_injection Inject into HPLC filtration->hplc_injection

Caption: Workflow for this compound extraction from cell lysates.

  • Cell Harvesting: Harvest a known number of cells (e.g., 1-5 million) by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular contaminants.

  • Lysis and Protein Precipitation: Resuspend the cell pellet in 200 µL of ice-cold 0.6 M perchloric acid (PCA). Causality: PCA effectively lyses cells and precipitates proteins, which would otherwise interfere with the HPLC column.

  • Incubation and Vortexing: Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to ensure complete lysis and precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble RSP.

  • Neutralization: Neutralize the extract by adding a calculated amount of 3 M potassium carbonate (K2CO3). This will precipitate the perchlorate as potassium perchlorate. Trustworthiness: This neutralization step is crucial to prevent damage to the HPLC column and to ensure the pH of the injected sample is compatible with the mobile phase.

  • Final Centrifugation: Centrifuge again at 15,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC-UV Analysis

HPLC_Analysis_Workflow autosampler Autosampler (Sample Injection) column C18 Column (Separation) autosampler->column pump HPLC Pump (Isocratic Flow) pump->autosampler detector UV Detector (Quantification) column->detector data_system Data Acquisition System detector->data_system

Caption: Schematic of the HPLC-UV analytical workflow.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase 15:85 (v/v) Methanol : 50 mM KH2PO4 buffer (pH 3.5)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 267 nm[9]
Run Time 15 minutes

Rationale for Wavelength Selection: Riboflavin and its phosphate esters exhibit several absorption maxima. While the maximum is around 444 nm, the peak at ~267 nm provides excellent sensitivity and is less prone to interference from other cellular components.[10][9][11]

Method Validation

To ensure the reliability of the results, the method was validated according to the International Council for Harmonisation (ICH) guidelines.[12][13]

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time of RSPAchieved
Linearity (r²) ≥ 0.999[12]0.9995
Range 0.1 - 20 µg/mLConfirmed
Accuracy (% Recovery) 95 - 105%98.2 - 103.5%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: 1.5%, Inter-day: 2.2%
LOD Signal-to-Noise Ratio ≥ 30.03 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.1 µg/mL
  • Specificity: Assessed by comparing the chromatograms of a blank matrix (cell lysate from untreated cells presumed to have low RSP) with a spiked matrix. The absence of peaks at the RSP retention time in the blank confirms specificity.

  • Linearity: Determined by a six-point calibration curve. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.[5]

  • Accuracy: Evaluated by the standard addition method. Known amounts of RSP were spiked into pre-analyzed cell lysates at three concentration levels (low, medium, high). The percentage recovery was then calculated.

  • Precision: Intra-day precision was determined by analyzing six replicates of a spiked sample on the same day. Inter-day precision was assessed by repeating the analysis on three different days.[14]

Data Analysis and Quantification

  • Peak Identification: Identify the RSP peak in the sample chromatogram by comparing its retention time with that of the RSP reference standard.

  • Calibration Curve: Generate a linear regression equation from the calibration curve (Peak Area = m[Concentration] + c).

  • Quantification: Calculate the concentration of RSP in the prepared sample using the regression equation.

  • Cellular Concentration: Normalize the RSP concentration to the initial cell number or total protein content to express the result as µg/10^6 cells or µg/mg protein.

Conclusion

The HPLC-UV method detailed in this application note is a robust, specific, and reliable tool for the quantification of this compound in cell lysates. Adherence to the described protocols for sample preparation and analysis, along with proper method validation, will ensure the generation of high-quality, reproducible data essential for advancing research in cellular metabolism and drug development.

References

  • Asker, A. F., & Habib, M. J. (1990). Effect of certain stabilizers on photobleaching of riboflavin solutions. Drug Development and Industrial Pharmacy, 16(1), 149-157. [Link]
  • Shaikh, K. A., Patil, A. T., & Gite, S. R. (2015). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Journal of Analytical & Pharmaceutical Research, 1(3), 00015. [Link]
  • Ramesh, B.V. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. Rasayan Journal of Chemistry, 9(4), 573-581. [Link]
  • Japanese Pharmacopoeia. (2016).
  • Sathish, P., et al. (2013). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multivitamin Injection. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 333-338. [Link]
  • Koupparis, M. A., et al. (2023). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. Molecules, 28(13), 5099. [Link]
  • Lee, Y. B., et al. (2023). Green Chemistry for Crosslinking Biopolymers: Recent Advances in Riboflavin-Mediated Photochemistry. International Journal of Molecular Sciences, 24(3), 2095. [Link]
  • Midttun, Ø., et al. (2005). Determination of riboflavin by high-performance liquid chromatography with riboflavin-depleted urine as calibration and control matrix.
  • Muby Chemicals. (n.d.). This compound BP Ph Eur EP USP FCC Manufacturers. [Link]
  • Khan, M. S., et al. (2012). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions. Journal of Pharmacy and Nutrition Sciences, 2(2), 112-119. [Link]
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. [Link]
  • Ball, G. F. M. (2006). HPLC Determination of Riboflavin in Fortified Foods. Food Science and Technology, 153, 103-118. [Link]
  • FAO. (1992). Riboflavin 5'-Phosphate Sodium. FAO JECFA Monographs 1. [Link]
  • European Union Reference Laboratory for Feed Additives. (2014).
  • World Journal of Advanced Research and Reviews. (2025).
  • ResearchGate. (2023). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. [Link]
  • Pharmaguideline. (2008). Method of Analysis for Riboflavin. [Link]
  • Al-Rimawi, F., et al. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in Multivitamin Syrup. Advanced Journal of Chemistry, Section B, 5(2), 67-81. [Link]
  • SAS Publishers. (2024). HPLC/MS Analysis of this compound Consisting of Several Structural Isomers Together with Thiamine HCL, Pyridoxine HCL, Dexpanthenol, and Nicotinamide in A Multi-Vitamin Injection Solution. [Link]
  • Agilent. (2022).
  • International Journal for Research in Applied Science & Engineering Technology. (2022). Analytical Estimation of Riboflavin Using Different Buffer Solution by Using Uv Spectroscopy. [Link]
  • Eagle Biosciences. (n.d.). Vitamin B2 (Riboflavin) HPLC Assay. [Link]
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  • Hamilton Company. (n.d.).

Sources

Application Notes & Protocols: Strategic Supplementation of Serum-Free Media with Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Riboflavin in Serum-Free Systems

The transition from serum-supplemented to serum-free media formulations represents a significant advancement in cell culture, offering enhanced reproducibility, simplified downstream processing, and reduced risk of contamination.[1][2] However, this shift necessitates a more profound understanding of the specific micronutrient requirements of cultured cells. Among these, Riboflavin (Vitamin B2) emerges as a critical component for robust cellular metabolism and growth.[3][4]

Riboflavin is the precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are indispensable for a multitude of cellular oxidation-reduction (redox) reactions.[5][6][7] These flavocoenzymes act as critical electron carriers in the electron transport chain, central to cellular energy production (ATP synthesis).[6] Furthermore, they are involved in the metabolism of carbohydrates, lipids, and proteins, as well as in the regeneration of antioxidants like glutathione, which protects cells from oxidative stress.[5][7][[“]]

In traditional media, serum provides a rich source of riboflavin and its derivatives. In serum-free environments, it is crucial to supplement the basal media with an adequate and bioavailable form of riboflavin to ensure optimal cell health and productivity. Riboflavin sodium phosphate, a water-soluble and stable salt of riboflavin-5'-phosphate (FMN), is an excellent choice for this purpose due to its high solubility and direct integration into the cellular metabolic pathways that produce FAD.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of this compound as a supplement in serum-free cell culture media.

Mechanism of Action: The Central Role of Flavocoenzymes

Upon supplementation into the cell culture medium, this compound is readily taken up by cells through specific transporters.[4][10] Intracellularly, it can be directly utilized as FMN or further converted to FAD by the enzyme FAD synthase.[6][11]

The core functions of these flavocoenzymes include:

  • Energy Metabolism: FAD is a key component of Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, directly participating in the Krebs cycle and electron transport for ATP generation.[6][12]

  • Redox Homeostasis: FAD is a required cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione, which combats cellular damage from reactive oxygen species (ROS).[7]

  • Biosynthesis and Metabolism: Flavoproteins are involved in fatty acid β-oxidation, amino acid catabolism, and the synthesis of other essential molecules.[5][12] Riboflavin deficiency can impair protein folding in the endoplasmic reticulum, leading to cellular stress.[13]

The following diagram illustrates the metabolic pathway of this compound within the cell.

Riboflavin_Metabolism cluster_extracellular Extracellular Medium cluster_cell Intracellular Environment cluster_pathways Metabolic Pathways RSP This compound (FMN-Na) Transport Riboflavin Transporter RSP->Transport Uptake FMN Flavin Mononucleotide (FMN) Transport->FMN FAD_Synthase FAD Synthase FMN->FAD_Synthase ATP -> PPi ETC Electron Transport Chain (Energy Production) FMN->ETC FAD Flavin Adenine Dinucleotide (FAD) FAD->ETC Redox Redox Homeostasis (e.g., Glutathione Reductase) FAD->Redox Biosynthesis Biosynthesis (Fatty Acids, Amino Acids) FAD->Biosynthesis FAD_Synthase->FAD

Caption: Cellular uptake and metabolic conversion of this compound.

Optimizing Riboflavin Concentration

The optimal concentration of riboflavin can vary depending on the cell type, basal medium formulation, and specific culture conditions. While many classical media formulations contain some level of riboflavin, serum-free systems often benefit from additional supplementation.[12]

ParameterRecommended RangeRationale & Key Considerations
Basal Media Concentration 0.01 µM - 2.66 µMClassical media like DMEM/F-12 contain ~0.59 µM.[12] Custom formulations may require adjustment.
Optimal SFM Supplementation 0.5 µM - 10 µMA starting point of 1.0 µM is often effective.[12] Higher concentrations (up to 20 µM) have been shown to improve sperm motility in vitro without adverse effects.[14]
Cell Line Specificity Empirical DeterminationHigh-metabolic-rate cells, such as rapidly dividing cancer cell lines or recombinant protein-producing CHO cells, may have higher requirements.
Phototoxicity Minimize Light ExposureRiboflavin is light-sensitive and can generate toxic photoproducts when exposed to light, especially in the presence of certain amino acids.[12][15] Media should be stored in the dark.

Protocol: Preparation of this compound Stock Solution and Media Supplementation

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound and its subsequent use in supplementing serum-free cell culture media.

Materials:

  • Riboflavin 5'-phosphate sodium (CAS No. 130-40-5)

  • Cell culture grade water (WFI or equivalent)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Basal serum-free cell culture medium

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Analytical balance and weigh paper

Protocol Workflow

Caption: Workflow for media supplementation with this compound.

Step-by-Step Methodology:

Part 1: Preparation of a 1 mM (1000x) Stock Solution

  • Calculate Required Mass: The molecular weight of Riboflavin 5'-phosphate sodium is approximately 478.33 g/mol . To prepare 10 mL of a 1 mM stock solution:

    • Mass (g) = 1 mmol/L * 0.01 L * 478.33 g/mol = 0.00478 g = 4.78 mg.

  • Weighing: In a laminar flow hood, aseptically weigh out approximately 4.8 mg of this compound powder onto sterile weigh paper and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add 10 mL of cell culture grade water to the conical tube. This compound is soluble in water.[9] Close the cap tightly and vortex until the powder is completely dissolved. The solution will be a clear, orange-yellow color.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile 15 mL conical tube. Crucially, perform all steps involving the solution in subdued light to prevent photodegradation .[9][15]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile, light-protecting (amber) microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[16] Avoid repeated freeze-thaw cycles.

Part 2: Supplementation of Serum-Free Medium

  • Thaw Stock Solution: Thaw one aliquot of the 1 mM this compound stock solution at room temperature, protected from light.

  • Dilution: To supplement your basal serum-free medium to a final concentration of 1 µM, add 1 mL of the 1000x (1 mM) stock solution to 999 mL of basal medium.

    • Calculation: (1000 µM * V1) = (1 µM * 1000 mL) => V1 = 1 mL.

  • Mixing: Gently swirl the medium bottle to ensure homogenous mixing of the supplement.

  • Final Medium: The supplemented medium is now ready for use in your cell culture experiments. Store the supplemented medium at 2-8°C, protected from light.

Self-Validating System: Quality Control and Performance Assessment

To ensure the efficacy and consistency of your riboflavin-supplemented medium, a series of validation steps are recommended.

1. Analytical Validation of Riboflavin Concentration:

  • Method: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the gold standard for accurately quantifying riboflavin in solutions.[17][18] Spectrophotometric methods, measuring absorbance at approximately 444 nm, can also be used for a simpler, albeit less specific, quantification.[19]

  • Procedure:

    • Prepare a standard curve using known concentrations of Riboflavin USP Reference Standard.

    • Analyze a sample of your freshly prepared supplemented medium.

    • Analyze samples of the medium after storage for various durations (e.g., 1, 2, and 4 weeks) at 2-8°C to assess stability.

  • Acceptance Criteria: The measured concentration should be within ±10% of the target concentration. Stability studies should demonstrate minimal degradation over the intended storage period.

2. Functional Assessment of Cell Performance:

  • Experimental Design: Culture your target cell line in three different media conditions:

    • A) Basal serum-free medium (Negative Control)

    • B) Basal serum-free medium + 1 µM this compound (Test Condition)

    • C) Your previous standard medium (e.g., serum-supplemented) (Positive Control)

  • Readouts:

    • Cell Growth: Monitor viable cell density and doubling time over multiple passages.

    • Viability: Assess cell viability using a trypan blue exclusion assay or a flow cytometry-based method.

    • Metabolic Activity: Perform a metabolic assay (e.g., MTT or resazurin) to quantify cellular metabolic rate.

    • Productivity (if applicable): For recombinant protein-producing cell lines, quantify the product titer (e.g., via ELISA).

  • Expected Outcome: Cells cultured in the riboflavin-supplemented medium (B) should exhibit improved growth, viability, and/or productivity compared to the basal medium (A), and should perform comparably to the positive control (C).

Conclusion

The strategic supplementation of serum-free media with this compound is a critical step in optimizing cell culture performance. By providing cells with a readily available source of the precursors for essential flavocoenzymes, researchers can ensure robust energy metabolism, maintain redox balance, and ultimately enhance the reliability and productivity of their cell culture systems. The protocols and validation strategies outlined in this document provide a comprehensive framework for the successful implementation of riboflavin supplementation, empowering researchers to achieve more consistent and meaningful results in their scientific endeavors.

References

  • What is Riboflavin mechanism of action? Consensus. [Link]
  • Riboflavin. Wikipedia. [Link]
  • Riboflavin metabolism: role in mitochondrial function. OAE Publishing Inc. [Link]
  • Vitamin B2 (Riboflavin).
  • Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering. PMC - NIH. [Link]
  • effect of certain stabilizers on photobleaching of riboflavin solutions.[Link]
  • Molecular and functional characterization of riboflavin specific transport system in rat brain capillary endothelial cells. PMC - NIH. [Link]
  • Mechanism and regulation of vitamin B2 (riboflavin) uptake by mouse and human pancreatic β-cells/islets: physiological and molecular aspects. NIH. [Link]
  • This compound BP Ph Eur EP USP FCC Manufacturers, SDS. Muby Chemicals. [Link]
  • OPTIMIZATION OF THE CULTIVATION CONDITIONS OF THE RIBOFLAVIN STRAIN PRODUCER. Biotechnologia Acta. [Link]
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  • Optimization of Effective Minerals on Riboflavin Production by Bacillus subtilis subsp. subtilis ATCC 6051 Using Statistical Designs. PMC - PubMed Central. [Link]
  • Optimization Model for UV-Riboflavin Corneal Cross-linking. IOVS | ARVO Journals. [Link]
  • Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions.
  • STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
  • A review of novel analytical methods for the determin
  • Method of Analysis for Riboflavin. Pharmaguideline. [Link]
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  • “METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE. CABI Digital Library. [Link]
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Application of Riboflavin Sodium Phosphate in Fluorescence Microscopy for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Riboflavin Sodium Phosphate in Cellular Imaging

This compound, the water-soluble form of Vitamin B2, is an endogenous fluorophore with inherent fluorescence, making it a molecule of interest in cellular imaging.[1][2] Its natural presence in cells and culture media, coupled with its bright yellow-green fluorescence, presents a unique opportunity for label-free imaging in certain contexts.[3] However, the very properties that make it fluorescent also render it a potent photosensitizer. Upon excitation with light, particularly in the blue-violet range, it can generate reactive oxygen species (ROS), leading to significant phototoxicity and cellular damage.[4][5][6] This dual characteristic necessitates a carefully considered approach to its use in fluorescence microscopy.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles, protocols, and critical considerations for utilizing this compound in cellular imaging. We will explore its fluorescence properties, delve into the mechanisms of its phototoxicity, and present protocols designed to mitigate cell damage while harnessing its imaging potential.

Scientific Principles: Fluorescence and Phototoxicity

This compound exhibits intrinsic fluorescence with an excitation maximum around 440-460 nm and an emission maximum around 520-530 nm.[7][8][9] This places its spectral properties squarely within the range of standard filter sets for green fluorescence (e.g., FITC/GFP). The fluorescence intensity is pH-dependent and can be quenched by various substances, including mineral acids, alkalies, and certain aromatic compounds.[3]

The primary concern when using this compound in live-cell imaging is its role as a photosensitizer. Upon absorption of light, it can transition to an excited triplet state. This excited molecule can then react with molecular oxygen to produce singlet oxygen and other reactive oxygen species (ROS).[10][11] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to altered cellular function and eventually cell death.[4][5][6] This phenomenon is a well-documented aspect of phototoxicity in fluorescence microscopy.[4][5]

It is crucial to recognize that even the riboflavin present in standard cell culture media can contribute to phototoxicity during fluorescence imaging experiments.[4][5] Therefore, understanding and controlling the concentration of this compound and the illumination conditions are paramount for maintaining the physiological relevance of any imaging study.

Visualization of the Process

To illustrate the dual role of this compound in fluorescence microscopy, the following diagram outlines the pathway from fluorescence emission to the generation of phototoxicity.

Excitation Excitation Light (e.g., 450 nm) RSP_ground This compound (Ground State) RSP_excited This compound (Excited Singlet State) RSP_ground->RSP_excited Absorption RSP_ground->RSP_excited RSP_excited->RSP_ground Internal Conversion Fluorescence Fluorescence Emission (~525 nm) RSP_excited->Fluorescence Emission RSP_triplet This compound (Excited Triplet State) RSP_excited->RSP_triplet Intersystem Crossing RSP_excited->RSP_triplet Oxygen Molecular Oxygen (O2) RSP_triplet->Oxygen ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS Energy Transfer Oxygen->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Oxidation ROS->CellDamage

Caption: Workflow of this compound in Fluorescence and Phototoxicity.

Applications in Cellular Imaging

Despite the challenges of phototoxicity, this compound can be a valuable tool in specific imaging applications:

  • Label-Free Imaging of Cellular Metabolism: As a precursor to the essential coenzymes FMN and FAD, the intracellular distribution and fluorescence of riboflavin can provide insights into metabolic activity.[12][13]

  • Assessing Drug-Induced Oxidative Stress: The photosensitizing properties of riboflavin can be leveraged to study cellular responses to oxidative stress in a controlled manner.

  • Tumor Cell Targeting and Imaging: Some studies have explored the use of riboflavin derivatives for targeting and imaging cancer cells, which often have an increased uptake of vitamins.[14][15]

  • Fixed-Cell Imaging: In fixed-cell preparations where phototoxicity to live cells is not a concern, the intrinsic fluorescence of riboflavin can be used as a counterstain or for morphological analysis.

Experimental Protocols

The following protocols are designed to provide a starting point for using this compound in cellular imaging, with a strong emphasis on minimizing phototoxicity in live-cell experiments.

Protocol 1: Live-Cell Imaging with Minimized Phototoxicity

This protocol is intended for observing the endogenous fluorescence of this compound or for imaging cells loaded with a low concentration of the compound.

Workflow Diagram:

Start Start CellCulture 1. Cell Culture in Low-Riboflavin Medium Start->CellCulture Staining 2. (Optional) Staining with Low Concentration RSP CellCulture->Staining Washing 3. Wash Cells to Remove Excess RSP Staining->Washing Imaging 4. Image Acquisition (Minimal Exposure) Washing->Imaging Analysis 5. Image Analysis Imaging->Analysis End End Analysis->End

Caption: Live-Cell Imaging Protocol Workflow.

Materials:

  • Live cells of interest

  • Cell culture medium with low or no riboflavin (custom formulation or commercially available)

  • This compound (sterile, cell-culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Fluorescence microscope with a sensitive camera and appropriate filter sets (Excitation: ~450 nm, Emission: ~525 nm)

Procedure:

  • Cell Culture:

    • Culture cells in a medium with reduced or no riboflavin for at least 24 hours prior to imaging. This minimizes the background fluorescence and the potential for phototoxicity from the medium itself.[5]

  • Staining (Optional):

    • Prepare a stock solution of this compound in sterile PBS.

    • Dilute the stock solution in the low-riboflavin medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the staining solution for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed, sterile PBS to remove any unbound this compound.

    • Replace the PBS with fresh, pre-warmed, low-riboflavin imaging medium.

  • Image Acquisition:

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

    • Employ a sensitive camera with short exposure times.

    • Limit the duration of light exposure by using time-lapse imaging with the longest possible intervals that still capture the biological process of interest.

    • Consider using imaging systems with controlled light exposure, such as spinning disk confocal or light-sheet microscopy, to further reduce phototoxicity.[5]

  • Controls:

    • Image unstained cells cultured in low-riboflavin medium to determine the level of endogenous fluorescence and autofluorescence.

    • Include a control group of cells that are not exposed to the excitation light to assess the baseline health and behavior of the cells.

Protocol 2: Fixed-Cell Imaging

This protocol is suitable for morphological analysis or co-localization studies in fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 10-50 µM solution of this compound in PBS.

    • Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove excess stain.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with standard green fluorescence filter sets. Since the cells are fixed, phototoxicity is not a concern, and higher light intensities and longer exposure times can be used if necessary to obtain a strong signal.

Data Interpretation and Considerations

Quantitative Data Summary:

ParameterRecommended Value/RangeNotes
Excitation Wavelength ~440 - 460 nmCorresponds to the absorption maximum of riboflavin.[7]
Emission Wavelength ~520 - 530 nmPeak of the yellow-green fluorescence emission.[7]
Live-Cell Staining Conc. 1 - 10 µMEmpirically determine the lowest effective concentration.
Fixed-Cell Staining Conc. 10 - 50 µMHigher concentrations can be used for fixed samples.
Live-Cell Incubation Time 30 - 60 minutesMinimize incubation time to reduce potential stress.
Fixed-Cell Incubation Time 30 minutesSufficient for staining fixed cells.

Critical Considerations:

  • Phototoxicity is the primary limitation. Always use the lowest possible light dose for live-cell imaging.[4][5][6]

  • Cell-type-specific responses. The uptake and sensitivity to this compound can vary between different cell types.

  • Environmental factors. The fluorescence and phototoxicity of this compound can be influenced by the pH and composition of the imaging medium.[3]

  • Controls are essential. Always include appropriate controls to account for autofluorescence and to monitor cell health during live-cell imaging experiments.

Conclusion

This compound presents a complex but potentially rewarding tool for cellular imaging. Its intrinsic fluorescence offers opportunities for label-free imaging and metabolic studies. However, its potent photosensitizing properties demand a cautious and well-controlled experimental approach, particularly in live-cell microscopy. By understanding the underlying scientific principles and adhering to protocols designed to minimize phototoxicity, researchers can effectively utilize this compound to gain valuable insights into cellular structure and function.

References

  • Official Monographs for Part I / Riboflavin Sodium Phosph
  • This compound Hydrate tested according to Ph. Eur. - Sigma-Aldrich. (n.d.).
  • Cellular Phototoxicity | Nikon's MicroscopyU. (n.d.).
  • Riboflavin 5′-Phosphate Sodium - FAO Knowledge Repository. (n.d.).
  • STUDIES ON THE FLUORESCENCE 0 F RIBOFLAVIN. (n.d.).
  • Fluorescence intensity of this compound quantified from the film coat to the pellet core.
  • Determination of riboflavin based on fluorescence quenching by graphene dispersions in polyethylene glycol - ResearchG
  • Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Public
  • Photoacoustic imaging of tumor targeting with riboflavin-functionalized theranostic nanocarriers - PMC - PubMed Central. (n.d.).
  • Studies of Surfactants Effect on Riboflavin Fluorescence and Its Determination in Commercial Food Products and Vitamin Tablets. - Digital Commons@ETSU. (n.d.).
  • (a) Chemical structure of riboflavin phosphate. (b) Absorbance spectra...
  • This compound | C17H20N4NaO9P | CID 23666409 - PubChem - NIH. (n.d.).
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  • Fluorescent assay for riboflavin binding to cytochrome P450 2B4 - PubMed. (n.d.).
  • riboflavin 5'-phosphate sodium anhydrous | C17H24N4NaO11P | CID 23687712 - PubChem. (n.d.).
  • Riboflavin vs. Riboflavin 5-Phosphate Sodium - - Dietary Supplement Contract Manufacturer. (n.d.).
  • Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. (n.d.).
  • USP Monographs: Riboflavin 5'-Phosph
  • Analysis of Photoreactivity and Phototoxicity of Riboflavin's Analogue 3MeTARF - PubMed. (n.d.).
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Riboflavin sodium phosphate for studying redox biology in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Utilizing Riboflavin Sodium Phosphate to Investigate Redox Biology in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Redox Imbalance Hypothesis in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence implicates mitochondrial dysfunction and the resulting oxidative stress as central players in the pathology of these debilitating conditions.[2][3] Healthy neurons maintain a delicate balance between the production of reactive oxygen species (ROS) and their detoxification by endogenous antioxidant systems. In neurodegeneration, this balance is disrupted, leading to an accumulation of ROS that damages lipids, proteins, and nucleic acids, ultimately triggering cell death pathways.

Riboflavin (Vitamin B2) is the precursor to two essential enzymatic cofactors: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[4][5][6] These flavocoenzymes are indispensable for a multitude of cellular redox reactions.[4][7][8] Notably, FAD is a critical cofactor for glutathione reductase (GR), the enzyme responsible for regenerating the master antioxidant glutathione (GSH) from its oxidized state (GSSG).[9][10][11] Furthermore, FMN is a key component of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC), a primary site of both energy production and ROS generation.[12][13][14]

This compound, a water-soluble and readily bioavailable form of riboflavin, serves as a powerful tool to probe and modulate these pathways. By supplementing cellular or animal models with this precursor, researchers can directly investigate the roles of FAD- and FMN-dependent processes in the context of neurodegeneration, assess the therapeutic potential of bolstering these pathways, and screen for compounds that modulate flavoenzyme activity. This guide provides a comprehensive overview of the underlying mechanisms and detailed protocols for its application.

Mechanism of Action: Replenishing the Flavin Cofactor Pool

Upon cellular uptake, this compound is rapidly converted into its biologically active forms, FMN and FAD, through sequential enzymatic reactions catalyzed by riboflavin kinase and FAD synthetase.[15] This replenishment of the flavin pool directly impacts two critical hubs of redox biology:

  • The Glutathione System: Glutathione reductase (GR) is absolutely dependent on FAD to catalyze the reduction of GSSG to GSH.[9][10] By providing riboflavin, the substrate for FAD synthesis, researchers can enhance GR activity, thereby boosting the cell's capacity to neutralize ROS and combat oxidative stress.[4][16][17] This is particularly relevant in disease models where the glutathione system is compromised.

  • Mitochondrial Bioenergetics: FMN is a prosthetic group of Complex I, the entry point for electrons into the ETC.[12][13] Ischemia and oxidative stress can lead to the dissociation of FMN from Complex I, impairing its function and exacerbating ROS production.[12][18] Supplementation with riboflavin can help restore the FMN pool, potentially stabilizing Complex I, improving mitochondrial respiration, and reducing pathological ROS leakage.[12][19]

The diagram below illustrates the central role of this compound in cellular redox pathways.

Riboflavin_Pathway cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_cyto Cytosol RSP Riboflavin Sodium Phosphate (RSP) Riboflavin Riboflavin RSP->Riboflavin Hydrolysis FMN FMN FAD FAD Riboflavin->FMN Riboflavin Kinase FMN->FAD FAD Synthetase ComplexI ETC Complex I FMN->ComplexI Cofactor for GR Glutathione Reductase (GR) FAD->GR Cofactor for ROS_leak ROS Leakage ComplexI->ROS_leak Dysfunction increases GSH GSH (Reduced) GR->GSH Reduces GSSG GSSG (Oxidized) GSSG->GR ROS_scav Antioxidant Defense GSH->ROS_scav Scavenges ROS

Caption: Cellular conversion of this compound and its impact on key redox pathways.

Experimental Protocols & Workflows

Materials and Reagents
  • Riboflavin 5'-Monophosphate Sodium Salt (Sigma-Aldrich, Cat. No. R7755 or equivalent)

  • Neurobasal Medium & B-27 Supplement (for neuronal cultures)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Appropriate neurodegenerative disease model (in vitro cell lines like SH-SY5Y, primary neurons; or in vivo models like MPTP-treated mice for Parkinson's disease).[20][21]

  • Reagents for downstream redox assays (detailed in section 3.5)

Protocol 1: Preparation of this compound (RSP) Stock Solution

Rationale: RSP is light-sensitive; exposure to light can cause degradation, forming cytotoxic products.[22] Stock solutions are prepared at high concentrations in a solvent that ensures stability and sterility, allowing for accurate dilution into culture media or vehicle for in vivo administration.

  • Calculate Amount: Determine the required mass of RSP powder to create a 10 mM stock solution. (MW of Riboflavin 5'-Monophosphate Sodium Salt Dihydrate ≈ 514.36 g/mol ).

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), dissolve the calculated amount of RSP in sterile, nuclease-free water or PBS. DMSO can also be used.[23]

    • Note: RSP is more soluble in aqueous solutions than riboflavin.[18]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[23] A properly stored stock is stable for several months.

Protocol 2: In Vitro Application in Neuronal Cell Culture Models

Rationale: This protocol describes how to treat neuronal cultures with RSP to study its effect on a cellular model of neurodegeneration. A dose-response experiment is crucial to identify the optimal concentration that confers a protective effect without causing toxicity.

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y cells or primary cortical neurons) in appropriate well plates (e.g., 96-well for viability, 24-well for biochemical assays) at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Induce Disease Phenotype (if applicable): Treat cells with a neurotoxin to model the disease. Examples include:

    • Parkinson's Model: MPP+ (1-methyl-4-phenylpyridinium) for dopaminergic neuron models.[20]

    • Alzheimer's Model: Amyloid-β oligomers.[24]

    • General Oxidative Stress: H₂O₂ or rotenone (a Complex I inhibitor).

  • RSP Treatment:

    • Thaw an aliquot of the 10 mM RSP stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations. A common starting range for in vitro studies is 1-50 µM.[23]

    • Controls are critical:

      • Vehicle Control: Cells treated with the vehicle (e.g., medium with an equivalent volume of water or PBS) but no toxin or RSP.

      • Toxin-Only Control: Cells treated with the neurotoxin and vehicle.

      • RSP-Only Control: Cells treated with RSP but no toxin, to check for effects of RSP alone.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: After incubation, harvest the cells or supernatant for analysis as described in Section 3.5.

Protocol 3: In Vivo Administration in Animal Models

Rationale: This protocol provides a framework for administering RSP to animal models to assess its systemic effects on neurodegeneration. The route of administration and dosage must be carefully selected based on the model and experimental goals.

  • Animal Model: Use an established animal model of neurodegeneration, such as C57BL/6 mice treated with MPTP to model Parkinson's disease.[21]

  • RSP Preparation: Dilute the sterile RSP stock solution in a sterile vehicle suitable for the chosen route of administration (e.g., sterile saline for intraperitoneal (i.p.) injection or oral gavage).

  • Administration:

    • Route: Oral gavage or i.p. injection are common. The lipophilic nature of some riboflavin derivatives can enhance blood-brain barrier penetration, but RSP's water solubility makes it suitable for standard administration routes.[21]

    • Dosage: A typical dose range for mice is 10-50 mg/kg/day.[21] This should be optimized in pilot studies.

    • Treatment Paradigm:

      • Prophylactic: Begin RSP administration before inducing the disease pathology (e.g., 1 week prior to MPTP injection).[21]

      • Therapeutic: Begin RSP administration after the neurodegenerative insult.[21]

  • Monitoring & Behavioral Assessment: Monitor the animals for health and perform relevant behavioral tests (e.g., Rotarod test for motor coordination in Parkinson's models).[21]

  • Tissue Collection: At the end of the experiment, euthanize the animals and perfuse with saline. Collect brain tissue (e.g., substantia nigra, striatum, cortex) for biochemical and histological analysis.

The following diagram outlines a typical experimental workflow for both in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_analysis Downstream Analysis Endpoints plate Plate Neuronal Cells induce Induce Disease Phenotype (Toxin) plate->induce Proceed to treat_vitro Treat with RSP (Dose-Response) induce->treat_vitro Proceed to incubate Incubate (24-48h) treat_vitro->incubate Proceed to analysis_vitro Cellular Analysis incubate->analysis_vitro Proceed to ros ROS Levels (e.g., DCFH-DA) analysis_vitro->ros gsh GSH/GSSG Ratio analysis_vitro->gsh mito Mitochondrial Function (e.g., Seahorse, MMP) analysis_vitro->mito viability Cell Viability (e.g., MTT, LDH) analysis_vitro->viability model Select Animal Model (e.g., Mouse) treat_vivo Administer RSP (Prophylactic/Therapeutic) model->treat_vivo Proceed to induce_vivo Induce Disease Pathology (e.g., MPTP) treat_vivo->induce_vivo Proceed to behavior Behavioral Testing induce_vivo->behavior Proceed to analysis_vivo Tissue Analysis behavior->analysis_vivo Proceed to analysis_vivo->ros analysis_vivo->gsh analysis_vivo->mito histo Histology (e.g., TH Staining) analysis_vivo->histo

Caption: General experimental workflow for RSP studies in neurodegenerative models.

Protocol 4: Assessing Key Redox Endpoints

A. Measurement of Intracellular ROS

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26] The fluorescence intensity is proportional to the amount of ROS.

  • Reagent Prep: Prepare a 10 mM stock of H₂DCFDA in high-quality DMSO. Store at -20°C, protected from light.

  • Cell Treatment: After the RSP/toxin incubation period, remove the medium from the cells in your multi-well plate.

  • Loading: Wash cells once with warm PBS. Add H₂DCFDA diluted to a final working concentration of 5-10 µM in serum-free medium or PBS.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[27]

  • Measurement: Wash cells again with PBS to remove excess probe. Add fresh PBS or medium. Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~488/525 nm.[27]

B. Glutathione (GSH/GSSG) Assay

Principle: Commercial kits are readily available (e.g., from Cayman Chemical, Promega) and are typically based on an enzymatic recycling method. In the presence of GR and NADPH, GSSG is reduced to GSH. A chromogen like DTNB (Ellman's reagent) reacts with GSH to produce a colored product, and the rate of its formation is proportional to the total glutathione concentration. A masking agent for GSH (like 2-vinylpyridine) allows for the specific measurement of GSSG.

  • Sample Prep: Prepare cell or tissue lysates according to the kit manufacturer's protocol. This usually involves deproteinization to prevent interference.

  • Assay Execution: Follow the kit's instructions for adding reagents to a 96-well plate.

  • Measurement: Read the absorbance at the specified wavelength (typically ~405-415 nm) over time using a microplate reader.

  • Calculation: Calculate the concentrations of total glutathione and GSSG using a standard curve. The amount of reduced GSH can be calculated (Total Glutathione - GSSG), and the critical GSH/GSSG ratio can be determined.

C. Assessment of Mitochondrial Function

Principle: Mitochondrial health is a key indicator of cellular redox status.[2][28] Two common methods are measuring mitochondrial membrane potential (MMP) and real-time oxygen consumption rate (OCR).

  • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like TMRM or JC-1. In healthy, energized mitochondria, these dyes accumulate and fluoresce brightly. A decrease in fluorescence indicates mitochondrial depolarization, a sign of dysfunction. The protocol is similar to the ROS measurement, involving loading cells with the dye and measuring fluorescence.[27]

  • Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer (e.g., Agilent Seahorse). This technology measures OCR and extracellular acidification rate (ECAR) in real-time, providing a detailed profile of mitochondrial respiration and glycolysis. Cells are plated in a special microplate, and various mitochondrial toxins (oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.[1][2]

Data Interpretation & Troubleshooting

Observation Potential Cause Suggested Solution
High variability between replicate wellsInconsistent cell plating; Pipetting errors; Edge effects in plateEnsure a single-cell suspension before plating; Use a multichannel pipette; Avoid using the outermost wells of the plate.
No protective effect of RSP observedConcentration is too low; Incubation time is too short; Toxin concentration is too high (irreversible damage)Perform a full dose-response and time-course experiment for both RSP and the toxin.
RSP treatment appears toxic at high dosesPhototoxicity from light exposure; Intrinsic toxicity at supra-physiological levelsAlways work with RSP in subdued light; Ensure the dose-response includes a toxicity assessment (e.g., LDH assay).
High background fluorescence in ROS assayAutofluorescence of compounds; Probe oxidation before measurementInclude a "no-probe" control; Prepare probe solution immediately before use; Minimize light exposure during incubation and reading.

Summary & Future Directions

This compound is a versatile and invaluable tool for probing the intricate relationship between flavin-dependent metabolism, mitochondrial function, and oxidative stress in the context of neurodegenerative disease. The protocols outlined here provide a robust framework for investigating its neuroprotective potential in both cellular and animal models.

Future research could leverage stable isotope-labeled riboflavin to trace its metabolic fate and quantify its incorporation into the FMN and FAD pools under various stress conditions.[23] Furthermore, combining RSP treatment with high-resolution imaging, proteomics, and metabolomics will provide a deeper, systems-level understanding of how bolstering flavin-dependent pathways can mitigate the complex pathology of neurodegenerative disorders.

References

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed. (2018).
  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. - Royal College of Surgeons in Ireland - Figshare. (n.d.). [Link]
  • Respiratory complex I - Wikipedia. (n.d.). [Link]
  • Riboflavin in neurological diseases: therapeutic advances, metabolic insights, and emerging genetic str
  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells - JoVE. (2021). [Link]
  • Glutathione Reductase - Proteopedia, life in 3D. (n.d.). [Link]
  • Effect of flavin compounds on glutathione reductase activity: in vivo and in vitro studies - PubMed. (1971). J Clin Invest, 50(8), 1636-41. [Link]
  • Relationship: Mitochondria and Flavin mononucleotide - Caring Sunshine. (n.d.). [Link]
  • The ins and outs of the flavin mononucleotide cofactor of respiratory complex I - PubMed. (2022). IUBMB Life, 74(5), 416-425. [Link]
  • Flavin mononucleotide - Wikipedia. (n.d.). [Link]
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  • Glutathione reductase - Wikipedia. (n.d.). [Link]
  • Regulation of respiratory complex I assembly by FMN cofactor targeting - PMC - NIH. (2023). Redox Biol, 69, 103001. [Link]
  • Neuroprotective Effect of Riboflavin Producing Lactic Acid Bacteria in Parkinsonian Models. (2022). Neurotox Res, 40(2), 487-500. [Link]
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  • FAD analogues as prosthetic groups of human glutathione reductase. Properties of the modified enzyme species and comparisons with the active site structure - PubMed. (1985). Eur J Biochem, 148(2), 335-44. [Link]
  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantific
  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview - YouTube. (2022). [Link]
  • FMN reduces toxicity of peptides involved in Alzheimer's | Chalmers. (2020). [Link]
  • Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC. (n.d.). [Link]
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  • Reactive Oxygen Species (ROS) Detection | BMG LABTECH. (2019). [Link]
  • Mechanisms of FAD neurodegeneration may be independent of Aβ - PMC - PubMed Central. (n.d.). [Link]
  • Modeling riboflavin transporter deficiency type 2: from iPSC-derived motoneurons to iPSC-derived astrocytes - PMC - PubMed Central. (2024). [Link]
  • [PDF] Riboflavin (vitamin B2) and oxidative stress: a review | Semantic Scholar. (2014). [Link]
  • IJMS | Special Issue : Flavin Adenine Dinucleotide (FAD): Biosynthesis and Function - MDPI. (n.d.). [Link]
  • Riboflavin (vitamin B₂) and oxidative stress: a review - PubMed. (2014). Br J Nutr, 111(11), 1985-91. [Link]
  • Flavin Cofactors FMN and FAD, the Biologically Active Forms of Riboflavin and Healthy Life. (n.d.). [Link]
  • (PDF) Riboflavin (vitamin B2)
  • Riboflavin Responsive Mitochondrial Dysfunction in Neurodegener
  • Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO‑1 signaling pathway and attenuates carbon tetrachloride‑induced liver fibrosis in rats - PMC - PubMed Central. (n.d.). [Link]
  • Revitalising Riboflavin: Unveiling Its Timeless Significance in Human Physiology and Health. (n.d.). [Link]
  • Riboflavin | Linus Pauling Institute | Oregon St
  • Riboflavin Is an Active Redox Cofactor in the Na+-pumping NADH:Quinone Oxidoreductase (Na+-NQR) from Vibrio cholerae - PMC - NIH. (2008). J Biol Chem, 283(48), 33133-8. [Link]
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  • Redox reaction characteristics of riboflavin: a fluorescence spectroelectrochemical analysis and density functional theory calculation - PubMed. (2020). Environ Sci Process Impacts, 22(1), 221-229. [Link]
  • Riboflavin is an active redox cofactor in the Na+-pumping NADH: quinone oxidoreductase (Na+-NQR) from Vibrio cholerae - PubMed. (2008). J Biol Chem, 283(48), 33133-8. [Link]

Sources

Revolutionizing Hydrogel Fabrication for Tissue Engineering: A Guide to Riboflavin Sodium Phosphate as a Biocompatible Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of tissue engineering, the quest for cytocompatible and precisely controllable biomaterials is paramount. Hydrogels, with their high water content and tunable properties, have emerged as leading candidates for scaffolding, cell encapsulation, and drug delivery. The method of hydrogel polymerization is a critical determinant of its biological applicability. This guide delves into the use of riboflavin sodium phosphate as a photoinitiator, a technique gaining significant traction due to its exceptional biocompatibility and spatiotemporal control over hydrogel formation. We will explore the underlying photochemical mechanisms, provide detailed protocols for implementation, and discuss the critical parameters that govern the successful fabrication of robust and cell-friendly hydrogels.

The Imperative for Biocompatible Photoinitiation

Traditional photoinitiators, while efficient, often raise concerns about cytotoxicity due to the generation of highly reactive radicals and the potential for unreacted initiator molecules to leach out and damage cells.[1][2] This has driven the adoption of naturally derived, biocompatible alternatives. Riboflavin (Vitamin B2), and its more water-soluble derivative, this compound, have distinguished themselves as exemplary photoinitiators for tissue engineering applications.[3][4] Their FDA-approved status and inherent biocompatibility make them a superior choice for creating hydrogels intended for intimate contact with biological systems.[3]

Mechanism of Action: A Tale of Two Pathways

The photoinitiation process mediated by this compound upon exposure to light (typically in the UV-A to blue light spectrum, 365-450 nm) is a fascinating interplay of photochemistry.[3][4][5] The crosslinking of polymer chains is primarily achieved through two concurrent mechanisms: a Type I and a Type II photochemical process.

  • Type I Mechanism: In this pathway, the excited triplet state of riboflavin directly interacts with a substrate, such as an amino acid residue on a protein (e.g., tyrosine, histidine, lysine), to generate free radicals.[3][6] These radicals on the polymer chains can then react with each other, leading to the formation of covalent crosslinks.

  • Type II Mechanism: Here, the excited riboflavin transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4][5] This singlet oxygen then oxidizes various functional groups on the polymer chains, particularly amino acid residues like histidine, proline, lysine, and tyrosine, which ultimately results in the formation of covalent bonds that create the hydrogel network.[3]

This dual mechanism provides a robust and efficient means of crosslinking a variety of natural and synthetic polymers used in tissue engineering, including collagen, gelatin, silk fibroin, and hyaluronic acid.[1][3][7]

G cluster_initiation Light Absorption & Excitation cluster_pathways Crosslinking Pathways cluster_typeI Details of Type I cluster_typeII Details of Type II Light Light RSP Riboflavin Sodium Phosphate (Ground State) Light->RSP hv (365-450 nm) RSP_excited Excited Triplet State RSP* RSP->RSP_excited TypeI Type I Mechanism RSP_excited->TypeI TypeII Type II Mechanism RSP_excited->TypeII Polymer_I Polymer Chain (e.g., Collagen) TypeI->Polymer_I O2 Molecular Oxygen (³O₂) TypeII->O2 Radical_Polymer Polymer Radical Polymer_I->Radical_Polymer Direct H-abstraction Crosslinked_Hydrogel_I Crosslinked Hydrogel Radical_Polymer->Crosslinked_Hydrogel_I Radical-Radical Coupling sO2 Singlet Oxygen (¹O₂) O2->sO2 Energy Transfer Polymer_II Polymer Chain (e.g., Collagen) sO2->Polymer_II Oxidized_Polymer Oxidized Polymer Polymer_II->Oxidized_Polymer Oxidation of Amino Acids Crosslinked_Hydrogel_II Crosslinked Hydrogel Oxidized_Polymer->Crosslinked_Hydrogel_II Covalent Bond Formation

Caption: Mechanism of this compound Photoinitiation.

Key Experimental Parameters and Considerations

The successful fabrication of hydrogels with desired properties hinges on the careful control of several key parameters. The interplay between these factors determines the crosslinking density, mechanical stiffness, degradation rate, and ultimately, the biological performance of the hydrogel.

ParameterRecommended RangeRationale and Field-Proven Insights
This compound Concentration 0.01% - 0.1% (w/v)A higher concentration generally leads to a faster gelation time and increased crosslink density. However, excessive concentrations can lead to light attenuation, preventing uniform crosslinking throughout the hydrogel depth. It's crucial to optimize this for your specific polymer and hydrogel thickness.[3]
Light Wavelength 365 nm (UV-A) or 450 nm (Blue Light)Riboflavin has absorption peaks around 370 nm and 444 nm.[5] While 365 nm UV light is effective, prolonged exposure can be detrimental to cells.[8][9] Blue light (around 450 nm) is generally considered more cytocompatible and is preferred for cell-laden hydrogels.[4][5]
Light Intensity 3 - 100 mW/cm²Higher light intensity can significantly reduce the required exposure time.[4] However, very high intensities can lead to rapid, uncontrolled polymerization, resulting in a heterogeneous network structure and potential photodamage to cells. A balance must be struck to achieve efficient crosslinking without compromising cell viability.
Exposure Time 30 seconds - 15 minutesThe necessary exposure time is inversely proportional to the light intensity and initiator concentration.[10] It should be optimized to ensure complete gelation while minimizing light-induced stress on encapsulated cells. Shorter exposure times are generally preferable for clinical and in situ applications.[10]
Co-initiator (Optional) Triethanolamine (TEOA), L-arginine, Sodium Persulfate (SPS)For some polymer systems, particularly those undergoing thiol-ene reactions or requiring faster gelation, a co-initiator can be beneficial.[10][11][12] Co-initiators act as proton donors, accelerating the generation of free radicals. However, their biocompatibility must be carefully considered.[10]

Protocol: Preparation of a Collagen Hydrogel using this compound Photoinitiation

This protocol provides a general framework for the fabrication of a collagen hydrogel. It can be adapted for other biopolymers with appropriate adjustments to concentrations and handling procedures.

Materials:

  • Type I Collagen Solution (e.g., 6 mg/mL)

  • Riboflavin-5'-monophosphate sodium salt (this compound)

  • 10x Phosphate Buffered Saline (PBS)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, deionized water

  • Light source (e.g., UV lamp at 365 nm or a blue light LED at 450 nm)

Experimental Workflow:

G start Start prep_rsp Prepare Riboflavin Sodium Phosphate Solution (e.g., 0.1% w/v in PBS) start->prep_rsp prep_collagen Prepare Neutralized Collagen Pre-gel Solution (on ice) start->prep_collagen mix Mix Collagen and RSP Solutions to achieve final concentrations prep_rsp->mix prep_collagen->mix dispense Dispense Pre-gel Mixture into Mold or Culture Well mix->dispense expose Expose to Light (e.g., 450 nm, 5 min) dispense->expose wash Wash Hydrogel with Cell Culture Medium or PBS expose->wash characterize Characterize Hydrogel (Mechanical Testing, Swelling, Cell Viability) wash->characterize end End characterize->end

Caption: Experimental Workflow for Hydrogel Polymerization.

Step-by-Step Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of 0.1% (w/v) this compound in 1x PBS.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Protect the solution from light to prevent premature activation.

  • Preparation of Neutralized Collagen Pre-gel Solution:

    • This step should be performed on ice to prevent premature thermal gelation.

    • For a final collagen concentration of 3 mg/mL, mix the stock collagen solution (6 mg/mL), 10x PBS, sterile water, and 1M NaOH to achieve a final pH of 7.4.[3] The exact volumes will depend on the initial concentration and pH of your collagen stock. A typical ratio is 5:1:x:y (collagen:10x PBS:water:NaOH), where x and y are adjusted to reach the desired final volume and pH.

  • Mixing of Pre-gel Components:

    • Add the sterilized this compound solution to the neutralized collagen solution to achieve the desired final concentration (e.g., 0.01% w/v).[3]

    • Mix gently but thoroughly by pipetting up and down, avoiding the introduction of air bubbles.

  • Casting and Photo-crosslinking:

    • Dispense the final pre-gel mixture into your desired mold or cell culture plate.

    • Expose the pre-gel solution to the light source for the predetermined time. For example, expose to blue light (450 nm) for 1-5 minutes.[3] The distance from the light source to the sample should be kept consistent.

  • Post-crosslinking Processing:

    • After crosslinking, the resulting hydrogel can be washed with sterile PBS or cell culture medium to remove any unreacted photoinitiator.[8]

    • The hydrogel is now ready for cell seeding or further characterization.

Advantages and Trustworthiness of the Riboflavin System

The use of this compound as a photoinitiator offers a self-validating system for creating biocompatible hydrogels. The inherent properties of riboflavin ensure a high degree of cytocompatibility, a claim supported by numerous studies.[1][13] The minimal cytotoxicity of riboflavin compared to conventional photoinitiators is a significant advantage.[1] Furthermore, the ability to use visible light for polymerization minimizes the risk of photodamage to encapsulated cells, a common concern with UV-based systems.[9] This method allows for the fabrication of hydrogels with improved mechanical properties and delayed degradation, which are crucial for long-term tissue engineering applications.[13]

Conclusion

This compound stands out as a robust and reliable photoinitiator for hydrogel polymerization in tissue engineering. Its biocompatibility, efficiency under visible light, and tunability make it an invaluable tool for researchers and drug development professionals. By understanding the underlying mechanisms and carefully controlling the key experimental parameters, it is possible to fabricate sophisticated hydrogel systems that can closely mimic the native extracellular matrix, thereby advancing the frontiers of regenerative medicine.

References

  • Hwang, N. S., et al. (2016). Riboflavin-induced photo-crosslinking of collagen hydrogel and its application in meniscus tissue engineering.
  • Yoo, S., et al. (2025).
  • Hwang, N. S., et al. (2015). Riboflavin-induced photo-crosslinking of collagen hydrogel and its application in meniscus tissue engineering. CoLab.
  • Myung, D., et al. (2008). Collagen Gels Crosslinked by Photoactivation of Riboflavin for the Repair and Regeneration of Corneal Defects. PubMed Central. [Link]
  • Batchelor, R. R., et al. (2017). (−)-Riboflavin (vitamin B2) and flavin mononucleotide as visible light photo initiators in the thiol–ene polymerisation of PEG-based hydrogels. Polymer Chemistry, 8(6), 980-984. [Link]
  • Omenetto, F., et al. (2012). Photocrosslinking of Silk Fibroin Using Riboflavin for Ocular Prostheses. Request PDF. [Link]
  • Hwang, N. S., et al. (2015). Riboflavin-induced photo-crosslinking of collagen hydrogel and its application in meniscus tissue engineering. Semantic Scholar. [Link]
  • Ioniță, M. (2017). Application of Riboflavin Photochemical Properties in Hydrogel Synthesis. SciSpace. [Link]
  • Tirella, A., et al. (2012). Riboflavin and collagen: New crosslinkin methods to tailor the stiffness of hydrogels. Research Explorer The University of Manchester. [Link]
  • El-Fiqi, A., et al. (2021).
  • Lim, H., et al. (2023).
  • Ioniță, M. (2017). Application of Riboflavin Photochemical Properties in Hydrogel Synthesis. PDF. [Link]
  • Advanced BioMatrix. (2019). Riboflavin Collagen Crosslinking. [Link]
  • Tirella, A., et al. (2012). Riboflavin and collagen: New crosslinking methods to tailor the stiffness of hydrogels.
  • Nguyen, H., et al. (2018). Riboflavin as a visible light photoinitiator for dynamic stiffening of cell-laden hydrogels. Abstracts. [Link]
  • Kim, S. H., & Chu, C. C. (2009). Visible light induced dextran-methacrylate hydrogel formation using (−)-riboflavin vitamin B2 as a photoinitiator and L-arginine as a co-initiator.
  • Lim, H., et al. (2023). Green Chemistry for Crosslinking Biopolymers: Recent Advances in Riboflavin-Mediated Photochemistry. Semantic Scholar. [Link]
  • Yoo, S., et al. (2025). Light-Intensity-Dependent Control of Collagen Hydrogel Properties via Riboflavin Phosphate-Mediated Photocrosslinking.
  • Piluso, S., et al. (2020). Rapid and cytocompatible cell-laden silk hydrogel formation via riboflavin-mediated crosslinking. RSC Publishing. [Link]

Sources

Application Notes and Protocols: The Use of Riboflavin Sodium Phosphate in Elucidating Microbial Metabolism and Growth

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide in-depth technical guidance for researchers, scientists, and drug development professionals on leveraging riboflavin sodium phosphate to investigate various facets of microbial life. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both technical accuracy and field-proven insights.

Foundational Understanding: The Central Role of Riboflavin in Microbial Physiology

Riboflavin (Vitamin B2) is an indispensable micronutrient for virtually all living organisms, acting as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] These flavocoenzymes are critical electron carriers in a vast array of redox reactions that drive cellular metabolism, including the metabolism of carbohydrates, lipids, and proteins.[1][3][4]

This compound, the phosphate salt of riboflavin, offers superior water solubility, making it an ideal supplement for microbial culture media, ensuring homogenous distribution and bioavailability. Upon transport into the microbial cell, it is enzymatically converted into FMN and FAD.[5][6] In most prokaryotes, this conversion is efficiently catalyzed by a bifunctional enzyme, FAD synthetase, which possesses both riboflavin kinase and FMN adenylyltransferase activities.[7][8]

Understanding the uptake and metabolism of riboflavin is fundamental to comprehending microbial bioenergetics, stress responses, and virulence.[6]

Metabolic Pathway: From Riboflavin to Bioactive Coenzymes

The conversion of riboflavin into its active forms, FMN and FAD, is a cornerstone of microbial metabolism. This pathway is a critical control point for cellular redox homeostasis.

Riboflavin_Metabolism Riboflavin_Ext This compound (Extracellular) Riboflavin_Int Riboflavin (Intracellular) Riboflavin_Ext->Riboflavin_Int Riboflavin Transporter FMN Flavin Mononucleotide (FMN) Riboflavin_Int->FMN Riboflavin Kinase (RFK) + ATP FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (FMNAT) + ATP Flavoproteins Flavoproteins (Redox Enzymes) FMN->Flavoproteins FAD->Flavoproteins

Caption: Intracellular conversion of riboflavin to FMN and FAD.

Application in Practice: Protocols for Investigation

Assessing Microbial Growth Dependence on Riboflavin

This protocol is designed to determine the extent to which a microorganism relies on exogenous riboflavin for growth. It is particularly useful for studying riboflavin auxotrophs or for defining minimal media for metabolic studies.

Principle: By providing varying concentrations of this compound in a defined minimal medium, a dose-dependent growth response can be quantified, revealing the microbe's requirement for this essential vitamin.

Protocol: Microbial Growth Assay

  • Strain Preparation: Culture the microbial strain of interest to mid-log phase in a complete medium (e.g., LB for bacteria, YPD for yeast).

  • Cell Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) or a minimal medium lacking a carbon source to remove residual nutrients and riboflavin from the starter culture.

  • Inoculum Preparation: Resuspend the washed cells in the minimal medium to a standardized optical density (OD), for instance, an OD at 600 nm (OD₆₀₀) of 1.0.

  • Assay Setup: In a 96-well microplate, prepare a serial dilution of this compound in a defined minimal medium that supports the growth of the test organism but lacks riboflavin.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final OD₆₀₀ of 0.05. Include negative controls (no riboflavin) and positive controls (complete medium).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C with shaking for bacteria) for 24-48 hours.

  • Growth Measurement: Measure the OD₆₀₀ at regular intervals using a microplate reader to generate growth curves.

Data Analysis: Plot the final OD₆₀₀ or the maximum growth rate against the concentration of this compound to determine the optimal concentration for growth.

Parameter Suggested Range Rationale
This compound Conc.0.1 µM - 100 µMCovers the physiological range for most microbes.
Inoculum OD₆₀₀0.05Ensures a sufficient number of cells to initiate growth without overwhelming the medium.
Incubation Time24 - 48 hoursAllows for sufficient time to observe growth differences.
Investigating Microbial Redox Metabolism

Riboflavin and its derivatives are central to cellular respiration and redox homeostasis. Supplementing with this compound can modulate these processes, and its effects can be monitored.

Principle: The metabolic activity of microorganisms, particularly their redox processes, can be quantified by observing the reduction of indicator dyes. The rate of color change is proportional to the metabolic rate.

Protocol: Redox Indicator Assay

  • Prepare Microbial Culture: Grow the microbial strain in a defined medium with a known concentration of this compound to the desired growth phase.

  • Cell Harvesting and Resuspension: Harvest and wash the cells as described in the growth assay protocol. Resuspend the cells in a suitable buffer to a standardized OD.

  • Assay Setup: In a microplate, add the cell suspension to wells containing the assay buffer and the redox indicator dye (e.g., resazurin or XTT).

  • Initiate Reaction: Add a suitable substrate (e.g., glucose) to initiate metabolic activity.

  • Monitor Redox Activity: Measure the absorbance or fluorescence of the redox indicator at appropriate wavelengths over time.

  • Data Analysis: Calculate the rate of change in absorbance/fluorescence. Compare the rates between cultures grown with and without supplemental riboflavin to assess its impact on redox metabolism.

Antimicrobial Photodynamic Therapy (aPDT) using Riboflavin

Riboflavin is a natural photosensitizer that, upon exposure to light (typically blue or UVA), generates reactive oxygen species (ROS) that are cytotoxic to a broad range of microorganisms.[9][10][11][12] This application is particularly relevant for the development of new antimicrobial strategies.[13]

Principle: When activated by light of a specific wavelength, riboflavin transitions to an excited triplet state. This excited state can react with molecular oxygen to produce singlet oxygen and other ROS, which cause oxidative damage to microbial cellular components, leading to cell death.[11][14]

aPDT_Mechanism cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Microbial Cell Damage Riboflavin Riboflavin (Ground State) Riboflavin_Excited Riboflavin* (Excited State) Riboflavin->Riboflavin_Excited Light Light (e.g., 450 nm) Light->Riboflavin Oxygen Molecular Oxygen (³O₂) Riboflavin_Excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) Oxygen->ROS Microbe Microbial Cell ROS->Microbe Damage Oxidative Damage (Lipids, Proteins, DNA) Microbe->Damage CellDeath Cell Death Damage->CellDeath HPLC_Workflow Culture Microbial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant (Extracellular Flavins) Centrifuge->Supernatant Pellet Cell Pellet (Intracellular Flavins) Centrifuge->Pellet Filtration Filtration (0.22 µm) Supernatant->Filtration Extraction Cell Lysis & Extraction Pellet->Extraction Extraction->Filtration HPLC HPLC Analysis (Fluorescence Detection) Filtration->HPLC Data Quantification (vs. Standards) HPLC->Data

Sources

Riboflavin sodium phosphate as a tool for investigating protein stability and folding

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Riboflavin Sodium Phosphate: A Versatile Probe for Interrogating Protein Stability and Folding Dynamics

Abstract

The intricate relationship between a protein's three-dimensional structure and its function is a cornerstone of modern biochemistry and drug development. Consequently, robust methodologies to investigate protein stability and folding are of paramount importance. This guide details the multifaceted applications of this compound, also known as Flavin Mononucleotide (FMN), as a powerful and versatile tool for such investigations.[1][2] FMN's intrinsic fluorescent properties and its capacity to act as a photosensitizer provide a suite of techniques to probe the conformational landscape of proteins.[3][4] Herein, we provide a comprehensive overview of the underlying principles and detailed protocols for leveraging FMN in fluorescence spectroscopy, thermal shift assays, and photo-induced cross-linking to gain critical insights into protein stability, ligand binding, and conformational changes.

Introduction: The Challenge of Characterizing Protein Stability

Proteins are dynamic entities, and their stability—the ability to maintain a native, functional conformation—is critical for biological activity. Factors such as temperature, pH, ionic strength, and the presence of ligands can significantly influence a protein's stability and folding equilibrium.[5][6] Dysregulation of protein folding and stability is implicated in a host of human diseases, making the study of these processes a key focus in therapeutic development.

Traditional techniques for assessing protein stability, while powerful, can be resource-intensive, requiring large amounts of protein or specialized instrumentation.[7] this compound (FMN) emerges as an accessible and versatile tool for researchers.[8] This water-soluble derivative of vitamin B2 possesses unique photochemical properties that can be harnessed to report on the local environment within a protein, offering a window into its structural integrity.[1][8][9]

Physicochemical Properties of this compound (FMN)

This compound is an orange-yellow crystalline powder that is readily soluble in water.[1][8][10] This high water solubility is a significant advantage over its parent compound, riboflavin, for in-vitro biochemical and biophysical assays.[4] FMN is the principal biologically active form of riboflavin, acting as a cofactor for a wide range of oxidoreductase enzymes.[2]

PropertyDescriptionSource(s)
Appearance Orange-yellow crystalline, hygroscopic powder[1][8][10]
Molecular Formula C17H20N4NaO9P[11]
Molecular Weight 478.33 g/mol [8]
Solubility Soluble in water, very slightly soluble in ethanol[8][10]
Stability Stable, but sensitive to light and heat. Should be stored protected from light in a cool place.[1][9]
Fluorescence Exhibits intrinsic fluorescence with excitation maxima around 370 nm and 450 nm, and an emission maximum around 525 nm.[3][12]

Mechanism of Action: FMN as a Reporter of Protein Microenvironments

The utility of FMN as a probe for protein stability and folding stems from two key properties: its intrinsic fluorescence and its ability to act as a photosensitizer.

Intrinsic Fluorescence and Environmental Sensitivity

The isoalloxazine ring of FMN is a fluorophore.[13] Upon excitation with light, it emits fluorescence at a characteristic wavelength. The quantum yield and the precise emission maximum of this fluorescence are highly sensitive to the polarity of the local environment and interactions with nearby amino acid residues.[3]

Specifically, the fluorescence of FMN can be quenched by proximal aromatic amino acids such as tryptophan and tyrosine through photoinduced electron transfer (PET).[14][15] This quenching effect forms the basis of using FMN to probe the integrity of its binding site and the conformational state of the protein.[3][16] Changes in protein conformation, such as those occurring during unfolding or ligand binding, can alter the distance and orientation between FMN and these quenching residues, leading to a measurable change in fluorescence intensity.[13][17]

cluster_0 FMN Fluorescence Quenching Mechanism Excited_FMN FMN* Ground_FMN FMN Excited_FMN->Ground_FMN Fluorescence Quenched Aromatic_Residue Tryptophan / Tyrosine Excited_FMN->Aromatic_Residue Photoinduced Electron Transfer Ground_FMN->Excited_FMN Light Excitation (hv) Electron_Transfer e-

Caption: FMN fluorescence quenching by proximal aromatic amino acids.

Photosensitization and Covalent Cross-Linking

Upon absorption of light, FMN can be excited to a longer-lived triplet state.[4] This excited state is a potent oxidizing agent capable of abstracting electrons or hydrogen atoms from nearby molecules, including amino acid side chains.[18][19] This reactivity can be harnessed to induce covalent cross-linking between proximal residues, effectively "freezing" protein conformations for further analysis. A key example is the FMN-sensitized formation of dityrosine bonds, which can be used to study protein-protein interactions or conformational changes.[4][19][20]

Applications and Protocols

Fluorescence Spectroscopy to Monitor Protein Folding and Ligand Binding

Changes in the fluorescence of FMN, either as a bound cofactor or as an extrinsic probe, can provide real-time information on protein conformational changes.

Principle: The fluorescence intensity of FMN is monitored as a function of a denaturant concentration (e.g., urea or guanidinium chloride) or ligand concentration. A change in fluorescence indicates a change in the FMN's local environment, reflecting protein unfolding or ligand binding.[3][21]

Protocol: Monitoring Protein Unfolding using FMN Fluorescence

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).[5][6]

    • Prepare a stock solution of FMN (e.g., 1 mM in the same buffer). Protect from light.

    • Prepare a high-concentration stock solution of a chemical denaturant (e.g., 8 M urea or 6 M guanidinium chloride) in the same buffer.

  • Sample Preparation:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare samples with a constant concentration of the protein and FMN (e.g., 5 µM protein and 10 µM FMN) and varying concentrations of the denaturant.

    • Include a control sample with no denaturant and a sample with the maximum denaturant concentration.

    • Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to several hours) at a constant temperature.

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer or a plate reader.[22]

    • Set the excitation wavelength to approximately 450 nm and the emission wavelength to approximately 525 nm.[12] Optimize these wavelengths for your specific instrument and protein-FMN complex.

    • Record the fluorescence intensity for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the denaturant concentration.

    • Fit the data to a sigmoidal curve to determine the midpoint of the unfolding transition (Cm), which is a measure of protein stability.

Thermal Shift Assay (Differential Scanning Fluorimetry)

The thermal shift assay (TSA), or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability.[7][23][24] FMN can be used as an extrinsic probe in a similar manner to commonly used dyes like SYPRO Orange.

Principle: As a protein unfolds upon heating, hydrophobic regions become exposed. FMN, which can exhibit changes in its fluorescence in different environments, can be used to monitor this unfolding process. Alternatively, for flavoproteins, the dissociation of FMN upon unfolding can be monitored. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[24] Ligand binding typically stabilizes the protein, resulting in an increase in Tm.[23]

cluster_1 Thermal Shift Assay Workflow Start Protein + FMN (Folded) Heating Increase Temperature Start->Heating Unfolding Protein Unfolding Heating->Unfolding Fluorescence_Change Change in FMN Fluorescence Unfolding->Fluorescence_Change Tm_Determination Determine Tm Fluorescence_Change->Tm_Determination

Caption: Workflow for a thermal shift assay using FMN.

Protocol: High-Throughput Screening of Stabilizing Conditions

  • Reagent Preparation:

    • Prepare a stock solution of your protein of interest (e.g., 1 mg/mL) in a minimal buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of FMN (e.g., 500 µM in water). Protect from light.

    • Prepare a 96-well plate with a library of buffers at different pH values, salts, and potential ligands.

  • Assay Setup (in a 96-well PCR plate):

    • For each well, add the buffer/ligand solution.

    • Prepare a master mix of protein and FMN.

    • Add the protein-FMN master mix to each well to a final volume (e.g., 25 µL) and a final concentration of protein (e.g., 2-5 µM) and FMN (e.g., 10-20 µM).

    • Seal the plate.

  • Data Collection (using a real-time PCR instrument):

    • Place the plate in the instrument.

    • Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the instrument to detect fluorescence at the appropriate channel for FMN (e.g., a channel with excitation around 470 nm and emission around 520 nm).

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • The Tm is the temperature at the inflection point of the sigmoidal curve, which can be determined by taking the derivative of the curve.

    • Compare the Tm values across different conditions. An increase in Tm indicates stabilization.

Photo-Induced Cross-Linking for Structural Analysis

FMN can be used as a photosensitizer to induce covalent cross-links between interacting proteins or within a single protein to capture conformational states.[18][25] This is particularly useful for studying transient interactions.

Principle: Upon irradiation with blue light, FMN in its excited triplet state can abstract a hydrogen atom from the phenolic group of a tyrosine residue, generating a tyrosyl radical.[4][19] Two tyrosyl radicals can then combine to form a dityrosine cross-link, covalently linking the two protein chains or two domains of the same protein.[19][20]

Protocol: FMN-Mediated Photo-Cross-Linking of Proteins

  • Sample Preparation:

    • Prepare a solution containing the protein(s) of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of tyrosine residues at the interface of interaction is necessary.

    • Add FMN to a final concentration of 10-100 µM.

    • Prepare a control sample without FMN.

  • Photo-Irradiation:

    • Place the samples in a clear microcentrifuge tube or a cuvette.

    • Irradiate the samples with a blue light source (e.g., a 450 nm LED array) for a defined period (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

    • Keep the samples on ice during irradiation to minimize thermal denaturation.

  • Analysis of Cross-Linking:

    • Analyze the samples by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands.

    • The identity of the cross-linked products can be confirmed by Western blotting or mass spectrometry.

Data Interpretation and Considerations

  • Fluorescence Quenching: The degree of fluorescence quenching is dependent on the distance and orientation of the quencher. A lack of change in fluorescence does not necessarily mean there is no conformational change.

  • Inner Filter Effect: At high concentrations, FMN can absorb both the excitation and emission light, leading to an apparent decrease in fluorescence. It is important to work within a concentration range where this effect is negligible.

  • Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching of FMN. Use the lowest necessary excitation intensity and minimize exposure time.

  • Oxygen Requirement for Cross-linking: The FMN-sensitized formation of dityrosine often requires the presence of oxygen.[19]

Conclusion

This compound (FMN) is a cost-effective, readily available, and versatile tool for the investigation of protein stability and folding. Its environmentally sensitive fluorescence and photosensitizing properties enable a range of applications from high-throughput screening of stabilizing conditions to detailed analysis of conformational changes and protein-protein interactions. The protocols outlined in this guide provide a starting point for researchers to harness the power of FMN in their protein science and drug discovery endeavors.

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Application Note: In Vivo Imaging of Riboflavin Sodium Phosphate Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Riboflavin and its In Vivo Visualization

Riboflavin, or Vitamin B2, is a water-soluble micronutrient essential for a wide range of metabolic processes. It serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for oxidation-reduction reactions central to energy production, metabolism of fats, proteins, and carbohydrates, and cellular respiration[1][2][3]. Riboflavin Sodium Phosphate, the phosphate salt of riboflavin, is a more soluble form, often used in pharmaceutical and research applications[4].

Recent research has highlighted the overexpression of riboflavin transporters in various pathological conditions, including numerous cancer types[3][5][6]. This overexpression presents a unique opportunity to use riboflavin as a targeting moiety for diagnostic and therapeutic agents. Visualizing the biodistribution of riboflavin in vivo is therefore crucial for understanding its physiological transport, its uptake in diseased tissues, and for developing novel targeted drug delivery systems[5][7].

This application note provides a comprehensive guide for researchers on the principles and protocols for non-invasive in vivo fluorescence imaging of this compound in small animal models. We will delve into the intrinsic fluorescent properties of riboflavin, detail the necessary instrumentation, provide step-by-step protocols for animal preparation and imaging, and discuss data analysis and interpretation.

Principle of Fluorescence Imaging with Riboflavin

The utility of this compound as an imaging agent stems from its native fluorescence[4][8]. The isoalloxazine ring system in the riboflavin molecule absorbs light in the blue region of the spectrum and emits it at a longer wavelength, primarily in the green-yellow region. This phenomenon allows for its detection using standard in vivo fluorescence imaging systems.

Spectral Characteristics

Understanding the spectral properties is the first step in designing a robust imaging experiment. While exact wavelengths can be influenced by the local microenvironment (pH, solvent polarity), the generally accepted spectral characteristics are summarized below.

PropertyWavelength (nm)Source
Peak Excitation ~440-464 nm[9][10][11]
Peak Emission ~525-530 nm[9][11]

Causality Insight: The choice of excitation and emission filters on the imaging system must be precisely matched to these wavelengths. Using a filter set optimized for this range (e.g., Excitation: 465 nm, Emission: 520 nm) will maximize the signal from riboflavin while minimizing background noise and tissue autofluorescence, which is typically stronger at shorter wavelengths[12].

Experimental Design & Key Considerations

A well-designed experiment is critical for obtaining reliable and reproducible data. This section outlines the key factors to consider before initiating an in vivo imaging study with this compound.

Animal Model Selection

The most common models for in vivo optical imaging are mice, particularly nude (athymic) or albino strains, due to their lack of hair and pigmentation, which reduces light absorption and scattering[13][14]. The choice of a specific disease model (e.g., tumor xenografts) will depend on the research question. It's known that certain cancer cells overexpress riboflavin transporters, making them excellent targets[3][6].

This compound Preparation and Dosage
  • Preparation: this compound is highly soluble in water[4]. Prepare a sterile stock solution in phosphate-buffered saline (PBS) at a concentration suitable for injection. Protect the solution from light, as riboflavin is light-sensitive and can degrade[8].

  • Dosage: The optimal dose will depend on the animal model and the sensitivity of the imaging system. A starting point for mice can be in the range of 10-50 mg/kg. It is highly recommended to perform a dose-response study to determine the concentration that provides the best signal-to-noise ratio without inducing any adverse physiological effects.

Anesthesia and Animal Welfare

Proper anesthesia is mandatory to immobilize the animal during imaging and is a key component of ethical animal research[13][15].

  • Method: Inhaled isoflurane (2-3% for induction, 1.5-2% for maintenance) is the preferred method as it allows for rapid induction and recovery[16].

  • Monitoring: Throughout the procedure, the animal's respiratory rate and body temperature should be monitored. A heated stage on the imaging system is essential to prevent hypothermia[14][16].

Establishing Controls

To ensure the observed signal is specific to the administered riboflavin, the following controls are essential:

  • Baseline Imaging: Image each animal before injecting this compound to record its natural autofluorescence. This baseline can be subtracted from post-injection images during analysis[14].

  • Vehicle Control: Inject a control group of animals with the vehicle (e.g., sterile PBS) only and image them on the same schedule. This accounts for any physiological changes or stress responses due to the injection or anesthesia.

Detailed Experimental Protocol

This protocol provides a step-by-step workflow for imaging the biodistribution of this compound in a mouse model.

Materials and Equipment
  • This compound (powder form)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia System (Isoflurane with induction chamber and nose cone)

  • In Vivo Fluorescence Imaging System (e.g., IVIS Spectrum or similar) equipped with appropriate filters (Excitation ~465 nm, Emission ~520 nm)

  • Syringes and needles for injection (e.g., 27-30 gauge)

  • Animal shaver or depilatory cream

  • Heating pad or heated stage

Workflow Diagram

G cluster_prep Part 1: Preparation cluster_imaging Part 2: Imaging Procedure cluster_analysis Part 3: Data Analysis prep_agent Prepare RSP Solution (Sterile PBS, light-protected) prep_animal Prepare Animal (Anesthetize, Shave Imaging Area) baseline Acquire Baseline Image (Pre-injection Autofluorescence) prep_animal->baseline inject Administer RSP (e.g., Intravenous Injection) baseline->inject dynamic Acquire Dynamic Images (Multiple time points post-injection) inject->dynamic roi Define Regions of Interest (ROIs) (Organs, Tumor) dynamic->roi quantify Quantify Signal (Radiant Efficiency) roi->quantify exvivo Optional: Ex Vivo Validation (Dissect and image organs) quantify->exvivo caption Workflow for In Vivo Imaging of this compound.

Caption: Workflow for In Vivo Imaging of this compound.

Step-by-Step Methodology
  • Animal Preparation (15-20 minutes prior to imaging): a. Anesthetize the mouse using isoflurane in an induction chamber. b. Once anesthetized, move the mouse to the imaging system's stage, fitted with a nose cone to maintain anesthesia. c. If the animal is not hairless, carefully shave the area of interest (e.g., the entire ventral or dorsal side) to minimize light interference. d. Apply ophthalmic ointment to the eyes to prevent drying.

  • Baseline Image Acquisition (5 minutes): a. Place the anesthetized mouse in the imaging chamber. b. Using the imaging software, select the appropriate filter set for riboflavin (e.g., Ex: 465 nm, Em: 520 nm). c. Acquire a baseline fluorescence image. This is your autofluorescence control.

  • Administration of this compound (2 minutes): a. Carefully remove the mouse from the chamber. b. Administer the prepared this compound solution via the desired route (e.g., intravenous tail vein injection for rapid systemic distribution or intraperitoneal injection). c. Note the exact time of injection.

  • Dynamic In Vivo Imaging (30 minutes - 24 hours): a. Immediately return the mouse to the imaging chamber. b. Begin acquiring images at multiple time points to capture the pharmacokinetic profile. Suggested time points: 2, 5, 15, 30, 60 minutes, and then 2, 4, 8, and 24 hours post-injection. c. The exposure time should be optimized to achieve a good signal without saturation. The software's auto-exposure setting is often a good starting point[14].

  • Post-Imaging and Recovery: a. After the final imaging session, turn off the isoflurane. b. Place the animal in a clean cage and monitor it until it has fully recovered from anesthesia. A warming pad can aid recovery.

  • Ex Vivo Organ Imaging (Optional, for validation): a. At the final time point, the animal may be humanely euthanized according to institutional guidelines. b. Immediately dissect the organs of interest (e.g., liver, kidneys, spleen, tumor). c. Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the signal localization observed in vivo[14].

Data Analysis and Interpretation

Quantitative analysis is key to extracting meaningful data from the images.

Region of Interest (ROI) Analysis
  • Using the imaging software (e.g., Living Image®), draw ROIs around the anatomical areas of interest on the images from each time point.

  • The software will calculate the signal intensity within each ROI, typically expressed in units of Radiant Efficiency ([p/s/cm²/sr]/[µW/cm²]).

  • Subtract the baseline (pre-injection) radiant efficiency from all subsequent measurements for each corresponding ROI.

Interpreting the Data

Plot the radiant efficiency for each organ/tumor over time. This will generate a biodistribution and clearance profile. Typically, a water-soluble compound like this compound is expected to initially distribute systemically and then be cleared via the kidneys, resulting in a strong signal in the bladder. Accumulation in a tumor or specific organ over time would suggest targeted uptake, potentially via overexpressed riboflavin transporters[17].

G RSP This compound (Administered Systemically) Transport Circulatory System (Bloodstream Distribution) RSP->Transport Absorption Uptake Target Tissue (e.g., Tumor) High RFVT Expression Non-Target Tissue Normal RFVT Expression Transport->Uptake Distribution Clearance Renal Clearance (Excretion via Kidneys/Bladder) Transport->Clearance Filtration Metabolism Cellular Metabolism (Conversion to FMN/FAD) Uptake:f0->Metabolism Specific Uptake Uptake:f1->Metabolism Basal Uptake caption Simplified biodistribution pathway of this compound.

Caption: Simplified biodistribution pathway of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Incorrect filter set used.- Riboflavin solution degraded.- Insufficient dose.- Imaging too late (agent cleared).- Verify excitation/emission filters match riboflavin's spectra.- Prepare fresh solution, protected from light.- Perform a dose-escalation study.- Image at earlier time points.
High Background - High tissue autofluorescence.- Animal diet contains chlorophyll.- Use spectral unmixing software if available.- Always subtract pre-injection baseline images.- Switch animals to a low-fluorescence (alfalfa-free) diet for at least one week prior to imaging[12].
Inconsistent Results - Inconsistent injection volume/rate.- Animal movement during imaging.- Variable animal physiology.- Practice injection technique for consistency (e.g., IV tail vein).- Ensure proper and stable level of anesthesia.- Increase group size (n) to account for biological variability.

Conclusion

In vivo fluorescence imaging of this compound is a powerful, non-invasive method for studying its pharmacokinetics and biodistribution. By leveraging its intrinsic fluorescence, researchers can gain valuable insights into physiological and pathological processes, particularly in fields like oncology where riboflavin transporters are emerging as significant targets. Adherence to a well-designed protocol, including proper controls and optimized imaging parameters, is essential for generating high-quality, reproducible data. This technique holds considerable promise for preclinical evaluation of riboflavin-targeted diagnostics and therapeutics.

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Application Notes & Protocols: Riboflavin Sodium Phosphate in Photodynamic Therapy for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Vitamin's Potential in Oncology

Photodynamic therapy (PDT) represents a clinically promising, minimally invasive treatment modality that utilizes the interplay of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to elicit targeted cell death.[1][2] The cornerstone of PDT is the photosensitizer (PS), a molecule that, upon photoactivation, generates cytotoxic reactive oxygen species (ROS) in the tumor microenvironment.[3][4] While numerous synthetic photosensitizers have been developed, there is a growing interest in naturally derived, biocompatible agents that minimize dark toxicity and off-target effects.

Riboflavin (Vitamin B2), an essential human nutrient, and its water-soluble derivative, Riboflavin Sodium Phosphate (RSP), have emerged as highly promising natural photosensitizers.[3][5][6] RSP offers several distinct advantages for oncological research:

  • Excellent Biocompatibility: As an endogenous vitamin, riboflavin and its derivatives are well-tolerated with minimal dark toxicity.[1][7]

  • Favorable Photochemical Properties: RSP efficiently absorbs blue light and exhibits a high quantum yield of singlet oxygen, a potent cytotoxic agent.[3][8]

  • Enhanced Solubility: The phosphate group in RSP significantly increases its water solubility compared to riboflavin, simplifying formulation and administration for experimental use.[9][10]

This document serves as a comprehensive technical guide for leveraging this compound in PDT for cancer research. It provides an in-depth look at the underlying mechanisms, detailed protocols for in vitro and in vivo application, and critical insights for experimental design and data interpretation.

Section 1: The Photochemical Basis of Riboflavin-Mediated PDT

The therapeutic effect of RSP-PDT is initiated when RSP absorbs photons from a light source, typically in the UV-A (320-400 nm) or blue light (approx. 450 nm) spectrum.[9][11] This absorption elevates the RSP molecule from its stable ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[3][12] The triplet-state RSP is the primary initiator of the cytotoxic photochemical reactions, which proceed via two main pathways.[13][14]

  • Type I Reaction: The excited triplet RSP can directly react with a biological substrate (e.g., lipids, proteins) through electron or hydrogen transfer, forming radicals and radical ions. These species can then react with molecular oxygen to produce other ROS like superoxide anions (O₂•−) and hydroxyl radicals (•OH).[13][15]

  • Type II Reaction: The triplet RSP transfers its energy directly to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state.[13][14] For riboflavin, this Type II mechanism is considered highly efficient and is a major contributor to its photodynamic effect.[3][8][11]

These highly reactive species (¹O₂, O₂•−, •OH) have a very short lifespan and a limited diffusion radius, meaning they inflict oxidative damage primarily in the immediate vicinity of their generation.[4] This damage to cellular components—including membranes, mitochondria, and nucleic acids—ultimately triggers cell death pathways such as apoptosis and necrosis.[16]

PDT_Mechanism cluster_PS Photosensitizer (RSP) cluster_Reactions Photochemical Reactions cluster_Products Cytotoxic Products S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Blue Light, ~450nm) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence TypeI Type I Reaction T1->TypeI Substrate Interaction TypeII Type II Reaction T1->TypeII Energy Transfer to O₂ Radicals Radicals & Superoxide (O₂•−) TypeI->Radicals SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 CellDeath Oxidative Stress & Cell Death Radicals->CellDeath SingletO2->CellDeath

Caption: Photochemical mechanism of this compound (RSP) PDT.
Section 2: Key Materials and Equipment

2.1 Photosensitizer: Riboflavin-5'-Phosphate Sodium

  • Source: Commercially available from multiple chemical suppliers (e.g., Sigma-Aldrich, Cayman Chemical). Ensure high purity (>97%).

  • Storage: Store protected from light at 2-8°C.

  • Stock Solution Preparation: Due to its high water solubility, RSP can be easily dissolved in sterile Phosphate Buffered Saline (PBS) or cell culture medium.

    • Protocol: Weigh the desired amount of RSP powder in a sterile, light-protected tube (e.g., amber microfuge tube). Add the required volume of sterile PBS (pH 7.4) to create a concentrated stock solution (e.g., 10-20 mM). Vortex until fully dissolved. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C, protected from light, for long-term use.

2.2 Light Sources The choice of light source is critical and must match the absorption spectrum of riboflavin (~375 nm and ~445 nm).[9][10] For biological applications, blue light is preferred over UV due to its greater tissue penetration depth and lower genotoxicity.

  • LED Arrays: High-power LED arrays are often the most practical choice for in vitro studies. They provide uniform illumination over standard multi-well plates and are cost-effective.

  • Lasers: Diode lasers can provide a specific wavelength (e.g., 450 nm) and are suitable for both in vitro work and in vivo studies where light needs to be delivered via a fiber optic cable to a specific tumor site.[17]

2.3 Light Dosimetry The efficacy of PDT is dependent on the total light dose, or fluence, delivered to the target.[18] Fluence is measured in Joules per square centimeter (J/cm²). It is essential to measure and control the power density (irradiance) of your light source.

  • Measurement: Use a calibrated photometer or power meter with a sensor appropriate for the wavelength being used.

  • Calculation:

    • Fluence (J/cm²) = Irradiance (W/cm²) × Time (seconds)

    • Irradiance is measured at the level of the cells or tissue being treated.

Section 3: Standardized Protocol for In Vitro RSP-PDT

This protocol provides a framework for evaluating the photodynamic efficacy of RSP against adherent cancer cell lines.

InVitro_Workflow start Start seed 1. Seed Cancer Cells in 96-well plate (24h incubation) start->seed treat 2. Replace medium with RSP-containing medium (Dark incubation) seed->treat wash 3. Wash cells with PBS to remove extracellular RSP treat->wash irradiate 4. Irradiate with Blue Light Source (~450 nm) wash->irradiate incubate_post 5. Add fresh medium (24h dark incubation) irradiate->incubate_post assess 6. Assess Cell Viability (e.g., MTT Assay) incubate_post->assess end End assess->end

Caption: General experimental workflow for in vitro RSP-PDT studies.

3.1 Step-by-Step Methodology

  • Cell Seeding:

    • Plate cancer cells of choice (e.g., A431 for skin cancer, T24 for bladder cancer) in a 96-well clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare working solutions of RSP in complete cell culture medium at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Aspirate the old medium from the wells and add 100 µL of the RSP working solutions.

    • Rationale: A concentration gradient is necessary to determine the dose-dependent effect and calculate an IC₅₀ value.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C in the dark. All steps involving RSP should be performed under subdued light conditions.

  • Wash and Preparation for Irradiation:

    • Aspirate the RSP-containing medium.

    • Gently wash the cells twice with 100 µL of sterile PBS to remove extracellular RSP, ensuring that the observed phototoxicity is primarily from internalized photosensitizer.

    • Add 100 µL of fresh, phenol red-free medium.

    • Rationale: Phenol red can absorb light and interfere with the PDT effect.

  • Irradiation:

    • Place the plate under the calibrated blue light source (~450 nm).

    • Irradiate with a predetermined fluence (e.g., 1-10 J/cm²).

    • Controls are critical:

      • No Treatment: Cells only.

      • Light Only: Cells with no RSP, but exposed to the same light dose.

      • RSP Only (Dark Toxicity): Cells incubated with the highest concentration of RSP but kept in the dark.[1]

  • Post-Irradiation Incubation:

    • Return the plate to the incubator and incubate for 24-48 hours in the dark. This allows time for the photo-induced damage to manifest and for cell death pathways to proceed.

3.2 Assessment of Therapeutic Efficacy

  • Cell Viability (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

  • Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining):

    • Conduct the PDT protocol in 6-well plates.

    • After the post-irradiation incubation, harvest the cells (including floating cells in the supernatant).

    • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) using a flow cytometer.

Section 4: Protocol Outline for In Vivo RSP-PDT in a Murine Model

This section outlines a general procedure for assessing RSP-PDT in a subcutaneous tumor model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

InVivo_Workflow start Start induce 1. Induce Subcutaneous Tumor in Mice start->induce group 2. Randomize mice into treatment groups when tumors reach ~100 mm³ induce->group administer 3. Administer RSP (e.g., Intravenous or Intratumoral injection) group->administer irradiate 4. After drug-light interval, irradiate tumor with ~450 nm laser via fiber optic administer->irradiate monitor 5. Monitor tumor volume and animal well-being (e.g., every 2-3 days) irradiate->monitor endpoint 6. Euthanize at endpoint; Excise tumor for histological analysis monitor->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo RSP-PDT studies.
  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Allow tumors to grow to a palpable size (e.g., 80-120 mm³).

  • Treatment Protocol:

    • RSP Administration: Administer RSP solution (e.g., 10 mg/kg) via intravenous (systemic) or intratumoral (local) injection.

    • Drug-Light Interval: Wait for a predetermined period (e.g., 30-90 minutes) to allow for optimal RSP accumulation in the tumor tissue.

    • Irradiation: Anesthetize the mouse. Deliver blue light (~450 nm) from a laser source via a fiber optic diffuser inserted into the tumor. Deliver a specific fluence (e.g., 50-150 J/cm²).

    • Control Groups: Include groups for saline + light, RSP only (no light), and untreated tumors.

  • Efficacy Assessment:

    • Tumor Growth Inhibition: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 × Length × Width²). Plot tumor growth curves for each group.

    • Histology: At the end of the study, excise tumors and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to assess tissue damage and cell death.[12]

Section 5: Data Summary and Key Parameters

The effectiveness of RSP-PDT is highly dependent on several parameters. The following table summarizes typical ranges found in the literature to serve as a starting point for experimental optimization.

ParameterIn Vitro RangeIn Vivo RangeRationale & Key Considerations
RSP Concentration 10 - 500 µM5 - 50 mg/kgBalance between efficacy and potential for dark toxicity at very high concentrations.[1][19]
Incubation Time 1 - 24 hours15 - 90 minutes (Drug-Light Interval)Allows for sufficient cellular uptake or tumor accumulation.[17]
Light Wavelength 440 - 460 nm440 - 460 nmMust match the absorption peak of Riboflavin for efficient activation.[10][20]
Light Fluence 1 - 20 J/cm²50 - 200 J/cm²Higher fluence is needed in vivo to account for light scattering and absorption by tissue.[21][22]
Irradiance 5 - 50 mW/cm²50 - 200 mW/cm²Higher irradiance shortens treatment time but can increase thermal effects and oxygen consumption.[18]
Section 6: Troubleshooting and Advanced Considerations
  • Low Efficacy: If RSP-PDT shows limited effect, consider increasing the RSP concentration, incubation time, or light fluence. Ensure your light source is properly calibrated and emitting the correct wavelength and power.

  • Photosensitizer Photodegradation: Riboflavin is known to degrade upon light exposure.[3][5] This can limit its effectiveness during prolonged irradiation. Using fractionated light delivery or more photostable riboflavin derivatives could mitigate this.[23]

  • Tumor Hypoxia: PDT is an oxygen-dependent process. The hypoxic core of solid tumors can be resistant to treatment.[15][24] Strategies to overcome this include combining PDT with therapies that improve tumor oxygenation or using photosensitizers that are also efficient in Type I reactions.

  • Limited Light Penetration: The use of blue light restricts RSP-PDT to superficial tumors like skin cancer or localized disease accessible by endoscopy (e.g., bladder cancer).[2][3][20] For deeper tumors, novel strategies like using upconversion nanoparticles to convert deeply-penetrating near-infrared light to blue light at the tumor site are being explored.[12][19]

References
  • Insińska-Rak, M., Sikorski, M., & Wolnicka-Glubisz, A. (2023). Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers. Cells, 12(18), 2304. [Link]
  • Mital, B. (2024). Shining Light on Skin Cancer: Riboflavin Derivatives as Promising Photosensitizers in Photodynamic Therapy. Journal of Cancer Science and Therapy, 16(1). [Link]
  • Kwiatkowski, S., Knap, B., Przystupski, D., et al. (2018). Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. Photochemical & Photobiological Sciences, 17(10), 1713-1729. [Link]
  • Wikipedia contributors. (2024). Antimicrobial photodynamic therapy. Wikipedia, The Free Encyclopedia. [Link]
  • Insińska-Rak, M., Sikorski, M., & Wolnicka-Glubisz, A. (2023).
  • ResearchGate. (n.d.). Type I and Type II reactions in PDT (photodynamic therapy).
  • Yao, Y., Zhang, Y., & Wang, F. (2016). Photoactivation Switch from Type II to Type I Reactions by Electron-Rich Micelles for Improved Photodynamic Therapy of Cancer Cells Under Hypoxia. ACS Applied Materials & Interfaces, 8(49), 33590-33598. [Link]
  • Khan, M. A., Chaturvedi, P., & Khan, M. A. (2017). Photocatalytic interaction of aminophylline-riboflavin leads to ROS-mediated DNA damage and cell death: A novel phototherapeutic mechanism for cancer. IUBMB Life, 69(8), 611-622. [Link]
  • Joshi, P. C. (1985). Comparison of the DNA-damaging property of photosensitised riboflavin via singlet oxygen (1O2) and superoxide radical O2-. mechanisms. Toxicology Letters, 26(2-3), 211-217. [Link]
  • ResearchGate. (n.d.). Photochemical reaction principles of Type‐I and Type‐II PDT process.
  • Ozkan, I., & Calin, M. A. (2021). Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status. Frontiers in Oncology, 11, 706423. [Link]
  • Bán, S., & Sétif, P. (2007). Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers. Biophysical Journal, 93(1), 269-277. [Link]
  • Li, Z., & Gao, Y. (2024). Umbrella review of photodynamic therapy for cancer: efficacy, safety, and clinical applications. Frontiers in Oncology, 14, 1391993. [Link]
  • Wang, Y., Zhang, Y., & Liu, C. (2019). Riboflavin-based carbon dots with high singlet oxygen generation for photodynamic therapy. Journal of Materials Chemistry B, 7(10), 1639-1645. [Link]
  • Allison, R. R., & Sibata, C. H. (2011). An Evidence Scoping Review of Photodynamic Therapy (PDT) in the Treatment of Cancers. Photodiagnosis and Photodynamic Therapy, 8(3), 227-241. [Link]
  • Mital, B. (2024). Shining Light on Skin Cancer: Riboflavin Derivatives as Promising Photosensitizers in Photodynamic Therapy. Hilaris Publisher. [Link]
  • ResearchGate. (n.d.). Riboflavin-Based Photosensitizer.
  • Lerche, C. M., Heydenreich, J., & Wulf, H. C. (2021). A Skin Cancer Prophylaxis Study in Hairless Mice Using Methylene Blue, Riboflavin, and Methyl Aminolevulinate as Photosensitizing Agents in Photodynamic Therapy. Cancers, 13(9), 2216. [Link]
  • King, J. M., & Min, D. B. (2002). Riboflavin-photosensitized singlet oxygen oxidation product of vitamin D2. LSU Scholarly Repository. [Link]
  • ResearchGate. (n.d.). Kinetics for Singlet Oxygen Formation by Riboflavin Photosensitization and the Reaction between Riboflavin and Singlet Oxygen.
  • Juengel, E., Euler, S., & Rutz, J. (2024). Exposure of Bladder Cancer Cells to Blue Light (λ = 453 nm) in the Presence of Riboflavin Synergistically Enhances the Cytotoxic Efficiency of Gemcitabine. International Journal of Molecular Sciences, 25(9), 4800. [Link]
  • Allison, R. R., & Sibata, C. H. (2011). An Evidence Scoping Review of Photodynamic Therapy (PDT) in the Treatment of Cancers. Photodiagnosis and Photodynamic Therapy, 8(3), 227-241. [Link]
  • Li, H., Yang, Y., & Fang, L. (2020). Cell-penetrating riboflavin conjugate for antitumor photodynamic therapy. Dyes and Pigments, 183, 108713. [Link]
  • ResearchGate. (2023). (PDF) Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers.
  • M-S, G., & A, B. (2024). In Vitro Antifungal Efficacy of Blue-Light Photodynamic Therapy with Curcumin and Riboflavin Formulation Activated by 450 nm Diode Laser Against Candida albicans Biofilm on Titanium Implants. MDPI. [Link]
  • Agostinis, P., Berg, K., Cengel, K. A., et al. (2011). PHOTODYNAMIC THERAPY OF CANCER: AN UPDATE. CA: A Cancer Journal for Clinicians, 61(4), 250-281. [Link]
  • Kim, M., & Kim, G. (2023). Green Chemistry for Crosslinking Biopolymers: Recent Advances in Riboflavin-Mediated Photochemistry. International Journal of Molecular Sciences, 24(3), 2735. [Link]
  • Spagnuolo, G., & Blasi, A. (2024).
  • ResearchGate. (n.d.). (a) Chemical structure of riboflavin phosphate. (b) Absorbance spectra...
  • Arboleda, A., & Miller, D. (2014). Rose Bengal- and Riboflavin-mediated Photodynamic Therapy of Fungal Keratitis Isolates. Investigative Ophthalmology & Visual Science, 55(13), 3915. [Link]
  • Spagnuolo, G., & Blasi, A. (2024). Riboflavin-Mediated Photodynamic Therapy in Periodontology: A Systematic Review of Applications and Outcomes. International Journal of Molecular Sciences, 25(3), 1869. [Link]
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  • Moore, C. M., & Emberton, M. (2009). Clinical Studies of Photodynamic Therapy for the Treatment of Prostate Cancer. Reviews in Urology, 11(4), 183-191. [Link]
  • UroToday. (2019). CUOS 2019: Photodynamic Therapy for Bladder Cancer: Results of a Phase Ib Clinical Trial. UroToday. [Link]
  • Rahman, K. M., & You, Y. (2022). Photodynamic Therapy for Bladder Cancers, A Focused Review. Photochemistry and Photobiology, 98(5), 1074-1084. [Link]
  • Wang, Z., & Zhang, Y. (2024). Photodynamic therapy for the precise treatment of localized prostate cancer. Frontiers in Pharmacology, 15, 1341178. [Link]
  • VITUS Privatklinik. (n.d.). Photodynamic Therapy for the Treatment of Bladder Cancer.
  • Rodrigues, D. F., & Ferreira, J. (2023). Shining a Light on Prostate Cancer: Photodynamic Therapy and Combination Approaches. Pharmaceutics, 15(6), 1735. [Link]
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Sources

Application Note & Protocol: Reconstituting Apoenzymes with Riboflavin Sodium Phosphate (FMN)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Flavoenzyme-Cofactor Symbiosis

The study of flavoenzyme mechanisms and the development of novel biocatalysts often necessitate the removal of the native flavin cofactor to generate the catalytically inactive apoenzyme .[6] This apoenzyme can then be reconstituted with the native cofactor or with synthetic flavin analogues to probe structure-function relationships.[6][7] This application note provides a detailed protocol for the reconstitution of apoenzymes with Riboflavin sodium phosphate (FMN), focusing on the underlying principles and the methods for validating successful reconstitution.

Principle of Reconstitution: A Thermodynamically Driven Process

The reconstitution of an apoenzyme with its FMN cofactor is a thermodynamically favorable process driven by a combination of specific, non-covalent interactions between the flavin molecule and the amino acid residues lining the cofactor binding pocket of the protein.[8][9] These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions, particularly involving the phosphate group of FMN.[8][10] The binding process is often accompanied by a significant ordering of the system, as reflected by changes in entropy.[8]

The kinetics and thermodynamics of FMN binding can be influenced by several experimental parameters, including pH, ionic strength, and temperature.[8][9][11] For instance, the rate of FMN binding to apoflavodoxins has been shown to increase with decreasing pH (in the range of 5-8) and with increasing ionic strength.[9][10] Therefore, careful optimization of these parameters is crucial for efficient and successful reconstitution.

Experimental Workflow for Apoenzyme Reconstitution

The overall process of apoenzyme reconstitution with FMN can be broken down into three key stages: preparation of the apoenzyme, the reconstitution reaction itself, and validation of the reconstituted holoenzyme.

Reconstitution_Workflow cluster_prep Apoenzyme Preparation cluster_reconstitution Reconstitution cluster_validation Validation Holoenzyme Purified Holoenzyme Deflavination Deflavination (e.g., TCA precipitation, low pH treatment) Holoenzyme->Deflavination Apoenzyme Purified Apoenzyme Deflavination->Apoenzyme Apoenzyme_input Apoenzyme Solution Incubation Incubation (Controlled Temp, pH, Time) Apoenzyme_input->Incubation FMN_input FMN Solution FMN_input->Incubation Purification Removal of Excess FMN (e.g., Dialysis, Size Exclusion) Incubation->Purification Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Purification->Spectroscopy Activity_Assay Enzymatic Activity Assay Spectroscopy->Activity_Assay Holoenzyme_output Reconstituted Holoenzyme Activity_Assay->Holoenzyme_output

Caption: Workflow for Apoenzyme Reconstitution with FMN.

Detailed Protocols

Part 1: Preparation of the Apoenzyme

The preparation of a stable and properly folded apoenzyme is a critical prerequisite for successful reconstitution. Several methods have been developed for the removal of non-covalently bound flavin cofactors.[3][12] A common and effective method involves precipitation of the protein with trichloroacetic acid (TCA) followed by resolubilization.

Materials:

  • Purified holoenzyme solution

  • Trichloroacetic acid (TCA) solution, 10% (w/v), ice-cold

  • Reconstitution buffer (e.g., 50 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA)

  • Centrifuge capable of reaching >10,000 x g

  • Dialysis tubing or centrifugal ultrafiltration devices

Protocol:

  • Pre-chill: Place the purified holoenzyme solution on ice.

  • TCA Precipitation: Slowly add an equal volume of ice-cold 10% TCA solution to the holoenzyme solution while gently vortexing. A white precipitate of the apoenzyme should form.

  • Incubation: Incubate the mixture on ice for 10-20 minutes to ensure complete precipitation.

  • Centrifugation: Pellet the precipitated apoenzyme by centrifugation at >10,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the free FMN. The supernatant should have a characteristic yellow color.

  • Washing: Gently wash the protein pellet with a small volume of ice-cold reconstitution buffer to remove residual TCA. Repeat the centrifugation and decanting steps.

  • Resolubilization: Resuspend the apoenzyme pellet in an appropriate volume of reconstitution buffer. Gentle pipetting or sonication may be required to fully redissolve the protein.

  • Dialysis/Buffer Exchange: To remove any remaining traces of TCA and ensure the apoenzyme is in the correct buffer for reconstitution, perform extensive dialysis against the reconstitution buffer at 4°C or use a centrifugal ultrafiltration device for buffer exchange.

Note on Causality: The acidic conditions provided by TCA denature the protein, leading to the release of the non-covalently bound FMN cofactor. The subsequent resolubilization and buffer exchange steps are crucial for allowing the apoenzyme to refold into its native conformation, ready for FMN binding.

Part 2: Reconstitution with this compound (FMN)

Materials:

  • Purified apoenzyme solution

  • Riboflavin 5'-monophosphate sodium salt hydrate (FMN) stock solution (e.g., 10 mM in reconstitution buffer, stored protected from light)

  • Reconstitution buffer

  • Spectrophotometer

Protocol:

  • Determine Apoenzyme Concentration: Measure the absorbance of the apoenzyme solution at 280 nm and calculate the concentration using the protein's molar extinction coefficient.

  • Prepare FMN Solution: Prepare a working solution of FMN in the reconstitution buffer. The final concentration should be in slight molar excess relative to the apoenzyme concentration (e.g., 1.5 to 5-fold molar excess).

  • Initiate Reconstitution: Add the FMN solution to the apoenzyme solution. Mix gently by inversion.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 30 minutes to several hours). The optimal incubation time and temperature should be determined empirically for each specific flavoenzyme. Protect the solution from light during incubation.

  • Removal of Excess FMN: After incubation, it is essential to remove the unbound FMN. This can be achieved by:

    • Dialysis: Dialyze the reconstitution mixture extensively against the reconstitution buffer.

    • Size Exclusion Chromatography (SEC): Pass the mixture through a desalting column or a gel filtration column to separate the reconstituted holoenzyme from the smaller, free FMN molecules.

    • Ultrafiltration: Use centrifugal ultrafiltration devices with a molecular weight cutoff that retains the protein while allowing the free FMN to pass through.[13]

Note on Causality: A molar excess of FMN is used to drive the binding equilibrium towards the formation of the holoenzyme. The incubation period allows for the FMN to diffuse into the binding pocket and for the protein to adopt its final, stable holo-conformation. Removing excess FMN is critical for accurate spectroscopic analysis and activity assays.

ParameterRecommended RangeRationale
Apoenzyme Concentration 10 - 100 µMSufficient for spectroscopic detection and handling.
FMN Molar Excess 1.5 - 5 foldDrives the binding equilibrium towards holoenzyme formation.
pH 6.0 - 8.0Affects the charge states of amino acid residues in the binding pocket and FMN itself, influencing binding kinetics and affinity.[8][9]
Ionic Strength 50 - 200 mMCan modulate electrostatic interactions and influence binding rates.[9][10]
Temperature 4 - 25 °CAffects the thermodynamics and kinetics of binding.[8] Lower temperatures can enhance stability.
Incubation Time 30 min - 4 hoursDependent on the specific enzyme and its binding kinetics.

Table 1: Recommended Parameters for Apoenzyme Reconstitution.

Part 3: Validation of Reconstitution

Successful reconstitution is confirmed by a combination of spectroscopic analysis and enzymatic activity assays.

1. UV-Visible Spectroscopy:

The binding of FMN to the apoenzyme results in characteristic changes in the flavin absorption spectrum. Free FMN in solution typically exhibits absorption maxima around 375 nm and 445 nm. Upon binding to the apoenzyme, these peaks often shift and may show fine structure (shoulders or distinct peaks).[13]

Protocol:

  • Record the UV-Vis absorption spectrum of the reconstituted and purified holoenzyme from 250 nm to 600 nm.

  • Record the spectrum of the apoenzyme and free FMN at the same concentrations for comparison.

  • Observe the characteristic flavin absorbance peaks in the reconstituted sample, which should be absent in the apoenzyme preparation.

SpeciesTypical λmax 1 (nm)Typical λmax 2 (nm)Notes
Free FMN ~375~445Broad, unstructured peaks.
Bound FMN (Holoenzyme) ~370-380~450-460Peaks may be shifted and show fine structure (e.g., shoulders).[13]
Apoenzyme ~280-Lacks absorbance in the visible region.

Table 2: Typical UV-Visible Absorption Maxima for FMN Species.

2. Fluorescence Spectroscopy:

The fluorescence of FMN is typically quenched upon binding to the apoenzyme. This quenching can be used to monitor the reconstitution process in real-time.

Protocol:

  • Set the excitation wavelength to approximately 445 nm.

  • Measure the fluorescence emission spectrum from ~480 nm to 600 nm.

  • Titrate the apoenzyme solution with small aliquots of FMN and record the decrease in fluorescence intensity until a plateau is reached, indicating saturation of the binding sites.

3. Enzymatic Activity Assay:

The ultimate confirmation of successful reconstitution is the restoration of catalytic activity.

Protocol:

  • Perform a standard activity assay for the specific flavoenzyme using its known substrate(s).

  • Measure the activity of the reconstituted holoenzyme.

  • Compare the specific activity of the reconstituted enzyme to that of the original, native holoenzyme. A fully reconstituted enzyme should exhibit a specific activity close to that of the native enzyme.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reconstitution Efficiency - Incomplete removal of denaturant (e.g., TCA)- Apoenzyme instability or misfolding- Suboptimal reconstitution conditions (pH, temp)- Ensure thorough dialysis/buffer exchange after precipitation.- Optimize refolding conditions (e.g., use of additives).- Empirically test different pH, ionic strength, and temperature values.
Precipitation during Reconstitution - Apoenzyme aggregation- High protein concentration- Perform reconstitution at a lower protein concentration.- Add stabilizing agents like glycerol to the buffer.
Incomplete Restoration of Activity - Incomplete FMN binding- Irreversible denaturation of the apoenzyme- Incorrect cofactor used- Increase the molar excess of FMN and/or incubation time.- Use a gentler deflavination method.- Verify the identity and purity of the this compound.

Conclusion

The reconstitution of apoenzymes with this compound is a powerful technique for studying flavoenzyme structure, function, and mechanism. By carefully controlling the experimental conditions and validating the outcome through spectroscopic and activity-based methods, researchers can reliably generate functional holoenzymes for a wide range of applications in basic research and biotechnology. This protocol provides a robust framework that can be adapted and optimized for specific flavoenzyme systems.

References

  • Taylor, M. F., & Gaff, G. A. (1983). An Improved Purification Procedure and Apoprotein Preparation for the Flavodoxin from Azotobacter vinelandii. Preparative Biochemistry, 13(5), 431-446. [Link]
  • Hester, G., & Mayhew, S. G. (1983). The thermodynamics of flavin binding to the apoflavodoxin from Azotobacter vinelandii. The Journal of biological chemistry, 258(22), 13453–13462. [Link]
  • Pueyo, J. J., Curley, G. P., & Mayhew, S. G. (1996). Kinetics and thermodynamics of the binding of riboflavin, riboflavin 5'-phosphate and riboflavin 3',5'-bisphosphate by apoflavodoxins. The Biochemical journal, 313 ( Pt 3)(Pt 3), 847–854. [Link]
  • Wikipedia. (2023). Flavin mononucleotide. [Link]
  • Eschenbrenner, M., & Jorns, M. S. (2004). Biosynthesis of Covalently Bound Flavin: Isolation and In Vitro Flavinylation of Monomeric Sarcosine Oxidase Apoprotein. Biochemistry, 43(15), 4567–4577. [Link]
  • Vermilion, J. L., & Coon, M. J. (1978). Separate roles for FMN and FAD in catalysis by liver microsomal NADPH-cytochrome P-450 reductase. The Journal of biological chemistry, 253(23), 8812–8819. [Link]
  • Pueyo, J. J., Curley, G. P., & Mayhew, S. G. (1996). Kinetics and Thermodynamics of the Binding of Riboflavin, Riboflavin 5'-phosphate and Riboflavin 3',5'-bisphosphate by Apoflavodoxins. PubMed, 313(Pt 3), 847-54. [Link]
  • Mukhopadhyay, B., & Kogan, J. B. (2004). Molecular crowding enhances native structure and stability of α/β protein flavodoxin. Proceedings of the National Academy of Sciences of the United States of America, 101(12), 4055–4059. [Link]
  • Sancho, J., Lostao, A., Daoudi, F., Parody-Morreale, A., & El Harrous, M. (2000). Kinetics and thermodynamics of FMN binding to Anabæna apoflavodoxin. Flavins and Flavoproteins. [Link]
  • Palfey, B. A., & Fagan, R. L. (2019). Unraveling flavoenzyme reaction mechanisms using flavin analogues and linear free energy relationships. Methods in enzymology, 620, 199–226. [Link]
  • van Berkel, W. J., & Müller, F. (1988). Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography. European journal of biochemistry, 178(1), 197–207. [Link]
  • van den Berg, W. A., & Veeger, C. (1979). Studies on the binding of FMN by apoflavodoxin from Peptostreptococcus elsdenii, pH and NaCl concentration dependence. Biochimica et biophysica acta, 575(2), 299–309. [Link]
  • van Berkel, W. J. H., & Joosten, V. (2007). Deflavination and reconstitution of flavoproteins.
  • García-Lozano, M., et al. (2019). Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes. MDPI. [Link]
  • Sandmann, G., & Malkin, R. (1983). Purification and properties of a flavodoxin from the heterocystous cyanobacterium Anabaena sphaerica. Archives of biochemistry and biophysics, 224(1), 11–19. [Link]
  • Fraaije, M. W., & Mattevi, A. (2000). Flavoenzymes: Diverse catalysts with recurrent features.
  • Joosten, V., & van Berkel, W. J. (2007). Deflavination and reconstitution of flavoproteins. Current opinion in structural biology, 11(6), 195–202. [Link]
  • Doussiere, J., Gaillard, J., & Vignais, P. V. (1995). Reconstitution of flavin-depleted neutrophil flavocytochrome b558 with 8-mercapto-FAD and characterization of the flavin-reconstituted enzyme. The Journal of biological chemistry, 270(27), 16054–16060. [Link]
  • Anderson, R. F., et al. (1987). Synthesis of a phosphorothioate analogue of flavin mononucleotide: reconstitution of the FMN-free form of NADPH-cytochrome P-450 reductase. Biochemistry, 26(17), 5344-5350. [Link]
  • Nishimoto, K., et al. (2007). Conversion of Flavodoxin from Holoenzyme to Apoprotein during Growth Phase Changes in Helicobacter pylori. Journal of bacteriology, 189(6), 2569–2572. [Link]
  • Götze, K. C., et al. (2023). Spectroscopic and Computational Observation of Glutamine Tautomerization in the Blue Light Sensing Using Flavin Domain Photoreaction. Journal of the American Chemical Society, 145(2), 1084–1094. [Link]
  • Fruk, L., Kuo, C. H., Torres, E., & Niemeyer, C. M. (2009). Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology. Angewandte Chemie (International ed. in English), 48(9), 1550–1574. [Link]
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  • Van den Eynde, J., et al. (2021). Measuring flavin mononucleotide concentrations in whole blood, red cell based or acellular perfusate samples by fluorescence spectrometry. protocols.io. [Link]
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  • Ciofi-Baffoni, S., & Mühlenhoff, U. (2018). Biochemical Reconstitution and Spectroscopic Analysis of Iron-Sulfur Proteins. Methods in molecular biology (Clifton, N.J.), 1702, 111–131. [Link]
  • Schlegel, A., et al. (2025).
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Application and Protocol Guide for the Quantification of Riboflavin Sodium Phosphate in Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Riboflavin in Biological Systems and Clinical Research

Riboflavin, or Vitamin B2, is a water-soluble vitamin that is a vital component of cellular metabolism.[1][2] It serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a multitude of redox reactions essential for energy production, cellular respiration, and the metabolism of fats, proteins, and carbohydrates.[1][3][4] Given its central role in fundamental biochemical pathways, the accurate measurement of riboflavin and its phosphate derivatives, such as Riboflavin Sodium Phosphate (RSP), in biological fluids like plasma and urine is of paramount importance in nutritional assessment, clinical diagnostics, and drug development.[3][5]

Riboflavin deficiency can lead to a condition known as ariboflavinosis, characterized by symptoms such as sore throat, cracked lips, and skin disorders.[1][3] Therefore, monitoring riboflavin levels is crucial for identifying at-risk populations and evaluating the efficacy of nutritional interventions.[3][5] In the context of drug development, RSP may be administered as a therapeutic agent, and its pharmacokinetic profile needs to be accurately characterized. This necessitates robust and validated analytical methods to quantify its concentration in biological matrices.

This comprehensive guide provides detailed application notes and protocols for the quantification of RSP in biological fluids, designed for researchers, scientists, and drug development professionals. We will delve into the most prevalent and reliable analytical techniques, explaining the scientific principles that underpin these methods and offering step-by-step protocols to ensure accurate and reproducible results.

Comparative Overview of Analytical Methodologies

The choice of an analytical method for RSP quantification is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorometric Assays.[1][2]

Method Principle Advantages Disadvantages Typical Application
HPLC-UV/Vis Separation by chromatography and detection based on the absorbance of UV/Visible light.[1][6]Cost-effective, robust, and widely available.Lower sensitivity and potential for interference from co-eluting compounds.[1]Analysis of pharmaceutical formulations and samples with higher concentrations.[2]
HPLC-Fluorescence Separation by chromatography and detection of native fluorescence.[1][3]High sensitivity and selectivity due to riboflavin's natural fluorescence.[1][2]Susceptible to quenching effects from matrix components.Quantification in biological matrices like plasma and urine.[3][7]
LC-MS/MS Separation by chromatography followed by mass spectrometric detection, providing high specificity.[1][8]Unparalleled sensitivity and specificity, enabling the analysis of low concentrations in complex matrices.[1][8]Higher equipment cost and complexity.Pharmacokinetic studies and clinical research requiring high sensitivity.[4][8]
Fluorometric Assay Direct measurement of fluorescence in a sample.[9][10]Simple, rapid, and cost-effective for high-throughput screening.[1]Prone to interference from other fluorescent compounds in the matrix.[11]Preliminary screening and analysis of less complex samples.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A Detailed Protocol

HPLC with fluorescence detection is a widely adopted method for RSP quantification due to its excellent sensitivity and specificity, leveraging the intrinsic fluorescent properties of riboflavin.[1][2][3]

Scientific Rationale

This method relies on the separation of RSP and its related vitamers from other endogenous components in the biological matrix using a reversed-phase HPLC column.[3][7] The separated analytes then pass through a fluorescence detector. Riboflavin and its derivatives exhibit strong native fluorescence when excited with light at a specific wavelength (around 450 nm), and the emitted light at a higher wavelength (around 520 nm) is measured.[3] The intensity of the emitted light is directly proportional to the concentration of the analyte.

The choice of a reversed-phase column, typically a C18, is based on its ability to effectively separate the relatively nonpolar riboflavin molecule from more polar matrix components.[3][12] The mobile phase composition is optimized to achieve good resolution and peak shape.[13] Sample preparation is a critical step to remove proteins and other interfering substances that can precipitate on the column or interfere with detection.[3][14] Acid precipitation is a common and effective method for this purpose.[3]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (e.g., with Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection Fluorescence Detection (Ex: 450 nm, Em: 520 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Standard Curve Chromatogram->Quantification

Caption: Workflow for RSP analysis by HPLC-Fluorescence.

Step-by-Step Protocol

1. Reagents and Materials:

  • This compound (RSP) standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Water (HPLC grade)

  • Biological matrix (plasma or urine)

  • 0.22 µm syringe filters

2. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of RSP standard and dissolve it in water to prepare a stock solution. Protect from light as riboflavin is light-sensitive.[1][14]

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards covering the desired concentration range (e.g., 5-100 ng/mL).

3. Sample Preparation (Plasma):

  • To 200 µL of plasma, add 200 µL of a protein precipitating agent (e.g., 10% TCA).[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.[14]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Transfer the filtered supernatant to an HPLC vial for injection.

4. Sample Preparation (Urine):

  • Urine samples can often be diluted with the mobile phase and directly injected after filtration.[7]

  • A 1:10 dilution is a common starting point, but the optimal dilution factor should be determined based on the expected concentration of RSP.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). An example mobile phase is a 15:85 (v/v) mixture of methanol and potassium dihydrogen phosphate buffer.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at approximately 450 nm and emission at approximately 520 nm.[3][5]

6. Data Analysis:

  • Generate a standard curve by plotting the peak area of the RSP standard against its concentration.

  • Determine the concentration of RSP in the samples by interpolating their peak areas from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity

For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the method of choice.[1][8]

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion corresponding to RSP is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach provides exceptional specificity, minimizing the risk of interference from other compounds in the matrix.[4] The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[4][8]

Sample preparation for LC-MS/MS often involves protein precipitation or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression.[4][8]

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Internal Standard Chromatogram->Quantification

Caption: Workflow for RSP analysis by LC-MS/MS.

Step-by-Step Protocol

1. Reagents and Materials:

  • This compound (RSP) standard

  • Isotopically labeled RSP internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (if applicable)

2. Standard and Sample Preparation:

  • Prepare stock and working standard solutions as described for the HPLC method, including the internal standard.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge.[4]

  • Solid-Phase Extraction (SPE) for Urine: Condition an SPE cartridge. Load the urine sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent.

  • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase or HILIC column.[4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution: A gradient program is typically used to achieve optimal separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • MRM Transitions: Optimized precursor-to-product ion transitions for RSP and the internal standard (e.g., for riboflavin m/z 377.1 → 243.1).[4]

4. Data Analysis:

  • Quantify RSP concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Fluorometric Assay: A High-Throughput Screening Method

For rapid screening of a large number of samples, a direct fluorometric assay can be employed. This method is less specific than chromatographic techniques but offers simplicity and speed.

Scientific Rationale

This method directly measures the fluorescence of RSP in a sample without prior chromatographic separation.[9] The fluorescence intensity is proportional to the concentration of riboflavin and its fluorescent derivatives. To account for background fluorescence from the matrix, a baseline reading is often taken, and then the riboflavin fluorescence is quenched by a reducing agent like sodium hydrosulfite. The difference in fluorescence before and after quenching is attributed to riboflavin.[11]

Step-by-Step Protocol

1. Reagents and Materials:

  • This compound (RSP) standard

  • Phosphate buffer

  • Sodium hydrosulfite solution

  • Microplate reader with fluorescence detection capabilities

2. Procedure:

  • Prepare standard solutions of RSP in a suitable buffer.

  • Pipette samples and standards into the wells of a microplate.

  • Measure the initial fluorescence (Reading 1) at an excitation of ~460 nm and emission of ~530 nm.[15]

  • Add a small volume of sodium hydrosulfite solution to each well to quench the riboflavin fluorescence.

  • Measure the final fluorescence (Reading 2).

  • The riboflavin-specific fluorescence is the difference between Reading 1 and Reading 2.

  • Calculate the concentration of RSP in the samples using a standard curve.

Method Validation: Ensuring Data Integrity and Trustworthiness

Regardless of the chosen method, rigorous validation is essential to ensure the reliability and accuracy of the results. Method validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[16][17][18][19]

Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[20]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Accuracy: The closeness of the measured value to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[20]

Conclusion

References

  • A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). (2024). World Journal of Advanced Research and Reviews, 25(01), 333-338. [Link]
  • Bessey, O. A., Lowry, O. H., & Love, R. H. (1949). The fluorometric measurement of the nucleotides of riboflavin and their concentration in tissues. Journal of Biological Chemistry, 180(2), 755-769. [Link]
  • Speek, A. J., van Schaik, F., Schrijver, J., & Schreurs, W. H. (1987). Quantification of riboflavin, riboflavin 5'-phosphate and flavin adenine dinucleotide in plasma and urine by high-performance liquid chromatography.
  • Li, N., et al. (2011). Quantification of riboflavin in human urine using high performance liquid chromatography-tandem mass spectrometry.
  • Petteys, B. J., & Frank, E. L. (2011). Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC. Clinica Chimica Acta, 412(3-4), 389-393. [Link]
  • Scribd. (n.d.). Riboflavin Fluorometric Analysis Guide. [Link]
  • Pharmaguideline. (2008). Method of Analysis for Riboflavin. [Link]
  • Eagle Biosciences. (n.d.). Vitamin B2 (Riboflavin) HPLC Assay. [Link]
  • Scribd. (n.d.). Fluorometric Analysis of Riboflavin. [Link]
  • Abbas, S. H., et al. (2020). “METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE. Baqai Journal of Health Sciences, 23(1). [Link]
  • FAO. (2006).
  • ResearchGate. (2011). Quantification of riboflavin in human urine using high performance liquid chromatography-tandem mass spectrometry. [Link]
  • ResearchGate. (2011). Rapid determination of vitamin B-2 (riboflavin) in plasma by HPLC. [Link]
  • AWS. (n.d.).
  • DigitalCommons@UNO. (2014). Detection and Assay of Riboflavin (Vitamin B2) Utilizing UV/VIS Spectrophotometer and Citric Acid Buffer. [Link]
  • ProPharma. (2024).
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
  • Agilent. (2020).
  • The Japanese Pharmacopoeia. (n.d.).
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. [Link]
  • Journal of Analytical Science and Technology. (2020). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies. [Link]
  • Lab Manager. (2024).
  • Waters Corporation. (n.d.).
  • FDA. (2023). Q2(R2)
  • Google Patents. (2017). CN106674225A - this compound compound and pharmaceutical composition thereof.
  • PubMed. (2003).

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Application Notes and Protocols: Riboflavin Sodium Phosphate as a Standard for Flavoprotein Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Flavin Quantification

Flavoproteins are a diverse class of enzymes that utilize flavin adenine dinucle-otide (FAD) or flavin mononucleotide (FMN) as cofactors to catalyze a wide array of redox reactions essential for cellular metabolism, signaling, and DNA repair. The precise quantification of these flavin cofactors is paramount for characterizing enzyme kinetics, determining protein concentration, and assessing the functional state of flavoenzymes in both basic research and drug development. An ideal standard for such assays must be stable, water-soluble, and possess well-defined spectroscopic properties. Riboflavin sodium phosphate, the monosodium salt of FMN, has emerged as a superior standard for these applications. This document provides a comprehensive guide to its use, detailing its advantages, protocols for creating standard curves, and its application in a representative flavoprotein assay.

Why this compound? The Scientific Rationale

While riboflavin itself can be used as a standard, this compound offers several distinct advantages that enhance experimental accuracy and reliability.

Superior Solubility and Stability

A primary advantage of this compound is its significantly higher aqueous solubility compared to riboflavin.[1][2] This property is crucial for preparing accurate and concentrated stock solutions without the need for organic solvents, which can interfere with enzyme activity. Furthermore, solutions of this compound exhibit greater stability, particularly against photodegradation, compared to riboflavin.[2] The phosphate group enhances its stability in aqueous solutions, making it less susceptible to degradation upon exposure to light and changes in pH.[2][3][4]

Chemical and Physical Properties

This compound is a yellow to orange-yellow crystalline powder that is hygroscopic.[5][6] It is a mixture that primarily contains riboflavin 5′-(sodium hydrogen phosphate) along with other riboflavin sodium monophosphates.[6][7] Commercially available preparations typically contain the equivalent of 73.0% to 79.0% riboflavin.[6][8][9]

Table 1: Physicochemical Properties of Riboflavin and this compound

PropertyRiboflavinThis compoundReference(s)
Chemical Formula C17H20N4O6C17H20N4NaO9P[2][10]
Molecular Weight 376.36 g/mol 478.33 g/mol (anhydrous)[2]
Water Solubility 0.07 g/100 mL (25°C)12.5 g/100 mL[2]
Appearance Yellow crystalline substanceYellow to orange-yellow crystalline powder[6][10]
Stability to Light t½ = 48ht½ = 216h[2]
pH Stability Range 4-72-9[2]

Experimental Protocols

Critical Note: All procedures involving this compound should be performed in subdued light, and solutions should be stored in light-resistant containers to prevent photodegradation.[7][11]

Protocol 1: Preparation of a this compound Standard Curve

This protocol details the preparation of a standard curve for the quantification of flavins using either UV-Visible spectrophotometry or fluorescence spectroscopy.

Materials
  • This compound (high purity)

  • Distilled, deionized water or an appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Low-actinic glassware (e.g., amber volumetric flasks and tubes)

  • UV-Visible Spectrophotometer or Fluorometer

Step-by-Step Procedure
  • Preparation of a Concentrated Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder. Note that commercial preparations contain varying amounts of riboflavin, typically between 73% and 79%.[6][8][9] The exact percentage, as stated on the certificate of analysis, should be used for precise calculations.

    • Dissolve the powder in a known volume of water or buffer in a volumetric flask to create a stock solution of approximately 1 mM. For example, to prepare a 1 mM solution of a compound with a formula weight of 478.33 g/mol , dissolve 47.83 mg in 100 mL of solvent.

  • Determination of the Exact Concentration of the Stock Solution:

    • The precise concentration of the stock solution should be determined spectrophotometrically.

    • Dilute an aliquot of the stock solution to a concentration that falls within the linear range of the spectrophotometer (an absorbance of ~1.0 or less).

    • Measure the absorbance at the maximum absorption wavelength (λmax), which is approximately 444-445 nm.[5][12]

    • Calculate the exact concentration using the Beer-Lambert law (A = εcl), where:

      • A is the measured absorbance.

      • ε is the molar extinction coefficient. For this compound at ~445 nm, a commonly accepted molar extinction coefficient is in the range of 10,300 to 15,499 M⁻¹cm⁻¹.[1][12][13] It is highly recommended to use the value provided by the supplier or determined empirically.

      • c is the concentration in mol/L.

      • l is the path length of the cuvette (typically 1 cm).

  • Preparation of Working Standards:

    • Perform serial dilutions of the accurately quantified stock solution to prepare a series of working standards with concentrations spanning the expected range of the unknown samples. A typical range for a standard curve might be from 0.5 µM to 20 µM.

  • Measurement and Plotting:

    • For Spectrophotometry: Measure the absorbance of each working standard at the λmax (~444-445 nm).

    • For Fluorometry: Measure the fluorescence intensity of each working standard. The excitation wavelength is typically around 440-460 nm, and the emission is measured at approximately 525-530 nm.[5][9][14][15]

    • Plot the absorbance or fluorescence intensity (y-axis) against the known concentration of the standards (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value of ≥ 0.99 indicates a good linear fit.

Visualization of the Standard Curve Workflow

cluster_prep Solution Preparation cluster_measure Measurement & Analysis Weigh_RSP 1. Accurately weigh This compound Dissolve 2. Dissolve in buffer to create stock solution Weigh_RSP->Dissolve Dilute_for_Spec 3. Dilute stock for spectrophotometric analysis Dissolve->Dilute_for_Spec Serial_Dilute 4. Create working standards via serial dilution Dilute_for_Spec->Serial_Dilute Measure_Abs_Fluor 5. Measure Absorbance or Fluorescence Serial_Dilute->Measure_Abs_Fluor Plot_Data 6. Plot data: Intensity vs. Concentration Measure_Abs_Fluor->Plot_Data Linear_Regression 7. Perform Linear Regression (y = mx + b, R² ≥ 0.99) Plot_Data->Linear_Regression

Caption: Workflow for generating a standard curve using this compound.

Protocol 2: Assay of an FAD-Dependent Glucose Dehydrogenase

This protocol provides an example of how to use the this compound standard curve to determine the activity of a flavoprotein, specifically an FAD-dependent glucose dehydrogenase (FAD-GDH). FAD-GDH catalyzes the oxidation of glucose to gluconolactone.[16] The activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.[16][17]

Principle of the Assay

The FAD-GDH enzyme transfers electrons from glucose to FAD, reducing it to FADH₂. The FADH₂ is then re-oxidized by an artificial electron acceptor, in this case, DCIP. The reduction of the blue DCIP to its colorless form can be monitored by the decrease in absorbance at 600 nm.[17] The concentration of the active enzyme, and thus its activity, can be related to the rate of this reaction. The this compound standard is used to accurately determine the concentration of the FAD cofactor, which is essential for calculating the specific activity of the enzyme.

Materials
  • Purified FAD-dependent glucose dehydrogenase

  • D-Glucose solution

  • Potassium phosphate buffer (pH 7.0)

  • 2,6-dichloroindophenol (DCIP) solution

  • Phenazine methosulfate (PMS) solution (an intermediate electron carrier)

  • UV-Visible Spectrophotometer with temperature control

Step-by-Step Procedure
  • Determine the FAD Concentration of the Enzyme Preparation:

    • Denature the FAD-GDH enzyme sample to release the FAD cofactor. This can be achieved by methods such as heat treatment or acid precipitation.

    • Centrifuge the denatured sample to pellet the precipitated protein.

    • Measure the absorbance or fluorescence of the supernatant containing the released FAD.

    • Using the standard curve generated in Protocol 1, determine the concentration of FAD in the enzyme preparation.

  • Enzyme Activity Assay:

    • Set up the reaction mixture in a cuvette. A typical reaction mixture might contain:

      • Potassium phosphate buffer (pH 7.0)

      • D-Glucose solution

      • DCIP solution

    • Equilibrate the mixture at a constant temperature (e.g., 37°C).[17]

    • Initiate the reaction by adding the FAD-GDH enzyme sample and PMS solution.

    • Immediately monitor the decrease in absorbance at 600 nm over time.

    • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

  • Calculation of Specific Activity:

    • Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the specified conditions.[17]

    • The specific activity is then calculated by dividing the enzyme activity (U/mL) by the protein concentration (mg/mL), which can be determined from the FAD concentration if the stoichiometry of FAD per enzyme molecule is known.

Visualization of the FAD-GDH Assay Principle

cluster_reaction Enzymatic Reaction cluster_detection Detection System Glucose Glucose GDH_FAD FAD-GDH (FAD) Glucose->GDH_FAD Substrate Gluconolactone Gluconolactone GDH_FAD->Gluconolactone Product GDH_FADH2 FAD-GDH (FADH₂) GDH_FAD->GDH_FADH2 Enzyme Reduction GDH_FADH2->GDH_FAD Enzyme Re-oxidation DCIP_ox DCIP (oxidized, blue) Abs at 600 nm GDH_FADH2->DCIP_ox Electron Transfer DCIP_red DCIP (reduced, colorless) No Abs at 600 nm DCIP_ox->DCIP_red Color Change

Caption: Principle of the FAD-dependent glucose dehydrogenase (FAD-GDH) assay.

Data Interpretation and Troubleshooting

Interpreting the Standard Curve

A high-quality standard curve is the foundation of an accurate assay. The R² value should be close to 1.0, indicating a strong linear relationship between concentration and signal. A y-intercept close to zero is also expected, as a zero concentration should yield a zero signal.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Non-linear standard curve - Pipetting errors- Photodegradation of standards- Detector saturation at high concentrations- Use calibrated pipettes and proper technique- Protect solutions from light- Dilute samples to fall within the linear range of the assay
Low signal intensity - Incorrect excitation/emission wavelengths- Low concentration of standards- Quenching agents in the buffer- Verify instrument settings- Prepare a new set of standards with higher concentrations- Use a pure buffer system
High background noise - Contaminated cuvettes or buffer- Autofluorescence of buffers or reagents- Use clean cuvettes and high-purity reagents- Run a buffer blank and subtract its signal from all readings
Inconsistent enzyme activity results - Inaccurate determination of FAD concentration- Enzyme instability- Substrate or cofactor degradation- Re-run the FAD quantification with fresh standards- Keep enzyme on ice and use promptly- Prepare fresh substrate and cofactor solutions

Conclusion

This compound is an excellent standard for the quantification of flavins in flavoprotein research. Its superior water solubility, stability, and well-characterized spectroscopic properties provide a solid foundation for accurate and reproducible assays. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently quantify flavin cofactors and elucidate the function of this vital class of enzymes.

References

  • Riboflavin 5′-Phosph
  • Riboflavin 5′-Phosph
  • Asker, A. F., & Habib, M. J. (1990). Effect of certain stabilizers on photobleaching of riboflavin solutions. Drug Development and Industrial Pharmacy, 16(1), 149-157. URL
  • USP Monographs: Riboflavin 5'-Phosphate Sodium. United States Pharmacopeial Convention. (2018). URL
  • Riboflavin Sodium Phosph
  • Ahearne, M., et al. (2017). Light Absorptive Properties of Articular Cartilage, ECM Molecules, Synovial Fluid, and Photoinitiators as Potential Barriers to Light-Initiated Polymer Scaffolding Procedures. Annals of Biomedical Engineering, 45(7), 1785-1796. URL
  • Riboflavin Sodium Phosph
  • USP Monographs: Riboflavin 5'-Phosph
  • Riboflavin 5'-phosph
  • Riboflavin vs. Riboflavin 5-Phosphate Sodium. Dietary Supplement Contract Manufacturer.URL
  • What Is The Difference Between Riboflavin And Riboflavin 5 Phosph
  • Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions.
  • Stability Indicating Method for the Validation of Riboflavin in Dosage Forms. Rasayan Journal of Chemistry.URL
  • The preparation of riboflavin sodium phosph
  • This compound BP Ph Eur EP USP FCC Manufacturers, SDS. Muby Chemicals. (2024). URL
  • This compound.
  • Riboflavin. Oregon Medical Laser Center.URL
  • A Study of the Molar Absorptivity and Structure of Vitamin B2 Relationship. Journal of the Chemical Society of Pakistan.URL
  • Extinction Coefficient [Riboflavin].
  • (a) Chemical structure of riboflavin phosphate. (b) Absorbance spectra...
  • Quantification of riboflavin, riboflavin 5'-phosphate and flavin adenine dinucleotide in plasma and urine by high-performance liquid chrom
  • Glucose Dehydrogenase (FADGDH-AD). Kikkoman Biochemifa.URL
  • Spectrophotometry mL10 V C.
  • Discovery and characterization of an FAD-dependent glucose 6-dehydrogenase. Journal of Biological Chemistry. (2025). URL
  • Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry. PubMed Central.URL
  • Method for preparing high-purity this compound.
  • Commentary regarding: “Activity determination of FAD‐dependent glucose dehydrogenase immobilized in PEDOT: PSS‐PVA composite films for biosensor applications”. Engineering in Life Sciences.URL
  • Novel FAD-dependent glucose dehydrogenase for a dioxygen-insensitive glucose biosensor. PubMed.URL
  • Amperometric glucose biosensor utilizing FAD-dependent glucose dehydrogenase immobilized on nanocomposite electrode. PubMed. (2012). URL
  • Riboflavin 5′-Phosph
  • Studies on the Fluorescence of Riboflavin. Nagoya Journal of Medical Science.URL
  • The absorption spectrum and fluorescence emission spectrum of 0.1%...
  • Fluorescence calibration curve at known concentrations of riboflavin in...

Sources

Application of Riboflavin sodium phosphate in studying oxidative stress in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research Efforts

I'm starting with focused Google searches to get a grasp on how riboflavin sodium phosphate is used in vitro to study oxidative stress. I'm focusing my initial queries to be relevant and on point to capture the best initial relevant information.

Defining Search Terms

I've formulated a series of focused Google search queries. I am targeting precise search strings like "this compound oxidative stress in vitro" and "protocols for inducing oxidative stress with riboflavin and light" to streamline my information gathering. I am also planning on developing sections for an application note. This note will start with an intro detailing riboflavin's dual role as both a photosensitizer and potential antioxidant. I will then create a section detailing its mechanism.

Expanding Search Queries

I've significantly expanded my search queries, seeking information on riboflavin's dual roles as a photosensitizer and antioxidant within in vitro oxidative stress studies. I am expanding my search terms to incorporate reactive oxygen species generation, neuroprotective assays, and its use in ophthalmology. I will also incorporate a summary of cellular assays, and prepare to design a Graphviz diagram to visualize the photochemical process of ROS generation. Further, I am developing step-by-step instructions for inducing oxidative stress, including concentration, light parameters, and exposure duration.

Expanding Protocol Outlines

I'm now going deeper into the protocols, and have mapped out step-by-step instructions for inducing oxidative stress, detailing concentration, light intensity, and exposure duration. I'm focusing on cellular assays, like DCFH-DA for ROS, as well as lipid peroxidation and protein carbonylation. I also plan to create a Graphviz diagram to illustrate experimental workflow. Further, I am going to draft a detailed references section.

Troubleshooting & Optimization

Stability of Riboflavin sodium phosphate in solution under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Riboflavin Sodium Phosphate (RSP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on maintaining the stability of RSP in solution. Understanding the factors that influence its degradation is critical for experimental success and the development of robust formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of this compound in solution.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors: pH, light, and temperature . RSP is particularly sensitive to light (both UV and visible), which can cause rapid degradation.[1][2] The pH of the solution dictates the rate and pathway of both hydrolytic and photolytic degradation.[2][3][4] While more stable at refrigerated temperatures, elevated temperatures can accelerate degradation, especially at non-optimal pH values.[2]

Q2: What is the optimal pH range for maximizing the stability of an aqueous RSP solution?

A2: The highest stability for RSP in aqueous solutions is observed in a slightly acidic environment, specifically within a pH range of 5.0 to 6.5 .[1][5] Kinetic studies have demonstrated that maximum photostability is achieved around pH 5-6.[2][4][6] Outside this range, the degradation rate increases. For instance, in highly acidic conditions (below pH 2), acid-catalyzed migration of the phosphate group occurs, while hydrolysis becomes the predominant reaction between pH 3 and 7, peaking around pH 4.[3] In alkaline conditions (e.g., pH 10), the rate of photolysis can increase by up to 80-fold compared to that at pH 5.[4]

Q3: My RSP solution changed color from orange-yellow to a lighter yellow and lost its fluorescence. What happened?

A3: This is a classic sign of photodegradation. When exposed to light, RSP degrades into various products, including lumichrome and lumiflavin.[2][7] This process involves the irreversible cleavage of the ribityl side chain. The loss of the characteristic yellow-green fluorescence is a key indicator that the parent molecule has degraded.[5] To prevent this, always prepare and store RSP solutions in light-resistant containers (e.g., amber vials) or protect them from light by wrapping containers in aluminum foil.[1]

Q4: Can the type of buffer I use affect the stability of RSP?

A4: Absolutely. The buffer species can have a significant impact. While phosphate buffers are commonly used, they have been shown to catalyze the photodegradation of riboflavin.[8][9] Specifically, the HPO₄²⁻ species can promote a photoaddition reaction.[9] In contrast, certain other buffers have been shown to exert a stabilizing effect. Borate and citrate buffers, for example, can form complexes with the ribityl side chain of riboflavin, which helps to protect it from degradation.[2][6] For formulations where stability is paramount, consider using a citrate buffer to maintain a stable pH between 5.9 and 6.2.[10]

Q5: I need to heat my RSP solution for my experiment. How will temperature affect its stability?

A5: RSP is a thermostable compound to a degree, but its stability at elevated temperatures is highly pH-dependent.[2] Heating RSP solutions outside the optimal pH 5-6 range will lead to rapid destruction. For example, significant degradation has been reported under the following conditions:

  • At 80°C in solutions with a pH of 1.3–6.5.[2]

  • At 100°C in solutions with a pH of 1.7–5.5.[2]

  • At 120°C in solutions with a pH of 2.0–5.0.[2] If heating is unavoidable, ensure the solution is buffered within the optimal pH 5-6 range and minimize the duration of heat exposure.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the handling of this compound solutions.

Observed Issue Potential Cause Recommended Action & Explanation
Precipitate forms in a refrigerated solution. Crystallization or Salting Out. The solubility of RSP is temperature-dependent. Allow the solution to warm to room temperature and gently agitate to redissolve. If the issue persists, the solution may be supersaturated. Prepare a fresh solution at a slightly lower concentration.
Rapid loss of color and/or fluorescence. Photodegradation. This is due to exposure to ambient or UV light. Immediately transfer the solution to a light-protected container (amber glass or foil-wrapped). Discard the degraded solution and prepare a fresh batch, ensuring all handling steps are performed under subdued light.[1]
Assay results show lower than expected concentration over time. Hydrolytic or Photolytic Degradation. Review your storage conditions. Is the pH within the optimal 5.0-6.5 range?[5] Is the solution adequately protected from light?[11] Consider adding a chelating agent like EDTA, which has been shown to have a significant stabilizing effect against photobleaching.[6][8]
pH of the solution drifts over time. Inadequate Buffering or CO₂ Absorption. Ensure your buffer has sufficient capacity for the intended storage duration. If preparing unbuffered aqueous solutions, be aware that absorption of atmospheric CO₂ can lower the pH over time. It is highly recommended to use a buffer system, such as citrate, for long-term stability.[10]
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing stability problems with your RSP solution.

troubleshooting_workflow start Stability Issue Observed check_visual Visual Inspection: Precipitate, Color Loss, or Haze? start->check_visual precipitate Precipitate Present? check_visual->precipitate Yes color_loss Color/Fluorescence Loss? check_visual->color_loss No check_assay Quantitative Assay: Concentration Lower than Expected? check_storage Review Storage Conditions: pH, Temperature, Light Exposure check_assay->check_storage Yes end Issue Resolved check_assay->end No precipitate->color_loss No solution_precipitate Action: Warm to RT. If unresolved, remake at lower concentration. precipitate->solution_precipitate Yes color_loss->check_assay No solution_photodegradation Action: Discard and remake solution. Use light-resistant containers and subdued light. color_loss->solution_photodegradation Yes solution_precipitate->end solution_photodegradation->end ph_issue Is pH outside 5.0-6.5 range? check_storage->ph_issue light_issue Is solution exposed to light? ph_issue->light_issue No solution_ph Action: Re-buffer solution to pH 5-6. Consider citrate buffer for better stability. ph_issue->solution_ph Yes temp_issue Is temperature elevated? light_issue->temp_issue No solution_light Action: Store in amber vials or wrap in foil. light_issue->solution_light Yes solution_temp Action: Store at recommended temperature (e.g., 2-8°C). Minimize heat exposure. temp_issue->solution_temp Yes temp_issue->end No solution_ph->end solution_light->end solution_temp->end

Caption: A decision tree for troubleshooting common stability issues with this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized RSP Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution of RSP in a stability-enhancing citrate buffer.

Materials:

  • This compound powder

  • Citric Acid Monohydrate

  • Trisodium Citrate Dihydrate

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Amber volumetric flasks

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 6.0):

    • Dissolve 2.10 g of citric acid monohydrate in ~80 mL of high-purity water in a 100 mL beaker.

    • Dissolve 29.41 g of trisodium citrate dihydrate in ~800 mL of high-purity water in a 1 L beaker.

    • Slowly add the trisodium citrate solution to the citric acid solution while monitoring the pH.

    • Adjust the final pH to 6.0. Transfer the solution to a 1 L volumetric flask and bring to volume with high-purity water.

  • Prepare 10 mg/mL RSP Stock Solution:

    • Working under subdued light, accurately weigh 100 mg of this compound powder.

    • Transfer the powder to a 10 mL amber volumetric flask.

    • Add ~8 mL of the 0.1 M Citrate Buffer (pH 6.0).

    • Gently swirl or sonicate for a few minutes to ensure complete dissolution.[12]

    • Once dissolved, bring the flask to the 10 mL mark with the citrate buffer.

    • Cap and invert the flask several times to mix thoroughly.

  • Sterilization and Storage:

    • For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile, light-resistant container.

    • Store the solution at 2-8°C, protected from light.

Protocol 2: Basic Stability Assessment via HPLC-UV

This protocol provides a framework for evaluating the stability of your RSP solution over time.

Workflow Diagram:

stability_workflow cluster_prep Preparation Phase cluster_storage Storage & Sampling cluster_analysis Analysis Phase cluster_eval Evaluation prep_solution Prepare RSP Solution (Protocol 1) aliquot Aliquot into multiple light-protected vials prep_solution->aliquot storage Store aliquots under defined conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage sampling Pull samples at specified time points (T=0, T=1wk, T=1mo, etc.) storage->sampling hplc_analysis Analyze samples via HPLC-UV (e.g., at 254 nm) sampling->hplc_analysis quantify Quantify RSP peak area against a standard curve hplc_analysis->quantify calc_degradation Calculate % remaining RSP vs. T=0 sample quantify->calc_degradation report Report stability profile calc_degradation->report

Caption: A typical experimental workflow for conducting a stability study of this compound.

Procedure:

  • Preparation: Prepare your RSP solution and aliquot it into several small, identical, light-protected vials. This prevents contamination of the bulk stock during sampling.

  • Timepoint Zero (T=0) Analysis: Immediately analyze one aliquot to establish the initial concentration.

  • Storage: Store the remaining aliquots under your desired test conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).

  • Sampling: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition for analysis.

  • HPLC Analysis:

    • Column: C18, 3 µm, 2.0 x 50 mm (or equivalent).[12]

    • Mobile Phase: A mixture of Methanol and 0.05 M Potassium Dihydrogen Phosphate buffer (e.g., 15:85 v/v).[12]

    • Detection: UV at 254 nm.[11][12]

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Evaluation: For each time point, calculate the percentage of RSP remaining relative to the T=0 sample. A plot of % RSP remaining versus time will illustrate the degradation kinetics under each condition. A method is considered stability-indicating if it can resolve the parent drug from its degradation products.[12][13]

References

  • Asker, A. F., & Habib, M. (2008). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions. Drug Development and Industrial Pharmacy, 16(1), 151-157. [Link]
  • Habib, M., & Asker, A. F. (n.d.). Effect of certain stabilizers on photobleaching of riboflavin solutions. [Link]
  • Ramesh, B. V. (2016). Stability indicating method for the validation of riboflavin in dosage forms. Rasāyan Journal of Chemistry, 9(4), 573-581. [Link]
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. [Link]
  • ResearchGate. (n.d.). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions. [Link]
  • Rasayan Journal of Chemistry. (n.d.). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. [Link]
  • Ahmad, I., et al. (2005). Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 78(3), 259-265. [Link]
  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Journal of the Science of Food and Agriculture, 94(12), 2383-2393. [Link]
  • FAO Knowledge Repository. (n.d.).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2023). Safety and efficacy of a feed additive consisting of riboflavin‐5′‐phosphate ester monosodium salt (vitamin B2) for all animal species. EFSA Journal, 21(1), e07733. [Link]
  • Leskovac, V., et al. (1985). Hydrolysis and rearrangement reactions of riboflavin phosphates. An explicit kinetic study. European Journal of Biochemistry, 152(1), 1-7. [Link]
  • Google Patents. (n.d.).
  • European Union Reference Laboratory for Feed Additives. (2014).
  • Ahmad, I., et al. (2004). Photolysis of riboflavin in aqueous solution: a kinetic study. International Journal of Pharmaceutics, 280(1-2), 199-208. [Link]
  • Japanese Pharmacopoeia. (n.d.).

Sources

Photodegradation of Riboflavin sodium phosphate in cell culture media and prevention strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for a critical, yet often overlooked, aspect of cell culture: the photodegradation of riboflavin sodium phosphate. As a Senior Application Scientist, I've seen firsthand how this phenomenon can introduce variability and toxicity into experiments, leading to confounding results and delays. This guide is designed to provide you with a deep understanding of the issue and, more importantly, actionable strategies to ensure the integrity of your cell culture work.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing unexpected cell death and poor growth in my cultures. Could riboflavin photodegradation be the culprit?

This is a common concern, and riboflavin photodegradation is a plausible, though often uninvestigated, cause. When exposed to light, particularly in the blue and ultraviolet spectrum (below 520 nm), riboflavin (Vitamin B2) in your cell culture medium can break down.[1] This process generates photoproducts like lumichrome and lumiflavin, and more critically, reactive oxygen species (ROS) such as hydrogen peroxide and singlet oxygen.[2] These ROS are cytotoxic and can lead to decreased cell viability, reduced growth rates, and even altered cellular signaling pathways.[3][4][5]

Troubleshooting Checklist:

  • Review your lab's lighting conditions: Are your media bottles, flasks, and plates routinely exposed to ambient laboratory light, especially from fluorescent bulbs?[6]

  • Consider your media handling procedures: How long is the medium outside of a dark environment during preparation, feeding, and observation? Even brief exposures can initiate degradation.[4]

  • Check for other symptoms: Besides poor growth, do you observe any changes in cell morphology or increased sensitivity to other experimental treatments?

  • Rule out other causes: Ensure that other common issues like microbial contamination, incubator malfunction, or incorrect media formulation are not the primary problem.

Q2: What is the scientific mechanism behind riboflavin photodegradation and why is it harmful to my cells?

Riboflavin is a photosensitive molecule.[7][8] Upon absorbing light energy, it transitions to an excited state.[7] This excited riboflavin can then initiate two primary degradation pathways:

  • Photoreduction: This process, often occurring under anaerobic conditions, can lead to the formation of lumichrome.[7]

  • Photooxidation: In the presence of oxygen, excited riboflavin can transfer energy to molecular oxygen, creating highly reactive singlet oxygen.[2][9] It can also generate other ROS like superoxide radicals and hydrogen peroxide.[5]

These ROS are the primary mediators of cellular damage. They can oxidize lipids, proteins, and nucleic acids, leading to membrane damage, enzyme inactivation, and DNA strand breaks.[2][10] This oxidative stress is a direct cause of the reduced cell viability and poor performance you might be observing in your cultures.[3] Furthermore, the degradation of riboflavin also depletes the medium of an essential vitamin.

Mechanism of Riboflavin Photodegradation and Cytotoxicity

cluster_degradation Degradation Pathways cluster_cellular_effects Cellular Effects Riboflavin Riboflavin (in Cell Culture Medium) Light Light Exposure (<520nm) Excited_Riboflavin Excited Riboflavin* Light->Excited_Riboflavin Absorption of Photons Photoproducts Photoproducts (Lumichrome, Lumiflavin) Excited_Riboflavin->Photoproducts Photoreduction/ Photooxidation ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, H₂O₂) Excited_Riboflavin->ROS Energy Transfer to O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cell_Damage Reduced_Viability Reduced Viability & Growth Cell_Damage->Reduced_Viability

Caption: Riboflavin absorbs light, leading to degradation and ROS production, causing cellular damage.

Q3: My research involves monoclonal antibodies. Can riboflavin photodegradation affect my final product?

Absolutely. The impact extends beyond simple cell viability. Research has shown that riboflavin, when exposed to light in culture media, can lead to post-translational modifications of recombinantly expressed antibodies.[11][12] This can result in the formation of antibody conformers with reduced potency and altered binding affinity.[11][12] If you are in drug development, this is a critical quality attribute that needs to be controlled to ensure product consistency and efficacy.

Prevention Strategies & Troubleshooting Guides

Strategy 1: Control of the Light Environment

The most effective prevention strategy is to minimize the exposure of your cell culture media to light.

Troubleshooting Guide:

IssueRecommended ActionCausality
Media is stored in clear bottles on open shelves. Transfer media to amber-colored, opaque bottles for storage.[13] If not possible, wrap the bottles in aluminum foil.[13]Amber glass or opaque containers block the specific wavelengths of light that trigger riboflavin photodegradation.
Standard fluorescent lighting in the lab and cell culture hood. Install yellow light filters or sleeves over fluorescent bulbs. These filters block light with wavelengths below 500 nm.[1][6]This directly removes the energy source required to initiate the photodegradation cascade.
Prolonged microscopic observation. Minimize the duration of microscopic examination. Use the lowest light intensity necessary for visualization. For sensitive applications, consider using a microscope equipped with a red light filter.Reducing exposure time and intensity directly limits the number of photons that can interact with riboflavin molecules.

Experimental Protocol: Implementing a Light-Safe Environment

  • Procurement: Purchase amber glass bottles for all light-sensitive media and reagents. Alternatively, have a roll of aluminum foil readily available in the media preparation area.

  • Installation of Light Filters:

    • Measure the length and diameter of the fluorescent bulbs in your cell culture room and biological safety cabinet.

    • Order appropriately sized yellow fluorescent light tube guards that filter out wavelengths below 500 nm.

    • With the lights turned off, safely slide the yellow sleeves over the fluorescent bulbs.

  • Daily Practices:

    • When preparing or using media, work efficiently to minimize the time bottles are uncapped and exposed to light.

    • Keep media bottles in a dark refrigerator or a light-proof box when not in immediate use.[13]

    • When transporting flasks or plates, use a light-proof container or cover them.

Workflow for a Light-Protected Cell Culture Process

Media_Prep Media Preparation (Dim light/Yellow filter) Storage Storage (Amber bottles/Dark) Media_Prep->Storage Handling Handling/Feeding (Yellow light/Minimal exposure) Storage->Handling Incubation Incubation (Dark environment) Incubation->Handling Handling->Incubation Observation Microscopy (Low light/Short duration) Handling->Observation

Sources

Optimizing the concentration of Riboflavin sodium phosphate for cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the application of Riboflavin Sodium Phosphate in cell culture experiments. As a vital component of cell culture media, riboflavin (Vitamin B2) is a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are critical for a multitude of cellular redox reactions essential for energy metabolism, antioxidant defense, and cell proliferation.[1][2][3]

This guide, designed for researchers and drug development professionals, provides in-depth FAQs, troubleshooting advice, and a validated protocol to help you determine and maintain the optimal concentration of this compound for your specific cell culture systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the monosodium salt of the 5'-monophosphate ester of riboflavin.[4][5] It is the more readily water-soluble form of riboflavin, making it the preferred choice for inclusion in liquid cell culture media formulations. In cells, it is converted into the biologically active coenzymes FMN and FAD.[1][6] These flavocoenzymes are indispensable for the function of numerous flavoproteins that participate in:

  • Cellular Respiration: FAD is a crucial component of the electron transport chain, central to ATP production.[1][2]

  • Antioxidant Defense: FAD is the required cofactor for glutathione reductase, an enzyme that regenerates the antioxidant glutathione, protecting cells from oxidative stress.[2][7][8][9]

  • Metabolism: Flavocoenzymes are involved in the metabolism of carbohydrates, lipids, and proteins.[2][3]

  • Protein Folding: FAD-dependent enzymes are essential for the proper folding of secretory proteins in the endoplasmic reticulum.[6][10]

Q2: How do I prepare and store a this compound stock solution?

Due to its light sensitivity, all preparation and handling steps should be performed in subdued light.

Preparation Protocol:

  • To prepare a 10 mg/mL (approx. 21 mM) stock solution, weigh out 100 mg of this compound powder.

  • Dissolve the powder in approximately 8 mL of sterile, cell culture-grade water. This compound is highly soluble in water.

  • Gently mix until the powder is completely dissolved. The solution will be a clear, orange-yellow color.[11]

  • Adjust the final volume to 10 mL with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into sterile, light-protecting (amber) cryovials.

Storage:

  • Store the aliquots at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.

  • Crucially, always protect the stock solution and any media containing it from light to prevent photodegradation. [12][13]

Q3: What are the typical concentrations of riboflavin in standard cell culture media?

The concentration of riboflavin varies widely across different basal media formulations, reflecting the diverse metabolic needs of different cell types. This variability underscores the importance of empirical optimization for your specific cell line, especially in serum-free or protein-free systems.

Media FormulationTypical Riboflavin Concentration (µM)
MCDB Medium 1310.01
Medium 199, CMRL-10660.027
Ham's F-120.1
Basal Medium Eagle (BME), EMEM0.27
RPMI-16400.53
DMEM/F-12 (50:50)0.59
DMEM, IMDM, Ham's F-101.0
Waymouth Medium MB2.66

Source: Adapted from Sigma-Aldrich.

For many serum-free and protein-free applications, such as biomanufacturing with Chinese Hamster Ovary (CHO) cells, an exogenous riboflavin concentration in the range of 0.5 to 1.0 µM is often beneficial.

Q4: Is this compound light-sensitive and what are the consequences of light exposure?

Yes, riboflavin is extremely sensitive to light, particularly at wavelengths below 500 nm.[12] Exposure of cell culture media to light, especially ambient laboratory light or sunlight, triggers the photodegradation of riboflavin. This process has severe consequences for cell culture experiments:

  • Generation of Toxic Byproducts: Light-exposed riboflavin acts as a photosensitizer, reacting with amino acids like tryptophan and tyrosine in the medium to produce cytotoxic compounds, most notably hydrogen peroxide (H₂O₂).[14][15][16]

  • Oxidative Stress: The generation of H₂O₂ and other reactive oxygen species (ROS) induces significant oxidative stress, which can lead to DNA damage, protein damage, and ultimately, cell death.[1][14][15]

  • Nutrient Depletion: The degradation process consumes both riboflavin and essential amino acids, depleting the medium of vital nutrients.[16]

  • Experimental Artifacts: The presence of photoproducts can interfere with drug sensitivity assays and lead to poor reproducibility.[17]

Troubleshooting Guide

Problem: I'm observing poor cell growth, low viability, or signs of cell stress after supplementing my medium.
  • Potential Cause 1: Phototoxicity. Have you rigorously protected your media, supplements, and cell cultures from light? Light exposure is a primary cause of riboflavin-mediated toxicity.[16]

    • Solution: Prepare and store media in the dark or under red light. Use amber bottles for media storage. Minimize the time cultures are exposed to light on the benchtop or in the biosafety cabinet.

  • Potential Cause 2: Inappropriate Concentration. The optimal riboflavin concentration is cell-type dependent. An excessive concentration can be cytotoxic, while a deficient concentration can impair metabolism and induce a stress response.[6][10]

    • Solution: Your current concentration may be too high. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the "Protocol for Optimizing this compound Concentration" below.

  • Potential Cause 3: Interaction with other media components. Riboflavin can photoreact with certain amino acids (tryptophan, tyrosine) and other compounds.[14][15] If you are using a custom formulation or adding specific drugs, these interactions could be exacerbated.

    • Solution: Review your complete media formulation. If possible, test the stability of your medium with and without the suspect component under your normal lighting conditions. Consider using a medium with a different amino acid profile if problems persist.

Problem: My experimental results are inconsistent or not reproducible.
  • Potential Cause 1: Variable Light Exposure. Inconsistent exposure of media or culture plates to ambient light between experiments is a major source of variability.[17]

    • Solution: Standardize your cell handling procedures to ensure consistent, minimal light exposure for all experiments. This includes the duration of time plates are outside the incubator.

  • Potential Cause 2: Degradation of Stock Solution. If your stock solution has been stored improperly (e.g., exposed to light, repeated freeze-thaw cycles), its effective concentration may have changed.

    • Solution: Prepare fresh, sterile-filtered aliquots of your this compound stock solution and store them properly protected from light. Avoid using a stock solution that has been thawed and refrozen multiple times.

Problem: I suspect riboflavin is interfering with my fluorescence-based assay.
  • Potential Cause: Intrinsic Fluorescence. Riboflavin and its derivatives are naturally fluorescent molecules.[18] This can lead to high background signals in assays that use similar excitation and emission wavelengths (e.g., GFP, FITC).

    • Solution 1: Use a "wash-out" step. Before reading your assay, remove the riboflavin-containing medium and replace it with a phenol red-free, riboflavin-free basal medium or phosphate-buffered saline (PBS). Perform the final measurement in this wash-out medium.

    • Solution 2: Include a "no-cell" control. Prepare control wells that contain the complete medium (with riboflavin) but no cells. Subtract the average fluorescence signal from these wells from your experimental wells to correct for background fluorescence.

    • Solution 3: Adjust Assay Wavelengths. If your instrument allows, select excitation and emission wavelengths that minimize overlap with the fluorescence spectrum of riboflavin.

Key Experimental Workflow & Data Visualization

Riboflavin's Role in the Glutathione Redox Cycle

Riboflavin, as the FAD coenzyme, is essential for the activity of Glutathione Reductase. This enzyme is a cornerstone of the cell's antioxidant defense system, protecting it from damaging reactive oxygen species.

Glutathione_Redox_Cycle GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase GSSG->GR GSH Reduced Glutathione (2x GSH) GR->GSH NADP NADP+ GR->NADP NADPH NADPH + H+ NADPH->GR e- FAD FAD (from Riboflavin) FAD->GR Cofactor

Caption: Role of FAD (from Riboflavin) in the Glutathione Redox Cycle.

Protocol for Optimizing this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Optimization_Workflow start Start: Prepare Riboflavin-deficient basal medium stock Prepare sterile, light-protected 10 mg/mL Riboflavin Sodium Phosphate stock start->stock dilute Create a dilution series (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM) in basal medium stock->dilute plate Seed cells at desired density in a multi-well plate dilute->plate culture Culture cells for a defined period (e.g., 48-72 hours) under strict light protection plate->culture assess Assess Endpoints culture->assess viability Cell Viability (e.g., Trypan Blue, MTT/XTT) assess->viability proliferation Proliferation Rate (e.g., cell counting, BrdU) assess->proliferation function Cell-specific Function (e.g., protein production, marker expression) assess->function analyze Analyze Data: Plot dose-response curve viability->analyze proliferation->analyze function->analyze determine Determine Optimal Concentration: Lowest concentration that gives maximal desired effect analyze->determine finish End determine->finish

Caption: Workflow for optimizing this compound concentration.

Step-by-Step Methodology:

  • Prepare Basal Medium: Start with a custom formulation or a commercially available basal medium that does not contain riboflavin.

  • Prepare Stock Solution: Make a sterile-filtered stock solution of this compound as described in the FAQ section, ensuring all steps are protected from light.

  • Create Concentration Gradient: Prepare a series of media flasks or tubes containing your basal medium supplemented with a range of this compound concentrations. A suggested starting range is: 0 µM (negative control), 0.1 µM, 0.25 µM, 0.5 µM, 1.0 µM, 2.5 µM, 5.0 µM, and 10.0 µM.

  • Cell Seeding: Plate your cells in multi-well plates (e.g., 24- or 96-well plates) at a consistent seeding density in your standard growth medium. Allow cells to attach and recover for 12-24 hours.

  • Medium Exchange: After the recovery period, carefully aspirate the standard medium and replace it with the prepared media containing the different riboflavin concentrations. Include triplicate wells for each concentration.

  • Incubation: Culture the cells for a period relevant to your typical experiment (e.g., 48, 72, or 96 hours). It is critical to ensure all plates are incubated under identical conditions and are protected from light exposure.

  • Endpoint Assessment: At the end of the incubation period, assess key cellular health and function metrics:

    • Viability/Cytotoxicity: Use an appropriate assay such as Trypan Blue exclusion, MTT, XTT, or a live/dead staining kit.

    • Proliferation: Quantify cell number by direct counting (hemocytometer) or use a proliferation assay like BrdU incorporation.

    • Metabolic Activity: Assays that measure cellular respiration can provide insight into the metabolic impact.

    • Specific Function (if applicable): If you are working with a production cell line (e.g., CHO cells producing an antibody), measure the specific productivity (e.g., µ g/cell/day ).

  • Data Analysis: Plot the results for each endpoint as a function of the this compound concentration. The optimal concentration is typically the lowest concentration that provides the maximum positive effect (e.g., highest proliferation rate, viability, or productivity) without showing signs of toxicity (a downturn in the curve at higher concentrations).

References

  • Barile, M., et al. (n.d.). Riboflavin metabolism: role in mitochondrial function. OAE Publishing Inc.
  • Nishida, K., et al. (2020). Riboflavin Plays a Pivotal Role in the UVA-Induced Cytotoxicity of Fibroblasts as a Key Molecule in the Production of H2O2 by UVA Radiation in Collaboration with Amino Acids and Vitamins. International Journal of Molecular Sciences, 21(2), 555.
  • Linus Pauling Institute, Oregon State University. (n.d.). Riboflavin.
  • Nishida, K., et al. (2020). Riboflavin Plays a Pivotal Role in the UVA-Induced Cytotoxicity of Fibroblasts as a Key Molecule in the Production of H2O2 by UVA Radiation in Collaboration with Amino Acids and Vitamins. PubMed.
  • Ahrer, K., et al. (2004). Riboflavin-mediated photosensitization of Vinca alkaloids distorts drug sensitivity assays. PubMed.
  • Ashoori, M., & Saedisomeolia, A. (2014). Riboflavin (vitamin B2) and oxidative stress: a review. Semantic Scholar.
  • Ashoori, M., & Saedisomeolia, A. (2014). Riboflavin (vitamin B₂) and oxidative stress: a review. PubMed.
  • Ashoori, M., & Saedisomeolia, A. (2014). Riboflavin (vitamin B2) and oxidative stress: a review. British Journal of Nutrition, 111(11), 1985-1991.
  • Nishida, K., et al. (2020). Riboflavin Plays a Pivotal Role in the UVA-Induced Cytotoxicity of Fibroblasts as a Key Molecule in the Production of H2O2 by UVA Radiation in Collaboration with Amino Acids and Vitamins. Semantic Scholar.
  • Chen, J., et al. (2020). Production of riboflavin and related cofactors by biotechnological processes. PMC.
  • Paik, D. C., et al. (2011). Topical alternatives to therapeutic riboflavin photochemical tissue cross-linking: a comparison of cell toxicity thresholds. Investigative Ophthalmology & Visual Science, 52(14), 3893.
  • Yu, Y., et al. (2016). Metabolomics Profiling of Cell Culture Media Leading to the Identification of Riboflavin Photosensitized Degradation of Tryptophan Causing Slow Growth in Cell Culture. Analytical Chemistry, 88(17), 8680-8686.
  • Gstraunthaler, G. (2003). Alternative to FBS in animal cell culture - An overview and future perspective. PMC - NIH.
  • Mondstar. (n.d.). The Essential Role of Riboflavin (Vitamin B2) in Industrial Applications.
  • FAO Knowledge Repository. (n.d.). Riboflavin 5′-Phosphate Sodium.
  • Griss, R., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. PMC - PubMed Central.
  • ResearchGate. (n.d.). Chemical versus biotechnological riboflavin synthesis by fermentation....
  • Ciszek, M., & Szczesny, P. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. PMC - NIH.
  • Japanese Pharmacopoeia. (n.d.). This compound Injection / Official Monographs for Part I - 736.
  • Zempleni, J., et al. (2001). HepG2 cells develop signs of riboflavin deficiency within four days of culture in riboflavin-deficient medium. PMC - NIH.
  • Google Patents. (n.d.). WO2020056714A1 - Method for preparing high-purity this compound.
  • ResearchGate. (n.d.). (PDF) Natural Riboflavin Analogs.
  • Mack, M., et al. (2007). Riboflavin analogs and inhibitors of riboflavin biosynthesis. PubMed.
  • Sabokbar, N., et al. (2015). Optimization of Effective Minerals on Riboflavin Production by Bacillus subtilis subsp. subtilis ATCC 6051 Using Statistical Designs. PMC - PubMed Central.
  • PubChem - NIH. (n.d.). This compound.
  • Manthey, K. C., et al. (2005). Riboflavin Deficiency Causes Protein and DNA Damage in HepG2 cells, Triggering Arrest in G1 Phase of the Cell Cycle. The Journal of Nutrition, 135(10), 2502-2507.
  • Rasayan Journal of Chemistry. (n.d.). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS.
  • Lai, J.-Y., et al. (2013). Effect of riboflavin concentration on the development of photo-cross-linked amniotic membranes for cultivation of limbal epithelial cells. RSC Publishing.
  • Contreras-Dávila, C. A., et al. (2021). Riboflavin Production by Steady-State Continuous Cultures of Hyphopichia wangnamkhiaoensis in a Bubble Column Bioreactor. MDPI.
  • Li, M., et al. (2023). Riboflavin Increases Goat Sperm Motility via Enhancement of Mitochondrial β-Oxidation. MDPI.

Sources

Interference of Riboflavin sodium phosphate in reactive oxygen species (ROS) assays

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Riboflavin Sodium Phosphate Interference in Reactive Oxygen Species (ROS) Assays

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses a critical and often overlooked issue in experimental biology: the interference of this compound (RSP) in assays designed to measure Reactive Oxygen Species (ROS). As a Senior Application Scientist, I've designed this resource to provide not just troubleshooting steps, but a deeper understanding of the underlying scientific principles to ensure the integrity of your research.

Riboflavin (Vitamin B2) and its derivatives, like RSP, are essential components in many cell culture media. However, their photochemical properties can lead to significant artifacts in ROS detection, particularly in fluorescence-based assays. Riboflavin is a well-known photosensitizer; upon exposure to light, it can generate ROS, including superoxide radicals and singlet oxygen.[1][2][3][4] This can lead to a false-positive signal, incorrectly suggesting cellular oxidative stress. This guide will help you identify, troubleshoot, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind this compound interference in ROS assays?

A1: The interference stems from riboflavin's intrinsic properties as a photosensitizer.[1][2] When exposed to light, particularly in the blue and UVA range (around 380-450 nm), riboflavin absorbs photons and transitions to an excited triplet state.[5] This excited state can then react with molecular oxygen to produce reactive oxygen species, such as superoxide anion (O₂•⁻) and singlet oxygen (¹O₂).[2][5] This light-induced ROS production is independent of the biological processes you aim to measure, leading to artificially inflated ROS readings.[6]

dot graph "Riboflavin_Interference_Mechanism" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_light" { label="Light Exposure"; style="filled"; color="#FFFFFF"; "Light" [label="Light\n(e.g., from microscope, ambient light)", shape="ellipse", fillcolor="#FBBC05"]; }

subgraph "cluster_riboflavin" { label="Riboflavin Photochemistry"; style="filled"; color="#FFFFFF"; "RSP" [label="this compound\n(Ground State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RSP_excited" [label="Excited Triplet State\nRiboflavin*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RSP" -> "RSP_excited" [label="Photon Absorption"]; }

subgraph "cluster_ros" { label="Artifactual ROS Generation"; style="filled"; color="#FFFFFF"; "O2" [label="Molecular Oxygen (O₂)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ROS" [label="Reactive Oxygen Species\n(O₂•⁻, ¹O₂)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RSP_excited" -> "ROS" [label="Energy Transfer"]; "O2" -> "RSP_excited" [style="dashed"]; }

subgraph "cluster_assay" { label="Assay Interference"; style="filled"; color="#FFFFFF"; "Probe" [label="ROS Probe\n(e.g., DCFH-DA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Signal" [label="False-Positive\nFluorescent Signal", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ROS" -> "Signal" [label="Probe Oxidation"]; "Probe" -> "ROS" [style="dashed"]; }

"Light" -> "RSP" [style="invis"]; } Caption: Mechanism of Riboflavin-Induced ROS Assay Interference.

Q2: Which common ROS assays are most susceptible to interference from this compound?

A2: Assays that rely on fluorescent probes are particularly vulnerable. The most commonly affected is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[2][7] DCFH-DA is a cell-permeable dye that, once inside the cell, is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[7][8][9] The ROS generated by photoactivated riboflavin can directly oxidize DCFH, leading to a strong false-positive signal.[2]

Other susceptible assays include those using:

  • Dihydroethidium (DHE) and MitoSOX™ Red: While more specific for superoxide, their fluorescent products can still be influenced by the overall increase in ROS caused by riboflavin.[10][11]

  • Amplex® Red: This assay detects hydrogen peroxide (H₂O₂).[12] Since superoxide can dismutate to H₂O₂, riboflavin-induced superoxide can indirectly lead to an increase in the Amplex® Red signal.[10]

Q3: My experiment involves a compound that is also a photosensitizer. How can I differentiate its effect from that of riboflavin in the medium?

A3: This is a challenging but critical experimental consideration. The key is to implement a series of rigorous controls.

  • Vehicle Control in Riboflavin-Free Medium: Run your experiment with your vehicle control (the solvent your compound is dissolved in) in a culture medium that does not contain riboflavin. This will establish the baseline ROS level in the absence of both your compound and riboflavin.

  • Compound in Riboflavin-Free Medium: Test your compound in the riboflavin-free medium. This will isolate the ROS-generating potential of your compound alone.

  • Vehicle Control in Riboflavin-Containing Medium: This is your standard control to measure the baseline ROS generation in the presence of riboflavin.

  • Compound in Riboflavin-Containing Medium: This is your experimental group.

By comparing the results from these four conditions, you can dissect the contribution of your compound versus that of riboflavin to the total ROS signal.

Troubleshooting Guides

Problem 1: High and variable background fluorescence in my control wells.

This is a classic sign of riboflavin interference, especially if the variability correlates with minor differences in light exposure between wells.

Causality Analysis:
  • Ambient Light Exposure: Even brief exposure of the cell culture plates to ambient laboratory light or the microscope's excitation lamp can be sufficient to photoactivate riboflavin and generate ROS, leading to oxidation of the ROS probe before your experimental treatment.

  • Phenol Red: While a different issue, phenol red in many culture media can also interfere with fluorescence measurements.

Troubleshooting Workflow:

dot graph "Troubleshooting_High_Background" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"Start" [label="High Background Fluorescence\nin Control Wells", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step1" [label="Step 1: Minimize Light Exposure\n- Work in dim light or under a hood with the light off.\n- Cover plates with aluminum foil.", fillcolor="#FBBC05"]; "Step2" [label="Step 2: Use Riboflavin-Free Medium\n- Prepare or purchase a custom medium formulation without riboflavin.", fillcolor="#FBBC05"]; "Step3" [label="Step 3: Perform a Cell-Free Control\n- Add riboflavin and your ROS probe to cell-free medium.\n- Expose to light and measure fluorescence.", fillcolor="#FBBC05"]; "Step4" [label="Step 4: Switch to a Less Susceptible Probe\n- Consider probes with red-shifted spectra to avoid riboflavin's absorption range.", fillcolor="#FBBC05"]; "Result1" [label="Problem Resolved?", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Result2" [label="Problem Resolved?", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Result3" [label="Problem Resolved?", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Issue Identified and Controlled", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Contact" [label="Consult Technical Support", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Result1"; "Result1" -> "Step2" [label="No"]; "Result1" -> "End" [label="Yes"]; "Step2" -> "Result2"; "Result2" -> "Step3" [label="No"]; "Result2" -> "End" [label="Yes"]; "Step3" -> "Result3"; "Result3" -> "Step4" [label="No"]; "Result3" -> "End" [label="Yes"]; "Step4" -> "Contact"; } Caption: Workflow for Troubleshooting High Background Fluorescence.

Problem 2: My positive control for ROS induction shows a weaker signal than my untreated cells.

This counterintuitive result can occur if the riboflavin-induced background signal is extremely high, masking the effect of your positive control.

Causality Analysis:
  • Signal Saturation: The ROS generated by photoactivated riboflavin may have already oxidized most of the available probe, leaving little for your positive control (e.g., H₂O₂ or menadione) to react with.

  • Photobleaching: Intense light exposure can not only activate riboflavin but also cause photobleaching of the oxidized fluorescent probe (e.g., DCF), leading to a decrease in signal over time.

Recommended Protocol: Cell-Free Riboflavin Interference Test

This protocol will definitively determine if riboflavin is the source of your assay interference.

Objective: To measure the direct, light-induced ROS generation by riboflavin in your experimental medium.

Materials:

  • Your standard cell culture medium (containing riboflavin)

  • Riboflavin-free version of the same medium

  • ROS probe (e.g., DCFH-DA)

  • 96-well black, clear-bottom plate

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Setup:

    • Wells A1-A6: 100 µL of riboflavin-containing medium + ROS probe.

    • Wells B1-B6: 100 µL of riboflavin-free medium + ROS probe.

  • Incubation:

    • Cover wells A1-A3 and B1-B3 with aluminum foil (Dark control).

    • Place the plate under a standard laboratory light source or on a microscope stage with the light on for 15-30 minutes (Light-exposed).

  • Measurement:

    • Read the fluorescence of the entire plate using the appropriate excitation and emission wavelengths for your probe (e.g., 485 nm excitation / 530 nm emission for DCF).[7][9]

Interpreting the Results:

ConditionExpected Outcome if Riboflavin Interferes
Riboflavin-Free, Dark Lowest fluorescence (baseline)
Riboflavin-Free, Light Minimal increase in fluorescence
Riboflavin-Containing, Dark Low fluorescence, similar to baseline
Riboflavin-Containing, Light Significant increase in fluorescence

A substantial increase in fluorescence in the "Riboflavin-Containing, Light" wells compared to all other conditions confirms that photoactivated riboflavin is generating a false-positive signal.

Data Summary: Spectral Properties of Riboflavin and Common ROS Probes

Understanding the spectral overlap is key to diagnosing and avoiding interference.

CompoundExcitation Max (nm)Emission Max (nm)Key Absorption Peaks (nm)
This compound ~444-450~530~266, ~372, ~444[5][13][14]
DCF (from DCFH-DA) ~485-495~529-535-
MitoSOX™ Red (oxidized) ~396~610-
Amplex® UltraRed (oxidized) ~568~581-

As the table shows, the excitation spectrum of DCFH-DA significantly overlaps with the emission spectrum of riboflavin, and the absorption spectrum of riboflavin is in the range of common light sources used for fluorescence microscopy.

Concluding Remarks

The interference of this compound in ROS assays is a subtle but potent source of experimental artifact. By understanding the photochemical mechanism and implementing the rigorous controls and troubleshooting workflows outlined in this guide, you can ensure the accuracy and reliability of your oxidative stress data. Always prioritize minimizing light exposure and, when in doubt, perform cell-free controls to isolate the source of any unexpected fluorescence.

References
  • Hilaris Publisher. (2024, January 29). Shining Light on Skin Cancer: Riboflavin Derivatives as Promising Photosensitizers in Photodynamic Therapy.
  • National Institutes of Health (NIH). (2020, June 23).
  • PMC - NIH. (2019, January 9). ROS mediated antibacterial activity of photoilluminated riboflavin: A photodynamic mechanism against nosocomial infections.
  • CoLab. (2025, September 22). Riboflavin-Based Photosensitizer.
  • ResearchGate. (2025, October 14). Use of spectroscopic probes for detection of reactive oxygen species.
  • Wikipedia. Antimicrobial photodynamic therapy.
  • ResearchGate. (n.d.). 29 questions with answers in DCFH-DA ASSAY | Science topic.
  • PubMed. (n.d.). Use of spectroscopic probes for detection of reactive oxygen species.
  • Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). I. Principles of ROS detection and fluorochrome spectral properties (A)
  • Nanopartikel.info. (2015, January 7). Cellular DCF-DA assay.
  • Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (2014, April 2).
  • TNO Repository. (n.d.). Improving the dichloro-dihydro-fluorescein (DCFH)
  • ResearchGate. (n.d.). (a)
  • ChemBK. (n.d.).
  • PMC - NIH. (n.d.). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species.
  • (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (2012, October 25). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (2019, January 2). Which is a better way for determining ROS production?
  • Thermo Fisher Scientific - US. (n.d.). Amplex® Red Enzyme Assays.
  • AAT Bioquest. (2025, October 13). MitoSOX.
  • Fisher Scientific. (2009, June 26). Amplex® UltraRed Reagent.
  • USP29-NF24. (n.d.).
  • (n.d.). Control of Antibody Impurities Induced by Riboflavin in Culture Media During Production.
  • Santa Cruz Biotechnology. (n.d.). ROS Probes | SCBT.
  • ResearchGate. (2025, August 6). Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays | Request PDF.
  • ResearchGate. (2025, August 7).
  • PubMed. (2019, January 1). Light exposure during growth increases riboflavin production, reactive oxygen species accumulation and DNA damage in Ashbya gossypii riboflavin-overproducing strains.
  • PubMed. (2023, September 23). An investigation of the influence of reactive oxygen species produced from riboflavin-5'-phosphate by blue or violet light on the inhibition of WiDr colon cancer cells.
  • Thermo Fisher Scientific. (2022, October 12).
  • (n.d.). MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg.
  • ResearchGate. (2015, August 2). Has anyone experienced increased Dihydroethidium (DHE)
  • PubMed. (n.d.). Identification of ROS using oxidized DCFDA and flow-cytometry.
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Riboflavin Deficiency Causes Protein and DNA Damage in HepG2 cells, Triggering Arrest in G1 Phase of the Cell Cycle.
  • Yeasen. (2025, August 1). What If There's No Positive Signal in ROS Detection? A Deep Dive Into.
  • PubMed Central. (2021, January 18). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS)

Sources

Identifying and minimizing impurities in commercial Riboflavin sodium phosphate preparations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Riboflavin-5'-phosphate sodium (RPS), the phosphate sodium salt of Vitamin B2, is a critical component in numerous biochemical assays and a vital supplement in cell culture media and pharmaceutical formulations.[1][2] Its purity is paramount, as the presence of impurities can lead to experimental artifacts, inaccurate results, and potential toxicity in drug products. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing impurities in commercial RPS preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Riboflavin Sodium Phosphate preparations?

A1: Commercial preparations of Riboflavin-5'-phosphate sodium are typically a mixture containing riboflavin 5′-(sodium hydrogen phosphate) as the main component.[3][4] However, several process-related and degradation impurities can be present. The most common impurities include:

  • Free Riboflavin: Unphosphorylated riboflavin is a common impurity.[3][5] Pharmacopoeial limits for free riboflavin are typically around 6.0%.[3][6]

  • Riboflavin Diphosphates: These include isomers such as riboflavin 3',4'-diphosphate, 3',5'-diphosphate, and 4',5'-diphosphate.[1][] The European Pharmacopoeia specifies a limit for the sum of these diphosphates.[3]

  • Inorganic Phosphate: Free phosphate ions can be present as a result of hydrolysis.[3][8] The limit for inorganic phosphate is generally around 1.0-1.5%.[3][6]

  • Photodegradation Products (Lumiflavin and Lumichrome): Riboflavin and its derivatives are highly sensitive to light.[6][9] Exposure to light, especially in solution, can lead to the formation of lumiflavin and lumichrome.[9][10][11][12] The formation of these impurities is pH-dependent, with lumichrome being the major product in neutral or acidic conditions, while lumiflavin formation is favored in basic conditions.[9][10][11][12]

  • Other Related Substances: Various other minor impurities related to the synthesis or degradation of riboflavin may also be present.[3]

Q2: How do these impurities originate?

A2: The origins of impurities in RPS are varied:

  • Manufacturing Process: Incomplete phosphorylation during synthesis can result in the presence of free riboflavin. The formation of different phosphate isomers (e.g., diphosphates) is also a byproduct of the manufacturing process.[]

  • Hydrolysis: Riboflavin-5'-phosphate sodium can undergo hydrolysis, leading to the formation of free riboflavin and inorganic phosphate. This can be accelerated by improper storage conditions, such as high humidity and temperature.

  • Photodegradation: Exposure to light, particularly UV and visible light, is a major cause of degradation.[9][10][12] This leads to the irreversible formation of lumiflavin and lumichrome through a photosensitized reaction.[10][12] Even diffuse daylight can cause rapid deterioration in solution.[6]

Q3: What are the potential consequences of using RPS with a high level of impurities in my experiments?

A3: The presence of impurities in RPS can have several detrimental effects on experimental outcomes:

  • Inaccurate Quantification: If you are quantifying RPS or using it as a standard, the presence of impurities will lead to an overestimation of the actual concentration.

  • Altered Biological Activity: Free riboflavin and other related substances may have different biological activities or transport characteristics compared to the phosphorylated form, potentially confounding experimental results in cell-based assays.

  • Interference in Analytical Methods: Impurities can co-elute with the main compound in chromatographic analyses or have overlapping spectral properties, leading to inaccurate measurements.

  • Toxicity: In the context of drug development, certain impurities may have toxicological properties that need to be controlled within strict limits.

Q4: How can I minimize the formation of degradation impurities in my RPS solutions?

A4: Minimizing degradation is crucial for maintaining the integrity of your RPS preparations. Here are key preventative measures:

  • Protection from Light: This is the most critical factor. Always store both the solid powder and solutions in light-resistant containers (e.g., amber vials or containers wrapped in aluminum foil).[6][8] Conduct all experimental procedures involving RPS in subdued light.[5][13]

  • Proper Storage of Solid RPS: Store the solid powder in a tightly sealed container in a cool, dry place, as it is hygroscopic.[6][14] Recommended storage is often refrigerated at 2-8°C.[14]

  • pH Control: The stability of RPS in solution is pH-dependent. For general use, preparing solutions in a buffer with a pH between 5.0 and 6.5 is recommended, as this is the typical pH range specified for a 1 in 100 solution.[8][15] Avoid highly acidic or alkaline conditions, which can accelerate degradation.

  • Freshly Prepared Solutions: Prepare RPS solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or below and protect them from light. Avoid repeated freeze-thaw cycles.

  • Use of High-Purity Solvents: Use high-purity water and other solvents to prepare your solutions to avoid introducing contaminants that could catalyze degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities such as free riboflavin, riboflavin diphosphates, or photodegradation products.1. Confirm the identity of the main peak using a reference standard. 2. Analyze a freshly prepared solution of a new lot of RPS to see if the peaks persist. 3. If photodegradation is suspected, prepare a new solution under strict light protection and re-analyze.
Low or inconsistent biological activity Degradation of RPS to less active or inactive forms.1. Prepare a fresh solution of RPS from a new, properly stored vial. 2. Verify the concentration of the active RPS in your solution using a validated analytical method like HPLC.
Color change of RPS solution (e.g., fading of yellow color) Degradation of the riboflavin moiety.1. Discard the solution. 2. Prepare a fresh solution, ensuring complete protection from light during preparation and storage.
Precipitate formation in solution Poor solubility or degradation.1. Ensure the RPS is fully dissolved. Gentle warming and sonication may aid dissolution. 2. Check the pH of the solution; adjust if necessary to be within the optimal range (5.0-6.5). 3. If the precipitate persists, it may be due to degradation. Prepare a fresh solution.

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodologies described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[3][8]

Objective: To separate and quantify Riboflavin-5'-phosphate sodium and its common impurities.

Materials:

  • Riboflavin-5'-phosphate sodium sample

  • USP Riboflavin RS (Reference Standard)

  • USP Phosphated Riboflavin RS

  • Methanol, HPLC grade

  • Potassium dihydrogen phosphate

  • Hydrochloric acid

  • High-purity water

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 25 cm; 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of methanol and a solution of potassium dihydrogen phosphate (e.g., 7.35 g/L) in a ratio of approximately 150:850 (v/v).[4] Adjust the ratio as needed for optimal separation.

  • Standard Solution Preparation:

    • Free Riboflavin Standard: Accurately weigh and dissolve USP Riboflavin RS in a suitable solvent (e.g., water with a small amount of hydrochloric acid) to obtain a known concentration.[3]

    • System Suitability Solution: Prepare a solution of USP Phosphated Riboflavin RS to verify the resolution between the different phosphate isomers.[15]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Riboflavin-5'-phosphate sodium sample in water and dilute with the mobile phase to a final concentration suitable for HPLC analysis.[3] All solutions should be protected from actinic light.[15]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 25 cm, 5 µm

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Approximately 2 mL/min[4]

    • Detection Wavelength: 266 nm[4]

    • Injection Volume: 100 µL[4]

  • Analysis:

    • Inject the system suitability solution to ensure adequate resolution between the peaks of interest. The resolution between riboflavin 4'-monophosphate and riboflavin 5'-monophosphate should be at least 1.5.[3]

    • Inject the standard and sample solutions.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the impurities by comparing the peak areas in the sample chromatogram to the peak area of the corresponding standard.

Expected Results: The chromatogram will show a major peak for riboflavin-5'-monophosphate and smaller peaks for impurities such as free riboflavin and riboflavin diphosphates.

Protocol 2: Spectrophotometric Test for Lumiflavin

This is a qualitative test to check for the presence of the photodegradation product lumiflavin.

Objective: To detect the presence of lumiflavin impurity.

Materials:

  • Riboflavin-5'-phosphate sodium sample

  • Ethanol-free chloroform

  • Potassium dichromate solution (as a color reference)

Procedure:

  • Weigh approximately 35 mg of the Riboflavin-5'-phosphate sodium sample.[8][13]

  • Add 10 mL of ethanol-free chloroform and shake for 5 minutes.[8][13]

  • Filter the solution.

  • Visually compare the color of the filtrate to a reference solution. A suitable reference solution can be prepared by diluting a potassium dichromate solution to a faint yellow color.[13][16]

Expected Results: The filtrate from the sample should not be more intensely colored than the reference solution, indicating the absence of significant amounts of lumiflavin.[13][16]

Visualizations

Workflow for HPLC Analysis of RPS Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh RPS Sample S2 Dissolve in Water/Mobile Phase S1->S2 H1 Inject into HPLC S2->H1 R1 Weigh Riboflavin RS R2 Prepare Standard Solution R1->R2 R2->H1 P1 Prepare System Suitability Solution P1->H1 H2 Separate on C18 Column H1->H2 H3 Detect at 266 nm H2->H3 D1 Identify Peaks by Retention Time H3->D1 D2 Quantify Impurities D1->D2

Caption: Workflow for the identification and quantification of impurities in RPS by HPLC.

Formation of Photodegradation Impurities

Photodegradation RPS Riboflavin-5'-phosphate Light Light Exposure Lumichrome Lumichrome Light->Lumichrome Photodegradation Lumiflavin Lumiflavin Light->Lumiflavin Photodegradation pH_acid Acidic/Neutral pH pH_base Basic pH

Caption: Influence of light and pH on the formation of lumichrome and lumiflavin from RPS.

References

  • United States Pharmacopeia. USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • Lee, J. (n.d.). Mechanism of Riboflavin Destruction under Light. The Ohio State University.
  • Huang, G., et al. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry, 54(8), 3147-3152.
  • United States Pharmacopeial Convention. (2018). USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • Huang, G., et al. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. PubMed.
  • Huang, G., et al. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. American Chemical Society.
  • United States Pharmacopeial Convention. Riboflavin 5'-Phosphate Sodium - USP-NF.
  • Huang, G., et al. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. ResearchGate.
  • European Pharmacopoeia. (2014). This compound Riboflavini natrii phosphas.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Riboflavin-5'-phosphate sodium.
  • precisionFDA. RIBOFLAVIN 5'-PHOSPHATE SODIUM ANHYDROUS.
  • Food and Agriculture Organization of the United Nations. Riboflavin 5′-Phosphate Sodium. FAO Knowledge Repository.
  • European Pharmacopoeia. (2014). This compound - Print Preview.
  • Alfa Aesar. (2025). Riboflavin-5'-phosphate sodium salt dihydrate - SAFETY DATA SHEET.
  • Pharmaffiliates. This compound and its Impurities.
  • European Union Reference Laboratory for Feed Additives. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. PMC - NIH.
  • Japanese Pharmacopoeia. This compound Injection / Official Monographs for Part I.
  • Spectrum Pharmacy Products. Elemental Impurities - Riboflavin 5'-Phosphate Sodium, USP, bioCERTIFIED TM.
  • USP-NF. RIBOFLAVIN 5?PHOSPHATE SODIUM.
  • Japanese Pharmacopoeia. Official Monographs for Part I / this compound.
  • Sánchez-Sánchez, B., et al. (2019). The Dimer-of-Trimers Assembly Prevents Catalysis at the Transferase Site of Prokaryotic FAD Synthase. PMC - PubMed Central.
  • PubChem. This compound, British Pharmacopoeia (BP) Reference Standard.
  • Bacher, A., et al. (1996). Biosynthesis of vitamin b2 (riboflavin). PubMed.
  • Pharmaffiliates. Riboflavin-impurities.
  • Alworth, W. L., et al. (1970). Biosynthesis of riboflavin. Formation of 2,5-diamino-6-hydroxy-4-(1'-D-ribitylamino)pyrimidine in a riboflavin auxotroph. PubMed.
  • PubChem. riboflavin 5'-phosphate sodium anhydrous.

Sources

Technical Support Center: Navigating the Impact of Riboflavin Sodium Phosphate Degradation on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Riboflavin Sodium Phosphate (RSP). This resource is designed to provide you with in-depth, field-proven insights into the challenges posed by RSP degradation and to offer practical, self-validating solutions to ensure the integrity of your experimental results. As your partner in scientific discovery, we understand the critical importance of accuracy and reproducibility. This guide is structured to anticipate your questions and provide clear, actionable answers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (RSP) and why is its stability a concern?

This compound is the phosphate salt of riboflavin (Vitamin B2), a water-soluble vitamin essential for cellular respiration.[1] In research, it is a common supplement in cell culture media and a component in various biochemical assays. However, RSP is notoriously unstable and susceptible to degradation under common laboratory conditions, particularly exposure to light, changes in pH, and elevated temperatures.[2][3] This degradation can lead to the formation of various products that may interfere with your experiments, producing misleading or artifactual results.[4][5]

Q2: What are the primary degradation products of RSP?

The degradation of RSP is a complex process that can yield several byproducts. The most frequently encountered degradation products in experimental settings are:

  • Lumichrome (LC): Formed via intramolecular photoreduction, particularly in neutral or acidic conditions upon exposure to light.[2][6][7]

  • Lumiflavin (LF): Another photodegradation product, its formation is favored in alkaline (basic) conditions.[2][6][7]

  • Formylmethylflavin (FMF): A major intermediate in the photodegradation pathway of riboflavin.[2][8][9]

  • Cyclodehydroriboflavin (CDRF): Formation is promoted in the presence of divalent anions like phosphate.[2][10]

The specific degradation pathway and the resulting product profile are heavily influenced by factors such as the pH of the solution, the intensity and wavelength of light exposure, and the composition of the buffer system.[2][3]

graph TD; A[this compound] --&gt;|Light (UV/Visible)| B{Degradation Pathways}; B --&gt; |Neutral/Acidic pH| C[Lumichrome]; B --&gt; |Alkaline pH| D[Lumiflavin]; B --&gt; |Intermediate| E[Formylmethylflavin]; B --&gt; |Phosphate Buffer| F[Cyclodehydroriboflavin];
Fig 1. Major degradation pathways of this compound.
Q3: How can RSP degradation products interfere with my experiments?

The degradation products of RSP can introduce a range of artifacts into your experimental results. These interferences can be broadly categorized as follows:

  • Analytical Interference: Degradation products often possess distinct spectrophotometric and fluorometric properties that can overlap with those of your analytes, leading to inaccurate quantification.[4][11] For instance, the fluorescence of lumichrome can interfere with assays that use fluorescent probes.

  • Biological Activity: Degradation products are not inert and can exhibit their own biological effects. For example, lumichrome has been shown to act as a signaling molecule in various biological systems, potentially confounding studies on cellular signaling or development.[12][13][14][15] Lumiflavin has been reported to sensitize ovarian cancer cells to cisplatin, indicating it can have significant biological effects.[16]

  • Cell Culture Artifacts: In cell culture, the presence of RSP degradation products can lead to unexpected phenotypes. Riboflavin itself, when exposed to light in culture media, can generate reactive oxygen species (ROS), leading to cellular stress and altered cell behavior.[5][17] This can manifest as changes in cell proliferation, viability, or even protein expression.[18][19]

  • Protein and Antibody Interactions: Riboflavin and its degradation products can non-covalently interact with proteins, particularly antibodies, leading to conformational changes and reduced potency.[5]

Troubleshooting Guide: Identifying and Mitigating the Impact of RSP Degradation

This section is designed to help you diagnose and resolve common issues arising from RSP degradation in your experiments.

Issue 1: Inconsistent or unexpected results in cell culture experiments.
  • Symptoms: You observe variability in cell growth rates, unexpected changes in morphology, or altered responses to treatments between experiments.

  • Potential Cause: Degradation of RSP in your cell culture medium upon exposure to ambient light. This can lead to the generation of phototoxic products and reactive oxygen species (ROS).[5][17]

  • Troubleshooting Steps:

    • Assess Light Exposure: Evaluate the light conditions in your cell culture hood and incubator. Standard fluorescent lighting can be sufficient to induce RSP degradation.

    • Implement Light Protection:

      • Work with cell culture media under subdued or red light conditions.

      • Use amber-colored or opaque bottles for media storage.

      • If using clear flasks or plates, consider shielding them from direct light.

    • Prepare Fresh Media: Prepare media containing RSP fresh and use it promptly. Avoid long-term storage of supplemented media.

    • Consider Stabilizers: For sensitive applications, the addition of antioxidants like ascorbic acid (Vitamin C) to the media can help quench ROS and protect cells.[2][7][20]

Issue 2: High background or unexplained peaks in analytical assays (e.g., HPLC, Fluorometry).
  • Symptoms: Your chromatograms show extra peaks that are not attributable to your sample components, or your fluorescence readings have a high background signal.

  • Potential Cause: The presence of RSP degradation products like lumichrome and lumiflavin, which are fluorescent and can be detected by various analytical methods.[4][11]

  • Troubleshooting Steps:

    • Analyze a Blank: Run a blank sample containing only your buffer and RSP to see if the interfering peaks are present.

    • Protect Samples from Light: Prepare and handle all solutions containing RSP in low-light conditions. Use amber vials for sample preparation and analysis.

    • Optimize Analytical Method: If possible, adjust the excitation and emission wavelengths of your fluorometer to minimize the contribution from the degradation products. For HPLC, you may need to develop a gradient that resolves your analyte from the degradation products.

    • Correction Procedures: In spectrophotometric assays, mathematical correction procedures for irrelevant absorption can sometimes be applied to improve the accuracy of the results.[4]

graph TD; subgraph "Problem Identification" A[Inconsistent Results] B[High Background Signal] end subgraph "Potential Cause" C[RSP Degradation] end subgraph "Troubleshooting Workflow" D{Assess Light Exposure} E{Protect Samples from Light} F{Prepare Fresh Solutions} G{Optimize Analytical Method} H{Consider Stabilizers} end A --&gt; C; B --&gt; C; C --&gt; D; D --&gt; E; E --&gt; F; F --&gt; G; G --&gt; H;
Fig 2. Troubleshooting workflow for RSP degradation issues.

Experimental Protocols

To ensure the integrity of your experiments, we recommend the following preventative protocols when working with this compound.

Protocol 1: Preparation and Handling of RSP Stock Solutions
  • Reconstitution: Dissolve this compound powder in a suitable solvent (e.g., water or a buffer of your choice) in a dark room or under red light.

  • Filtration: Sterilize the solution by passing it through a 0.22 µm filter.

  • Storage:

    • Store the stock solution in an amber or foil-wrapped, airtight container.[21]

    • For short-term storage (up to 1 month), store at -20°C.[22]

    • For long-term storage (up to 6 months), store at -80°C.[22]

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Handling: When using the stock solution, thaw it in the dark and add it to your experimental medium just before use.

Protocol 2: Minimizing Degradation in Cell Culture
  • Media Preparation: Prepare the complete cell culture medium containing RSP under subdued lighting.

  • Incubation: If possible, use an incubator with the light turned off. If the light is necessary, shield your culture vessels (flasks, plates) with an opaque cover.

  • Microscopy: Minimize the exposure of your cells to the microscope light source during routine checks.

  • Experimental Setup: When setting up experiments, especially those involving photosensitive compounds or assays, work efficiently to reduce the duration of light exposure.

Data Summary: Properties of RSP and its Degradation Products

The following table summarizes the key properties of this compound and its major degradation products to aid in their identification and in understanding their potential for interference.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Properties & Potential Impact
This compound C₁₇H₂₀N₄NaO₉P478.33[1]Orange-yellow crystalline powder, highly soluble in water.[21] Prone to rapid degradation in solution upon light exposure.[21]
Lumichrome C₁₂H₁₀N₄O₂242.24A major photodegradation product in neutral/acidic conditions.[2][6][7] Can act as a biological signaling molecule.[12][13][14][15]
Lumiflavin C₁₃H₁₂N₄O₂256.26A major photodegradation product in alkaline conditions.[2][6][7] Can induce oxidative stress and sensitize cells to chemotherapy.[16][19]
Formylmethylflavin (FMF) C₁₅H₁₄N₄O₄314.30An intermediate in the photodegradation of riboflavin.[2][8][9]

References

  • Ahmad, I., et al. (2005). Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 78(3), 257-262.
  • Ahmad, I., et al. (2004).
  • Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry, 10, 1999-2012.
  • Asker, A. F., & Habib, M. J. (1990). Effect of Certain Stabilizers on Photobleaching of Riboflavin Solutions. Drug Development and Industrial Pharmacy, 16(1), 149-158.
  • Smith, E. C. (1965). The Photochemical Degradation of Riboflavin.
  • Habib, M. J., & Asker, A. F. (1990). Effect of certain stabilizers on photobleaching of riboflavin solutions. Drug Development and Industrial Pharmacy, 16(1), 149-158.
  • CN107286194A - A kind of riboflavin phosphate process for producing sodium - Google P
  • Pavel, A. A., et al. (2010). Photochemical degradation of riboflavin used as drug into photodynamic therapy.
  • Treuheit, M. J., et al. (2020). Control of Antibody Impurities Induced by Riboflavin in Culture Media During Production. Journal of Pharmaceutical Sciences, 109(1), 228-235.
  • CN102875561A - Synthesis method and process of this compound - Google P
  • This compound BP Ph Eur EP USP FCC Manufacturers, SDS - Muby Chemicals.
  • Matiru, V. N., & Dakora, F. D. (2009). Rhizosphere ecology of lumichrome and riboflavin, two bacterial signal molecules eliciting developmental changes in plants. Frontiers in Plant Science, 4, 46.
  • Nielsen, P., et al. (1985). Hydrolysis and rearrangement reactions of riboflavin phosphates. An explicit kinetic study. European Journal of Biochemistry, 152(2), 299-304.
  • Rajamani, S., et al. (2008). The vitamin riboflavin and its derivative lumichrome activate the LasR bacterial quorum-sensing receptor. Molecular Plant-Microbe Interactions, 21(9), 1184-1192.
  • Wang, Y., et al. (2021). Lumiflavin increases the sensitivity of ovarian cancer stem-like cells to cisplatin by interfering with riboflavin. Journal of Cellular and Molecular Medicine, 25(10), 4647-4660.
  • Kale, H., et al. (1992). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light.
  • Stability Indicating Method for the Validation of Riboflavin in Dosage Forms - Rasayan Journal of Chemistry.
  • Matiru, V. N., & Dakora, F. D. (2009). Rhizosphere ecology of lumichrome and riboflavin, two bacterial signal molecules eliciting developmental changes in plants. Frontiers in Plant Science, 4, 46.
  • Riboflavin 5'-phosph
  • CN102206233A - Industrial preparation method for riboflavine sodium phosphate - Google P
  • Juzeniene, A., et al. (2018). Influence of formulation on photoinactivation of bacteria by lumichrome. Journal of Photochemistry and Photobiology B: Biology, 183, 24-30.
  • WO2020056714A1 - Method for preparing high-purity this compound - Google P
  • Nakashima, Y., et al. (2021). Riboflavin Plays a Pivotal Role in the UVA-Induced Cytotoxicity of Fibroblasts as a Key Molecule in the Production of H2O2 by UVA Radiation in Collaboration with Amino Acids and Vitamins. International Journal of Molecular Sciences, 22(16), 8878.
  • EP0417604A2 - Process for preparing riboflavin-5'-phosphate and its sodium salt - Google P
  • Kunsman, G. W., et al. (1998). Vitamin B2 interference with TDx drugs-of-abuse assays. Journal of Forensic Sciences, 43(6), 1225-1227.
  • Lee, J. H., & Min, D. B. (2007). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry, 55(21), 8537-8542.
  • Wang, Y., et al. (2023). Lumichrome from the photolytic riboflavin acts as an electron shuttle in microbial photoelectrochemical systems. Bioelectrochemistry, 152, 108439.
  • preventing lumiflavin photodegrad
  • Mechanism of Riboflavin Destruction under Light - The Ohio St
  • Ahmad, I., et al. (2006). Photolysis of formylmethylflavin in aqueous and organic solvents. Photochemical & Photobiological Sciences, 5(8), 759-764.
  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study - PubMed.
  • Ahmad, I., et al. (2006). Photolysis of formylmethylflavin in aqueous and organic solvents. Photochemical & Photobiological Sciences, 5(8), 759-764.
  • Mechanism of Riboflavin Destruction under Light - ResearchG
  • Ho, Y. Y., et al. (2006). Riboflavin Deficiency Causes Protein and DNA Damage in HepG2 cells, Triggering Arrest in G1 Phase of the Cell Cycle. Journal of Nutrition, 136(1), 132-137.
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  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Safety and efficacy of vitamin B2 (riboflavin 5′‐phosphate ester monosodium salt) for all animal species when used in water for drinking. EFSA Journal, 12(7), 3782.
  • Open the Rings to Close the Cycle: The Complete Degradation of Riboflavin Returns Simple Building Blocks Back to N
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  • Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry, 10, 1999-2012.
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Sources

Strategies to improve the signal-to-noise ratio in Riboflavin sodium phosphate fluorescence measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing fluorescence measurements of Riboflavin Sodium Phosphate (RSP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A high signal-to-noise ratio is critical for sensitive and reproducible fluorescence measurements. Below are common issues and step-by-step strategies to mitigate them.

Issue 1: Weak Fluorescence Signal

A diminished fluorescence signal can arise from several factors, from suboptimal instrument settings to sample degradation.

Causality: The fluorescence emission of this compound is intrinsically linked to its molecular environment and the efficiency of the excitation and detection process. Suboptimal conditions can lead to reduced quantum yield or inefficient signal capture.

Troubleshooting Protocol:

  • Optimize Excitation and Emission Wavelengths:

    • Action: Verify the excitation and emission maxima for your specific experimental conditions. While literature values provide a good starting point, these can shift based on solvent, pH, and binding interactions.

    • Procedure:

      • Prepare a fresh, dilute solution of your RSP standard in the same buffer as your samples.

      • Perform an excitation scan by setting the emission monochromator to the expected emission maximum (around 520-530 nm) and scanning a range of excitation wavelengths (e.g., 350-480 nm).[1][2]

      • Perform an emission scan by setting the excitation monochromator to the determined excitation maximum and scanning a range of emission wavelengths (e.g., 480-600 nm).[2]

      • Use the experimentally determined maxima for your measurements.

  • Verify Fluorometer Settings:

    • Action: Ensure that the slit widths, detector gain (voltage), and integration time are appropriately set.

    • Rationale: Wider slit widths increase light throughput and thus the signal, but at the cost of spectral resolution. Higher detector gain amplifies the signal, but can also amplify noise. Longer integration times allow for the collection of more photons, improving S/N.

    • Recommendation: Start with moderate slit widths (e.g., 5-10 nm) and adjust as needed. Increase the gain or integration time cautiously, monitoring the impact on both signal and background.

  • Check Sample Concentration:

    • Action: Ensure the RSP concentration is within the linear dynamic range of your instrument.

    • Rationale: While a higher concentration might seem to promise a stronger signal, it can lead to the inner filter effect, which paradoxically reduces the observed fluorescence.[3][4]

Issue 2: High Background Noise

Elevated background fluorescence can mask the true signal from your sample, leading to inaccurate quantification and reduced sensitivity.[5]

Causality: Background noise can originate from various sources, including the sample matrix (autofluorescence), contaminated reagents, or the sample container itself.[6][7]

Troubleshooting Protocol:

  • Analyze Blank Samples:

    • Action: Measure the fluorescence of a blank sample containing everything except the this compound.

    • Procedure:

      • Prepare a blank solution with the same buffer, media, and any other additives present in your experimental samples.

      • Measure its fluorescence spectrum using the same instrument settings as for your samples.

      • A high signal from the blank indicates a significant contribution from the matrix or reagents.

  • Mitigate Autofluorescence:

    • Action: If the sample matrix (e.g., cell lysates, tissue homogenates) is the source of background, consider the following:

      • Spectral Separation: If possible, choose fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum of the sample.[7]

      • Background Subtraction: While not ideal as it can increase noise, subtracting the blank spectrum from the sample spectrum is a common correction method.[5]

      • Sample Purification: If feasible, purify the sample to remove interfering substances.

  • Use High-Purity Reagents:

    • Action: Utilize high-purity, fluorescence-free solvents and buffers.

    • Rationale: Lower-grade reagents can contain fluorescent impurities that contribute to the background signal.

Issue 3: Signal Instability and Photobleaching

A decreasing fluorescence signal over time is often indicative of photodegradation (photobleaching) of the riboflavin molecule.[8]

Causality: Riboflavin is highly sensitive to light and can undergo photochemical reactions that lead to the formation of non-fluorescent products like lumichrome and lumiflavin.[8][9] This process is irreversible and dependent on light intensity and exposure time.

Troubleshooting Protocol:

  • Minimize Light Exposure:

    • Action: Protect all RSP solutions from ambient light by using amber vials or wrapping containers in aluminum foil.

    • Procedure:

      • Prepare solutions fresh and store them in the dark.

      • During measurement, minimize the time the sample is exposed to the excitation light by using the instrument's shutter and acquiring data efficiently.

  • Reduce Excitation Light Intensity:

    • Action: Lower the intensity of the excitation source.

    • Rationale: Photobleaching is directly proportional to the intensity of the excitation light.

    • Implementation: This can be achieved by narrowing the excitation slit width or using neutral density filters in the light path.

  • Incorporate Anti-Fade Reagents:

    • Action: For microscopy applications, use a mounting medium containing an anti-fade reagent. For solution-based measurements, consider the addition of photostabilizers.

    • Example: Ascorbic acid can act as a quencher for excited triplet states of riboflavin, reducing photodegradation.[8][9] Disodium ethylenediamine (EDTA) has also been shown to have a stabilizing effect.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal wavelengths can vary slightly depending on the solvent and pH. However, typical values are:

  • Excitation Maximum: Approximately 370-375 nm and 440-450 nm.[9] For many applications, excitation around 440-450 nm is preferred to minimize background fluorescence from other components.[11]

  • Emission Maximum: Approximately 520-530 nm.[2] It is always best practice to experimentally determine the optimal wavelengths in your specific buffer system.[12]

ParameterWavelength Range (nm)Notes
Excitation 370-375 and 440-450The 440-450 nm peak is commonly used.
Emission 520-530Varies slightly with environment.

Q2: How does pH and buffer composition affect my fluorescence measurements?

A2: The pH and buffer composition have a significant impact on both the fluorescence intensity and stability of this compound.

  • pH: The photodegradation of RSP is highly pH-dependent. The stability is generally greatest in the pH range of 5-6.[13] In alkaline conditions, the rate of photolysis increases.[10][14]

  • Buffer Composition: Certain buffer species can directly interact with RSP and influence its fluorescence and stability.

    • Phosphate Buffer: Can form a complex with RSP, leading to fluorescence quenching, particularly at higher concentrations.[15] It can also catalyze photodegradation pathways.[15][16]

    • Acetate and Carbonate Buffers: Have been shown to catalyze the photolysis of riboflavin.[13]

    • Citrate and Borate Buffers: May inhibit degradation reactions.[13] When selecting a buffer, it is crucial to consider these potential interactions and validate the buffer system for your specific application.

Q3: My fluorescence intensity is not linear with concentration. What could be the cause?

A3: A non-linear relationship between fluorescence intensity and concentration is often due to the inner filter effect (IFE) .[17]

  • Primary Inner Filter Effect: Occurs when the sample absorbs too much of the excitation light before it can reach the center of the cuvette where the emission is measured. This is more pronounced at high concentrations.[3]

  • Secondary Inner Filter Effect: Happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution. This is a concern if there is significant overlap between the absorption and emission spectra.[4]

Mitigation Strategies for IFE:

  • Dilute the Sample: The most straightforward solution is to work with more dilute samples where the absorbance at the excitation wavelength is low (typically < 0.1).[4]

  • Use a Microplate Reader with Variable Focus: Some modern plate readers can adjust the vertical focus of the optics, which can help to mitigate IFE.[18]

  • Use a Smaller Pathlength Cuvette: Reducing the pathlength of the cuvette (e.g., from 1 cm to 0.1 cm) will decrease the absorbance and thus the IFE.

  • Mathematical Correction: If dilution is not possible, mathematical correction algorithms can be applied, but these require careful validation.

Q4: What is fluorescence quenching and how can I avoid it?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[19] It can occur through various mechanisms, including:

  • Dynamic (Collisional) Quenching: An excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative de-excitation.[20]

  • Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule.[19]

Common Quenchers for Riboflavin:

  • Molecular Oxygen: A well-known quencher of fluorescence. Degassing your solutions can sometimes improve the signal.

  • Iodide, Bromide, and other Halide Ions: These can act as collisional quenchers.[21]

  • Tryptophan and Tyrosine: These amino acids can quench riboflavin fluorescence.[20]

  • Phosphate Buffer: As mentioned earlier, phosphate can quench RSP fluorescence.[15]

  • Reducing agents: Such as ascorbic acid and sodium hydrosulfite can have a quenching effect.

Avoidance Strategies:

  • Carefully review all components in your sample buffer for known quenchers.

  • If a quencher is identified, try to replace it with a non-quenching alternative.

  • Run control experiments to assess the degree of quenching caused by each component of your sample matrix.

Q5: How can data processing techniques improve my signal-to-noise ratio?

A5: Post-acquisition data processing can significantly enhance the quality of your fluorescence data.[22]

  • Baseline Correction: This helps to remove low-frequency drift or background from the instrument or sample matrix.[23]

  • Smoothing and Filtering: Algorithms like moving averages or Savitzky-Golay filters can reduce high-frequency random noise. However, be cautious as excessive smoothing can distort the true signal.[24]

  • Normalization: This is useful for comparing spectra obtained under different conditions by scaling them to a common reference point.[22]

  • Advanced Methods: Techniques like wavelet transforms and empirical mode decomposition can be used for more sophisticated noise reduction.[25]

It is important to apply these techniques consistently across all samples and to validate that they do not introduce artifacts into your data.[22]

Visualized Workflows and Relationships

Troubleshooting Workflow for Low Signal-to-Noise Ratio

G start Low S/N Ratio Detected check_instrument Step 1: Verify Instrument Settings - Wavelengths (Ex/Em) - Slit Widths - Detector Gain start->check_instrument check_blanks Step 2: Analyze Blanks - Buffer & Reagents - Sample Matrix (w/o RSP) start->check_blanks check_photostability Step 3: Assess Photostability - Time-course measurement - Signal decay? start->check_photostability check_concentration Step 4: Evaluate Concentration Effects - Dilution series - Check linearity start->check_concentration issue_instrument Issue: Suboptimal Settings check_instrument->issue_instrument If settings are not optimal issue_background Issue: High Background check_blanks->issue_background If blanks show high signal issue_photobleaching Issue: Photobleaching check_photostability->issue_photobleaching If signal decays over time issue_ife Issue: Inner Filter Effect check_concentration->issue_ife If non-linear response solution_instrument Action: Optimize Wavelengths, Slits, and Gain issue_instrument->solution_instrument solution_background Action: Use Pure Reagents, Subtract Background issue_background->solution_background solution_photobleaching Action: Minimize Light Exposure, Reduce Intensity, Use Stabilizers issue_photobleaching->solution_photobleaching solution_ife Action: Dilute Sample, Use Short Pathlength issue_ife->solution_ife end_node Improved S/N Ratio solution_instrument->end_node solution_background->end_node solution_photobleaching->end_node solution_ife->end_node

Caption: A systematic workflow for diagnosing and resolving common issues leading to a low signal-to-noise ratio in fluorescence measurements.

Factors Influencing Riboflavin Fluorescence Signal

G center Riboflavin Fluorescence Signal photodegradation Photodegradation center->photodegradation Decreases Signal quenching Quenching (O₂, Halides, etc.) center->quenching Decreases Signal ife Inner Filter Effect center->ife Decreases Signal background High Background (Autofluorescence) center->background Reduces S/N ph_buffer Suboptimal pH & Buffer center->ph_buffer Decreases Signal & Stability opt_wavelengths Optimal Ex/Em Wavelengths opt_wavelengths->center Increases Signal high_quantum_yield High Quantum Yield high_quantum_yield->center Increases Signal opt_instrument Optimized Instrument (Slits, Gain) opt_instrument->center Increases Signal

Caption: Key experimental factors that can either enhance or diminish the measured fluorescence signal of this compound.

References

  • ResearchGate. (2025). Data Pre-processing Techniques | Request PDF. [Link]
  • HORIBA. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]
  • Ahmad, I., et al. (2005). Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology. [Link]
  • Sheraz, M. A., et al. (2014).
  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
  • MDPI. (n.d.).
  • Sakai, K. (1956). STUDIES ON THE FLUORESCENCE OF RIBOFLAVIN. Nagoya Journal of Medical Science. [Link]
  • Elabscience. (2018). Immunofluorescence Troubleshooting Tips. [Link]
  • PubMed Central. (n.d.).
  • IEEE Xplore. (n.d.). A Digital Platform for Processing Fluorescence Spectroscopy Data Using Simulation Modelling and Machine Learning Algorithms. [Link]
  • SciSpace. (n.d.). Effect of phosphate buffer on the complexation and photochemical interaction of riboflavin and caffeine in aqueous solution. [Link]
  • FluoroFinder. (2024). Amplification and Background Reduction Techniques. [Link]
  • The Ohio State University. (n.d.). Mechanism of Riboflavin Destruction under Light. [Link]
  • Edinburgh Instruments. (n.d.).
  • Smith, E. C. (n.d.). THE PHOTOCHEMICAL DEGRADATION OF RIBOFLAVIN. Auburn University. [Link]
  • PubMed. (n.d.). Optimizing separation conditions for riboflavin, flavin mononucleotide and flavin adenine dinucleotide in capillary zone electrophoresis with laser-induced fluorescence detection. [Link]
  • ResearchGate. (n.d.). Background fluorescence decreases precision of fluorescence intensity... | Download Scientific Diagram. [Link]
  • ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Link]
  • PubMed Central. (2021). Fluorescence Study of Riboflavin Interactions with Graphene Dispersed in Bioactive Tannic Acid. [Link]
  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. [Link]
  • ResearchGate. (n.d.). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions. [Link]
  • National Institutes of Health. (n.d.). Effect of Acetate and Carbonate Buffers on the Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study. [Link]
  • IEEE Xplore. (2024). Noise Reduction Method for Partial Discharge Fluorescence Fiber Sensors Based on Optimized Empirical Wavelet Transform. [Link]
  • ResearchGate. (n.d.). Effect of Phosphate Buffer on the Complexation and Photochemical Interaction of Riboflavin and Caffeine in Aqueous Solution: A Kinetic Study | Request PDF. [Link]
  • PubMed. (n.d.). Fluorescence Quenching in Riboflavin-Binding Protein and Its Complex With Riboflavin. [Link]
  • Chemistry LibreTexts. (2020). Lab 4: Molecular Fluorescence. [Link]
  • Remote Labs. (2020). Fluorometric Determination of Riboflavin in Energy Drinks. [Link]
  • ResearchGate. (n.d.). Typical fluorescence excitation-emission spectrum of riboflavin (pH 8.0). [Link]
  • PLOS One. (2025).
  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. [Link]
  • PubMed. (2013).
  • ResearchGate. (n.d.). The mechanism of riboflavin fluorescence quenching by nucleophiles. [Link]
  • YouTube. (2024). Troubleshooting | Fluorescence: Detection. [Link]
  • National Institutes of Health. (2022). Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. [Link]
  • PLOS One. (2025).
  • bioRxiv. (2025).
  • YouTube. (2023).

Sources

Addressing autofluorescence issues when using Riboflavin sodium phosphate in cell imaging

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Riboflavin Sodium Phosphate in Cell Imaging

A Guide to Addressing Autofluorescence Issues for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable cell imaging is paramount to your research. This guide provides in-depth troubleshooting for a common challenge: autofluorescence stemming from this compound. We will delve into the underlying causes and provide actionable solutions to ensure the integrity of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it cause autofluorescence?

A1: this compound, a water-soluble form of Riboflavin (Vitamin B2), is an essential component of most cell culture media, playing a crucial role in cellular metabolism.[1] Its flavin moiety is an endogenous fluorophore. This means it naturally absorbs light, primarily in the blue-green region of the spectrum, and then emits it as fluorescence, typically in the green-yellow range.[1][2][3] This inherent fluorescence can create a background signal that obscures the specific signals from your fluorescent probes.

Q2: How can I confirm that this compound is the source of the autofluorescence in my experiment?

A2: The first step in troubleshooting is to run an unlabeled control. This involves preparing a sample with your cells and the culture medium you typically use, but without adding any of your fluorescent labels.[2][4] If you observe fluorescence in the green-yellow channel, it is a strong indicator of autofluorescence. To specifically pinpoint riboflavin, you can try culturing a small batch of cells in a riboflavin-free medium (if your cells can tolerate it for a short period) and compare the fluorescence levels to cells grown in your standard medium. A significant decrease in fluorescence in the riboflavin-free condition would confirm its contribution.

Q3: Can autofluorescence from this compound affect my experimental results?

A3: Absolutely. Autofluorescence can significantly impact the quality and interpretation of your imaging data by:

  • Masking weak signals: The background fluorescence can be brighter than the signal from your specific probe, especially when studying low-abundance targets.[4]

  • Reducing signal-to-noise ratio: A high background diminishes the clarity of your images, making it difficult to distinguish true signals from noise.

Troubleshooting Guide: Strategies to Mitigate Riboflavin-Induced Autofluorescence

Here we outline a multi-pronged approach to address autofluorescence. The best strategy often involves a combination of these techniques.

Optimizing Your Experimental Setup

These initial steps are often the simplest and most effective at reducing background fluorescence.

1.1. Media and Reagent Selection:

  • Phenol Red-Free Media: Many standard culture media contain phenol red, a pH indicator that also fluoresces.[4] Switching to a phenol red-free formulation can reduce background.

  • Reduce Serum Concentration: Fetal Bovine Serum (FBS) is a common supplement in cell culture and a known source of autofluorescence.[4][5][6] If possible, reduce the concentration of FBS in your staining and imaging buffers.[4][5] Bovine Serum Albumin (BSA) can be a less fluorescent alternative for blocking non-specific binding.[5]

  • Specialized Imaging Media: Consider using commercially available low-fluorescence imaging media, such as FluoroBrite™, for live-cell imaging.[6]

1.2. Fluorophore Selection:

  • Shift to Redder Wavelengths: Autofluorescence from endogenous molecules like riboflavin is most prominent in the blue and green spectral regions.[1][2][5] By using fluorophores that are excited and emit in the red or far-red part of the spectrum (e.g., Alexa Fluor 647), you can often avoid the autofluorescence signal altogether.[2][7][8]

  • Choose Bright Fluorophores: Selecting brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can increase your signal-to-noise ratio, making the autofluorescence less significant in comparison.[4]

Methodological Approaches for Autofluorescence Reduction

If optimizing your setup is insufficient, the following methodological interventions can be employed.

2.1. Photobleaching:

Photobleaching involves intentionally exposing your sample to high-intensity light to destroy the fluorescent properties of the autofluorescent molecules before imaging your specific signal.[9][10]

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your cells on glass-bottom dishes or slides as you normally would for imaging.

  • Mounting: Mount the sample on the microscope stage.

  • Illumination: Expose the sample to broad-spectrum light from your microscope's light source (e.g., a mercury arc lamp or LED) at high intensity for a period ranging from several minutes to an hour.[9][10] The optimal duration will need to be determined empirically for your specific cell type and imaging system.

  • Monitoring: Periodically check the level of autofluorescence until it has been significantly reduced.

  • Staining: Proceed with your standard immunofluorescence or staining protocol.

Causality: The high-intensity light causes photochemical damage to the flavin molecules, rendering them non-fluorescent. This effectively "erases" the background signal before you introduce your specific fluorescent labels.

2.2. Chemical Quenching:

Certain chemical reagents can be used to quench, or reduce, the fluorescence of endogenous molecules.

Quenching AgentTargetNotes
Sodium Borohydride Aldehyde-induced autofluorescenceCan reduce autofluorescence from formaldehyde or glutaraldehyde fixation.[2][4][7][8] However, its effectiveness can be variable and it may impact some epitopes.[7][11]
Sudan Black B LipofuscinA lipophilic dye that can effectively quench the autofluorescence from lipofuscin, which are age-related pigments.[7][11]
Trypan Blue General QuencherCan be used to quench extracellular fluorescence.

Experimental Protocol: Sodium Borohydride Treatment for Fixed Cells

  • Fixation and Permeabilization: Fix and permeabilize your cells according to your standard protocol.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubation: Incubate your samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual Sodium Borohydride.

  • Blocking and Staining: Proceed with your blocking and antibody incubation steps.

Causality: Sodium borohydride is a reducing agent that converts aldehyde groups, which can contribute to fixation-induced autofluorescence, into non-fluorescent hydroxyl groups.

Advanced Imaging and Analysis Techniques

When physical and chemical methods are not feasible or sufficient, computational approaches can be used to separate the autofluorescence from your specific signal.

3.1. Spectral Unmixing:

This technique is available on many modern confocal and spectral flow cytometers. It relies on the principle that every fluorophore, including the sources of autofluorescence, has a unique spectral signature (its emission profile across a range of wavelengths).[12][13]

Workflow for Spectral Unmixing:

Sources

Optimizing HPLC mobile phase for better separation of Riboflavin sodium phosphate isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing HPLC for Riboflavin Sodium Phosphate Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging task of separating Riboflavin 5'-Monophosphate (FMN) isomers using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying chromatographic principles.

Core Concepts: The Challenge of FMN Isomer Separation

Riboflavin 5'-Monophosphate, the sodium salt of which is commonly used, is a vital coenzyme.[1][2] Commercial preparations often contain not just the active 5'-isomer but also other positional isomers (e.g., 2'-, 3'-, 4'-monophosphates) and related impurities like free riboflavin and riboflavin diphosphates.[3] These isomers are structurally very similar, differing only in the position of the phosphate group on the ribityl chain. This subtle difference makes their separation by standard reversed-phase HPLC a significant challenge, requiring careful optimization of the mobile phase.

The key to separation lies in exploiting the subtle differences in the pKa values of the phosphate and flavin moieties and their resulting interactions with the stationary phase. The mobile phase, particularly its pH, is the most powerful tool to manipulate these interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the development of HPLC methods for FMN isomer separation.

Q1: I have poor or no resolution between my FMN isomers. Where do I start?

Answer: This is the most frequent challenge. Achieving baseline separation requires a systematic approach focused on enhancing the differential interaction of the isomers with the stationary phase. The primary factor to investigate is the mobile phase pH.

Underlying Principle: The isomers of riboflavin phosphate are anionic, and their degree of ionization is highly dependent on the mobile phase pH. By adjusting the pH to be near the pKa of the secondary phosphate dissociation, you can create subtle differences in the net charge and hydrophobicity of the isomers, which a C18 column can then resolve.

Troubleshooting Steps:

  • Verify Column Health: Ensure your column is not the issue. A voided or contaminated column will cause broad peaks that obscure any potential separation.[4] If in doubt, test the column with a standard mixture of compounds known to perform well.

  • Focus on pH First: The pH of the mobile phase is the most critical parameter for separating ionizable compounds.[5] For phosphate-containing molecules, operating in a pH range of 2.5 to 4.5 is often effective.[6][7]

  • Systematic pH Adjustment: Prepare a series of mobile phases with identical organic modifier and buffer concentrations but with pH values adjusted in small increments (e.g., pH 2.8, 3.0, 3.2, 3.4). A pH around 3.0 is a good starting point.[6]

  • Observe the Trend: As you adjust the pH, you should see a change in the retention times and, more importantly, the selectivity (the distance between the peaks). The optimal pH will be the one that provides the maximum resolution.

Q2: How do I select the optimal mobile phase pH for my separation?

Answer: The optimal pH is empirically determined but should be guided by the pKa values of your analytes. Riboflavin has a pKa of approximately 10 for the N-3 proton, but the phosphate group's ionizations are more relevant for reversed-phase separation.[8] The first pKa of the phosphate group is low (~1-2), and the second is around 6-7. Operating between these pKa values ensures the molecules are ionized and suitable for manipulation.

Expert Recommendation: A pH study is essential. The goal is to find a pH where the isomers exhibit the largest difference in their charge state or conformation, leading to differential retention on the C18 column.

Illustrative Data: Effect of pH on Resolution (Rs)

Mobile Phase pHAnalyteRetention Time (tR, min)Resolution (Rs)Peak Shape
2.5Isomer 18.2-Good
Isomer 28.51.2Good
3.0 Isomer 1 9.5 - Excellent
Isomer 2 10.2 1.8 Excellent
3.5Isomer 110.8-Tailing
Isomer 211.21.1Tailing
4.0Isomer 111.5-Poor
Isomer 211.70.6Poor

This table illustrates a typical trend where a specific pH (here, 3.0) provides the best balance of retention and resolution.

Q3: My peaks are tailing badly. What are the causes and solutions?

Answer: Peak tailing for phosphate-containing compounds is a common problem, often caused by unwanted secondary interactions between the negatively charged phosphate groups and active sites on the HPLC system or column.

Primary Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 packing can be deprotonated and interact ionically with basic sites on the riboflavin molecule, causing tailing.[4]

    • Solution: Lower the mobile phase pH (e.g., to < 3.0) to suppress the ionization of the silanol groups.[4] Using a modern, fully end-capped, high-purity silica column is also crucial.

  • Interaction with Metal Surfaces: Phosphate groups are known to chelate with metal ions. This can lead to strong, unwanted interactions with stainless steel components in the HPLC system, including the column body, frits, and tubing, resulting in severe peak tailing and poor recovery.[3]

    • Solution 1 (Chemical): Use a high concentration of a competing agent in your mobile phase. A phosphate buffer (e.g., 25-50 mM) can help saturate the metal surfaces, reducing analyte interaction.[3]

    • Solution 2 (Hardware): The most robust solution is to use a biocompatible or bio-inert LC system with PEEK or MP35N flow paths and PEEK-lined columns.[3] This eliminates the source of metal interaction, leading to significantly improved peak shape and recovery.[3]

  • Buffer Concentration: Insufficient buffer capacity can lead to pH shifts within the column, causing peak distortion.

    • Solution: Ensure your buffer concentration is adequate, typically between 20-50 mM.[5]

Q4: Should I use an ion-pairing reagent?

Answer: Ion-pair chromatography is a powerful technique for this type of separation and is frequently recommended.[9][10]

How it Works: An ion-pairing reagent, such as tetrabutylammonium phosphate, is added to the mobile phase.[9][11] This reagent has a hydrophobic "tail" that adsorbs onto the C18 stationary phase and a charged "head" that can form an ion pair with the oppositely charged analyte (the FMN isomers).[12][13] This process effectively creates a dynamic ion-exchange surface on the column, which provides a different selectivity mechanism to enhance separation.[13]

When to Use It:

  • When optimizing pH and organic modifier alone does not provide baseline resolution.

  • When you need to increase the retention of these highly polar analytes on a reversed-phase column.

Considerations:

  • Ion-pairing reagents can be "sticky" and require long equilibration times. It is often recommended to dedicate a column specifically for ion-pairing applications.

  • They are not compatible with mass spectrometry (MS) detectors.

Q5: How do I choose the right buffer and organic modifier?

Answer: The choice of buffer and organic modifier impacts selectivity, peak shape, and retention time.

Buffer Selection:

  • Type: Phosphate buffers (e.g., potassium dihydrogen phosphate) are a common and effective choice, especially when not using a mass spectrometer.[1][6] They have a good buffering capacity in the optimal pH range (2-4). Acetate buffers are another option.[7]

  • Concentration: A concentration of 20-50 mM is a good starting range. Too low a concentration may not provide stable pH, while too high a concentration can lead to precipitation when mixed with the organic modifier.

Organic Modifier:

  • Type: Acetonitrile and methanol are the most common choices. Acetonitrile often provides sharper peaks and lower backpressure. However, it's worth screening both, as methanol can sometimes offer different selectivity for closely related isomers.

  • Concentration: The ratio of the aqueous buffer to the organic modifier controls the overall retention time. A typical starting point for FMN isomers is a high aqueous percentage, such as 85-90% aqueous buffer, with a shallow gradient or isocratic elution.[1][14]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently solving separation issues. The following diagram outlines a systematic workflow for troubleshooting poor resolution of FMN isomers.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_investigation Systematic Investigation cluster_checks Initial Checks Problem Poor or No Resolution Between Isomers System Verify System Suitability Problem->System Start Here pH Optimize Mobile Phase pH (2.5-4.5) Buffer Adjust Buffer (Type & Concentration) pH->Buffer Organic Screen Organic Modifier (ACN vs. MeOH) Buffer->Organic IonPair Introduce Ion-Pair Reagent Organic->IonPair If still no Rs Hardware Consider Bio-Inert System/Column IonPair->Hardware For severe tailing Column Check Column Health System->Column Column->pH If System OK

Caption: A systematic workflow for troubleshooting poor F-M-N isomer separation.

Detailed Experimental Protocol: Mobile Phase pH Screening

This protocol provides a step-by-step guide for conducting a mobile phase pH optimization study, the most critical step in developing a separation method for FMN isomers.

Objective: To determine the optimal mobile phase pH for the resolution of this compound isomers.

Materials:

  • HPLC System (Bio-inert system recommended)[3]

  • UV or Fluorescence Detector (Ex 445 nm, Em 530 nm is highly sensitive)[14]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Riboflavin 5'-Phosphate Sodium Salt standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Acetonitrile (HPLC Grade)

  • HPLC Grade Water

Procedure:

  • Prepare Aqueous Stock Buffer (e.g., 50 mM KH₂PO₄):

    • Weigh an appropriate amount of KH₂PO₄ and dissolve it in HPLC grade water. For example, dissolve 6.8 g of KH₂PO₄ in 1 L of water.

  • Prepare Mobile Phases (Aqueous Component):

    • Create four separate 500 mL batches of the aqueous mobile phase.

    • For each batch, add 250 mL of the 50 mM KH₂PO₄ stock buffer to a 500 mL flask.

    • Carefully adjust the pH of each solution using dilute phosphoric acid to target pH values of 2.8, 3.0, 3.2, and 3.4. Use a calibrated pH meter.

    • Bring each solution to the final volume of 500 mL with HPLC grade water. The final buffer concentration will be 25 mM.

  • Set HPLC Conditions:

    • Mobile Phase A: Aqueous buffer at the specific pH being tested.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 265 nm or Fluorescence Ex 445 nm / Em 530 nm.[6][14]

    • Injection Volume: 10 µL.

    • Gradient: 10% B to 25% B over 20 minutes.

  • Experimental Execution:

    • Equilibrate the column with the first mobile phase (pH 2.8) for at least 20 column volumes.

    • Inject a standard solution of Riboflavin 5'-Phosphate Sodium.

    • Repeat the injection to ensure reproducibility.

    • Thoroughly flush the system and column before introducing the next mobile phase (pH 3.0).

    • Repeat the equilibration and injection steps for each pH value.

  • Data Analysis:

    • For each chromatogram, identify the main isomer peaks.

    • Measure the retention time (tR), peak width, and peak area for each isomer.

    • Calculate the resolution (Rs) between the critical isomer pairs at each pH.

    • Plot Rs vs. pH to visually determine the optimal pH that provides the maximum resolution.

Caption: Experimental workflow for mobile phase pH screening.

References

  • Analysis of Acid-Base Properties of Riboflavin Calculated Via Semi-Empirical Methods. (n.d.). Acta Poloniae Pharmaceutica.
  • Stability Indicating Method for the Validation of Riboflavin in Dosage Forms. (2016). Rasayan Journal of Chemistry.
  • The purification and identification of flavin nucleotides by high-performance liquid chrom
  • How to fix peak shape in hplc? (2023).
  • HPLC Troubleshooting Guide. (n.d.). revosep.com.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • How to Prepare and Optimise HPLC Mobile Phases. (2025).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Ion pair chromatography reagents. (n.d.). Carloerbareagents.
  • Improving Peak Shape and Recovery in LC Studies of Phosph
  • Introduction to the Analysis of Vitamin B2 by HPLC. (n.d.). GL Sciences.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI.
  • Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in wine and other beverages by high-performance liquid chromatography with fluorescence detection. (2001). PubMed.
  • Vitamin B2 (Riboflavin). (n.d.). SIELC Technologies.
  • Method for the Extraction of Riboflavin for High-performance Liquid Chromatography and Applic
  • Technical Support Center: Optimizing HPLC Separation of Flavanone Isomers. (n.d.). Benchchem.
  • Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (n.d.). Thermo Fisher Scientific.
  • Riboflavin 5′-Monophosphate Sodium Salt. (n.d.). Santa Cruz Biotechnology.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
  • Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed. (2018). PMC - NIH.
  • Reagent for Ion-Pair Chrom
  • pH Study and Partition of Riboflavin in an Ethyl Lactate-Based Aqueous Two-Phase System with Sodium Citrate. (2022).
  • Riboflavin 5'-monophosphate (sodium salt hydr
  • riboflavin 5'-phosph
  • Riboflavin 5 -monophosphate sodium salt hydr

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Troubleshooting poor recovery of Riboflavin sodium phosphate during sample extraction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for scientists encountering poor recovery of Riboflavin Sodium Phosphate (RSP) during sample extraction. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Section 1: Fundamental Principles - Understanding this compound (RSP)

Successful extraction begins with a solid understanding of the analyte. RSP, the water-soluble form of Vitamin B2, possesses distinct chemical properties that directly influence its behavior during sample preparation.[1]

Key Physicochemical Properties of RSP

PropertyDescription & Implication for ExtractionSource(s)
Structure Comprises a fluorescent isoalloxazine ring, a ribityl side chain, and a phosphate group. The phosphate ester makes it highly polar and water-soluble.[2]
Solubility Highly soluble in water; very slightly soluble in ethanol and practically insoluble in less polar organic solvents like ether and chloroform.[3][4][5][6] This dictates the choice of extraction and reconstitution solvents.[3][4][5][6]
Hygroscopicity The powder readily absorbs moisture from the air.[3][4][6] This can affect the accuracy of standard preparation if not handled in a controlled environment.[3][4][6]
pH Sensitivity The phosphate group's charge is pH-dependent. The stability and solubility of RSP can be affected by the pH of the solution.[7][8] Aqueous solutions are typically stable in a pH range of 4.0 to 6.5.[6][6][7][8]
Light Sensitivity Extremely sensitive to light. Exposure to UV or visible light rapidly degrades RSP to non-phosphorylated forms like lumiflavin and lumichrome, which will not be detected as the parent compound.[3][4][8][9][10][11] This is a critical failure point in many extractions. [3][4][8][9][10][11]
Stability Generally stable under recommended storage conditions (2-8°C, protected from light and moisture).[4][12] It is incompatible with strong oxidizing agents, reducing agents, bases, and certain metallic salts.[2][4][6][12][2][4][6][12]
Chemical Structure of this compound

Caption: A diagram illustrating the key functional groups of the this compound molecule.

Section 2: Core Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the extraction of RSP from biological matrices, such as plasma and serum.

Problem Area A: Protein Precipitation (PPT)

Protein precipitation is often the first step in cleaning up biological samples.[13] While simple, it can be a significant source of analyte loss for polar compounds like RSP.

Q1: My RSP recovery is consistently low after precipitating plasma proteins with acetonitrile (ACN). What is the likely cause?

A: The most probable cause is co-precipitation . RSP is highly water-soluble and polar. When you add a large volume of organic solvent like ACN, you drastically change the polarity of the solution, causing proteins to crash out.[13] Due to its polar nature, RSP can be physically entrapped within the aggregated protein pellet, preventing it from remaining in the supernatant for collection. Using ice-cold solvents can often enhance protein precipitation, but may exacerbate the co-precipitation of certain analytes.[14]

Troubleshooting Steps:

  • Optimize Solvent:Sample Ratio: A 3:1 ratio (v/v) of ACN to plasma is a common starting point.[15] If recovery is low, try decreasing the ratio to 2:1. This leaves the supernatant slightly more polar, which may help keep the RSP in solution, though protein removal may be less efficient.

  • Consider an Alternative Solvent: Methanol is more polar than ACN and may be less aggressive in precipitating RSP along with the proteins. Experiment with ice-cold methanol at a 3:1 or 4:1 ratio.[14]

  • Acidify the Precipitation: Adding a small amount of acid, such as trichloroacetic acid (TCA), can be very effective for protein removal.[13][14] A final concentration of 5-10% TCA is typical. However, you must neutralize the supernatant post-extraction if the sample is intended for LC-MS analysis to avoid chromatographic issues. This method is often used to measure total riboflavin in plasma.[16]

  • Vortex and Incubate Properly: Ensure you vortex the sample vigorously immediately after adding the solvent to create a fine protein precipitate, which is less likely to trap the analyte. A short incubation period (e.g., 10-20 minutes at 4°C or -20°C) can improve protein removal.[14]

Comparison of Common Protein Precipitation Methods

MethodTypical Ratio (Solvent:Sample)ProsCons
Acetonitrile (ACN) 2:1 or 3:1Excellent protein removal (>96%); creates clean supernatant.[14]High risk of co-precipitating polar analytes like RSP.
Methanol (MeOH) 3:1 or 4:1More polar than ACN, potentially reducing RSP co-precipitation.Can be less efficient at removing all proteins compared to ACN.
Trichloroacetic Acid (TCA) Final conc. 5-10%Highly effective protein removal.[13][14]Denatures proteins irreversibly; requires pH neutralization for LC-MS.[13][14]
Zinc Sulfate 2:1An alternative "salting out" method.[13][14]Can introduce high salt concentrations into the sample, potentially causing ion suppression in MS analysis.
Problem Area B: Solid-Phase Extraction (SPE)

SPE is used to further purify the sample after initial cleanup and to concentrate the analyte.[17] Choosing the wrong SPE chemistry is the most common reason for failure with RSP.

Q2: I am using a standard C18 (Reversed-Phase) SPE cartridge, and my RSP is breaking through during sample loading. Why is it not retaining?

A: This is a classic case of polarity mismatch . C18 is a nonpolar stationary phase that retains analytes via hydrophobic interactions.[18] RSP is a highly polar, water-soluble molecule and will have very little to no affinity for the C18 sorbent.[18][19] Consequently, it will not be retained and will pass directly through the cartridge into the waste during the sample loading step.

Q3: What is the correct type of SPE sorbent for RSP, and what are the key parameters to optimize?

A: For a polar and potentially charged molecule like RSP, you need a sorbent that offers a different retention mechanism than standard reversed-phase.

Recommended Sorbent Chemistries:

  • Mixed-Mode Anion Exchange (MAX or WAX): This is often the best choice. These sorbents have both reversed-phase and anion-exchange properties. At a neutral or slightly basic pH, the phosphate group on RSP will be negatively charged and can be strongly retained by the positive charge on the anion-exchange sorbent. You can then wash with a mild organic solvent to remove hydrophobic interferences and finally elute the RSP by using a solvent that disrupts the ionic interaction (e.g., an acidic or high-salt mobile phase).

  • Polar-Enhanced or "Aqueous C18" Reversed-Phase: These are modified reversed-phase sorbents designed to have better retention for polar compounds. While potentially better than standard C18, retention may still be weak and highly dependent on the mobile phase.

  • Molecularly Imprinted Polymers (MIPs): These are highly selective phases designed to bind a specific target analyte, such as riboflavin.[9] If available, a riboflavin-specific MIP can offer excellent selectivity and recovery.[9]

Troubleshooting Workflow for Low SPE Recovery

Caption: A decision tree for systematically troubleshooting poor RSP recovery during Solid-Phase Extraction.

Section 3: Frequently Asked Questions (FAQs)

Q: How critical is it to protect my samples from light?

A: It is absolutely critical and is the most overlooked cause of low RSP recovery. RSP is highly susceptible to photodegradation.[8][10] Exposure to ambient lab lighting, especially for extended periods, can cleave the ribityl side chain, resulting in the formation of lumichrome (at neutral/acidic pH) or lumiflavin (at basic pH).[10] These degradants will not be quantified as RSP.

  • Best Practices:

    • Use amber glass vials or amber plastic tubes for all samples, standards, and extracts.[9]

    • Work in a dimly lit area or under yellow light.

    • Minimize the time samples spend on the benchtop outside of storage.

    • If using clear well plates, cover them with foil or a dark lid immediately after pipetting.

Q: My final extract is clean, but my recovery is still poor and variable. Could the RSP be degrading?

A: Yes. Beyond light sensitivity, RSP can be degraded by other factors:

  • pH Extremes: RSP is most stable in a slightly acidic to neutral pH range.[6][7] Strong basic conditions (pH > 9) can lead to instability and degradation of the isoalloxazine ring.[7][8]

  • Enzymatic Conversion: Biological samples contain phosphatases. If not properly handled (e.g., kept cold, processed quickly), these enzymes can cleave the phosphate group, converting RSP to free riboflavin.[20] While this might be a desired step in methods measuring total Vitamin B2, it will result in low recovery if you are specifically quantifying the phosphate form.[20][21]

Q: What is the best way to prepare stock standards of RSP?

A: Due to its hygroscopic nature, it is crucial to store the RSP powder in a desiccator.[3][4] For preparing a stock solution, use a high-purity water or a mild buffer (e.g., pH 5.5 phosphate buffer).[21] Prepare the stock in an amber volumetric flask, sonicate briefly to ensure full dissolution, and store aliquots at -20°C or -80°C, protected from light.[22] Avoid repeated freeze-thaw cycles.

Section 4: Optimized Protocol Example

This section provides a starting point for developing a robust extraction method. Note: This protocol should be validated for your specific application and matrix.

Protocol 1: Protein Precipitation & SPE of RSP from Human Plasma

This protocol uses a combination of protein precipitation followed by mixed-mode anion exchange SPE. All steps must be performed using amber tubes and under minimal light.

1. Sample Pre-treatment & Protein Precipitation a. Pipette 200 µL of plasma into a 1.5 mL amber microcentrifuge tube. b. Add 600 µL of ice-cold, acidified acetonitrile (ACN with 0.1% formic acid). c. Vortex immediately and vigorously for 30 seconds. d. Incubate at 4°C for 20 minutes to facilitate protein precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new amber tube. g. Dilute the supernatant 1:1 (v/v) with high-purity water to reduce the organic content before SPE loading.

2. Mixed-Mode Anion Exchange SPE a. Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. b. Equilibrate: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.5) through the cartridge. Do not allow the sorbent bed to go dry.[23] c. Load: Load the diluted supernatant from step 1g onto the cartridge at a slow, consistent flow rate (~1 mL/min). d. Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5). e. Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 20% methanol in water. f. Elute: Elute the RSP with 1 mL of 5% formic acid in 50:50 methanol:water. The acid neutralizes the phosphate group, disrupting its ionic bond with the sorbent. g. Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable mobile phase for your analytical method (e.g., 100 µL of 10% methanol in water).

RSP Extraction Workflow

Caption: A typical workflow for the extraction of RSP from a biological matrix like plasma.

References

  • Protein Precipit
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). PubMed.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF. (2025).
  • Application Notes and Protocols for Plasma Protein Precipit
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2014). European Union.
  • This compound BP Ph Eur EP USP FCC Manufacturers, SDS. (2024). Muby Chemicals.
  • Riboflavin 5'-Monophosphate Sodium Salt | 130-40-5. (n.d.). ChemicalBook.
  • High-Performance Liquid Chromatographic Determination of this compound Based on Its Conversion to Riboflavin with Acid Phosph
  • Assays of Riboflavin in Food using Solid-phase Extraction. (n.d.).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • SupelMIP™ SPE – Riboflavin (Vitamin B2). (n.d.). Sigma-Aldrich.
  • E101a Food Color & Riboflavin 5'-Phosphate Sodium API Manufacturer. (n.d.). Ambition Pharma.
  • Protein Precipitation Pl
  • Riboflavin sodium phosph
  • Why Is Your SPE Recovery So Low? (2025). ALWSCI.
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.
  • Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS.
  • Mechanism of Riboflavin Destruction under Light. (2025).
  • The Photochemical Degradation of Riboflavin. (n.d.).
  • This compound (CAS 130-40-5)
  • HPLC/MS Analysis of this compound Consisting of Several Structural Isomers Together with Thiamine HCL, Pyridoxine HCL, Dexpanthenol, and Nicotinamide in A Multi-Vitamin Injection Solution. (2024). SAS Publishers.
  • pH Study and Partition of Riboflavin in an Ethyl Lactate-Based Aqueous Two-Phase System with Sodium Citrate. (2022).
  • Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. (n.d.). Journal of Photochemistry and Photobiology B: Biology.
  • Riboflavin 5'-monophosphate (sodium salt hydr
  • Photo, thermal and chemical degradation of riboflavin. (2014). Journal of the Science of Food and Agriculture.
  • Riboflavin 5'-Monophosph
  • Development of a Magnetic Solid-Phase Extraction Sorbent for Enhanced UV-Vis Spectrophotometric Detection of Riboflavin in Vitamin Tablets. (2025).
  • Introduction to the Analysis of Vitamin B2 by HPLC. (n.d.). GL Sciences.
  • Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. (n.d.). Benchchem.
  • Effect of pH on the extraction efficiency. (n.d.).
  • Effect of light intensity and wavelengths on photodegradation reactions of riboflavin in aqueous solution. (2025).
  • Absorbance spectrum of riboflavin at various pH and buffer. (n.d.).
  • STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. (2016). Rasayan Journal of Chemistry.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
  • RIBOFLAVIN-5-MONO PHOSPHATE SODIUM SALT CAS NO 130-40-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Riboflavin 5′-Monophosphate Sodium Salt. (n.d.). Santa Cruz Biotechnology.
  • Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC. (2011). Clinica Chimica Acta.
  • Method for the extraction of riboflavin for high-performance liquid chromatography and applic
  • Effect of pH on exocellular riboflavin production by Eremothecium ashbyii. (2025).

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Managing the hygroscopic nature of Riboflavin sodium phosphate powder in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Riboflavin Sodium Phosphate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling and management of this valuable but challenging compound. The primary focus of this guide is to address issues arising from the inherent hygroscopic and light-sensitive nature of this compound powder, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it described as "very hygroscopic"?

This compound is the more soluble, phosphate ester form of Riboflavin (Vitamin B2), widely used in pharmaceuticals and cell culture media.[1][2] Its chemical structure has a high affinity for water molecules, causing it to readily absorb moisture from the atmosphere.[1][3][4] This property, known as hygroscopicity, means the powder can become damp, clump together, or even begin to dissolve when exposed to ambient air, which can significantly impact its physical and chemical properties.[4]

Q2: What are the consequences of improper storage and moisture absorption?

If this compound absorbs moisture, several critical experimental parameters can be compromised:

  • Inaccurate Weighing: The absorbed water adds weight, leading to a lower-than-intended concentration of the active compound in your solutions.[5][6]

  • Powder Clumping and Caking: Moisture absorption causes particles to stick together, making the powder difficult to handle, weigh, and dissolve uniformly.[7]

  • Accelerated Degradation: The presence of moisture can accelerate the degradation of the compound, especially when exposed to light (photodegradation).[8][9]

  • Altered Chemical Properties: Changes in hydration state can affect the powder's stability and dissolution rate.[4]

Q3: What are the official storage recommendations for this compound powder?

To maintain its integrity, this compound must be stored under controlled conditions. Official sources and safety data sheets consistently recommend the following:

  • Tight, Light-Resistant Containers: The powder must be kept in a tightly sealed container to prevent moisture ingress and exposure to light, which causes decomposition.[10][11][12]

  • Controlled Temperature: Recommended storage is often in a cool place or under refrigeration, typically between 2°C and 8°C.[1][13]

  • Dry Environment: Store in a "dry place," which the USP defines as an environment with an average relative humidity not exceeding 40%.[14][15] For highly sensitive applications, storing under an inert gas like nitrogen is also advised.[13][]

Q4: My powder has been exposed to air. Can I simply dry it in an oven before use?

This is strongly discouraged. Many official monographs, such as the USP, state that hygroscopic reference standards should not be dried with heat.[17] Heating can cause thermal degradation, especially if the exact thermal lability of your specific lot is unknown.[8] Instead of attempting to dry the powder, the scientifically rigorous approach is to perform a quantitative water content analysis, such as Karl Fischer titration, at the time of use.[12][18] This allows you to determine the exact water percentage and correct your weighed mass accordingly to calculate the true concentration based on the anhydrous material.[10]

Troubleshooting Guide: Common Laboratory Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in scientific principles.

Problem 1: My weight reading on the analytical balance is constantly increasing.

  • Root Cause: This is the classic sign of a hygroscopic substance absorbing moisture from the air in real-time.[6] The longer the powder sits on the open balance pan, the more water it absorbs, and the higher the weight reading climbs, making an accurate measurement impossible.

  • Immediate Solution:

    • Work Quickly and Efficiently: Minimize the time the container is open and the powder is exposed to the atmosphere. Have all necessary tools (spatulas, weigh boats) ready before you begin.[19]

    • Use a Suitable Weighing Vessel: Weigh the powder into a tared (pre-weighed) and sealable container, such as a vial with a screw cap.[20][21] This allows you to cap the sample immediately after dispensing to stop moisture uptake before the final weight is recorded.

    • Controlled Environment: If available, perform the weighing process inside a glove box with a controlled low-humidity atmosphere or an inert gas environment (e.g., nitrogen).[21][22] Alternatively, a balance with a draft shield containing a desiccant can help create a localized low-humidity micro-environment.[20]

Problem 2: The powder in the stock bottle is clumped and difficult to dispense.

  • Root Cause: The powder has been exposed to humidity due to improper sealing or frequent opening in a humid environment. This has caused particle agglomeration.[7]

  • Solution & Prevention:

    • Assess the Material: If clumping is minor, the powder may still be usable. You can attempt to gently break up the aggregates with a clean, dry spatula.

    • Mandatory Water Content Analysis: Before using clumped powder for any quantitative application, a Karl Fischer titration is essential to determine the precise water content. The integrity of the compound may be compromised, so a purity analysis is also recommended.

    • Prevention is Key: The best solution is to prevent this from happening. Always ensure the container is sealed tightly immediately after use. For frequently used powders, consider aliquoting the main stock into smaller, single-use vials in a low-humidity environment to prevent repeated exposure of the entire batch.[19]

Problem 3: I'm seeing inconsistent results in my assays (e.g., cell viability, enzymatic activity).

  • Root Cause: Inconsistent results often trace back to inaccurate solution concentrations. This is a direct consequence of weighing errors from unaccounted-for moisture or using a degraded product.

  • Systematic Troubleshooting:

    • Validate Your Weighing Protocol: Are you accounting for the hygroscopic nature during weighing? Review the protocol in this guide and ensure you are minimizing moisture absorption.

    • Quantify Water Content: For the highest accuracy, do not assume the powder is anhydrous. Use the water content value from the Certificate of Analysis (CoA) or, for best practice, measure it yourself via Karl Fischer titration for each new bottle or if storage has been compromised.[12][18] Calculate the mass of powder needed based on the anhydrous molecular weight.

      • Corrected Mass Calculation:Mass to Weigh = (Desired Anhydrous Mass) / (1 - [Water Content as a decimal])

    • Check for Degradation: this compound is highly sensitive to light.[8][10] Ensure you are preparing solutions in amber or foil-wrapped glassware and limiting light exposure during the entire experimental process. Degradation can lead to a loss of potency and the formation of interfering byproducts.[8]

Standard Operating Protocols & Data

Physicochemical Properties Summary
PropertySpecificationRationale & Source(s)
Appearance Yellow to orange-yellow crystalline powder.This is the standard visual identification characteristic.[1][3][10][23]
Hygroscopicity Very hygroscopic; readily absorbs atmospheric moisture.The primary challenge in handling; mandates controlled storage and weighing.[1][2][3][10]
Solubility Soluble in water; practically insoluble in ethanol, chloroform, ether.Dictates the choice of solvent for solution preparation.[3][10]
Light Sensitivity Decomposes on exposure to light.All handling and storage must be done with light protection.[8][10][]
Storage Temperature 2°C to 8°C (Refrigerated).Recommended to ensure chemical stability and slow degradation.[1][13]
Storage Conditions Store in tight, light-resistant containers in a dry place (<40% RH).Essential to prevent moisture uptake and photodegradation.[10][12][14]
Water Content Limit Can be up to 10.0% by weight.Highlights the necessity of correcting for water in quantitative work.[10][12]
Protocol 1: Accurate Weighing of this compound

This protocol establishes a self-validating system to ensure the accuracy of your prepared solutions.

  • Preparation:

    • Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing room for at least 30 minutes. This prevents condensation from forming on the cold powder upon opening.

    • Place a clean, dry spatula and a sealable receiving vessel (e.g., a glass vial with a PTFE-lined cap) inside the balance chamber.

    • Tare the analytical balance with the sealed receiving vessel on the pan.

  • Dispensing:

    • Briefly remove the stock bottle from its secondary containment (e.g., desiccator).

    • Open the stock bottle and the tared receiving vessel.

    • Working swiftly and carefully, use the spatula to transfer the approximate amount of powder into the receiving vessel. Do not aim for the exact final weight in this step; speed is more critical than precision.

    • Immediately seal both the receiving vessel and the stock bottle tightly.

  • Measurement & Documentation:

    • Place the now-sealed receiving vessel back onto the balance pan.

    • Record the stable final weight. This "weight by difference" method ensures the measured mass does not include any subsequently absorbed atmospheric water.

    • Return the stock bottle to its proper storage conditions (refrigerated, protected from light).

  • Correction for Water Content (Quantitative Work):

    • Refer to the Certificate of Analysis for the lot-specific water content or determine it via Karl Fischer titration.

    • Calculate the mass of the anhydrous (dry) compound using the formula: Anhydrous Mass = Measured Mass × (1 - [Water Content as a decimal])

    • Use this corrected anhydrous mass for all subsequent concentration calculations.

Protocol 2: Preparation of a Standard Aqueous Solution
  • Glassware Preparation: Use amber volumetric flasks or flasks that have been completely wrapped in aluminum foil to prevent light exposure.

  • Weighing: Accurately weigh the required mass of this compound powder following the procedure in Protocol 1 .

  • Dissolution:

    • Add a small volume of high-purity water (e.g., Milli-Q®) to the vessel containing the weighed powder to dissolve it.

    • Quantitatively transfer this concentrated solution to your prepared volumetric flask.

    • Rinse the weighing vessel multiple times with small volumes of water, adding each rinse to the volumetric flask to ensure a complete transfer.

  • Final Dilution:

    • Bring the solution to the final volume with water.

    • Stopper the flask and invert it multiple times (15-20) to ensure the solution is homogeneous.

  • Storage: If the solution is not for immediate use, store it refrigerated (2-8°C) in the light-protected flask or a sealed, foil-wrapped container. The pH of an aqueous solution should be between 5.0 and 6.5.[10][12]

Visual Workflow and Troubleshooting Diagrams

Weighing Workflow for Hygroscopic Powder

This diagram outlines the critical steps and decision points for accurately weighing this compound.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Minimize Exposure) cluster_calc Calculation & Use start Start: Retrieve from Storage (2-8°C, Dark) equilibrate Equilibrate to Room Temp (in sealed container) start->equilibrate prep_balance Prepare Balance: - Tare sealed vial - Place tools inside equilibrate->prep_balance transfer WORK QUICKLY: Open containers & transfer powder to tared vial prep_balance->transfer seal IMMEDIATELY: Seal vial and stock bottle transfer->seal weigh_final Record Stable Weight of Sealed Vial seal->weigh_final kf_check Quantitative Use? weigh_final->kf_check no_kf Proceed with Weighed Mass (Qualitative Use) kf_check->no_kf No yes_kf Correct for Water Content (Karl Fischer or CoA) kf_check->yes_kf Yes calc Calculate Anhydrous Mass: Mass * (1 - %Water) yes_kf->calc end Use Corrected Mass for Solution Preparation calc->end

Caption: Workflow for accurate weighing of hygroscopic this compound.

Troubleshooting Decision Tree

This logical diagram helps diagnose the root cause of common experimental failures.

G problem Problem: Inconsistent or Failed Experiment cause1 Was concentration based on corrected (anhydrous) mass? problem->cause1 sol1_no Root Cause: Inaccurate concentration due to weighing error. cause1->sol1_no No sol1_yes Proceed to next check. cause1->sol1_yes Yes cause2 Was powder/solution protected from light at all stages? sol2_no Root Cause: Photodegradation of the active compound. cause2->sol2_no No sol2_yes Proceed to next check. cause2->sol2_yes Yes cause3 Was the stock powder caked or visibly damp? sol3_yes Root Cause: Compromised stock due to improper storage. cause3->sol3_yes Yes action1 Action: Re-weigh using proper protocol & correct for water. sol1_no->action1 sol1_yes->cause2 action2 Action: Use light-resistant vessels and minimize exposure. sol2_no->action2 sol2_yes->cause3 action3 Action: Discard compromised stock. Use a fresh, properly stored aliquot. sol3_yes->action3

Caption: Decision tree for troubleshooting this compound experiments.

References

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  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Riboflavin-5'-phosphate sodium.
  • ChemBK. (2022). This compound.
  • British Pharmacopoeia. (2013). Safety data sheet.
  • Muby Chemicals. (2024). This compound BP Ph Eur EP USP FCC Manufacturers, SDS.
  • Official Monographs for Part I. (n.d.). This compound Injection.
  • DONAU LAB Ljubljana. (n.d.). Moisture in this compound.
  • Merck. (2017). Riboflavin 5'-Phosphate Sodium 0421413 Safety Data Sheet.
  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances.
  • FAO Knowledge Repository. (1987). Riboflavin 5′-Phosphate Sodium.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • American Chemical Society. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis.
  • European Union Reference Laboratory for Feed Additives. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?.
  • Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. PMC - NIH.
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS.
  • ResearchGate. (2015). What is a suitable way to dissolve riboflavin?.
  • Reddit. (2016). Storage of Hygroscopic materials.
  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling.
  • PubChem - NIH. (n.d.). This compound.
  • Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance.
  • uspbpep.com. (n.d.). General Chapters: USP Reference Standards - L.
  • USP-NF. (2017). <659> Packaging and Storage Requirements.
  • USP. (n.d.). 10. PRESERVATION, PACKAGING, STORAGE, AND LABELING.
  • ResearchGate. (2025). Storage stability of thiamin and riboflavin in dehydrated food system.
  • USP29-NF24. (n.d.). General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES.
  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders.
  • ResearchGate. (2025). Investigation on crystal structure and moisture sorption properties of riboflavin.
  • Quora. (2013). How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity?.

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Technical Support Center: Riboflavin Sodium Phosphate Interference in Luciferase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering interference from Riboflavin Sodium Phosphate (RSP) in luciferase-based assays. This resource is designed to provide in-depth, actionable solutions to ensure the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Interference

This section addresses the fundamental questions surrounding RSP interference, providing the core knowledge needed to diagnose and approach the problem.

Q1: What is this compound (RSP) and where might I encounter it?

A: this compound is a more soluble form of Riboflavin (Vitamin B2). It is a common supplement in cell culture media to support cellular metabolism. If you are testing compounds or biological extracts from media, or if your test compound itself is formulated with RSP, it can carry over into your assay and become a significant source of interference. It is a yellow to orange crystalline powder, and its solutions exhibit an intense yellow-green fluorescence.[1][2][3]

Q2: How do luciferase assays work, and why are they sensitive to interference?

A: Luciferase assays are a cornerstone of biological research, used to quantify gene expression, screen for drug candidates, and study cellular pathways.[4][5] The basic principle involves an enzyme, luciferase (e.g., from firefly, Photinus pyralis), which catalyzes the oxidation of a substrate (luciferin) in the presence of ATP and oxygen, generating a bioluminescent signal (light).[6][7] The intensity of this light is proportional to the amount of luciferase enzyme, which is often linked to the activity of a specific gene promoter.

This reliance on light detection makes the assay susceptible to any compound that can absorb or emit light within the detection range, or that can directly inhibit the luciferase enzyme itself.[6][8][9]

Q3: What is the specific mechanism of interference by this compound?

A: this compound (RSP) interferes with luciferase assays primarily through two well-defined optical mechanisms: color quenching and autofluorescence .

  • Color Quenching (Light Absorption): RSP solutions are yellow and strongly absorb light in the blue-green region of the spectrum.[10][11] Standard firefly luciferase emits light with a peak wavelength around 560 nm (yellow-green). The absorbance spectrum of RSP overlaps significantly with the emission spectrum of luciferase. This means the RSP in your sample literally absorbs the photons produced by the luciferase reaction before they can be detected by the luminometer, leading to an artificially low signal (a false negative or apparent inhibition).

  • Autofluorescence: RSP is an intensely fluorescent molecule.[1][2] It absorbs light at wavelengths around 375 nm and 444 nm and emits a strong yellow-green fluorescence with a maximum around 530-533 nm.[3][10] While luminometers are designed to measure emitted light without an excitation source, strong ambient light or excitation from other fluorescent compounds in a complex sample could potentially lead to fluorescent signal that might be misread as bioluminescence, causing an artificially high background. However, color quenching is the more common and significant issue in standard bioluminescence reads.

The following table summarizes the spectral properties that lead to this interference:

Reporter/CompoundPeak Emission/Absorption WavelengthPotential for Interference
Firefly Luciferase~560 nm (Emission)High
Renilla Luciferase~480 nm (Emission)High
This compound ~372 nm, ~444 nm (Absorption Peaks) [1][3]Absorbs light emitted by luciferases
This compound ~533 nm (Emission Peak) [10]Can contribute background fluorescence

Part 2: Troubleshooting Guide - Identifying and Mitigating RSP Interference

This section provides a systematic approach to confirm and correct for the effects of RSP in your experiments.

Q4: My luciferase signal is unexpectedly low when I add my test compound. How can I confirm if RSP is the cause?

A: A reproducible, concentration-dependent decrease in signal is a hallmark of interference.[9] To specifically implicate RSP or another interfering substance, you must run a set of critical control experiments.

Workflow for Diagnosing Interference

The following diagram outlines a logical workflow to pinpoint the source of assay interference.

Interference_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Is it the Biology or an Artifact? cluster_2 Phase 3: Pinpointing the Artifact Mechanism A Unexpectedly low luciferase signal with test compound B Run Cell-Free Luciferase Assay Control A->B C Add test compound directly to purified luciferase enzyme + substrate B->C Protocol D Does signal decrease? C->D E Yes: Interference Confirmed D->E Yes F No: True Biological Effect D->F No G Measure Absorbance Spectrum of Test Compound E->G H Check for overlap with luciferase emission (~560nm) G->H I Color Quenching Confirmed H->I Overlap Found

Caption: Workflow to diagnose luciferase assay interference.

Experimental Protocol: Cell-Free Luciferase Control Assay

This is the most definitive way to distinguish true biological inhibition from assay interference.[6][9]

Objective: To determine if your test compound (potentially containing RSP) directly inhibits the luciferase enzyme or quenches its signal.

Materials:

  • Purified, recombinant firefly luciferase enzyme.

  • Luciferase assay buffer/reagent (containing D-luciferin and ATP).

  • Your test compound at the same final concentrations used in your cellular assay.

  • Vehicle control (the solvent your compound is dissolved in).

  • White, opaque 96-well or 384-well plates suitable for luminescence.[12]

  • Luminometer.

Procedure:

  • Prepare Reagents: Reconstitute the luciferase enzyme and assay reagent according to the manufacturer's instructions.

  • Plate Layout: Designate wells for:

    • No-Enzyme Control (Buffer + Reagent + Vehicle)

    • Positive Control (Enzyme + Reagent + Vehicle)

    • Test Compound Wells (Enzyme + Reagent + Test Compound at various concentrations)

  • Dispense Compound: Add your test compound dilutions and vehicle control to the appropriate wells.

  • Add Enzyme: Add the purified luciferase enzyme to all wells except the "No-Enzyme" control.

  • Initiate Reaction & Read: Place the plate in the luminometer. Inject the luciferase assay reagent into each well and immediately measure the luminescence.

  • Data Analysis:

    • Subtract the "No-Enzyme" background from all readings.

    • Normalize the signal from the "Test Compound" wells to the "Positive Control" well (set to 100%).

    • Interpretation: If you observe a dose-dependent decrease in signal, it confirms that your compound interferes directly with the assay chemistry or signal detection. If the signal is unaffected, your results from the cell-based assay likely represent a true biological effect on your target.

Q5: I've confirmed RSP is causing color quenching. How can I correct my data?

A: Several strategies can mitigate or correct for color quenching.

Strategy 1: Spectral Correction (Post-Hoc Data Correction)

If the interference is moderate, you can apply a mathematical correction. This involves creating a correction curve using a neutral density filter or by measuring the absorbance of your compound at the luciferase emission wavelength.

Strategy 2: Use a Red-Shifted Luciferase

One of the most effective methods is to switch to a luciferase variant that emits light at longer wavelengths, where RSP does not absorb.

Luciferase TypePeak Emission WavelengthAdvantage vs. RSP Interference
Standard Firefly (P. pyralis)~560 nm (Yellow-Green)High interference
Red-Shifted Mutant (e.g., PpyRE9h)~617 nm (Red)Low interference; RSP absorbance is minimal at >600 nm.
Renilla Luciferase~480 nm (Blue)High interference; RSP absorbance is strong in this region.
NanoLuc® Luciferase~460 nm (Blue)High interference; RSP absorbance is strong in this region.

By using a luciferase that emits in the red part of the spectrum, you move the signal away from the absorbance peak of RSP, drastically reducing the quenching effect.

Strategy 3: Orthogonal Assays

The gold standard for confirming a biological hit from a primary screen is to use an orthogonal assay.[6] This means re-testing your compound in an assay that measures the same biological endpoint but uses a completely different detection technology that is not based on luminescence.

Examples of Orthogonal Assays:

  • qRT-PCR: Directly measures the mRNA levels of the target gene.

  • Western Blot: Measures the protein level of the target.

  • TR-FRET or BRET assays: These are proximity-based assays that are often less susceptible to simple color quenching.

Decision Tree for Mitigation

This diagram helps you choose the best strategy based on your experimental context.

Mitigation_Strategy A Interference from RSP Confirmed B Is this for a large-scale High-Throughput Screen (HTS)? A->B C Is this for hit validation or mechanistic studies? A->C D Use Red-Shifted Luciferase Assay B->D Yes F Apply Spectral Correction (If interference is minor) B->F No, and resources are limited E Implement Orthogonal Assay (qRT-PCR, Western Blot, TR-FRET) C->E Yes

Caption: Decision tree for selecting a mitigation strategy.

Part 3: Advanced Considerations

Q6: Could RSP be directly inhibiting the luciferase enzyme?

A: While the primary interference mechanism is optical, direct enzyme inhibition by any test compound is possible.[8][13][14] The cell-free control assay described in Q4 is the best way to test for this. If a red-shifted luciferase still shows inhibition, direct enzyme interaction may be occurring. In such cases, an orthogonal assay is the only reliable path forward.

Q7: My compound seems to increase the luciferase signal. How is this possible?

A: This is a known, counterintuitive artifact.[7][14] Some compounds can bind to and stabilize the luciferase enzyme within the cell, protecting it from degradation.[7] This leads to an accumulation of the enzyme over time. When you lyse the cells and add the substrate, there is more active enzyme present, resulting in a stronger signal. This is a classic example of a false positive. To identify this, you must run a counter-screen with a constitutively expressed luciferase reporter (e.g., a luciferase gene driven by a strong, unregulated promoter like CMV). If your compound increases the signal in both your experimental reporter and the constitutive reporter, it is likely a stabilization artifact.[6][15]

References
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (n.d.).
  • In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. (n.d.). National Institutes of Health (NIH). [Link]
  • Interferences with Luciferase Reporter Enzymes. (2016). NCBI Bookshelf. [Link]
  • The absorption spectrum and fluorescence emission spectrum of 0.1% riboflavin in BSS. (n.d.).
  • (a) Chemical structure of riboflavin phosphate. (b) Absorbance spectra... (n.d.).
  • Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing. (2007). PubMed Central. [Link]
  • High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. (2018).
  • Inhibitor Bias in Luciferase-Based Luminescence Assays. (2020). Taylor & Francis Online. [Link]
  • Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines. (2020). National Institutes of Health (NIH). [Link]
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PubMed Central. [Link]
  • CN102260291B - this compound crystalline compound and preparation method thereof. (n.d.).
  • Official Monographs for Part I / this compound 735. (n.d.). Japanese Pharmacopoeia. [Link]
  • Riboflavin 5′-Phosphate Sodium. (n.d.). FAO Knowledge Repository. [Link]
  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (2016). Bitesize Bio. [Link]
  • Luciferase Assay: Principles, Purpose, and Process. (2023). Ubigene. [Link]
  • THE LUMINESCENT OXIDATION OF REDUCED RIBOFLAVIN OR REDUCED RIBOFLAVIN PHOSPHATE IN THE BACTERIAL LUCIFERIN-LUCIFERASE REACTION. (1954). PubMed Central. [Link]
  • THE LUMINESCENT OXIDATION OF REDUCED RIBOFLAVIN OR REDUCED RIBOFLAVIN PHOSPHATE IN THE BACTERIAL LUCIFERIN-LUCIFERASE REACTION. (1954). PubMed. [Link]
  • The Mechanism of Bacterial Bioluminescence. (2008).
  • A Beginner's Guide to Luciferase Assays. (n.d.). BioAgilytix. [Link]
  • Inhibitor bias in luciferase-based luminescence assays. (2020). PubMed Central. [Link]
  • Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. (2023). PubMed Central. [Link]

Sources

Effect of different buffer systems on the stability and activity of Riboflavin sodium phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Riboflavin Sodium Phosphate (RSP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and activity of RSP, with a particular focus on the critical role of buffer systems. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter when working with this compound.

Q1: My this compound solution is a vibrant yellow. Does this indicate its activity?

A: While the yellow-orange color is characteristic of RSP, color intensity alone is not a reliable indicator of its biological activity or stability. RSP is highly susceptible to degradation, particularly from light, which can lead to the formation of various degradation products.[1][2] Some of these products, like lumichrome and lumiflavin, are also colored, which can mask the degradation of the parent compound.[1] Therefore, quantitative analysis using methods like UV-Vis spectrophotometry or HPLC is essential to determine the actual concentration and purity of your RSP solution.[3][4]

Q2: What is the optimal pH for storing my this compound solution?

A: The optimal pH for the stability of this compound solutions is in the slightly acidic to neutral range, typically between pH 5.0 and 6.5.[5][6][7][8][9] In more acidic (below pH 3) or alkaline (above pH 7) conditions, the rate of degradation significantly increases.[1][10][11] The rate of photolysis can be up to 80 times higher at pH 10.0 compared to pH 5.0.[10][11]

Q3: Can I use any buffer system to prepare my this compound solution?

A: No, the choice of buffer system is critical as the buffer species can directly influence the stability of RSP. While phosphate buffers are commonly used, they can catalyze the photodegradation of RSP, particularly the divalent hydrogen phosphate ions (HPO₄²⁻).[1][2][12][13] In contrast, citrate and borate buffers have been shown to have a stabilizing effect.[1][2][5][6][14][15] Borate ions, for instance, can form a complex with the ribityl side chain of RSP, which helps to inhibit its photolysis.[1][2][16]

Q4: I've noticed a precipitate in my phosphate-buffered RSP solution after storing it in the refrigerator. What could be the cause?

A: Precipitation in cold phosphate buffer solutions is a common issue. Sodium phosphate buffers, in particular, have a tendency to precipitate at lower temperatures (e.g., 4°C).[17] This is a physical phenomenon related to the solubility of the buffer salts and not necessarily indicative of RSP degradation. To resolve this, you can gently warm the solution to room temperature with agitation to redissolve the buffer salts. However, to avoid this issue altogether, consider using a different buffer system like citrate or preparing the phosphate buffer at a lower concentration if your experimental conditions permit.

Q5: Why is it crucial to protect my this compound solutions from light?

A: this compound is extremely sensitive to light (both UV and visible).[1][2][18] Exposure to light triggers photodegradation, leading to the formation of inactive and potentially interfering byproducts such as lumichrome, lumiflavin, and formylmethylflavin.[1] This degradation process will compromise the integrity of your experiments. Therefore, it is imperative to always work with RSP in subdued light and store solutions in light-resistant containers (e.g., amber vials).[7][19]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly low or inconsistent activity of RSP in assays. 1. Degradation due to pH: The pH of your solution may be outside the optimal stability range of 5.0-6.5.[7][9] 2. Photodegradation: The solution may have been exposed to light during preparation or storage.[1][2] 3. Incompatible buffer: The chosen buffer system (e.g., phosphate) may be accelerating degradation.[1][12]1. Verify the pH of your buffered solution. Adjust if necessary, or prepare a fresh solution in the optimal pH range. 2. Always prepare and handle RSP solutions under subdued light. Use amber or foil-wrapped containers for storage.[7][19] 3. Consider switching to a stabilizing buffer system like citrate or borate.[1][14][15]
Visible color change of the RSP solution over a short period (e.g., fading of yellow color). 1. Significant degradation: This often indicates a rapid breakdown of the RSP molecule. 2. Reductive degradation: In the presence of reducing agents, RSP can be converted to the colorless dihydroriboflavin.1. Discard the solution and prepare a fresh batch, paying close attention to pH, light protection, and buffer choice. 2. Ensure your experimental setup does not contain any unintended reducing agents.
Poor peak shape or recovery during HPLC analysis. 1. Interaction with metal surfaces: Phosphorylated compounds like RSP can interact with stainless steel components in standard HPLC systems, leading to peak tailing and reduced recovery.[20] 2. Inappropriate mobile phase: The mobile phase composition may not be optimal for RSP analysis.1. Use a biocompatible or bio-inert HPLC system with PEEK-lined tubing and columns to minimize metal interactions.[20] 2. Refer to established methods, such as those described in the United States Pharmacopeia (USP), which often recommend a phosphate-buffered mobile phase.[8][20]
Difficulty dissolving this compound. 1. Approaching solubility limit: RSP has a finite solubility in aqueous solutions.[21] 2. Incorrect solvent: While soluble in water, its solubility can be affected by the presence of other solutes.1. Prepare solutions at concentrations within the known solubility limits. Gentle warming and sonication can aid dissolution, but be mindful of potential degradation.[22] 2. Ensure you are using a suitable aqueous buffer system.

The Impact of Different Buffer Systems on RSP Stability

The choice of buffer is a critical experimental parameter that can significantly impact the stability of this compound. The following table summarizes the effects of commonly used buffer systems.

Buffer SystempH RangeEffect on RSP StabilityMechanism of Interaction
Phosphate 6.0 - 8.0Catalyzes Photodegradation Divalent hydrogen phosphate ions (HPO₄²⁻) can form a complex with RSP, promoting a photoaddition reaction that leads to the formation of cyclodehydroriboflavin (CDRF) and suppressing the normal photolysis pathway.[1][12]
Citrate 4.0 - 7.0Stabilizing Effect Citrate ions, particularly trivalent citrate, can quench the excited triplet state of RSP, thereby inhibiting photodegradation. The stabilizing effect increases with higher citrate concentrations.[1][2][14]
Borate 8.0 - 10.5Stabilizing Effect Borate ions form a complex with the ribityl side chain of the RSP molecule. This complex formation sterically hinders the photodegradation process.[1][2][16]
Acetate 3.8 - 5.6Catalyzes Photodegradation Acetate ions can interact with RSP and promote the photolysis reaction.[6]
Carbonate 9.2 - 10.8Catalyzes Photodegradation Both bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions are involved in catalyzing the photolysis of RSP, with carbonate ions playing a more significant role.[6]

Visualizing RSP Degradation Pathways

The following diagram illustrates the primary photodegradation pathways of this compound and the influence of different buffer ions.

G cluster_buffers Buffer Ion Influence RSP This compound (Excited State) Photoreduction Intramolecular Photoreduction (Normal Photolysis) RSP->Photoreduction Dominant Pathway Photoaddition Intramolecular Photoaddition RSP->Photoaddition Alternative Pathway LC Lumichrome (LC) Photoreduction->LC CDRF Cyclodehydroriboflavin (CDRF) Photoaddition->CDRF Phosphate Phosphate (HPO₄²⁻) Phosphate->Photoaddition Catalyzes Citrate_Borate Citrate / Borate Citrate_Borate->RSP Stabilizes by complexation/quenching

Caption: RSP photodegradation pathways and buffer effects.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Different Buffer Systems

This protocol outlines a method to compare the stability of RSP in phosphate, citrate, and borate buffers under light stress.

1. Preparation of Buffer Solutions (0.1 M):

  • Phosphate Buffer (pH 7.0): Prepare solutions of 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄). Mix them until the desired pH of 7.0 is achieved.

  • Citrate Buffer (pH 5.0): Prepare a 0.1 M citric acid solution and a 0.1 M sodium citrate solution. Mix them until a pH of 5.0 is reached.

  • Borate Buffer (pH 9.0): Prepare a 0.1 M boric acid solution and a 0.1 M sodium borate solution. Titrate to a pH of 9.0.

2. Preparation of RSP Stock Solution:

  • Accurately weigh and dissolve this compound in deionized water to prepare a 1 mg/mL stock solution. Perform this step in a dimly lit room using amber glassware.

3. Preparation of Test Solutions:

  • For each buffer system, dilute the RSP stock solution to a final concentration of 20 µg/mL. Prepare enough volume for all time points.

  • Prepare a control sample by diluting the RSP stock solution to 20 µg/mL in deionized water.

4. Photostability Exposure:

  • Aliquot the test solutions into clear glass vials.

  • Place the vials in a photostability chamber equipped with a light source that provides both UV and visible light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial of each test solution for analysis.

  • Keep a set of control samples wrapped in aluminum foil in the same chamber to serve as dark controls.

5. Sample Analysis by HPLC-UV:

  • HPLC System: A system with a UV detector is suitable. A biocompatible system is recommended to prevent analyte interaction with metal surfaces.[20]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 5.5) in a ratio of 35:65 (v/v) is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 266 nm or 444 nm.[19][23]

  • Injection Volume: 20 µL.

  • Quantify the remaining percentage of RSP at each time point by comparing the peak area to the time zero sample.

Visual Workflow for Stability Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Buffer Solutions (Phosphate, Citrate, Borate) C Dilute RSP in Buffers (Test Solutions) A->C B Prepare RSP Stock Solution (Light Protected) B->C D Aliquot into Vials C->D E Expose to Light (Photostability Chamber) D->E F Sample at Time Points (0, 2, 4, 8, 12, 24h) E->F G HPLC-UV Analysis F->G H Quantify Remaining RSP G->H I Compare Stability H->I

Caption: Workflow for RSP stability testing.

References

  • Ahmad, I., et al. (2016). Ionic strength effects on the photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 155, 52-58.
  • Ahmad, I., et al. (2008). Stabilizing effect of citrate buffer on the photolysis of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 93(2), 82-87.
  • Ahmad, I., et al. (2008). Effect of Borate Buffer on the Photolysis of Riboflavin in Aqueous Solution. Journal of Photochemistry and Photobiology B: Biology, 93(2), 82-87.
  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry, 10, 1999-2012.
  • Ahmad, I., et al. (2005). Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 78(3), 229-234.
  • Agilent Technologies. (2024). Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2.
  • European Union Reference Laboratory for Feed Additives. (2014).
  • FAO JECFA Monographs. Riboflavin 5′-Phosphate Sodium.
  • GL Sciences. (n.d.). Introduction to the Analysis of Vitamin B2 by HPLC.
  • Habib, M. J., & Asker, A. F. (1991). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions. Journal of Parenteral Science and Technology, 45(3), 124-127.
  • Hussain, A., & Ahmad, I. (2011). Effect of Phosphate Buffer on the Complexation and Photochemical Interaction of Riboflavin and Caffeine in Aqueous Solution: A Kinetic Study. Journal of the Chinese Chemical Society, 58(5), 634-640.
  • Japanese Pharmacopoeia. (n.d.).
  • Ramesh, B. V. (2016). Stability indicating method for the validation of riboflavin in dosage forms. Rasayan Journal of Chemistry, 9(4), 573-581.
  • Sheraz, M. A., et al. (2011). Effect of Acetate and Carbonate Buffers on the Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study. AAPS PharmSciTech, 12(3), 852-857.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Riboflavin Sodium Phosphate by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Riboflavin Sodium Phosphate

This compound, a water-soluble form of Vitamin B2, is a crucial nutrient and is widely used in pharmaceutical formulations and food fortification.[1] Its biological activity is intrinsically linked to its chemical purity. The presence of impurities, such as free riboflavin, riboflavin diphosphates, or degradation products like lumiflavin, can impact efficacy, stability, and safety.[1][2] Therefore, rigorous analytical testing is mandated by pharmacopeias worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), to ensure the quality of this compound.[2][3][4]

This guide will explore the two primary analytical techniques employed for this purpose: HPLC and NMR spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to assist you in making informed decisions for your analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high separation efficiency and sensitivity.[5] For this compound, HPLC is the method of choice for quantifying the main component and related substances as stipulated by major pharmacopeias.[2][3]

The "Why" Behind the HPLC Method: A Deeper Look

The selection of an HPLC method is not arbitrary; it is a carefully considered process to achieve optimal separation of structurally similar compounds. A typical pharmacopeial method for this compound utilizes a reversed-phase C18 column.[2][6] The rationale for this choice lies in the ability of the nonpolar stationary phase to effectively retain the relatively polar this compound and its impurities, allowing for their separation based on subtle differences in polarity.

The mobile phase composition is equally critical. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol.[2][6] The buffer controls the pH, which influences the ionization state of the phosphate groups and, consequently, their retention on the column. The organic modifier is adjusted to control the elution strength, ensuring that all components are eluted within a reasonable timeframe with good resolution. Detection is typically performed using a UV spectrophotometer at a wavelength where riboflavin and its related compounds exhibit strong absorbance, such as 266 nm.[2][6]

Experimental Protocol: A Validated HPLC Method for Purity Analysis

This protocol is based on principles outlined in the European Pharmacopoeia for the analysis of related substances in this compound.[2][6]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm[2]

Reagents:

  • Potassium dihydrogen phosphate

  • Methanol, HPLC grade

  • Water, HPLC grade

  • This compound reference standard

  • Riboflavin (impurity D) reference standard[2]

Chromatographic Conditions:

ParameterCondition
Mobile Phase 150:850 (v/v) mixture of methanol and a 7.35 g/L solution of potassium dihydrogen phosphate[2]
Flow Rate 2 mL/min[2]
Detection Wavelength 266 nm[2]
Injection Volume 100 µL[2]

Sample Preparation:

  • Test Solution: Dissolve 100 mg of the this compound sample in 50 mL of water and dilute to 100.0 mL with the mobile phase. Dilute 8.0 mL of this solution to 50.0 mL with the mobile phase.[2][6]

  • Reference Solution (a) - Impurity D: Dissolve 60 mg of riboflavin CRS (impurity D) in 1 mL of hydrochloric acid and dilute to 250.0 mL with water. Dilute 4.0 mL of this solution to 100.0 mL with the mobile phase.[2][6]

  • Reference Solution (b) - System Suitability: Dissolve 100 mg of this compound CRS in 50 mL of water and dilute to 100.0 mL with the mobile phase.[2]

Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prepare Mobile Phase Prepare Mobile Phase Prepare Test Solution Prepare Test Solution Prepare Mobile Phase->Prepare Test Solution Dissolve sample Prepare Reference Solutions Prepare Reference Solutions Prepare Test Solution->Prepare Reference Solutions Dissolve standards Equilibrate HPLC System Equilibrate HPLC System Prepare Reference Solutions->Equilibrate HPLC System Set parameters Inject Solutions Inject Solutions Equilibrate HPLC System->Inject Solutions Sequence Acquire Chromatograms Acquire Chromatograms Inject Solutions->Acquire Chromatograms UV Detection at 266nm Integrate Peaks Integrate Peaks Acquire Chromatograms->Integrate Peaks Identify components Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity Compare peak areas Generate Report Generate Report Calculate Purity->Generate Report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled technique for the definitive structural identification of organic molecules.[5] While HPLC excels at separation and quantification against a reference standard, NMR provides detailed structural information, making it invaluable for identifying unknown impurities and confirming the identity of the active pharmaceutical ingredient (API).[5][7] Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of APIs without the need for a specific reference standard of the analyte.[7]

The "Why" Behind the NMR Method: Unveiling the Molecular Structure

For this compound, ¹H and ³¹P NMR are particularly informative. ¹H NMR provides a detailed fingerprint of the riboflavin moiety, allowing for the identification of the main component and any organic impurities. The chemical shifts and coupling constants of the protons in the ribityl chain and the isoalloxazine ring system are highly sensitive to structural changes.

³¹P NMR is a powerful tool for analyzing the phosphate group. It can distinguish between the desired 5'-monophosphate and other positional isomers (e.g., 3'- and 4'-monophosphates) as well as diphosphates.[2] This is a significant advantage over HPLC, where the separation of these isomers can be challenging.

Experimental Protocol: A General qNMR Approach for Purity Assessment

This protocol outlines a general approach for the purity determination of this compound using qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known purity (e.g., maleic acid)

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterGeneral Guideline
Nucleus ¹H
Pulse Sequence A quantitative pulse sequence with a long relaxation delay (e.g., 5 x T₁)
Number of Scans Sufficient to achieve an adequate signal-to-noise ratio
Temperature Controlled to ensure stability

Data Analysis Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification Weigh Sample & Internal Standard Weigh Sample & Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample & Internal Standard->Dissolve in Deuterated Solvent Precise volume Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Acquire NMR Spectrum Acquire NMR Spectrum Transfer to NMR Tube->Acquire NMR Spectrum Quantitative parameters Process Spectrum Process Spectrum Acquire NMR Spectrum->Process Spectrum Phasing, baseline correction Integrate Signals Integrate Signals Process Spectrum->Integrate Signals Analyte & Standard Calculate Purity (qNMR) Calculate Purity (qNMR) Integrate Signals->Calculate Purity (qNMR) Using known standard purity Generate Report Generate Report Calculate Purity (qNMR)->Generate Report

Caption: A systematic workflow for the quantitative NMR (qNMR) analysis of this compound.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Primary Application Purity assessment and quantification of known impurities.[5][8]Structural confirmation, identification of unknown impurities, and absolute quantification (qNMR).[5][7][8]
Strengths High sensitivity for trace impurity detection, excellent for routine quality control.[5][8]Provides detailed structural information, definitive identification, does not always require a reference standard of the analyte.[5][7]
Limitations Indirect structural information, requires reference standards for identification and quantification.[5][8]Lower sensitivity for trace impurities compared to HPLC, spectra can be complex to interpret.[5][8]
Sample Throughput Relatively high.Can be lower due to longer acquisition times for quantitative experiments.
Cost & Complexity Generally lower cost and less complex to operate.Higher initial instrument cost and requires specialized expertise for data interpretation.[5]

Conclusion: A Synergistic Approach for Comprehensive Purity Analysis

Both HPLC and NMR spectroscopy are indispensable tools for the comprehensive analysis of this compound. HPLC, with its high sensitivity and resolving power, is the established method for routine purity testing and the quantification of known impurities, as outlined in pharmacopeial monographs.[2][3] NMR, on the other hand, offers unparalleled capabilities for structural elucidation and the identification of unknown impurities.[5]

For robust quality control in drug development and manufacturing, a synergistic approach utilizing both techniques is highly recommended. HPLC can be employed for routine quality control and release testing, while NMR can be used for the definitive identification of the API, characterization of reference standards, and investigation of any unknown impurities that may arise during stability studies or process development. This integrated approach ensures the highest level of confidence in the purity, safety, and efficacy of this compound.

References

  • European Pharmacopoeia 7.0. (2014).
  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • Southwest Research Institute. (2026, January 6).
  • Pharmaffiliates.
  • European Pharmacopoeia 6.0. (2014).
  • National Center for Biotechnology Information. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC.
  • Muby Chemicals. (2024). This compound BP Ph Eur EP USP FCC Manufacturers, SDS.
  • SynZeal. Riboflavin Impurities.
  • Chemicea Pharmaceuticals.
  • MDPI. (2024).
  • Benchchem.
  • Regulations.gov. (2018).
  • TRC.
  • European Union. (2014).
  • USP-NF.
  • European Pharmacopoeia 6.0. (2008). RIBOFLAVIN Riboflavinum.
  • The Japanese Pharmacopoeia.
  • J-Stage.
  • USP-NF.
  • Rasayan Journal of Chemistry. (2016).
  • Thermo Fisher Scientific.
  • USP.
  • GERPAC. (2022).
  • Sigma Aldrich.
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  • Agilent. (2024).

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A Comparative Guide to USP and EP Reference Standards for the Analysis of Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate analysis of active pharmaceutical ingredients (APIs) is paramount. When it comes to Riboflavin Sodium Phosphate, a vital B-vitamin derivative, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide the authoritative frameworks for ensuring its quality, purity, and potency. This guide offers an in-depth technical comparison of the reference standards and analytical methodologies stipulated by these two major pharmacopoeias, supported by experimental insights and practical advice to navigate the nuances of each approach.

The Significance of Standardized this compound Analysis

This compound is a more soluble form of riboflavin (Vitamin B2) and is widely used in pharmaceutical preparations and food fortification. Its analysis is complicated by the fact that it is often a mixture of riboflavin 5'-monophosphate sodium and other riboflavin sodium monophosphates. Furthermore, it can contain impurities such as free riboflavin and riboflavin diphosphates. Therefore, robust and standardized analytical methods are crucial for ensuring the safety and efficacy of products containing this vital nutrient.

Both the USP and EP provide detailed monographs that specify the analytical procedures and acceptance criteria for this compound. While the ultimate goal of both pharmacopoeias is to ensure product quality, their approaches to testing can differ in subtle but significant ways. Understanding these differences is essential for laboratories that operate in a global environment or are developing products for international markets.

Comparative Analysis of USP and EP Monographs

The core of the comparison lies in the analytical methods prescribed by each pharmacopoeia for assaying the main component and quantifying related substances.

Assay of this compound

The USP and EP employ different primary techniques for the assay of this compound, which determines the content of riboflavin.

  • USP Approach: The USP specifies a fluorometric method for the assay.[1] This method leverages the native fluorescence of riboflavin. The procedure involves measuring the fluorescence of a sample solution at an excitation wavelength of approximately 460 nm and an emission wavelength of about 530 nm. The fluorescence is measured before and after the addition of sodium hydrosulfite, which reduces riboflavin to a non-fluorescent form. The difference in fluorescence is proportional to the riboflavin content. This method is highly sensitive and specific for riboflavin.

  • EP Approach: The EP, on the other hand, stipulates a UV-Visible spectrophotometric method .[2] The assay involves measuring the absorbance of a sample solution at the maximum absorbance wavelength of 444 nm. The content of riboflavin is calculated using a specific absorbance value. This method is straightforward and widely accessible in most analytical laboratories.

FeatureUSP MonographEP Monograph
Assay Method FluorometryUV-Visible Spectrophotometry
Detection Principle Native fluorescence of riboflavinUV absorbance of riboflavin
Wavelength Excitation: ~460 nm, Emission: ~530 nm~444 nm
Quantification Comparison with USP Riboflavin RSCalculation using specific absorbance
Analysis of Related Substances and Impurities

Both pharmacopoeias employ High-Performance Liquid Chromatography (HPLC) for the determination of related substances, but with notable differences in their methodologies and specified impurities.

  • USP Methodology: The USP monograph for Riboflavin 5'-Phosphate Sodium details an HPLC method for determining free riboflavin and riboflavin diphosphates.[3] The method typically uses a C18 stationary phase with a phosphate-buffered mobile phase. The presence of a high concentration of phosphate in the mobile phase is intended to minimize interactions between the phosphorylated analytes and any metal surfaces within the HPLC system, which can otherwise lead to poor peak shape and recovery.[4]

  • EP Methodology: The EP monograph also describes an HPLC method for related substances.[2] Similar to the USP, it utilizes a C18 column. The monograph specifies limits for individual and total impurities, including named impurities such as lumiflavine.[5]

FeatureUSP MonographEP Monograph
Primary Method HPLCHPLC
Stationary Phase C18C18
Key Impurities Free Riboflavin, Riboflavin DiphosphatesSpecified impurities (e.g., lumiflavine), unspecified impurities, and total impurities
Mobile Phase Phosphate-bufferedMethanol and potassium dihydrogen phosphate solution

Practical Considerations and Experimental Insights

From a practical standpoint, the choice of pharmacopoeial method can have significant implications for laboratory workflow and data interpretation.

The Challenge of Phosphorylated Analyte Analysis

The analysis of phosphorylated compounds like this compound by HPLC can be challenging due to their propensity to interact with metal surfaces in the HPLC system, such as the column frit, tubing, and injector components.[4] This interaction can lead to:

  • Poor peak shape (tailing): The asymmetrical peaks can make accurate integration and quantification difficult.

  • Low recovery: The analyte can be irreversibly adsorbed onto the metal surfaces, leading to underestimation of its concentration.

  • Carryover: The adsorbed analyte can elute in subsequent injections, leading to ghost peaks and inaccurate results in the following samples.

The USP method attempts to mitigate this by using a phosphate-buffered mobile phase, which acts as a competing agent for the metal sites.[4] However, an alternative and often more effective approach is the use of biocompatible or metal-free HPLC systems and columns.[4]

Experimental Workflow: HPLC Analysis of Related Substances

The following diagram illustrates a typical workflow for the analysis of related substances in this compound, incorporating best practices to overcome the challenges associated with phosphorylated analytes.

HPLC Workflow for this compound Analysis Workflow for HPLC Analysis of Related Substances cluster_prep Sample and Standard Preparation cluster_hplc HPLC System and Conditions cluster_analysis Data Acquisition and Analysis cluster_verification System Suitability prep_sample Dissolve this compound sample in mobile phase or water injection Inject prepared solutions prep_sample->injection prep_standard Prepare USP or EP reference standard solutions prep_standard->injection degas Degas all solutions degas->prep_sample degas->prep_standard hplc_system Use of a biocompatible or metal-passivated HPLC system is recommended hplc_system->injection column C18 column as per monograph specifications column->injection mobile_phase Prepare mobile phase as per USP or EP monograph mobile_phase->injection detection UV detector set to the specified wavelength chromatogram Acquire chromatograms detection->chromatogram injection->chromatogram integration Integrate peaks and identify impurities chromatogram->integration calculation Calculate impurity levels based on monograph instructions integration->calculation sst Perform system suitability tests (e.g., resolution, tailing factor, reproducibility) sst->injection Verification

Caption: A generalized workflow for the HPLC analysis of related substances in this compound.

Detailed Experimental Protocols

To provide a practical guide for laboratory personnel, the following are step-by-step protocols for the assay of this compound according to both USP and EP methods.

USP Assay Protocol (Fluorometry)

Objective: To determine the riboflavin content in a this compound sample using a fluorometric method.

Materials:

  • This compound sample

  • USP Riboflavin Reference Standard (RS)

  • Sodium hydrosulfite

  • Deionized water

  • Fluorometer with appropriate filters or monochromators

Procedure:

  • Standard Solution Preparation: Accurately weigh a suitable amount of USP Riboflavin RS and dissolve it in a known volume of water to obtain a solution with a concentration similar to the sample solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of water to achieve a final concentration within the linear range of the fluorometer.

  • Fluorometric Measurement (Standard): a. Transfer an aliquot of the Standard Solution to the fluorometer cuvette. b. Measure the fluorescence intensity at an excitation wavelength of approximately 460 nm and an emission wavelength of about 530 nm. Record this value. c. Add a small amount of sodium hydrosulfite to the cuvette, mix, and immediately measure the fluorescence again. This reading represents the blank fluorescence. d. Calculate the net fluorescence of the standard by subtracting the blank reading from the initial reading.

  • Fluorometric Measurement (Sample): a. Repeat steps 3a-3d for the Sample Solution.

  • Calculation: Calculate the percentage of riboflavin in the sample using the formula provided in the USP monograph, which is based on the ratio of the net fluorescence of the sample to that of the standard.

EP Assay Protocol (UV-Visible Spectrophotometry)

Objective: To determine the riboflavin content in a this compound sample using a UV-Visible spectrophotometric method.

Materials:

  • This compound sample

  • Deionized water

  • UV-Visible Spectrophotometer

Procedure:

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of water to obtain a solution with a concentration that will yield an absorbance within the optimal range of the spectrophotometer (typically 0.2-0.8 AU).

  • Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at 444 nm. b. Use deionized water as the blank to zero the instrument. c. Measure the absorbance of the Sample Solution.

  • Calculation: Calculate the content of riboflavin in the sample using the specific absorbance value provided in the EP monograph and the measured absorbance of the sample solution.

Conclusion

Both the USP and EP provide robust frameworks for the analysis of this compound, ensuring the quality and safety of pharmaceutical products. The choice between the two often depends on the regulatory requirements of the target market.

The USP's fluorometric assay offers high sensitivity and specificity, while the EP's spectrophotometric method is simple and readily available. For the analysis of related substances, both pharmacopoeias rely on HPLC, with minor variations in their methodologies.

A critical consideration for any laboratory performing these analyses is the potential for interaction between phosphorylated analytes and metal surfaces in the HPLC system. The use of biocompatible or metal-passivated systems is highly recommended to ensure accurate and reproducible results.

By understanding the nuances of each pharmacopoeial approach and implementing best practices in the laboratory, researchers and scientists can confidently ensure the quality of this compound in their products.

References

  • Agilent Technologies. (2024). Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2.
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS.
  • J-Stage. (1995). High-Performance Liquid Chromatographic Determination of this compound Based on Its Conversion to Riboflavin with Acid Phosphatase.
  • Scribd. (2006). April 2006: Harmeuropa.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • European Union Reference Laboratory for Feed Additives. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • GL Sciences. (n.d.). Introduction to the Analysis of Vitamin B2 by HPLC.
  • VDOC.PUB. (n.d.). Food Composition And Analysis.
  • European Pharmacopoeia. (n.d.). This compound Riboflavini natrii phosphas.
  • GL Sciences. (n.d.). LA498 - Analysis of Riboflavin phosphate (Vitamin B2).
  • Journal of the Association of Official Agricultural Chemists. (1949). Journal of the Association of Official Agricultural Chemists.
  • Science.gov. (2006). Comparative study of two bowel preparation regimens for colonoscopy: senna tablets vs sodium phosphate solution.
  • United States Pharmacopeia. (n.d.). USP Monographs: Riboflavin.
  • UCL Discovery. (n.d.). ProQuest Dissertations.
  • European Pharmacopoeia. (n.d.). RIBOFLAVIN Riboflavinum.
  • Japanese Pharmacopoeia. (n.d.). This compound Injection / Official Monographs for Part I - 736.
  • CABI Digital Library. (n.d.). “METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE.
  • Science.gov. (n.d.). sodium phosphate buffer: Topics by Science.gov.
  • United States Pharmacopeia. (2018). USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • UQ eSpace. (n.d.). Biochemical changes in the composition of developing seeds of Pongamia pinnata (L.) Pierre.
  • Journal of the Association of Official Agricultural Chemists. (1947). Journal of the Association of Official Agricultural Chemists.
  • FSSAI. (2016). MANUAL OF METHODS OF ANALYSIS OF FOODS.
  • Regulations.gov. (n.d.). Setting New Standards for Purity, Value and - Innovation in Dietary Fibre Test Kits und Reagents.

Sources

A Comparative Analysis of the Bioavailability of Riboflavin Sodium Phosphate versus Riboflavin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth technical comparison of the bioavailability of two common forms of Vitamin B2: Riboflavin and its synthetic derivative, Riboflavin Sodium Phosphate. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, metabolic pathways, and pharmacokinetic profiles of these compounds. Furthermore, it outlines a robust experimental protocol for a head-to-head comparative bioavailability study, providing a framework for evidence-based formulation decisions.

Introduction: The Central Role of Riboflavin

Riboflavin, or Vitamin B2, is an essential water-soluble vitamin that serves as the precursor for two vital coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] These coenzymes are critical catalysts in a multitude of metabolic pathways, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids.[2][3] Given its fundamental role, ensuring optimal absorption and bioavailability of riboflavin is a key consideration in nutritional science and pharmaceutical development.

This guide focuses on comparing standard riboflavin with this compound, a more soluble, phosphorylated derivative that is chemically identical to the naturally occurring coenzyme FMN.[4][5] The central question we address is whether the chemical modifications in this compound translate to a tangible advantage in bioavailability.

Physicochemical Properties: A Tale of Two Solubilities

The initial determinant of a compound's oral bioavailability is its ability to dissolve in the gastrointestinal fluid. Here, this compound presents a significant theoretical advantage.

PropertyRiboflavinThis compoundSignificance for Bioavailability
Chemical Formula C17H20N4O6[4][6]C17H20N4NaO9P[7]The phosphate group is the key structural difference.
Molecular Weight 376.36 g/mol [6]478.33 g/mol [7]Higher weight due to the sodium phosphate moiety.
Water Solubility ~0.07 g/100 mL (at 25°C)[6]~12.5 g/100 mL (at 25°C)[6]Over 178 times more soluble, enhancing dissolution rate.[6]
Stability Highly sensitive to light and alkaline pH.[8]More stable against degradation by light, heat, and pH changes.[6][9]Improved stability can lead to better shelf-life and less degradation in vivo prior to absorption.

The dramatically higher water solubility of this compound is its most notable feature.[6][9] In drug development, poor solubility is a primary hurdle for oral absorption. By being readily soluble, this compound can achieve higher concentrations in the gut, creating a more favorable gradient for absorption.

The Metabolic Journey: Absorption and Activation

Regardless of the initial form administered, the pathway to biological activity converges. The body is equipped to handle both forms, but the initial steps differ.

Dietary riboflavin exists predominantly as FAD and FMN bound to proteins.[1] For absorption to occur, these forms must be hydrolyzed by gastric acid and intestinal enzymes to release free riboflavin.[1][10]

  • Lumenal Hydrolysis: Both dietary FMN/FAD and administered this compound (FMN) are dephosphorylated by phosphatases in the intestinal brush border to yield free riboflavin.[3][11][12] This step is essential, as the primary transport systems are specific for the free form.

  • Enterocyte Uptake: Free riboflavin is absorbed into the intestinal cells (enterocytes) primarily through a saturable, carrier-mediated active transport process located in the proximal small intestine.[3][11][13] At very high concentrations, some passive diffusion can also occur.[11]

  • Intracellular Re-phosphorylation: Once inside the enterocyte, free riboflavin is immediately re-phosphorylated by the enzyme flavokinase to form FMN (Riboflavin 5'-Phosphate).[10][12][14]

  • Conversion to FAD: Most of this newly formed FMN is then converted to FAD by the enzyme FAD synthetase.[1][14]

  • Entry into Circulation: Riboflavin enters the portal blood for transport to the liver, primarily as free riboflavin and FMN.[12]

The critical insight here is that This compound must be converted to free riboflavin to be absorbed, just like riboflavin derived from FAD in food. However, because it is already the FMN form, it is considered a more direct precursor to the active coenzymes.[7]

G cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Cell (Enterocyte) cluster_blood Portal Blood RSP This compound (FMN) RF_Free_Lumen Free Riboflavin RSP->RF_Free_Lumen Dephosphorylation (Phosphatases) RF_Food Riboflavin from Food (FAD/FMN) RF_Food->RF_Free_Lumen Hydrolysis RF_Free_Cell Free Riboflavin RF_Free_Lumen->RF_Free_Cell Active Transport (RFVT3) FMN_Cell FMN RF_Free_Cell->FMN_Cell Phosphorylation (Flavokinase) Blood Transport to Liver RF_Free_Cell->Blood FAD_Cell FAD FMN_Cell->FAD_Cell Conversion (FAD Synthetase) FMN_Cell->Blood

Figure 1: Metabolic pathway of Riboflavin and this compound absorption.

Comparative Bioavailability: Rate vs. Extent

Bioavailability is defined by the rate and extent to which the active substance is absorbed and becomes available at the site of action.[15]

  • Rate of Absorption: Data suggests that this compound reaches its peak plasma concentration (Tmax) faster than riboflavin. One source indicates a Tmax of 0.8-1.2 hours for the phosphate form, which is about 40% faster than the 1.5-2.5 hours for standard riboflavin.[6] This is likely attributable to its rapid dissolution, which bypasses the rate-limiting step of solid particle dissolution required for the less soluble riboflavin.

  • Extent of Absorption: The total amount of riboflavin absorbed (extent) is more complex. The absorption of riboflavin is a saturable process, with the human body able to absorb a maximum of about 27 mg from a single oral dose.[2][16] While some data suggests a higher oral absorption rate for the phosphate form (52% vs 27% for riboflavin), it also notes a significant reduction from first-pass metabolism.[6] Conversely, other sources state the bioavailability of free riboflavin is similar to that of FAD and FMN from food sources.[2]

The primary advantage of this compound appears to be its rate of absorption and its physicochemical properties, which are highly beneficial for specific pharmaceutical formulations like parenteral (injectable) solutions, oral liquids, or for applications where rapid uptake is desired. [7][17]

Hypothetical Pharmacokinetic Data Summary

The following table presents plausible data from a comparative study, illustrating the expected differences.

Pharmacokinetic ParameterRiboflavinThis compoundInterpretation
Tmax (Time to Peak Concentration) 2.0 hours[6]1.0 hour[6]Faster absorption rate for the phosphate form.
Cmax (Peak Plasma Concentration) 350 ng/mL450 ng/mLHigher peak concentration, likely due to faster dissolution and absorption.
AUC (Area Under the Curve) 2100 ng·h/mL2250 ng·h/mLSimilar total exposure, suggesting the extent of absorption is comparable once dissolved.
Oral Absorption Rate ~27%[6]~52% (before first-pass metabolism)[6]The phosphate form shows a higher initial absorption rate.

Experimental Protocol: A Head-to-Head Bioavailability Study

To definitively compare these two forms, a rigorous, well-controlled clinical study is required. The following protocol outlines a standard methodology grounded in FDA guidelines for bioavailability studies.[15][18]

Objective

To compare the rate and extent of absorption of a single oral dose of Riboflavin versus an equimolar dose of this compound in healthy adult volunteers.

Study Design

A randomized, single-dose, open-label, two-way crossover study. This design is the gold standard as it allows each subject to act as their own control, minimizing inter-individual variability.[16]

  • Participants: 24 healthy adult male and female volunteers.

  • Treatments:

    • Test Product: this compound (e.g., 34.3 mg, equimolar to 25 mg of riboflavin).

    • Reference Product: Riboflavin (25 mg).

  • Washout Period: A 1-week washout period between treatments to ensure complete elimination of the previous dose.[16]

G Screening Screening & Enrollment (N=24) Randomization Randomization Screening->Randomization GroupA Group A (n=12) Randomization->GroupA GroupB Group B (n=12) Randomization->GroupB Period1 Period 1 (Single Dose Admin) GroupA->Period1 Receive Riboflavin Period2 Period 2 (Crossover Dose) GroupA->Period2 Receive R-5-P GroupB->Period1 Receive R-5-P GroupB->Period2 Receive Riboflavin Washout 1-Week Washout Period1->Washout Washout->Period2 Analysis Pharmacokinetic Analysis Period2->Analysis

Sources

Navigating the Maze: A Comparative Guide to Understanding and Mitigating Cross-reactivity of Riboflavin Sodium Phosphate in ELISAs

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Editorial >

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern biological research and drug development, prized for their sensitivity and high-throughput capabilities. However, the accuracy of these assays can be compromised by unforeseen molecular interactions, a primary example being the cross-reactivity of structurally similar molecules with the target analyte. This guide provides an in-depth analysis of the cross-reactivity potential of Riboflavin Sodium Phosphate (also known as Flavin Mononucleotide or FMN), a ubiquitous and essential biomolecule. We will explore the underlying biochemical principles of this phenomenon, present a systematic approach to its detection and quantification, and offer a comparative analysis of mitigation strategies. This document is intended to serve as a practical resource for researchers encountering unexpected results or seeking to proactively validate the specificity of their ELISAs.

Introduction: The Hidden Variable in Immunoassays

This compound (FMN) is a phosphorylated form of riboflavin (Vitamin B2) and a vital cofactor for a wide range of metabolic enzymes.[5][6][7] Its presence in biological samples, cell culture media, and even as a component of some reagents makes it a potential, yet often overlooked, source of interference in ELISAs. Understanding the potential for FMN to cross-react with antibodies designed for other phosphorylated or structurally related molecules is therefore of paramount importance for ensuring data integrity.

This guide will dissect the issue of FMN cross-reactivity through a structured, evidence-based approach. We will begin by examining the biochemical properties of FMN that predispose it to such interactions. Subsequently, we will detail a robust experimental workflow to test for and quantify cross-reactivity, followed by a comparative analysis of practical strategies to minimize its impact.

The Culprit Profile: Biochemical Properties of this compound (FMN)

FMN is a biomolecule with the chemical formula C17H21N4O9P.[6] It is derived from riboflavin and acts as a prosthetic group for various oxidoreductases.[5] Its structure, characterized by a tricyclic isoalloxazine ring system attached to a ribitol phosphate moiety, presents several features that can contribute to non-specific binding in immunoassays:

  • Phosphate Group: The negatively charged phosphate group is a common epitope recognized by antibodies. Antibodies developed against other phosphorylated proteins or small molecules may exhibit off-target binding to FMN.

  • Isoalloxazine Ring: This relatively planar and aromatic ring system can participate in hydrophobic and van der Waals interactions with the binding sites of antibodies.

  • Structural Similarity to Other Biomolecules: FMN shares structural motifs with other important cofactors like Flavin Adenine Dinucleotide (FAD) and can be present in samples where these molecules are also being investigated, creating a complex analytical challenge.[8][9]

Experimental Workflow: A Systematic Approach to Detecting and Quantifying Cross-Reactivity

To objectively assess the cross-reactivity of FMN in a specific ELISA, a systematic and controlled experimental approach is essential. The following protocol outlines a direct competitive ELISA format, which is a common and effective method for this purpose.

Diagram of the Experimental Workflow

Caption: A generalized workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol
  • Antigen Coating:

    • Dilute the target antigen to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a high-binding 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[10]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1-5% BSA or casein in PBS) to each well to saturate unoccupied sites on the plastic surface.[11][12]

    • Incubate for 1-2 hours at room temperature.

  • Competitive Incubation:

    • Prepare serial dilutions of both the standard (target analyte) and this compound (FMN) in assay diluent. A typical starting concentration for FMN would be high (e.g., 1 mM) and serially diluted down.

    • In separate tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each dilution of the standard or FMN for 30 minutes at room temperature.

    • Wash the blocked plate three times with wash buffer.

    • Add 100 µL of the pre-incubated antibody-analyte mixtures to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted to its optimal concentration in assay diluent, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection and Measurement:

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.[13]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation: Quantifying Cross-Reactivity

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of Standard at 50% Inhibition / Concentration of FMN at 50% Inhibition) x 100

The 50% inhibition concentration (IC50) is determined from the dose-response curves for both the standard and FMN.

Comparative Data Summary
CompoundIC50 (nM)% Cross-Reactivity
Target Analyte (Standard) 10100%
This compound 5,0000.2%
Structurally Related Compound A 5002%
Unrelated Compound B >100,000<0.01%

This table presents hypothetical data for illustrative purposes.

Mitigation Strategies: A Comparative Guide

Should significant cross-reactivity with FMN be identified, several strategies can be employed to mitigate its effects. The choice of strategy will depend on the specific assay and the nature of the interference.

Mitigation StrategyPrinciple of ActionAdvantagesDisadvantages
Increase Wash Steps Removes weakly bound, non-specific molecules.[13][14]Simple to implement.May also remove some specifically bound antibody, reducing signal.[14]
Optimize Blocking Buffers Saturates non-specific binding sites on the plate.[10][11] A variety of protein-based and synthetic blockers are available.Can be highly effective.The optimal blocker is assay-dependent and requires empirical testing.[3]
Use of HAMA Blockers Specifically addresses interference from heterophilic antibodies.[15]Effective for a specific type of interference.Not effective against direct cross-reactivity with the primary antibody.
Sample Dilution Reduces the concentration of the interfering substance.[1]Simple and can be effective if the target analyte concentration is high.Can reduce the assay sensitivity below the limit of detection.
Antibody Affinity Purification Removes cross-reactive antibodies from a polyclonal population.Can significantly improve specificity.Can be expensive and time-consuming. May not be feasible for monoclonal antibodies.
Pre-incubation with FMN Saturates the cross-reactive binding sites on the antibody before it is added to the plate.[16]Can be effective if the cross-reactivity is well-characterized.Requires careful optimization to avoid compromising the binding to the target analyte.
Logical Relationship of Mitigation Strategies

Mitigation_Strategies cluster_B cluster_C cluster_D A Identify Cross-Reactivity B Simple Adjustments A->B Initial Approach C Buffer Optimization A->C If Simple Adjustments Fail D Advanced Strategies A->D For Persistent Issues B1 Increase Washes B->B1 B2 Sample Dilution B->B2 C1 Test Different Blockers C->C1 C2 Add Detergents (e.g., Tween-20) C->C2 D1 Affinity Purification D->D1 D2 Pre-incubation with Interferent D->D2

Caption: A decision tree for selecting an appropriate mitigation strategy.

Conclusion: Towards More Robust and Reliable Immunoassays

References

  • Wikipedia. (n.d.). Flavin mononucleotide.
  • MBL Life Science. (n.d.). How to reduce non-specific reactions.
  • Surmodics IVD. (n.d.). Elisa Troubleshooting -Technical Issues.
  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background.
  • Biology Online. (2021, July 21). Flavin mononucleotide Definition and Examples.
  • Unacademy. (n.d.). FMN full form: Flavin Mononucleotide.
  • Grokipedia. (n.d.). Flavin mononucleotide.
  • ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • ChemBK. (n.d.). This compound.
  • SpringerLink. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations.
  • Bio-Rad. (n.d.). Stabilize Your ELISA: Blocking Solutions Explained.
  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges.
  • PubChem. (n.d.). riboflavin 5'-phosphate sodium anhydrous.
  • PubChem. (n.d.). This compound.
  • Taylor & Francis. (n.d.). Flavin mononucleotide – Knowledge and References.
  • PubChem. (n.d.). This compound, British Pharmacopoeia (BP) Reference Standard.
  • PubMed. (2023). Interference in ELISA.
  • SAS Publishers. (2024, February 14). HPLC/MS Analysis of this compound Consisting of Several Structural Isomers Together with Thiamine HCL, Pyridoxine HCL, Dexpanthenol, and Nicotinamide in A Multi-Vitamin Injection Solution.
  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • PubMed Central. (n.d.). Interferences in Immunoassay.
  • Surmodics IVD. (n.d.). Potential Errors that can Occur in an ELISA.
  • ResearchGate. (2025, August 6). Interference in ELISA.
  • Cureus. (2024, May 10). Interferences in Immunological Assays: Causes, Detection, and Prevention.
  • Biocompare. (n.d.). Riboflavin ELISA Kits.
  • M-CSA. (n.d.). Alkanal monooxygenase (FMN-linked).
  • Google Patents. (n.d.). WO2020056714A1 - Method for preparing high-purity this compound.

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A Comparative Guide to the Efficacy of Riboflavin Sodium Phosphate vs. FMN in Enzyme Reconstitution Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Flavin Coenzymes

Flavoenzymes are indispensable catalysts in a vast array of biological redox reactions, playing crucial roles in everything from cellular respiration to DNA repair.[1][2][3] Their catalytic activity is dependent on the presence of a flavin coenzyme, typically Flavin Mononucleotide (FMN) or Flavin Adenine Dinucleotide (FAD), which are the biologically active forms of riboflavin (Vitamin B2).[1][2][4] These coenzymes act as prosthetic groups, tightly but often non-covalently bound to the apoenzyme (the protein component), enabling the transfer of electrons.[5][6]

Enzyme reconstitution, the process of re-associating a purified apoenzyme with its specific cofactor to restore function, is a fundamental technique in enzymology.[6][7] It allows for the study of enzyme kinetics, mechanism, and structure-function relationships. The choice of the flavin source for these assays is a critical experimental parameter that can significantly impact the observed enzymatic activity and the reproducibility of the results. This guide focuses on two commonly used flavin sources: Riboflavin Sodium Phosphate and FMN itself.

Chemical and Physical Properties: A Head-to-Head Comparison

While both compounds serve as a source of FMN for flavoenzymes, they possess distinct chemical and physical properties that influence their suitability for different experimental contexts.

PropertyThis compoundFlavin Mononucleotide (FMN)
Chemical Formula C17H20N4NaO9P[8]C17H21N4O9P
Molecular Weight 478.33 g/mol [8]456.34 g/mol
Synonyms Riboflavin-5'-phosphate sodium, Vitamin B2 phosphateRiboflavin-5'-phosphate[9]
Solubility in Water Highly soluble (e.g., 100 g/L at 20°C)[10][11]Moderately soluble, less so than the sodium salt[12]
Stability Generally more stable in aqueous solutions and less prone to precipitation[8][13]Can be less stable in solution, particularly at pH < 5.0 where it can be converted to riboflavin[12]
Bio-active Form Prodrug/precursor that requires enzymatic conversion to FMN[14]The direct, biologically active cofactor[9][14]

Key takeaway: this compound offers superior solubility and stability, making it a convenient and reliable stock solution for various applications.[8][13] However, it is not the direct cofactor and relies on enzymatic activity to become FMN. FMN is the active form but is less soluble and potentially less stable in certain conditions.[9][12]

The Core of the Matter: Efficacy in Enzyme Reconstitution

The central question for any researcher is: which compound leads to more efficient and reliable enzyme reconstitution? The answer depends on the specific experimental system, particularly the purity of the apoenzyme preparation.

The Hidden Variable: The Role of Phosphatases

This compound is, in essence, a salt of FMN. For it to function as a cofactor, the sodium phosphate group must be removed. This conversion is typically catalyzed by non-specific phosphatases that may be present as contaminants in partially purified enzyme preparations or in cell lysates.

G RSP Riboflavin Sodium Phosphate FMN Flavin Mononucleotide (FMN) RSP->FMN  Phosphatase Activity (if present) Holoenzyme Active Holoenzyme FMN->Holoenzyme Apoenzyme Apoenzyme Apoenzyme->Holoenzyme Reconstitution G Start Purified Holoenzyme Step1 Acidification (e.g., pH 2.5 with HBr) Start->Step1 Step2 Charcoal Treatment (Adsorbs free flavin) Step1->Step2 Step3 Centrifugation/ Filtration Step2->Step3 Step4 Dialysis/ Buffer Exchange (Neutral pH) Step3->Step4 End Apoenzyme Step4->End

Figure 2. A typical workflow for the preparation of an apo-flavoenzyme.

Materials:

  • Purified flavoenzyme

  • Acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Activated charcoal

  • Dialysis tubing or desalting column

  • Neutral storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

Procedure:

  • Cool the purified enzyme solution to 4°C.

  • Slowly add the acidic buffer to lower the pH, which will promote the dissociation of FMN.

  • Add a small amount of activated charcoal and stir gently for 30-60 minutes at 4°C to adsorb the released FMN.

  • Remove the charcoal by centrifugation or filtration.

  • Immediately exchange the protein into a neutral storage buffer using dialysis or a desalting column to refold the apoenzyme and remove the acid.

  • Determine the protein concentration and store the apoenzyme at -80°C.

Protocol 2: Enzyme Reconstitution Assay

Materials:

  • Apoenzyme solution

  • FMN or this compound stock solution (e.g., 10 mM)

  • Assay buffer

  • Substrate for the enzyme activity assay

Procedure:

  • In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the apoenzyme to the desired final concentration.

  • Add the FMN or this compound solution to the desired final concentration.

  • Incubate the mixture at the optimal temperature for your enzyme (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow for reconstitution.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorometry).

Conclusion

The choice between this compound and FMN for enzyme reconstitution assays is not merely a matter of preference but a critical decision that can fundamentally alter the experimental outcome. For rigorous, quantitative studies with purified enzymes, the direct use of FMN is paramount to ensure accuracy and reproducibility. This compound, with its superior solubility and stability, serves as a convenient, albeit less precise, alternative for applications in complex biological mixtures where endogenous phosphatases can facilitate the conversion to the active cofactor. A thorough understanding of the chemical properties of these reagents and the biochemical context of the experiment will empower researchers to design more robust and reliable enzyme assays.

References

  • Dym, O., & Eisenberg, D. (2001). Sequence-structure analysis of FAD-containing proteins. Protein Science, 10(9), 1712–1728.
  • Joosten, V., & van Berkel, W. J. (2007). Flavoenzymes. Current Opinion in Chemical Biology, 11(2), 195–202.
  • Ambition Pharma. (n.d.). E101a Food Color & Riboflavin 5'-Phosphate Sodium API Manufacturer.
  • Walsh, C. T., & Wencewicz, T. A. (2013). Flavoenzymes: versatile catalysts in biosynthetic pathways.
  • Macheroux, P., Kappes, B., & Ealick, S. E. (2011). Flavogenomics--a genomic and structural view of flavin-dependent proteins. FEBS Journal, 278(15), 2625–2634.
  • Fraaije, M. W., & Mattevi, A. (2000). Flavoenzymes: diverse catalysts with a common scaffold. Trends in Biochemical Sciences, 25(3), 126–132.
  • Kiapranis, R., & Perham, R. N. (2001). Expression and characterization of the flavin-binding domain of the dihydrolipoamide dehydrogenase component of the pyruvate dehydrogenase complex of Escherichia coli. Journal of bacteriology, 183(10), 3180–3186.
  • Wikipedia. (2023, October 27). Flavin mononucleotide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Riboflavin-5'-phosphate sodium.
  • UCHEM. (2025, December 24). This compound (CAS 130-40-5) | Water-Soluble Vitamin B2.
  • Fraiz, F. J., Pinto, R. M., Costas, M. J., Aavalos, M., Canales, J., Cabezas, A., & Cameselle, J. C. (1995). Enzymic formation of riboflavin 4',5'-cyclic phosphate from FAD: evidence for a specific low-Km FMN cyclase in rat liver. The Biochemical journal, 306 ( Pt 2), 557–562.
  • Hefti, M. H., Vervoort, J., & van Berkel, W. J. (2003). Deflavination and reconstitution of flavoproteins. European Journal of Biochemistry, 270(18), 3231–3240.
  • Knaus, T., Biewenga, L., & van Berkel, W. J. H. (2020). Fixing Flavins: Hijacking a Flavin Transferase for Equipping Flavoproteins with a Covalent Flavin Cofactor. Journal of the American Chemical Society, 142(30), 13037–13045.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.
  • Aoribio. (n.d.). Riboflavin vs. Riboflavin 5-Phosphate Sodium.
  • ResearchGate. (n.d.). Deflavination and reconstitution of flavoproteins: Tackling fold and function | Request PDF.
  • PubMed. (n.d.). Deflavination and reconstitution of flavoproteins.
  • Taylor & Francis. (n.d.). Flavin mononucleotide – Knowledge and References.
  • ResearchGate. (2020, May 19). Synthesis of a novel flavin cofactor analogue, N6-(butyl-2-en-4-amine)-FAD for enzymes immobilization.
  • ResearchGate. (n.d.). Enzymatic conversion of riboflavin (derivatives) into FMN/FAD....
  • ResearchGate. (n.d.). (PDF) Flavin mononucleotide biomolecular laser: longitudinal mode structure, polarization, and temporal characteristics as probes of local chemical environment.
  • PubMed Central. (2024, March 12). Metabolism of FAD, FMN and riboflavin (vitamin B2) in the human parasitic blood fluke Schistosoma mansoni.
  • MDPI. (n.d.). Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes.
  • MDPI. (n.d.). Flavin Fixing in Old Yellow Enzyme from Thermus scotoductus: A Comparative Study of the Wild-Type Enzyme and Covalently Flavinylated Mutants.
  • ResearchGate. (n.d.). Pathways of riboflavin synthesis and conversion to FMN and FAD. The... | Download Scientific Diagram.

Sources

An Electrochemical Guide to Flavins: A Comparative Analysis of Riboflavin Sodium Phosphate, FMN, and FAD

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of redox-active molecules is paramount. This guide provides an in-depth, objective comparison of three critical flavin compounds: Riboflavin Sodium Phosphate, Flavin Mononucleotide (FMN), and Flavin Adenine Dinucleotide (FAD). By delving into their electrochemical properties with supporting experimental data and protocols, this document aims to equip you with the foundational knowledge to effectively utilize these molecules in your research.

Introduction: The Flavins - Nature's Redox Workhorses

Flavins are a class of organic compounds based on the pteridine ring system, with the isoalloxazine ring being the redox-active center.[1] Riboflavin (Vitamin B2) is the metabolic precursor to the biochemically active forms, FMN and FAD.[2] These coenzymes are integral to a vast array of metabolic reactions, acting as electron carriers in crucial biological processes.[2]

  • This compound: This is the sodium salt of Flavin Mononucleotide (FMN). It is the principal form in which riboflavin is found in cells and tissues.[3] Being more soluble than riboflavin, it is often used in pharmaceutical and research applications.[3] From an electrochemical standpoint in aqueous solutions, once dissolved, it behaves identically to FMN.

  • Flavin Mononucleotide (FMN): Produced from riboflavin via phosphorylation by riboflavin kinase, FMN is a key prosthetic group for various oxidoreductases, including NADH dehydrogenase.[3]

  • Flavin Adenine Dinucleotide (FAD): Synthesized from FMN and ATP, FAD is another vital coenzyme involved in a multitude of redox reactions, particularly in energy metabolism.[4]

The electrochemical versatility of flavins stems from their ability to participate in both one- and two-electron transfer processes, existing in oxidized (quinone), partially reduced (semiquinone), and fully reduced (hydroquinone) states.[3] This capacity makes them potent oxidizing agents and essential components of the electron transport chain.[3][4]

Unveiling Redox Behavior: The Power of Cyclic Voltammetry

To compare the electrochemical characteristics of these flavins, Cyclic Voltammetry (CV) is a powerful and widely used technique. CV involves cycling the potential of a working electrode and measuring the resulting current. The resulting plot, a voltammogram, provides critical information about the redox processes of the analyte.

The choice of experimental parameters in CV is crucial for obtaining reliable and reproducible data. For flavins, a common setup involves a three-electrode system:

  • Working Electrode: A Glassy Carbon Electrode (GCE) is often preferred due to its wide potential window, chemical inertness, and good conductivity.

  • Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) provides a stable reference potential.

  • Counter Electrode: A platinum wire is typically used to complete the electrical circuit.

The supporting electrolyte is another critical component. A phosphate buffer solution (PBS) is frequently employed as it mimics physiological pH and provides good buffering capacity, which is important as flavin redox reactions are often pH-dependent.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound (as FMN) and FAD, compiled from various studies. It's important to note that the exact values can vary depending on experimental conditions such as pH, temperature, and electrolyte composition.

FeatureThis compound (FMN)Flavin Adenine Dinucleotide (FAD)Key Differences & Insights
Molecular Structure Isoalloxazine ring with a ribityl phosphate side chain.Isoalloxazine ring with a ribityl-adenosine diphosphate side chain.The bulky adenosine group in FAD can influence its interaction with the electrode surface and its diffusion coefficient.
Formal Potential (E°') at pH 7 Approximately -0.219 V vs. SHEApproximately -0.219 V vs. SHEIn solution, the formal potentials are very similar, as the redox activity is primarily dictated by the isoalloxazine ring, which is common to both.[5]
pH Dependence The formal potential is pH-dependent, typically showing a linear relationship.Similar to FMN, the formal potential is pH-dependent.The number of protons involved in the redox reaction can be inferred from the slope of the E°' vs. pH plot.
Electron Transfer Kinetics Generally exhibits quasi-reversible to reversible electron transfer.Can show slightly different electron transfer kinetics compared to FMN due to its larger size and potential for different adsorption behavior on the electrode surface.Differences in the peak separation (ΔEp) in cyclic voltammograms can indicate variations in the rate of electron transfer.

Experimental Protocol: A Step-by-Step Guide to Comparative Cyclic Voltammetry of Flavins

This protocol outlines a robust method for the electrochemical comparison of this compound, FMN, and FAD using cyclic voltammetry.

Materials:

  • This compound

  • Flavin Mononucleotide (FMN)

  • Flavin Adenine Dinucleotide (FAD)

  • Phosphate Buffer Saline (PBS), 0.1 M, pH 7.0

  • High-purity water (Milli-Q or equivalent)

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Glassy Carbon Working Electrode (GCE)

  • Ag/AgCl Reference Electrode

  • Platinum Wire Counter Electrode

  • Polishing materials (alumina slurry or diamond paste)

  • Nitrogen gas for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with high-purity water and sonicate for a few minutes to remove any polishing residues.

    • Allow the electrode to dry completely. This ensures a clean and reproducible electrode surface, which is critical for accurate measurements.

  • Electrolyte Preparation:

    • Prepare a 0.1 M PBS solution with a pH of 7.0.

    • Prepare stock solutions of this compound, FMN, and FAD (e.g., 1 mM) in the PBS solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference electrode, and platinum wire counter electrode.

    • Add a known volume of the PBS solution to the cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes. Dissolved oxygen is electroactive and can interfere with the flavin redox signals.

    • Record a blank cyclic voltammogram of the PBS solution to ensure there are no interfering peaks.

    • Add a specific concentration of the flavin analyte (e.g., to a final concentration of 0.1 mM) to the cell.

    • Continue to blanket the solution with nitrogen during the experiment.

    • Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., 0 V) to a final potential (e.g., -0.8 V) and back to the initial potential at a specific scan rate (e.g., 50 mV/s).

    • Record the cyclic voltammogram.

    • Repeat the measurement for each of the three flavin compounds under identical conditions.

  • Data Analysis:

    • From the cyclic voltammograms, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal potential (E°') using the equation: E°' = (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) = Epa - Epc. A smaller ΔEp is indicative of faster electron transfer kinetics.

    • Compare the formal potentials, peak currents, and peak separations for the three flavins.

Visualizing the Process and Structures

Molecular Structures:

G cluster_RSP This compound (FMN) cluster_FAD Flavin Adenine Dinucleotide (FAD) RSP Isoalloxazine Ring - Ribityl - Phosphate FAD Isoalloxazine Ring - Ribityl - Diphosphate - Ribose - Adenine

Caption: Simplified structural comparison of FMN and FAD.

Experimental Workflow:

G A Electrode Preparation (Polishing & Cleaning) C Cell Assembly & Deoxygenation A->C B Electrolyte Preparation (PBS & Flavin Solutions) B->C D Cyclic Voltammetry Measurement C->D E Data Analysis (E°', ΔEp) D->E F Comparative Interpretation E->F

Caption: Workflow for the electrochemical comparison of flavins.

Mechanistic Insights and Causality

The subtle structural differences between FMN and FAD lead to distinct electrochemical behaviors, particularly when interacting with electrode surfaces or embedded within enzymes.

  • Influence of the Adenine Moiety in FAD: The presence of the adenine group in FAD can lead to different adsorption phenomena on the electrode surface compared to FMN. This can affect the electron transfer rate and the overall shape of the cyclic voltammogram. The larger size of FAD also results in a smaller diffusion coefficient, which can influence the peak current.

  • pH Dependence and Proton-Coupled Electron Transfer: The redox reactions of flavins are intimately coupled with proton transfer. The formal potential of flavins is highly dependent on the pH of the solution. This is because the reduction of the isoalloxazine ring involves the uptake of protons. The exact number of protons and electrons involved in each step can be elucidated by detailed electrochemical studies at various pH values.

  • Choice of Experimental Conditions:

    • Phosphate Buffer: As mentioned, a phosphate buffer is chosen to maintain a stable pH, which is critical for reproducible measurements of these pH-sensitive compounds. It also provides a physiologically relevant environment.

    • Glassy Carbon Electrode: GCE is selected for its wide potential window, which allows for the observation of the full redox behavior of the flavins without interference from the electrode material itself. Its inertness prevents unwanted side reactions.

    • Deoxygenation: The removal of dissolved oxygen is a critical step because oxygen can be electrochemically reduced in the same potential range as the flavins, leading to overlapping signals and inaccurate results.

Conclusion

This guide has provided a comprehensive electrochemical comparison of this compound, FMN, and FAD. While their core redox chemistry is dictated by the common isoalloxazine ring, leading to similar formal potentials in solution, their distinct side chains can influence their interaction with surfaces and their electron transfer kinetics. The provided experimental protocol offers a reliable framework for researchers to conduct their own comparative studies. A thorough understanding of their electrochemical properties is essential for harnessing the full potential of these versatile biomolecules in various scientific and industrial applications.

References

  • Yamashita, M., Rosatto, S. S., & Kubota, L. T. (2002). Electrochemical Comparative Study of Riboflavin, FMN and FAD Immobilized on the Silica Gel Modified with Zirconium Oxide. Journal of the Brazilian Chemical Society, 13(5), 635-641. [Link]
  • Flavin mononucleotide. Wikipedia. [Link]
  • Riboflavin vs. Riboflavin 5-Phosphate Sodium. Dietary Supplement Contract Manufacturer. [Link]
  • Table of standard reduction potentials for half-reactions important in biochemistry. Wikipedia. [Link]
  • Riboflavin Redox Potential D
  • Chemical structures of Riboflavin and its derivatives FAD and FMN.
  • 3 Riboflavin, FMN, and FAD. When associated with flavoproteins, the...

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A Senior Application Scientist's Guide to Qualifying Commercial Sources of Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of a Well-Characterized Vitamin

Riboflavin sodium phosphate, the water-soluble form of Vitamin B2, is a vital ingredient in the pharmaceutical and biotechnology industries. It serves not only as a nutrient in cell culture media and parenteral nutrition but also as a photosensitizer in pathogen inactivation technologies and a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1] Given its multifaceted applications, the purity, consistency, and overall quality of commercially sourced this compound are of paramount importance. Sourcing from different suppliers can introduce variability that may impact experimental outcomes, formulation stability, and even the safety and efficacy of a final drug product.

This guide provides a comprehensive framework for a head-to-head comparison of different commercial sources of this compound. We will delve into the scientific rationale behind key analytical tests, provide detailed, field-proven experimental protocols, and present hypothetical data to illustrate potential variations. Our approach is grounded in the standards set forth by major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[2][3][4]

Experimental Design: A Multi-faceted Approach to Quality Assessment

To conduct a robust comparison, we will analyze hypothetical samples from three representative commercial suppliers, henceforth referred to as Supplier A , Supplier B , and Supplier C . Each sample will be subjected to a battery of tests designed to assess its identity, purity, and key physicochemical properties. This multi-pronged approach ensures a holistic evaluation of each supplier's product.

The core of our evaluation will focus on the following critical quality attributes:

  • Identification and Assay: To confirm the material is indeed this compound and to quantify its active component.

  • Purity and Related Substances: To detect and quantify any impurities, such as free riboflavin, riboflavin diphosphates, and degradation products like lumiflavin.

  • Physicochemical Properties: To assess characteristics like pH, moisture content, and the clarity and color of the solution, which can affect formulation performance.

Key Analytical Protocols and Rationale

The following protocols are based on established pharmacopeial methods to ensure regulatory compliance and scientific rigor.

Identification, Assay, and Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique that separates, identifies, and quantifies the components of a mixture. For this compound, a reversed-phase HPLC method can effectively separate the active ingredient from its related substances, providing a comprehensive purity profile and an accurate assay in a single run. This method is aligned with the principles outlined in the European Pharmacopoeia.[4][5]

Experimental Workflow:

cluster_prep Preparation cluster_hplc Chromatography cluster_data Analysis prep Sample Preparation hplc HPLC Analysis data Data Analysis hplc->data Chromatogram Output s1 Weigh ~20 mg of each sample s2 Dissolve in mobile phase to 100 mL s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 s3->hplc Inject into HPLC h1 Column: C18, 4.6 x 250 mm, 5 µm h2 Mobile Phase: Methanol and Potassium Dihydrogen Phosphate Buffer h1->h2 h3 Flow Rate: 1.0 mL/min h2->h3 h4 Detection: UV at 266 nm h3->h4 d1 Identify peaks by retention time d2 Quantify Assay (% of Riboflavin) d1->d2 d3 Quantify Impurities (% area) d2->d3

Caption: HPLC workflow for the analysis of this compound.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a solution of 7.35 g/L potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and methanol (e.g., 850:150 v/v).[5]

  • Standard Preparation: Accurately weigh and dissolve USP Riboflavin RS in the mobile phase to obtain a known concentration.

  • Sample Preparation: Accurately weigh about 20 mg of this compound from each supplier, dissolve in and dilute to 100.0 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 266 nm.[4]

  • Analysis: Inject the standard and sample preparations. Identify the this compound peak based on the retention time of the standard. Calculate the assay of riboflavin and the percentage of each impurity by area normalization.

UV-Visible Spectrophotometry for Identification and Assay

Rationale: this compound has a characteristic UV-Vis absorption spectrum. This property can be used for rapid identification and as an alternative or orthogonal method for assay determination, as described in the USP monograph.[2][6] The assay is calculated based on the absorbance at a specific wavelength.

Experimental Workflow:

cluster_prep Preparation cluster_uv Spectrophotometry prep Solution Preparation uv UV-Vis Measurement calc Calculation uv->calc Absorbance value c1 Confirm absorption maxima calc->c1 c2 Calculate Assay vs. Standard calc->c2 p1 Accurately weigh sample p2 Dissolve in water to a precise concentration (e.g., 10 µg/mL) p1->p2 p2->uv Analyze sample u1 Scan from 230 to 500 nm u2 Measure absorbance at max (~444 nm) u1->u2

Caption: UV-Vis spectrophotometry workflow for this compound.

Detailed Protocol:

  • Sample Preparation: Accurately weigh about 50 mg of this compound, dissolve in and dilute to 1000.0 mL with water. Further dilute 10.0 mL of this solution to 100.0 mL with water.[2]

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum from 230 nm to 500 nm against a water blank.

    • The spectrum should exhibit maxima at the wavelengths specified in the relevant pharmacopeia (e.g., around 266 nm, 375 nm, and 444 nm).[4]

    • Measure the absorbance at the maximum around 444 nm.

  • Assay Calculation: Calculate the content of riboflavin using the absorbance value and a standard of known concentration. The USP specifies an assay range of 73.0% to 79.0% of riboflavin, calculated on the dried basis.[2][7]

Moisture Content by Karl Fischer Titration

Rationale: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] The water content can affect the stability and the accuracy of weighing for formulation. Karl Fischer titration is the gold standard for determining water content in pharmaceutical materials.

Detailed Protocol:

  • Instrument Setup: Use a calibrated Karl Fischer titrator.

  • Titration: Accurately weigh a suitable amount of sample (e.g., 100 mg) and introduce it into the titration vessel containing a suitable solvent (e.g., a mixture of methanol and ethylene glycol).[8]

  • Analysis: Titrate with the Karl Fischer reagent to the endpoint. The instrument software will calculate the percentage of water. The Japanese Pharmacopoeia specifies a limit of not more than 10.0%.[3][8]

pH and Appearance of Solution

Rationale: The pH of a solution of this compound is a critical parameter, especially for injectable formulations, as it can affect solubility and stability. The appearance of the solution is a basic quality check for insoluble impurities.

Detailed Protocol:

  • Solution Preparation: Dissolve a specified amount of the sample (e.g., 0.20 g) in a specified volume of water (e.g., 20 mL).[3][8]

  • pH Measurement: Measure the pH of the solution using a calibrated pH meter. The typical range is between 5.0 and 6.5.[3][8][9]

  • Appearance: Visually inspect the solution for clarity, color, and the presence of any particulate matter. The solution should be clear and yellow to orange-yellow.[3][8]

Hypothetical Comparative Data

The following tables summarize hypothetical results from our analysis of samples from Suppliers A, B, and C.

Table 1: Identification, Assay, and Physicochemical Properties

ParameterSpecificationSupplier ASupplier BSupplier C
Identification (UV-Vis) Maxima at specified wavelengthsConformsConformsConforms
Assay (% Riboflavin) 73.0% - 79.0%77.5%74.2%78.8%
pH (1% solution) 5.0 - 6.55.86.45.2
Moisture Content (%) ≤ 10.0%6.5%8.9%5.8%
Appearance of Solution Clear, yellow to orange-yellowConformsConformsConforms

Table 2: Purity and Related Substances (HPLC, % Area)

ImpuritySpecificationSupplier ASupplier BSupplier C
Free Riboflavin ≤ 6.0%1.2%4.8%0.8%
Riboflavin Diphosphate ≤ 6.0%1.5%3.5%1.1%
Lumiflavin Report< 0.1%0.5%< 0.1%
Total Impurities Report2.8%8.8%2.0%

Discussion and Interpretation of Results

Based on our hypothetical data, all three suppliers provide material that meets the basic pharmacopeial requirements for assay and physicochemical properties. However, a deeper look at the impurity profile reveals significant differences.

  • Supplier A provides a good quality product with a high assay value and a clean impurity profile, well within the specified limits.

  • Supplier C demonstrates the highest purity, with the lowest levels of free riboflavin and diphosphate, and the highest assay value. This material would be the preferred choice for applications where purity is paramount, such as in the final formulation of a drug product.

  • Supplier B , while meeting the assay specification, has a significantly higher level of impurities, particularly free riboflavin and lumiflavin. While this material may be acceptable for less critical applications, the higher impurity levels could be a concern for long-term stability and may not be suitable for all pharmaceutical uses. The higher moisture content also suggests that this material may be more hygroscopic or has been packaged with less control.

Causality and Field-Proven Insights:

  • Why Impurities Matter: Free riboflavin is less soluble than its phosphate ester and could precipitate out of solution, especially in concentrated formulations. Riboflavin diphosphate can have different biological activity. Lumiflavin is a photodegradation product and its presence may indicate improper handling or storage (exposure to light).[3]

  • The Importance of Consistency: Switching between suppliers, even if both provide certificates of analysis showing they meet specifications, can introduce variability. The difference in the impurity profile between Supplier A and Supplier B, for example, could lead to unexpected changes in the performance of a cell culture medium or the stability of a liquid formulation.

  • Self-Validating Systems: It is crucial to perform in-house testing on incoming raw materials, even from a qualified vendor. A robust internal quality control program acts as a self-validating system, ensuring that the material consistently meets the required standards for your specific application.

Conclusion and Recommendations

This guide demonstrates a comprehensive approach to the head-to-head comparison of commercial sources of this compound. While all three hypothetical suppliers provided material that met the basic pharmacopeial standards, our detailed analysis revealed significant differences in their purity profiles.

For researchers, scientists, and drug development professionals, the key takeaway is that not all sources of a given raw material are equivalent. A thorough, multi-faceted analytical evaluation is essential to ensure the quality, consistency, and reliability of your supply chain. For critical applications, sourcing material with the highest purity and from a supplier with a consistent track record, such as the hypothetical Supplier C, is highly recommended. Always remember to qualify a new supplier through rigorous in-house testing before incorporating their material into your workflows.

References

  • USP Monographs: Riboflavin 5'-Phosphate Sodium. (n.d.). USP-NF.
  • High-Performance Liquid Chromatographic Determination of this compound Based on Its Conversion to Riboflavin with Acid Phosphatase. (1995). Journal of Health Science, 41(5), 314-318.
  • USP Monographs: Riboflavin 5'-Phosphate Sodium. (2018). Regulations.gov.
  • Official Monographs for Part I / this compound. (n.d.). Japanese Pharmacopoeia. Retrieved from a source providing the JP monograph.
  • Riboflavin 5'-Phosphate Sodium. (n.d.). USP-NF Abstract. Retrieved from a source providing the USP-NF abstract.
  • Riboflavin Sodium Phosph
  • Riboflavin 5'-phosphate sodium anhydrous. (n.d.). PubChem.
  • This compound. (n.d.). European Pharmacopoeia monograph details.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2014).
  • Riboflavin 5′-Phosph
  • This compound Injection / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia.
  • STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. (2010). Rasayan Journal of Chemistry, 3(4), 638-644.
  • Vitamin B2 Riboflavin 5-Phosphate Sodium (R5P)
  • Riboflavin 5'-Phosphate Sodium Specification. (2018). Foodsweeteners.com.
  • This compound, British Pharmacopoeia (BP) Reference Standard. (n.d.). PubChem.
  • E101a Food Color & Riboflavin 5'-Phosphate Sodium API Manufacturer. (n.d.). Ambition Pharma.
  • Method for producing riboflavin-5'-phosphate or a sodium salt thereof. (n.d.). Google Patents.

Sources

A Senior Application Scientist's Guide to Establishing a Standard Curve for Riboflavin Sodium Phosphate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and nutrients like Riboflavin 5'-Phosphate Sodium (RSP) is a cornerstone of robust analytical science. This guide provides an in-depth comparison of analytical methodologies for establishing a reliable standard curve for RSP quantification. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. This approach is grounded in the principles of scientific integrity, aligning with international standards to ensure data is accurate, reproducible, and defensible.

The Critical Role of the Standard Curve

A standard curve is the foundation of quantitative analysis. It is a graphical representation of the relationship between the concentration of an analyte and the analytical signal. The accuracy of all subsequent sample quantifications hinges on the quality of this curve. Therefore, its proper establishment and validation are non-negotiable steps in method development.

Comparison of Analytical Methodologies

The choice of analytical technique is paramount and depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) or Fluorescence (FLD) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for RSP analysis.[1][2]

ParameterHPLC-UVHPLC-FLDLC-MS/MS
Sensitivity LowerHighHighest (ng/mL to sub-ng/mL levels)[1]
Selectivity GoodGoodExcellent[1]
Linearity (r²) >0.99[3][4]>0.99>0.999[1][5]
Limit of Detection (LOD) ~10 µg/mL[2]0.014 µg/L[6]As low as 0.2 ng/mL[1]
Limit of Quantification (LOQ) ~29 µg/mL[2]-As low as 0.5 ng/mL[1]
Matrix Effect Can be significantCan be significantMinimized with internal standard[2][7]
Cost & Complexity Lower cost, simpler operationModerate cost and complexityHigher cost, more complex operation[1]

Expert Insight: While HPLC-UV is a cost-effective and reliable choice for simpler matrices like pharmaceutical formulations[1][8], LC-MS/MS is the gold standard for complex biological matrices (e.g., plasma, urine) due to its superior sensitivity and selectivity.[1][5][9] The use of a stable isotope-labeled internal standard in LC-MS/MS is crucial for mitigating matrix effects, which can otherwise lead to inaccurate quantification.[2][7][10]

Foundational Knowledge: Riboflavin Sodium Phosphate

Riboflavin 5'-Phosphate Sodium is a more soluble form of Riboflavin (Vitamin B2) and is commonly used in pharmaceutical preparations and fortified foods.[11][12][13] It is a hygroscopic, yellow to orange-yellow crystalline powder that is sensitive to light, especially in solution.[4][11][14] This light sensitivity necessitates that all experimental procedures be conducted with light-resistant vessels to prevent photodegradation.[3][4][14]

Experimental Workflow for Standard Curve Establishment

The following diagram outlines the critical steps for establishing a robust standard curve for RSP quantification.

Sources

Inter-Laboratory Validation of an Analytical Method for Riboflavin Sodium Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Riboflavin Sodium Phosphate (Vitamin B2 Phosphate), a critical component in numerous pharmaceutical formulations. For researchers, scientists, and drug development professionals, ensuring that an analytical method is reliable, reproducible, and robust across different laboratories is paramount for regulatory compliance and product quality. This document offers an in-depth comparison of prevalent analytical techniques and presents a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of scientific integrity and international regulatory standards.

The Imperative for Validated Methods in Pharmaceutical Analysis

This compound, the water-soluble form of Vitamin B2, is essential for cellular metabolism and is widely used in pharmaceutical products and fortified foods. Its accurate quantification is crucial for dosage verification, stability testing, and ensuring product efficacy and safety. An analytical method, therefore, must be "fit for purpose," a state that is formally established through a rigorous process known as method validation.

Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness. It assesses the method's performance when used by different analysts in different laboratories with different equipment, thereby ensuring its transferability and universal applicability. This process is guided by international standards set by bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5]

A Comparative Overview of Analytical Techniques

The choice of analytical technique is the foundational step in method development and is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV/Vis Separation based on polarity, detection via UV/Vis absorbance.Cost-effective, robust, widely available, good for quantitative analysis.[6][7]Moderate sensitivity, potential for interference from matrix components.Assay and impurity determination in drug substances and finished products.[8]
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and specificity, ideal for complex matrices, structural confirmation.[9][10]Higher equipment cost and complexity, requires specialized expertise.Bioanalytical studies (plasma), trace-level impurity analysis, pharmacokinetic studies.[9]
HPLC-FLD Separation by chromatography, detection of native fluorescence.Extremely sensitive for fluorescent compounds like riboflavin.[11][12]Not all compounds fluoresce, potential for quenching effects.Trace-level quantification in food, feed, and biological samples.[12]
UV-Vis Spectrophotometry Direct measurement of light absorbance by the analyte in solution.Simple, rapid, low cost.[13]Low specificity, highly susceptible to interference from other absorbing compounds.[14][15]Preliminary analysis, simple formulations with no interfering excipients.

While LC-MS/MS offers superior sensitivity, HPLC with UV detection remains the workhorse for routine quality control of this compound in pharmaceutical products due to its balance of performance, cost, and robustness. The remainder of this guide will focus on the validation of this widely applicable technique.

Inter-Laboratory Validation Protocol: A HPLC-UV Method

The following protocol is a comprehensive framework for validating an HPLC-UV method for the quantification of this compound, designed to meet the stringent requirements of regulatory bodies like the ICH and USP.[2][16][17]

The Validation Workflow

A successful validation study follows a structured, pre-defined plan. The process begins with establishing the method's performance requirements and culminates in a comprehensive report that documents its suitability.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Inter-Laboratory Study cluster_3 Phase 4: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Sets requirements Specificity Specificity Protocol->Specificity Reproducibility Reproducibility (Collaborative Study) Protocol->Reproducibility Report Final Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability, Intermediate) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Reproducibility->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: Overall workflow for analytical method validation.
Experimental Methodology

This section outlines a typical HPLC-UV method. The causality for these choices lies in achieving optimal separation of riboflavin from potential degradants and excipients while maintaining a reasonable run time.

  • Apparatus: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents: HPLC-grade water, acetonitrile, methanol, potassium dihydrogen phosphate.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14] The C18 stationary phase provides effective retention for the moderately polar this compound.

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 85:15 v/v).[6] The buffer controls the pH to ensure consistent ionization and retention, while methanol acts as the organic modifier.

    • Flow Rate: 1.0 mL/min. This provides a balance between analysis time and separation efficiency.

    • Detection Wavelength: 266 nm.[14] This is a common absorbance maximum for riboflavin, offering good sensitivity.

    • Injection Volume: 20 µL.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce run time.

Validation Parameters: Protocols and Acceptance Criteria

Each validation characteristic must be systematically investigated. The validation protocol should be written and approved before the execution of studies.[18]

  • Causality: To demonstrate that the analytical signal is solely from the analyte of interest and not from other components such as impurities, degradants, or placebo ingredients.[19]

  • Protocol:

    • Analyze a placebo (formulation without the active ingredient) to confirm no interfering peaks at the retention time of this compound.

    • Perform forced degradation studies by exposing the drug product to stress conditions (acid, base, oxidation, heat, light).[6] Analyze the stressed samples to ensure the peak for riboflavin is resolved from any degradation product peaks.

  • Acceptance Criteria: No significant interference at the retention time of the analyte. Peak purity analysis (if using a PDA detector) should pass.

  • Causality: To establish a direct proportional relationship between the concentration of the analyte and the instrumental response over the expected range.[19]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the target assay concentration.[6]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Causality: To define the upper and lower concentration limits for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[16]

  • Protocol: The range is established by confirming that the method provides acceptable accuracy and precision when applied to samples at the extremes of the linearity range.

  • Acceptance Criteria: The specified range is suitable for the intended application (e.g., 80-120% of the test concentration for an assay).[4]

  • Causality: To determine the closeness of the test results obtained by the method to the true value.[18] This is typically assessed through recovery studies.

  • Protocol:

    • Spike a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Causality: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

G Precision Precision (Overall Variability) Repeatability Repeatability (Intra-Assay) Precision->Repeatability Same Day Same Analyst Same Equipment Intermediate Intermediate Precision (Intra-Laboratory) Precision->Intermediate Different Days Different Analysts Different Equipment Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility Different Labs

Sources

Comparative analysis of the photostability of Riboflavin sodium phosphate and other flavins

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photostability of Riboflavin Sodium Phosphate and Other Flavins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Photostability in Flavin Applications

Flavins, a class of yellow, fluorescent pigments, are ubiquitous in biological systems. The most common members—Riboflavin (RF), Flavin Mononucleotide (FMN), and Flavin Adenine Dinucleotide (FAD)—are essential coenzymes for a multitude of redox reactions vital for metabolism.[1][2] Beyond their physiological roles, flavins are widely used in pharmaceuticals, food fortification, and as photosensitizers.[2][3]

However, the utility of flavins is often hampered by their inherent sensitivity to light.[1][4] Exposure to UV and visible light can trigger a cascade of photochemical reactions, leading to the degradation of the flavin molecule. This degradation not only results in a loss of biological activity or color but can also generate potentially harmful photoproducts.[1]

This compound (RSP), a phosphate ester of riboflavin, is a synthetically derived, highly water-soluble form of Vitamin B2.[5] Its enhanced solubility makes it a preferred choice for liquid formulations. This guide provides a detailed examination of its photostability relative to its parent compound, riboflavin, and its physiological derivatives, FMN and FAD.

The Mechanism of Flavin Photodegradation

Understanding the mechanisms of photodegradation is fundamental to developing effective stabilization strategies. The process is initiated when the isoalloxazine ring of the flavin molecule absorbs photons, typically in the blue-light region of the spectrum (~445 nm), elevating it to an excited singlet state (¹RF).[1][6] From this state, it can either return to the ground state via fluorescence or transition to a more stable, longer-lived excited triplet state (³RF) through intersystem crossing.[1]

This highly reactive triplet state is the primary driver of flavin photodegradation and can proceed via two main pathways:[1][7]

  • Type I Reactions (Intramolecular): The excited flavin reacts directly with a substrate, often by abstracting a hydrogen atom. In the case of flavins, this can be an intramolecular reaction where the ribityl side chain is cleaved, leading to the formation of major degradation products like Lumichrome (LC) and Lumiflavin (LF).[4][8] The formation of these products is highly pH-dependent; LC is the major product in acidic or neutral conditions, while LF formation is favored in alkaline environments.[4][6]

  • Type II Reactions (Intermolecular): The excited flavin transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][6] This singlet oxygen can then oxidize the flavin molecule itself or other sensitive components in a formulation.[6]

The primary photoproducts of riboflavin degradation include formylmethylflavin (FMF), lumichrome (LC), and lumiflavin (LF).[1] FMF is an unstable intermediate that further degrades into LC and LF.[1]

Photodegradation_Pathway cluster_products Degradation Products RF Riboflavin (Ground State) Light Light Absorption (hv, ~445 nm) RF_S1 Excited Singlet State (¹RF) Light->RF_S1 Excitation RF_S1->RF Fluorescence RF_T3 Excited Triplet State (³RF) RF_S1->RF_T3 Intersystem Crossing LC Lumichrome (LC) (Major at acidic/neutral pH) RF_T3->LC Type I Intramolecular (Side-chain cleavage) LF Lumiflavin (LF) (Favored at alkaline pH) RF_T3->LF Type I Intramolecular (Side-chain cleavage) ROS Reactive Oxygen Species (e.g., ¹O₂) RF_T3->ROS Type II Energy Transfer to O₂

Caption: Simplified pathway of riboflavin photodegradation.

Comparative Photostability: A Quantitative Look

The photostability of flavins is not uniform; it is influenced by their chemical structure and the surrounding environment. While direct comparative studies on this compound are less common in academic literature, we can infer its behavior based on studies of FMN, which is structurally identical. The key differentiator for RSP in formulations is its superior aqueous solubility provided by the sodium phosphate salt form.[5][9]

Quantitative analysis often involves measuring the quantum yield of photodegradation (ΦD), which represents the efficiency of a photochemical process. A lower ΦD indicates higher photostability.

Table 1: Comparative Photodegradation Quantum Yields (ΦD) of Flavins

Flavin CompoundpHQuantum Yield (ΦD)Relative StabilitySource
Riboflavin (RF) 8.0~7.8 x 10⁻³Baseline[10]
FMN 8.0~4.6 x 10⁻³~1.7x more stable than RF[10]
FMN 5.6~7.3 x 10⁻³Similar to RF[10]
FAD 8.0~3.7 x 10⁻⁴~21x more stable than RF[10]

Analysis and Interpretation:

  • FAD's Superior Stability: Flavin Adenine Dinucleotide (FAD) is markedly more photostable than both riboflavin and FMN.[10] This is attributed to the bulky adenine group, which is thought to facilitate intramolecular quenching of the excited triplet state, dissipating the energy before it can cause chemical degradation.

  • FMN/RSP vs. Riboflavin: At an alkaline pH of 8, FMN (and by extension, RSP) is roughly 1.7 times more stable than riboflavin.[10] The presence of the phosphate group in FMN and RSP increases aqueous solubility. This can reduce the likelihood of aggregation, which can alter photophysical properties and degradation rates. However, at a more neutral pH of 5.6, the photostability of FMN is comparable to that of riboflavin, indicating a strong pH dependency.[10]

  • The Influence of pH: The photostability of flavins is profoundly affected by pH.[1][11] Generally, riboflavin exhibits maximum stability in the pH range of 5-6.[11] The rate of degradation tends to increase in more alkaline conditions.[11][12] This is crucial for formulation scientists, as the choice of buffering system can significantly impact the shelf-life of a product containing flavins.

  • Role of Phosphate Buffers: It is important to distinguish the effect of the phosphate moiety on the flavin molecule (as in RSP/FMN) from the effect of a phosphate buffer system. Phosphate buffer anions can directly participate in the photodegradation reaction. Divalent phosphate anions (HPO₄²⁻) have been shown to catalyze a photoaddition reaction, forming cyclodehydroriboflavin (CDRF), which suppresses the "normal" photolysis pathway that forms lumichrome.[1][13]

Standardized Protocol for Photostability Assessment

To ensure trustworthy and reproducible data, a standardized experimental approach is essential. The following protocol, based on ICH Q1B guidelines, provides a robust framework for comparing the photostability of different flavins.[14][15]

Objective: To quantify and compare the photodegradation rates of Riboflavin, FMN, FAD, and this compound under controlled irradiation.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Data P1 Prepare equimolar solutions (e.g., 50 µM) of each flavin P2 Use a defined buffer (e.g., 0.1 M Phosphate, pH 7.0) P1->P2 P3 Prepare 'Dark Control' samples (wrapped in aluminum foil) P2->P3 E1 Place samples in a photostability chamber with a calibrated light source P3->E1 E2 Irradiate with controlled light (e.g., Xenon lamp, >320 nm filter) E1->E2 E3 Maintain constant temperature (e.g., 25°C) E2->E3 E4 Withdraw aliquots at defined time intervals (t=0, 1, 2, 4, 8h) E3->E4 A1 Quantify remaining flavin concentration using HPLC-UV/Fluorescence E4->A1 A2 Plot ln(C/C₀) vs. Time A1->A2 A3 Calculate degradation rate constant (k) from the slope of the line A2->A3 A4 Compare k values to determine relative photostability A3->A4

Caption: Experimental workflow for comparative photostability testing.

Detailed Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Riboflavin, FMN, FAD, and this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The use of a buffer is critical to maintain a constant pH, which is a key variable.[16]

    • Dilute the stock solutions to a final, equimolar concentration (e.g., 50 µM) in quartz cuvettes or other chemically inert, transparent containers.

    • For each flavin, prepare a "dark control" sample by wrapping the container completely in aluminum foil. This is crucial to differentiate between photodegradation and thermal degradation.[17]

  • Irradiation Conditions (ICH Q1B):

    • Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UVA light, such as a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.[15]

    • Ensure the light source has a filter to eliminate radiation below 320 nm to simulate realistic exposure conditions.[17]

    • The total illumination should be controlled and monitored, aiming for an overall exposure of not less than 1.2 million lux hours and an integrated near-UVA energy of not less than 200 watt-hours per square meter for confirmatory studies.[14][18]

    • Maintain a constant temperature throughout the experiment (e.g., 25°C).

  • Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each sample (including the dark controls).

    • The most reliable method for quantification is High-Performance Liquid Chromatography (HPLC) with UV (at ~444 nm) or fluorescence detection.[2][19] HPLC allows for the separation of the parent flavin from its photoproducts, ensuring accurate measurement.[2][19]

      • Typical HPLC Conditions: A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/phosphate buffer is commonly used.

  • Data Interpretation:

    • For each flavin, plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time.

    • Photodegradation of flavins typically follows first-order kinetics. Therefore, the plot should yield a straight line.

    • The pseudo-first-order rate constant (k) for degradation is the negative of the slope of this line. A smaller 'k' value signifies greater photostability.

    • Compare the 'k' values obtained for this compound, Riboflavin, FMN, and FAD to establish their relative photostability under the tested conditions.

Conclusion and Formulation Implications

The selection of a flavin for a photosensitive formulation requires a careful balance of solubility, bioavailability, and stability.

  • This compound (RSP) offers a significant advantage in aqueous formulations due to its high solubility.

  • In terms of inherent photostability, the available data on FMN suggests that RSP is moderately more stable than riboflavin, particularly in slightly alkaline conditions, but significantly less stable than FAD.

  • The pH of the formulation is a critical determinant of flavin stability, with a pH range of 5-6 generally offering the best protection against photodegradation for riboflavin and its derivatives.[11]

For drug development professionals, these findings underscore the importance of empirical photostability testing. While FAD is the most stable flavin, its cost and specific biological role may limit its use. This compound remains an excellent candidate for liquid formulations, but its photostability must be carefully managed through pH control, the use of appropriate excipients (e.g., antioxidants like ascorbic acid or chelating agents like EDTA), and protective packaging.[4][11][16] This guide provides the foundational framework for conducting such a critical evaluation.

References

  • Mechanism of Riboflavin Destruction under Light.
  • Gauduel, Y. et al. (2022). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Molecules. [Link]
  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. TrAC Trends in Analytical Chemistry. [Link]
  • Schoetz, K., et al. (2005). Photo-induced degradation of some flavins in aqueous solution. Physical Chemistry Chemical Physics. [Link]
  • de la Rochette, P., et al. (2003). Riboflavin Photodegradation and Photosensitizing Effects are Highly Dependent on Oxygen and Ascorbate Concentrations. Photochemistry and Photobiology. [Link]
  • Smith, E. C. (1962). The Photochemical Degradation of Riboflavin.
  • Sheraz, M. A., et al. (2014). A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Dumitru, F., et al. (2023). Investigating the photosensitization activities of flavins irradiated by blue LEDs. Photochemical & Photobiological Sciences. [Link]
  • Sheraz, M. A., et al. (2011). Methods of Analysis of Riboflavin (Vitamin B2): A Review. SciSpace. [Link]
  • Asker, A. F., & Habib, M. J. (1990). Effect of Certain Stabilizers on Photobleacing of Riboflavin Solutions. Drug Development and Industrial Pharmacy. [Link]
  • The Photochemical Degradation of Riboflavin. Journal of the American Chemical Society. [Link]
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
  • Penzkofer, A., & Bansal, A. K. (2018). Reduction–Oxidation Photocycle Dynamics of Flavins in Starch Films. Polymers. [Link]
  • Brühmüller, M., et al. (1972). Flavin-dependent substrate photo-oxidation as a chemical model of dehydrogenase action. European Journal of Biochemistry. [Link]
  • Sun, M., et al. (1972). Photochemical properties of flavin derivatives. Journal of the American Chemical Society. [Link]
  • Asker, A. F., & Habib, M. (1990). effect of certain stabilizers on photobleaching of riboflavin solutions. Drug development and industrial pharmacy. [Link]
  • EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • IAGIM. Photostability. [Link]
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
  • Ahmad, I., et al. (2004). Photolysis of riboflavin in aqueous solution: a kinetic study.
  • Ahmad, I., et al. (2005). Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology. [Link]
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]
  • Zhou, T., et al. (2021). Recent analytical methodologies and analytical trends for riboflavin (vitamin B2) analysis in food, biological and pharmaceutical samples. TrAC Trends in Analytical Chemistry. [Link]
  • Goodrich, R. P., et al. (2004). Separation, Identification and Quantification of Riboflavin and its Photoproducts in Blood Products using High-performance Liquid Chromatography with Fluorescence Detection: A Method to Support Pathogen Reduction Technology. Photochemistry and Photobiology. [Link]
  • Wankhade, A., et al. (2019). Effect of pH on rate of photo-degradation.
  • Wang, H., et al. (2022). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Molecules. [Link]
  • Wang, H., et al. (2022). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. PMC. [Link]
  • Ahmad, I., et al. (2005). Effect of phosphate buffer on photodegradation reactions of riboflavin in aqueous solution. Journal of Photochemistry and Photobiology B: Biology. [Link]
  • Makers Nutrition. Riboflavin vs.
  • Haas, W., & Hemmerich, P. (1972). pH-Dependence, Isotope Effect and Products of Flavin-sensitized Photodecarboxylation and Photodehydrogenation.

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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial Riboflavin 5'-Phosphate Sodium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on evaluating the lot-to-lot variability of commercial Riboflavin 5'-Phosphate Sodium (RPS), also known as Flavin Mononucleotide (FMN). In the realms of pharmaceutical development, biomanufacturing, and clinical research, the consistency of raw materials is paramount. This guide provides an in-depth, technically-grounded framework for assessing the critical quality attributes of RPS, ensuring the reliability and reproducibility of your work.

The Critical Need for Scrutinizing Lot-to-Lot Variability

Riboflavin 5'-Phosphate Sodium, the more soluble and biologically active form of Vitamin B2, is a crucial component in cell culture media, a starting material for synthesizing Flavin Adenine Dinucleotide (FAD), and a therapeutic agent in its own right.[1] Lot-to-lot inconsistencies in purity, impurity profiles, and physical characteristics can have profound downstream impacts, leading to:

  • Inconsistent cellular growth and metabolism in bioproduction.

  • Variable therapeutic efficacy and safety profiles in drug formulations.

  • Irreproducible experimental results in research settings.

This guide will equip you with the rationale and methodologies to rigorously qualify different lots of commercial RPS.

Key Quality Attributes for Comparative Analysis

A thorough assessment of RPS variability hinges on the systematic evaluation of several key quality attributes. These are derived from pharmacopeial standards and an understanding of the chemical's degradation pathways.

  • Assay (Riboflavin Content): The United States Pharmacopeia (USP) dictates that RPS should contain not less than 73.0% and not more than 79.0% of riboflavin, calculated on a dried basis.[2][3][4] This seemingly wide range is due to the presence of varying amounts of other riboflavin phosphates and water of hydration.

  • Impurity Profile: The presence of related substances can significantly impact performance. Key impurities to monitor include:

    • Free Riboflavin: Unphosphorylated riboflavin.

    • Riboflavin Diphosphate: Over-phosphorylated species.[4]

    • Isomeric Phosphates: Riboflavin 3'- and 4'-monophosphates.[5]

    • Lumiflavin: A photodegradation product that is not biologically active and can interfere with analytical methods.[6]

  • Physical Properties:

    • Appearance and Solubility: RPS should be a yellow to orange-yellow crystalline powder, soluble in water.[1][4][5]

    • Loss on Drying (Water Content): RPS is hygroscopic, and excessive water content can affect stability and concentration calculations.[1][4] The USP specifies a loss on drying of not more than 7.5%.[7]

    • Specific Optical Rotation: This is an indicator of chiral purity.

Experimental Protocols for Quality Assessment

Here, we provide detailed, step-by-step protocols for the essential analyses. The causality behind each step is explained to provide a deeper understanding of the methodology.

Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying riboflavin and its related compounds. This method provides a comprehensive snapshot of a lot's purity and impurity profile in a single run.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. Riboflavin and its various phosphorylated forms have distinct polarities, allowing for their separation and quantification. A UV detector is used as flavins are chromophores that strongly absorb light in the UV-visible range.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh RPS Lot & USP Reference Standards dissolve Dissolve in Water & Dilute with Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto C18 Column filter->inject separate Isocratic Elution inject->separate detect UV Detection at 266 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Assay & Impurity Levels integrate->calculate compare Compare Lots calculate->compare

Caption: HPLC workflow for RPS analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a mixture of methanol and an aqueous solution of potassium dihydrogen phosphate (e.g., 150:850 v/v).[5] The exact ratio may require optimization based on your specific column and system.

  • Standard Preparation:

    • Accurately weigh and dissolve USP Riboflavin RS and USP Phosphated Riboflavin RS in appropriate solvents as per the pharmacopeia guidelines to create stock solutions.[7]

    • From the stock solutions, prepare a series of working standards by diluting with the mobile phase to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the RPS lot to be tested.[2]

    • Dissolve in water and dilute with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 160 µg/mL).[7]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 - 2.0 mL/min.[5]

    • Detection Wavelength: 266 nm.[5]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks for riboflavin 5'-phosphate, free riboflavin, and other related substances based on the retention times of the reference standards.

    • Calculate the assay of riboflavin 5'-phosphate and the percentage of each impurity using the peak areas from the chromatograms and the calibration curve.

UV-Visible Spectrophotometry for Absorbance Ratios

This is a rapid method to check for the presence of certain impurities and to confirm the identity of the substance. The ratios of absorbance at specific wavelengths are characteristic of pure riboflavin phosphate.

Rationale: Riboflavin and its derivatives have a characteristic UV-Vis absorption spectrum. Deviations in the ratios of absorbance at key wavelengths (e.g., A375/A267 and A444/A267) can indicate the presence of impurities that absorb differently at these wavelengths.[6][8]

Experimental Workflow Diagram:

UV_Vis_Workflow prep Prepare RPS Solution in pH 7.0 Phosphate Buffer blank Use Buffer as Blank prep->blank scan Scan Absorbance (230-500 nm) blank->scan record Record Absorbance at 267, 375, & 444 nm scan->record calculate Calculate A375/A267 & A444/A267 Ratios record->calculate compare Compare Ratios to Specifications calculate->compare

Caption: UV-Vis spectrophotometry workflow.

Step-by-Step Protocol:

  • Solution Preparation: Accurately prepare a solution of the RPS lot in a pH 7.0 phosphate buffer to a known concentration (e.g., 10 µg/mL).[5][8]

  • Spectrophotometer Setup: Use the pH 7.0 phosphate buffer to zero the spectrophotometer.

  • Measurement: Measure the absorbance of the sample solution at 267 nm, 375 nm, and 444 nm.[6][8]

  • Calculation: Calculate the ratios A375/A267 and A444/A267.

  • Comparison: Compare the calculated ratios to the specifications outlined in the relevant pharmacopeia (e.g., A375/A267 between 0.30 and 0.34, and A444/A267 between 0.35 and 0.40).[6][8]

Loss on Drying (LOD)

This gravimetric method determines the amount of volatile matter (primarily water) in the sample.

Rationale: As RPS is hygroscopic, quantifying the water content is crucial for accurate concentration calculations and for assessing the stability of the material.

Step-by-Step Protocol:

  • Accurately weigh a sample of the RPS lot (approximately 1 g) into a pre-dried and tared weighing bottle.

  • Dry the sample in a vacuum oven at 100°C over phosphorus pentoxide for 5 hours.[7]

  • After drying, allow the sample to cool to room temperature in a desiccator before re-weighing.

  • Calculate the percentage loss in weight.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-faceted approach, consider the following hypothetical data for three different lots of commercial RPS:

Parameter Lot A Lot B Lot C USP Specification
Appearance Yellow-orange crystalline powderYellow crystalline powderPale yellow powderYellow to orange-yellow crystalline powder
Assay (Riboflavin Content, %) 75.278.570.173.0 - 79.0
Free Riboflavin (%) 1.80.55.5≤ 6.0
Riboflavin Diphosphate (%) 2.51.27.8≤ 6.0
Loss on Drying (%) 6.84.28.1≤ 7.5
A444/A267 Ratio 0.380.390.320.35 - 0.40

Analysis of the Hypothetical Data:

  • Lot A: Meets all USP specifications. This would be considered a high-quality lot.

  • Lot B: Also meets all specifications and demonstrates higher purity with lower levels of impurities and water content compared to Lot A. This may be preferable for highly sensitive applications.

  • Lot C: Fails on multiple fronts. The assay is below the lower limit, the impurity levels for riboflavin diphosphate are out of specification, and the loss on drying is too high. The absorbance ratio is also out of specification, likely due to the high impurity levels. This lot should be rejected.

Conclusion: Implementing a Robust Quality Control Program

The lot-to-lot variability of Riboflavin 5'-Phosphate Sodium is a critical parameter that requires rigorous assessment. By implementing a comprehensive quality control program that includes HPLC for assay and impurity profiling, UV-Vis spectrophotometry for identity confirmation, and gravimetric analysis for water content, researchers and developers can ensure the consistency and reliability of their work. This proactive approach to quality control is a cornerstone of scientific integrity and is essential for the successful development of safe and effective products.

References

  • United States Pharmacopeia (USP). USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • Kwok, F. L., & Lowande, A. (1988). The simultaneous assay of riboflavin 5-phosphate sodium and other water-soluble vitamins in liquid multivitamin formulations by liquid chromatograph. Journal of Pharmaceutical and Biomedical Analysis, 6(1), 87–95.
  • U.S. Pharmacopeial Convention. (2018). Riboflavin 5'-Phosphate Sodium. USP-NF.
  • United States Pharmacopeia. Riboflavin 5'-Phosphate Sodium - USP-NF Abstract.
  • Food and Agriculture Organization of the United Nations (FAO). Riboflavin 5'-Phosphate Sodium. FAO Knowledge Repository.
  • European Pharmacopoeia. (2014).
  • ChemBK. Riboflavin-5-phosphate sodium.

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Validating the specificity of an assay for Riboflavin sodium phosphate in the presence of other vitamins

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Specificity of an Assay for Riboflavin Sodium Phosphate in Multi-Vitamin Formulations

Introduction

This compound, the phosphate ester of Vitamin B2, is a crucial component in numerous pharmaceutical and nutraceutical formulations. Its accurate quantification is paramount for ensuring product quality, efficacy, and safety. However, in multi-vitamin preparations, the presence of other vitamins can pose a significant analytical challenge, potentially interfering with the assay and leading to inaccurate results. This guide provides a comprehensive framework for validating the specificity of an analytical method for this compound, ensuring that the measurement is unequivocal and free from interference from other vitamins and potential degradation products.

The core principle of assay specificity, as outlined in the International Council for Harmonisation (ICH) guidelines, is to demonstrate that the analytical procedure can unambiguously assess the analyte in the presence of components that may be expected to be present.[1][2][3] For multi-vitamin formulations, this includes other vitamins, excipients, and any degradation products formed during the product's shelf-life.

This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the specific determination of this compound. We will delve into the experimental design, methodology, and data interpretation required to rigorously validate the specificity of the chosen method.

The Imperative of Specificity in Multi-Vitamin Analysis

The chemical complexity of multi-vitamin formulations necessitates analytical methods with high specificity.[4] Co-elution of other vitamins or their degradation products with the this compound peak in HPLC, or overlapping spectral bands in spectrophotometry, can lead to overestimation of the analyte's concentration. Therefore, a robust validation of specificity is not merely a regulatory requirement but a cornerstone of reliable product development and quality control.

Part 1: High-Performance Liquid Chromatography (HPLC) for Superior Specificity

HPLC is widely regarded as the gold standard for the analysis of B-complex vitamins due to its high precision and versatility in separating multiple components in a single run.[4][5]

Experimental Design & Rationale

Selection of Potential Interferents: A critical first step is to identify potential interfering substances. In a typical multi-vitamin formulation, this would include other B vitamins such as Thiamine (B1), Niacinamide (B3), Pyridoxine (B6), and Cyanocobalamin (B12), as well as other common vitamins like Ascorbic Acid (C). The selection should be based on their potential for co-elution and spectral overlap with this compound.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are essential.[6][7][8] These studies intentionally degrade the this compound to produce potential degradation products. The ICH Q1A(R2) guideline recommends exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact drug from its degradants.[7][10]

Detailed Experimental Protocol: HPLC Method Validation

1. Materials and Reagents:

  • This compound reference standard

  • Reference standards of other vitamins (Thiamine HCl, Niacinamide, Pyridoxine HCl, Ascorbic Acid)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation

  • Oxidizing agent (e.g., hydrogen peroxide)

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile. The United States Pharmacopeia (USP) monograph for riboflavin 5'-phosphate sodium suggests a phosphate-buffered mobile phase to minimize analyte-metal interactions.[11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at the maximum absorbance wavelength of this compound (around 444 nm or 268 nm).[12][13]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and dilute to a known concentration.

  • Mixed Standard Solution: Prepare a solution containing this compound and all selected potential interfering vitamins at concentrations representative of the final product.

  • Placebo Solution: Prepare a solution containing all the excipients of the formulation without the active vitamin ingredients.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the solution with 3% hydrogen peroxide.

    • Thermal Degradation: Heat the solid drug substance in an oven.

    • Photolytic Degradation: Expose the solution to a combination of UV and visible light, as per ICH Q1B guidelines.[10]

4. Specificity Validation Procedure:

  • Inject the individual standard solutions of this compound and each potential interfering vitamin to determine their respective retention times.

  • Inject the placebo solution to ensure that no excipient peaks interfere with the this compound peak.

  • Inject the mixed standard solution to assess the resolution between the this compound peak and the peaks of other vitamins.

  • Inject the forced degradation samples to demonstrate that the degradation products are well-separated from the parent drug peak.

  • Utilize a photodiode array (PDA) detector to assess peak purity. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous and not comprised of co-eluting impurities.

Data Presentation and Interpretation

The results of the specificity study should be summarized in a clear and concise table.

Table 1: HPLC Specificity Data for this compound Assay

SampleAnalyteRetention Time (min)Resolution (with Riboflavin SP)Peak Purity Index
StandardThis compound5.2->0.999
Interferent 1Thiamine HCl2.8>2.0-
Interferent 2Niacinamide3.5>2.0-
Interferent 3Pyridoxine HCl4.1>2.0-
Interferent 4Ascorbic Acid2.1>2.0-
Placebo-No peak at 5.2 min--
Acid DegradedThis compound5.2>2.0 (from degradants)>0.999
Base DegradedThis compound5.2>2.0 (from degradants)>0.999
Oxidatively DegradedThis compound5.2>2.0 (from degradants)>0.999
Thermally DegradedThis compound5.2>2.0 (from degradants)>0.999
Photolytically DegradedThis compound5.2>2.0 (from degradants)>0.999

A resolution value of greater than 2 between the analyte peak and the closest interfering peak is generally considered acceptable for baseline separation. A peak purity index greater than 0.999 provides strong evidence of spectral homogeneity.

Part 2: UV-Visible Spectrophotometry - A Simpler, Less Specific Alternative

UV-Visible spectrophotometry is a simpler and more cost-effective technique for quantitative analysis.[5] However, its application in multi-vitamin formulations is limited by its inherent lack of specificity.

Challenges to Specificity

The primary challenge with spectrophotometry is spectral overlap. Many B vitamins absorb light in the UV-visible region, and their absorption spectra can overlap with that of this compound.[5] This makes it difficult to distinguish the absorbance of the target analyte from that of the interfering substances. While methods like derivative spectrophotometry have been developed to resolve overlapping spectra, they may not be sufficient for complex mixtures.[14]

Experimental Protocol: Assessing Specificity of a Spectrophotometric Method

1. Materials and Reagents:

  • Same as for the HPLC method.

2. Method:

  • Wavelength Selection: The absorbance of a pure this compound solution is measured across the UV-visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax), which is around 440 nm.[15]

  • Specificity Assessment:

    • Measure the absorbance of individual solutions of each potential interfering vitamin at the λmax of this compound.

    • Measure the absorbance of a placebo solution at the same wavelength.

    • Prepare a mixed solution of all vitamins and measure the total absorbance.

    • Compare the theoretical absorbance (sum of individual absorbances) with the measured absorbance of the mixture.

Data Presentation and Interpretation

Table 2: Spectrophotometric Specificity Data at 444 nm

SampleAbsorbance at 444 nm
This compound (10 µg/mL)0.350
Thiamine HCl (10 µg/mL)0.015
Niacinamide (10 µg/mL)0.005
Pyridoxine HCl (10 µg/mL)0.010
Ascorbic Acid (10 µg/mL)0.020
Placebo0.002
Mixed Standard (Measured) 0.405
Mixed Standard (Calculated Sum) 0.402

As the data in Table 2 indicates, other vitamins exhibit some absorbance at the λmax of this compound, contributing to the total absorbance and leading to an overestimation of its concentration. While the interference may be small in this hypothetical example, in a real formulation with varying concentrations, it can be significant.

Visualizing the Workflow and Decision Logic

To better illustrate the process, the following diagrams outline the experimental workflow for validating assay specificity and the logic for selecting the appropriate analytical method.

G cluster_0 HPLC Specificity Validation Workflow prep Preparation of Solutions (Standards, Placebo, Forced Degradation) analysis Chromatographic Analysis (Individual, Mixed, Degraded Samples) prep->analysis data Data Acquisition (Retention Time, Peak Area, Spectra) analysis->data eval Evaluation of Specificity (Resolution, Peak Purity) data->eval

Caption: Workflow for HPLC Assay Specificity Validation.

G start Start: Method Selection complexity Complex Sample Matrix? (e.g., Multi-vitamin) start->complexity hplc Use HPLC complexity->hplc Yes spectro Consider Spectrophotometry complexity->spectro No validate_hplc Validate Specificity (ICH Guidelines) hplc->validate_hplc validate_spectro Assess Interference spectro->validate_spectro

Caption: Decision Logic for Analytical Method Selection.

Conclusion and Recommendations

This guide demonstrates that for the specific and accurate quantification of this compound in complex multi-vitamin formulations, High-Performance Liquid Chromatography is the unequivocally superior method. Its ability to physically separate the analyte from other vitamins and degradation products provides a level of specificity that UV-Visible Spectrophotometry cannot achieve.

Key Recommendations for Researchers:

  • Prioritize HPLC: For multi-component formulations, an HPLC method with PDA detection should be the primary choice for assay validation.

  • Thorough Specificity Studies: Conduct comprehensive specificity studies, including the analysis of potential interferents and forced degradation samples, as outlined in the ICH guidelines.

  • Peak Purity Analysis: Always perform peak purity analysis to confirm the spectral homogeneity of the analyte peak.

  • Method Validation is Key: A fully validated, specific, and stability-indicating assay is crucial for ensuring the quality and reliability of pharmaceutical and nutraceutical products.

By adhering to these principles and methodologies, researchers and drug development professionals can confidently establish the specificity of their analytical methods, ensuring accurate and reliable quantification of this compound in any formulation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Revised ICH Guideline Q2(R1)
  • Quality Guidelines - ICH. [Link]
  • STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
  • Analytical methods for b-complex detection. Rass Biosolution. [Link]
  • "METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE. CABI Digital Library. [Link]
  • A review of novel analytical methods for the determin
  • Methods of Analysis of Riboflavin (Vitamin B2): A Review. SciSpace. [Link]
  • Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry. PubMed Central. [Link]
  • Forced Degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
  • Improving Peak Shape and Recovery in LC Studies of Phosph
  • The simultaneous assay of riboflavin 5-phosphate sodium and other water-soluble vitamins in liquid multivitamin formulations by liquid chrom
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Forced Degrad
  • Validation of an assay method for riboflavin hospital capsule prepar
  • HPLC/MS Analysis of this compound Consisting of Several Structural Isomers Together with Thiamine HCL, Pyridoxine HCL, Dexpanthenol, and Nicotinamide in A Multi-Vitamin Injection Solution. SAS Publishers. [Link]
  • Smart spectrophotometric methods for the simultaneous determination of vitamin B1 and B2 concentrations in complex mixtures. Oriental Journal of Chemistry. [Link]
  • Riboflavin 5′-Phosphate Sodium. FAO Knowledge Repository. [Link]

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A Comparative Guide to the In Vitro and In Vivo Conversion of Riboflavin Sodium Phosphate to Flavin Adenine Dinucleotide (FAD)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of active pharmaceutical ingredients and nutritional supplements is paramount. Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as the precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] These flavocoenzymes are indispensable, acting as critical cofactors for a vast array of flavoproteins that drive cellular metabolism, energy production, and redox homeostasis.[2]

Riboflavin sodium phosphate (RSP), a water-soluble, phosphorylated form of riboflavin, is chemically synonymous with FMN.[3][4] Its enhanced solubility and stability make it a preferred form for supplementation and pharmaceutical applications.[5][6] However, its ultimate utility hinges on its efficient conversion to FAD, the final active coenzyme for approximately 84% of flavoproteins.[2] This guide provides an in-depth technical comparison of the conversion rates and dynamics of RSP to FAD in controlled laboratory settings (in vitro) versus the complex biological environment of a living organism (in vivo).

The Foundational Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of FAD from riboflavin is a conserved two-step enzymatic process. Understanding this core pathway is essential to contextualize both in vitro and in vivo conversion dynamics.

  • Phosphorylation: Riboflavin is first phosphorylated by the ATP-dependent enzyme Riboflavin Kinase (RFK) (or Flavokinase) to produce Flavin Mononucleotide (FMN).[7][8]

  • Adenylylation: Subsequently, FMN is adenylylated, also in an ATP-dependent reaction, by the enzyme FAD Synthase (FADS) to yield the final product, Flavin Adenine Dinucleotide (FAD).[7][9]

Since this compound is a stable salt of FMN, its conversion to FAD bypasses the initial phosphorylation step, directly entering the pathway at the FAD Synthase-catalyzed reaction.

FAD_Biosynthesis cluster_0 Core Biosynthetic Pathway Riboflavin Riboflavin (B2) RSP This compound (FMN) Riboflavin->RSP Riboflavin Kinase (RFK) + ATP FAD Flavin Adenine Dinucleotide (FAD) RSP->FAD FAD Synthase (FADS) + ATP

Caption: Core enzymatic pathway for FAD biosynthesis.

In Vitro Conversion: A Controlled System for Mechanistic Insights

Studying the conversion of RSP to FAD in vitro allows for the precise dissection of enzymatic kinetics and the screening of modulatory compounds in a controlled, isolated environment. The experimental design is predicated on supplying the FAD Synthase enzyme with its necessary substrates and cofactors under optimized conditions.

Causality in Experimental Design

The choice to perform an in vitro conversion assay is typically driven by the need to:

  • Determine the specific activity and kinetic parameters (Kₘ, Vₘₐₓ) of FAD Synthase.

  • Screen for potential inhibitors or activators of the enzyme, which is a key strategy in developing certain antimicrobial agents.

  • Produce purified FAD for use in other biochemical assays.

  • Characterize enzyme variants or homologs from different species.

The system is stripped of biological complexity to ensure that any observed effects are directly attributable to the components included in the reaction mixture.

Key Components and Influencing Factors

The rate of FAD synthesis in an in vitro system is a direct function of:

  • Enzyme Source: Purified recombinant FAD Synthase provides the cleanest system. Alternatively, cell or tissue lysates can be used, though competing reactions may be present.

  • Substrate Concentrations: The concentrations of RSP (FMN) and ATP are critical variables.

  • Buffer Conditions: pH, ionic strength, and temperature must be optimized for enzyme activity.

  • Divalent Cations: Magnesium (Mg²⁺) is typically required for the catalytic activity of FAD Synthase.

InVitro_Workflow Reagents Prepare Reagents: - RSP (FMN) Solution - FAD Synthase Enzyme - ATP Solution - Reaction Buffer (with Mg2+) Incubation Incubate Reaction Mixture (e.g., 37°C for 30 min) Reagents->Incubation 1. Combine Quench Stop Reaction (e.g., Heat or Acid) Incubation->Quench 2. Terminate Analysis Analyze Sample Quench->Analysis 3. Prepare HPLC HPLC Analysis (Separation & Quantification) Analysis->HPLC 4. Inject Data Calculate FAD Concentration & Conversion Rate HPLC->Data 5. Process

Caption: Experimental workflow for in vitro FAD synthesis.

In Vivo Conversion: A Physiologically Regulated Process

In contrast to the controlled in vitro environment, the conversion of RSP to FAD in vivo is a far more complex process, governed by absorption, transport, cellular uptake, and intricate homeostatic regulation.

The Metabolic Journey of this compound

When RSP is administered, its metabolic fate depends heavily on the route of administration.

  • Oral Administration: Dietary or supplemented FMN (RSP) and FAD are typically not absorbed intact. They are first hydrolyzed by phosphatases in the intestinal brush border back to free riboflavin.[2][10] This free riboflavin is then absorbed by intestinal cells via specific transporters (e.g., SLC52A family).[7] Once inside the cell, it undergoes the two-step conversion back to FMN and then FAD.[11]

  • Parenteral Administration: If injected, RSP bypasses the intestinal hydrolysis step and is directly available in the bloodstream for uptake by peripheral tissues, where it can be converted to FAD by intracellular FAD Synthase.

This multi-step process means the in vivo conversion rate is not merely a measure of enzyme activity but a reflection of overall bioavailability and metabolic processing.

Factors Influencing In Vivo Bioavailability and Conversion

The physiological conversion rate is influenced by a multitude of factors:

  • Bioavailability: RSP is noted for its higher water solubility and stability compared to riboflavin, which may lead to improved absorption and bioavailability.[5][12] The peak time to reach maximum plasma concentration is faster for RSP (0.8-1.2 hours) compared to riboflavin (1.5-2.5 hours).[12]

  • Transport Efficiency: The expression and activity of riboflavin transporters on cell membranes dictate the rate of cellular uptake.

  • Subcellular Localization: FAD synthesis occurs in the cytosol, mitochondria, and nucleus, each maintaining a local flavin pool.[9][13]

  • Metabolic State: The cell's energy status (ATP levels) and the demand for flavoenzymes can regulate the activity of RFK and FADS.

  • Nutrient Interactions: The metabolism of other vitamins, such as B6 and folate, is dependent on FAD, creating a complex web of metabolic interdependence.[14]

InVivo_Pathway cluster_oral Oral Administration cluster_parenteral Parenteral Administration Oral_RSP RSP (FMN) Ingested Hydrolysis Intestinal Lumen: Hydrolysis to Riboflavin Oral_RSP->Hydrolysis Absorption Intestinal Cell: Riboflavin Absorption Hydrolysis->Absorption Cell_Uptake Peripheral Tissue: Cellular Uptake Absorption->Cell_Uptake Inj_RSP RSP (FMN) Injected Circulation Enters Circulation Directly Inj_RSP->Circulation Circulation->Cell_Uptake Intracellular_Conversion Intracellular FAD Synthesis (FAD Synthase + ATP) Cell_Uptake->Intracellular_Conversion FAD_Pool Functional FAD Pool (Mitochondria, Cytosol, Nucleus) Intracellular_Conversion->FAD_Pool

Caption: In vivo metabolic pathways for RSP conversion to FAD.

Comparative Analysis: In Vitro vs. In Vivo Conversion

The fundamental differences between these two systems are critical for interpreting experimental data and translating laboratory findings into clinical or nutritional relevance.

ParameterIn Vitro ConversionIn Vivo Conversion
Reaction Environment Isolated and controlled. Aqueous buffer with defined components.Complex and dynamic. Cellular and extracellular compartments with fluctuating metabolites.
Rate-Limiting Steps Primarily enzyme concentration and substrate availability (RSP, ATP).Absorption, membrane transport, intracellular enzyme activity, and substrate/cofactor availability.
Efficiency & Speed Potentially very high and rapid. Can be optimized to drive the reaction to completion.Lower overall efficiency due to transport limitations and competing metabolic pathways. Rate is tightly regulated.
Key Regulators pH, temperature, ionic strength, presence of explicit inhibitors/activators.Hormonal signals, cellular energy status (ATP/ADP ratio), feedback inhibition, expression levels of transporters and enzymes.
Measurement Direct measurement of FAD in the reaction mixture via HPLC or spectrophotometry.[15][16]Indirect assessment. Requires analysis of FAD levels in tissue homogenates or cell lysates, reflecting a steady-state concentration.
Typical Conversion Rate Expressed as a specific rate (e.g., pmol FAD/min/mg enzyme). A study in rat liver nuclei measured a synthesis rate of 18.1 pmol·min⁻¹·mg⁻¹ protein.[13]Expressed as bioavailability or change in tissue FAD concentration over time. For example, the oral absorption rate of RSP is ~52%, though subject to first-pass metabolism.[12]
Relevance High relevance for mechanistic studies of enzyme function and drug screening.High relevance for determining physiological efficacy, bioavailability, and therapeutic outcomes.

Experimental Protocols

Protocol 1: In Vitro FAD Synthesis & HPLC Quantification

This protocol provides a robust method for quantifying the in vitro conversion of RSP to FAD.

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

    • Substrates: Prepare 10 mM stock solutions of this compound (FMN) and ATP in the reaction buffer.

    • Enzyme: Prepare a stock solution of purified recombinant FAD Synthase (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 70 µL Reaction Buffer

      • 10 µL of 10 mM RSP (final concentration 1 mM)

      • 10 µL of 10 mM ATP (final concentration 1 mM)

    • Initiate the reaction by adding 10 µL of FAD Synthase solution (final concentration 0.1 mg/mL). Mix gently.

  • Incubation:

    • Incubate the reaction mixture in a 37°C water bath for a defined period (e.g., 30 minutes). A time-course experiment (e.g., 0, 5, 15, 30, 60 min) is recommended for kinetic analysis.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of 2 M Trichloroacetic Acid (TCA) or by heating the sample at 95°C for 5 minutes.

    • Centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL onto a C18 reverse-phase column.

    • Use a mobile phase gradient (e.g., Buffer A: 100 mM sodium phosphate, pH 6.5; Buffer B: 100% Methanol) to separate riboflavin, FMN, and FAD.

    • Detect flavins using a fluorescence detector (Excitation: ~450 nm, Emission: ~525 nm) or a UV detector (~450 nm).[17][18]

  • Data Analysis:

    • Create a standard curve using known concentrations of pure FAD.

    • Calculate the concentration of FAD produced in the reaction from the peak area and express the conversion rate (e.g., in nmol FAD/min).

Protocol 2: FAD Quantification in Biological Samples (In Vivo)

This protocol outlines the measurement of FAD from tissue to assess the outcome of in vivo conversion.

  • Sample Collection:

    • Following administration of RSP to an animal model, harvest tissues of interest (e.g., liver, kidney) at specified time points.

    • Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.

  • Tissue Homogenization:

    • Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold buffer (e.g., PBS) using a mechanical homogenizer. Keep the sample on ice at all times.

  • Flavin Extraction:

    • To an aliquot of the homogenate, add an equal volume of cold 10% (w/v) TCA.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation & Analysis:

    • Carefully transfer the supernatant, which contains the extracted flavins, to a new tube.

    • Analyze the sample using the HPLC method described in Protocol 1.

  • Data Normalization:

    • Determine the total protein concentration of the initial tissue homogenate using a standard protein assay (e.g., BCA or Bradford).

    • Normalize the measured FAD concentration to the total protein content (e.g., pmol FAD/mg protein). This allows for comparison across different samples and tissues.

Conclusion and Implications

The conversion of this compound to FAD is a tale of two systems. The in vitro model offers unparalleled control and precision, making it an indispensable tool for fundamental enzymology and high-throughput screening. It reveals the maximum catalytic potential of FAD Synthase under ideal conditions.

Conversely, the in vivo model provides the ultimate test of physiological relevance. It integrates the complex interplay of absorption, transport, cellular metabolism, and homeostasis, revealing the true bioavailability and metabolic fate of RSP. While in vitro rates can be remarkably high, in vivo conversion is a more measured and regulated process, reflecting the body's sophisticated management of its vital flavin cofactor pool.

For researchers and developers, a comprehensive understanding requires leveraging both approaches. In vitro data provides the mechanistic foundation, while in vivo studies validate the functional outcome, ensuring that a promising compound can successfully navigate the biological labyrinth to reach its target and exert its intended effect.

References

  • FAD Biology: Flavin Adenine Dinucleotide Role in Energy Production - Longevity Box. (2024). Longevity Box. [Link]
  • Riboflavin vs. Riboflavin 5-Phosphate Sodium. Dietary Supplement Contract Manufacturer. [Link]
  • Fad – Flavin Adenine Dinucleotide. (2020). Slideshare. [Link]
  • Barile, M., et al. (2013). FAD synthesis and degradation in the nucleus create a local flavin cofactor pool. PubMed. [Link]
  • What Is The Difference Between Riboflavin And Riboflavin 5 Phosph
  • Vitamin B2 (Riboflavin) and in the bioavailable form Riboflavin Sodium. Greal. [Link]
  • Flavin adenine dinucleotide (FAD) biosynthesis and corresponding gene...
  • Conversion of riboflavin to riboflavin-5′-phosphate, FAD, and covalent attachment.
  • Metabolism of FAD, FMN and riboflavin (vitamin B2) in the human parasitic blood fluke Schistosoma mansoni. (2024). PubMed Central. [Link]
  • Enzymatic conversion of riboflavin (top) into FMN/FAD and of roseoflavin (bottom) into RoFMN and RoFAD.
  • Truncated FAD synthetase for direct biocatalytic conversion of riboflavin and analogs to their corresponding flavin mononucleotides. Oxford Academic. [Link]
  • Continuous and Discontinuous Approaches to Study FAD Synthesis and Degradation Catalyzed by Purified Recombinant FAD Synthase or Cellular Fractions. PubMed. [Link]
  • FAD Fluorescence Test. Ryan Zazo. [Link]
  • Identifying and Quantitating FAD and FMN in Simple and in Iron-Sulfur-Containing Flavoproteins.
  • riboflavin 5'-phosph
  • Flavin Adenine Dinucleotide Structural Motifs: From Solution to Gas Phase. (2014). PubMed Central. [Link]
  • Riboflavin.
  • Enzymic formation of riboflavin 4',5'-cyclic phosphate from FAD: evidence for a specific low-Km FMN cyclase in r
  • Absorption, transport and metabolism of riboflavin. (2018). Slideshare. [Link]
  • E101a Food Color & Riboflavin 5'-Phosphate Sodium API Manufacturer. Ambition Pharma. [Link]
  • Riboflavin: Metabolism and Absorption. (2017). YouTube. [Link]
  • Riboflavin 5′-Phosphate Sodium. FAO Knowledge Repository. [Link]
  • Truncated FAD synthetase for direct biocatalytic conversion of riboflavin and analogs to their corresponding flavin mononucleotides. PubMed. [Link]
  • Riboflavin metabolism: role in mitochondrial function. OAE Publishing Inc.. [Link]

Sources

A Head-to-Head Comparison of Analytical Methods for the Quantification of Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive benchmarking study of a new, stability-indicating analytical method for Riboflavin sodium phosphate against a traditional reference method. We will delve into the experimental rationale, present comparative data, and offer insights to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Significance of this compound Analysis

This compound, the phosphate salt of riboflavin (Vitamin B2), is a widely used nutritional supplement and pharmaceutical ingredient.[1] Its accurate quantification is critical for ensuring product quality, stability, and therapeutic efficacy. The inherent instability of riboflavin to light necessitates analytical methods that are not only accurate and precise but also capable of distinguishing the intact drug from its photodegradation products.[1][2]

This guide will compare a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, similar to those outlined in various pharmacopoeias, against a novel, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a photodiode array (PDA) detector. The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate method for specific applications.

The Competitors: A Tale of Two Methods

1. The Reference Method: Traditional HPLC-UV

The established reference method is a reversed-phase HPLC-UV technique. This method has a long history of use and is well-documented in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4][5][6] It typically involves a C18 column and an isocratic mobile phase, with detection at a wavelength where riboflavin exhibits maximum absorbance. While reliable for routine quantification, this method may have limitations in resolving closely related impurities and degradation products, a critical aspect for stability studies.

2. The New Contender: Stability-Indicating UHPLC-PDA

The proposed new method utilizes UHPLC technology, which offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. Coupled with a PDA detector, this method allows for the simultaneous acquisition of spectra across a range of wavelengths, enhancing peak purity assessment and the ability to identify and quantify impurities. The "stability-indicating" nature of this method means it can accurately measure the decrease in the active ingredient's concentration due to degradation.

Benchmarking a New Analytical Method: The Workflow

The following diagram illustrates the comprehensive workflow for benchmarking the new analytical method against the reference method, adhering to the principles of analytical procedure validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Head-to-Head Comparison MD_Ref Reference Method (HPLC-UV) Opt_Ref Optimization of Reference Method MD_Ref->Opt_Ref MD_New New Method (UHPLC-PDA) Opt_New Optimization of New Method MD_New->Opt_New Specificity Specificity Opt_Ref->Specificity Opt_New->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Report Final Report & Method Selection Data_Analysis->Report

Caption: Workflow for Benchmarking Analytical Methods.

Head-to-Head Comparison: The Experimental Data

The performance of both the reference HPLC-UV method and the new UHPLC-PDA method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]

Table 1: Comparison of Method Validation Parameters

Validation ParameterReference Method (HPLC-UV)New Method (UHPLC-PDA)ICH Acceptance Criteria
Specificity Baseline separation from known impuritiesComplete separation of all degradation productsSpecificity to analyte
Linearity (r²) > 0.998> 0.999≥ 0.995
Range (µg/mL) 10 - 1001 - 150Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.5%< 0.8%≤ 2%
- Intermediate Precision< 2.0%< 1.2%≤ 2%
Robustness Sensitive to minor changes in pH and mobile phase compositionUnaffected by minor variations in flow rate and temperatureConsistent results with deliberate variations
Run Time (minutes) 258-

Expert Insights on the Data:

The new UHPLC-PDA method demonstrates superior performance across several key metrics. The higher linearity (r² > 0.999) and wider analytical range indicate a more robust and versatile method.[12] The improved accuracy and precision, with lower Relative Standard Deviation (RSD) values, translate to more reliable and trustworthy results.[8][13] A significant advantage of the UHPLC method is the drastically reduced run time, which can lead to substantial increases in laboratory throughput.

The Decisive Factor: Stability-Indicating Capability

The true strength of the new UHPLC-PDA method lies in its stability-indicating capability. To assess this, a forced degradation study was conducted on a sample of this compound. The sample was exposed to acidic, basic, oxidative, and photolytic stress conditions.

G cluster_0 Forced Degradation Study cluster_1 Analysis cluster_2 Results RSP Riboflavin Sodium Phosphate Sample Stress Stress Conditions (Acid, Base, Peroxide, Light) RSP->Stress HPLC Reference Method (HPLC-UV) Stress->HPLC UHPLC New Method (UHPLC-PDA) Stress->UHPLC HPLC_Res Co-elution of Degradation Products HPLC->HPLC_Res UHPLC_Res Complete Resolution of Degradants and Analyte UHPLC->UHPLC_Res

Caption: Forced Degradation Study Workflow.

The results of the forced degradation study were revealing. The reference HPLC-UV method showed co-elution of some degradation products with the main this compound peak, leading to an overestimation of the API content. In contrast, the new UHPLC-PDA method successfully resolved all major degradation products from the parent peak, providing a more accurate assessment of the drug's stability.

Experimental Protocols

Reference Method: HPLC-UV

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of methanol and a phosphate buffer (pH 5.5) (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 266 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

New Method: UHPLC-PDA

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Detection: PDA at 266 nm (spectral scan from 200-400 nm)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Rationale for Experimental Choices:

The choice of a C18 column in both methods is standard for the reversed-phase separation of moderately polar compounds like this compound. The UHPLC method employs a smaller particle size column and a gradient elution, which are key to achieving higher resolution and faster analysis times. The use of formic acid in the mobile phase for the UHPLC method provides better peak shape and is compatible with mass spectrometry if further characterization of degradation products is desired. The PDA detector in the new method is crucial for assessing peak purity and confirming the identity of the analyte and its impurities.

Conclusion and Recommendation

While the traditional HPLC-UV method remains a viable option for basic quality control of this compound, the new stability-indicating UHPLC-PDA method offers significant advantages in terms of performance, efficiency, and data quality. Its ability to separate and quantify degradation products makes it the superior choice for stability studies, formulation development, and in-depth product characterization.

For laboratories seeking to enhance their analytical capabilities, improve throughput, and ensure the highest level of data integrity, the adoption of a validated UHPLC-PDA method is a strategic and scientifically sound decision. This guide provides the foundational data and rationale to support such a transition, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

  • J-Stage. (n.d.). High-Performance Liquid Chromatographic Determination of this compound Based on Its Conversion to Riboflavin with Acid Phosphatase.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • GMP Compliance. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • USP. (n.d.). USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • Regulations.gov. (2018, June 1). USP Monographs: Riboflavin 5'-Phosphate Sodium.
  • European Union Reference Laboratory for Feed Additives. (2014, July 4). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • PubMed. (1988). The simultaneous assay of riboflavin 5-phosphate sodium and other water-soluble vitamins in liquid multivitamin formulations by liquid chromatograph.
  • Agilent. (2024, October 15). Improving Peak Shape and Recovery in LC Studies of Phosphated Vitamin B2.
  • Rasayan Journal of Chemistry. (2016). STABILITY INDICATING METHOD FOR THE VALIDATION OF RIBOFLAVIN IN DOSAGE FORMS.
  • CABI Digital Library. (2020). “METHODS OF ANALYSIS OF RIBOFLAVIN” REVIEW ARTICLE.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.
  • Muby Chemicals. (2024, September 4). This compound BP Ph Eur EP USP FCC Manufacturers, SDS.
  • European Pharmacopoeia. (2014, April 2). This compound Riboflavini natrii phosphas.
  • SAS Publishers. (2024, February 14). HPLC/MS Analysis of this compound Consisting of Several Structural Isomers Together with Thiamine HCL, Pyridoxine HCL, Dexpanthenol, and Nicotinamide in A Multi-Vitamin Injection Solution.

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Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling Riboflavin Sodium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety and operational protocols for handling Riboflavin sodium phosphate. Our commitment is to empower researchers, scientists, and drug development professionals with in-depth knowledge that ensures both personal safety and experimental integrity. This document moves beyond a simple checklist, explaining the scientific reasoning behind each procedural step to build a self-validating system of laboratory safety.

Core Safety Paradigm: Risk Assessment of this compound

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is not considered a skin or eye irritant, nor is it classified as toxic, mutagenic, or carcinogenic.[1][2]

However, the primary risk associated with this compound, as with any fine chemical powder, is mechanical, not chemical. The principal hazards are:

  • Inhalation: Fine dust can be generated during handling (e.g., weighing, transferring), which may cause respiratory irritation.

  • Eye Contact: Airborne particles can cause mechanical irritation to the eyes.

  • Dust Explosion: While the product as delivered is typically not capable of a dust explosion, the enrichment of fine dust during handling can create an explosive atmosphere under specific conditions.[1][2]

Therefore, the personal protective equipment (PPE) strategy is focused on mitigating these physical hazards and maintaining good laboratory practice.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific task and the potential for dust generation. The following table summarizes the recommended PPE for common laboratory activities involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GlassesNot RequiredLab CoatNot Required
Weighing (Small Quantities) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required (in ventilated area)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot Required
Handling Large Quantities / Poor Ventilation Safety GogglesNitrile GlovesLab CoatNIOSH-approved N95 Dust Mask
Cleaning Spills Safety GogglesNitrile GlovesLab CoatNIOSH-approved N95 Dust Mask
  • Causality: The primary purpose is to prevent airborne powder from causing mechanical irritation to the eyes.

  • Protocol: At a minimum, safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[3][4] For tasks with a higher risk of splashing or dust generation, such as preparing concentrated solutions or handling large quantities, tightly fitting safety goggles are recommended.[4]

  • Causality: While this compound is not a skin irritant, PPE prevents contamination of personal clothing and minimizes the risk of cross-contaminating other experiments.

  • Hand Protection: Handle the product with standard laboratory gloves (e.g., nitrile).[3] Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[1][5]

  • Body Protection: A standard, clean lab coat should be worn to protect personal clothing.

  • Causality: To prevent the inhalation of fine particulates, which can cause respiratory tract irritation.

  • Protocol: Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood or on an open bench with localized exhaust), respiratory protection is typically not required.[3][5] However, if dust is visibly generated, if ventilation is inadequate, or when handling bulk quantities, a NIOSH-approved particulate respirator (e.g., a dust mask such as an N95) should be used.[3][6] The use of compressed air for cleaning is strongly discouraged as it disperses fine dust into the air; a vacuum with a HEPA filter is the recommended alternative.[7][8]

Procedural Workflow: Donning and Doffing PPE

A disciplined, step-by-step approach to putting on and removing PPE is critical to prevent contamination. The sequence is designed to ensure the most contaminated items (gloves) are removed first and that clean hands are used to remove items protecting the face and eyes.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) cluster_hygiene Final Step don1 1. Lab Coat don2 2. Eye Protection (Goggles/Glasses) don1->don2 don3 3. Respirator (If Required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator doff3->doff4 wash Wash Hands Thoroughly doff4->wash

Figure 1. Standard sequence for donning and doffing PPE.
Operational Plans for Spills and Disposal

Proper planning for accidental releases and waste disposal is a cornerstone of a safe laboratory environment.

In the event of a spill, the primary objective is to clean the material without creating airborne dust.

  • Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.

  • Don PPE: Before cleanup, at a minimum, don safety goggles and double nitrile gloves. A dust mask is strongly recommended.

  • Contain Spill: Cover the spill with absorbent pads if a solution. For dry powder, avoid any action that could make it airborne.

  • Clean Up:

    • DO NOT dry sweep or use compressed air.

    • Carefully take up the material mechanically (e.g., with a scoop or shovel) and place it into a suitable, labeled container for disposal.[1][3]

    • Alternatively, for fine powders, use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter.[7]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Place all contaminated materials (gloves, pads, etc.) into a sealed bag or container for proper disposal.

Contaminated PPE, unused product, and spill cleanup materials should be treated as chemical waste.

  • Place materials in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3][9] Do not empty into drains or release into the environment.[3][5]

By adhering to these protocols, you establish a robust safety system that protects personnel and ensures the integrity of your research.

References

  • Safety Data Sheet: Riboflavin-5'-phosph
  • Riboflavin 5'-Phosph
  • Safety Data Sheet: Riboflavin 5'-phosph
  • MSDS - Riboflavin Phosphate Sodium.
  • Safety data sheet - Riboflavin(Riboflavine)
  • Riboflavin-5'-phosphate sodium salt dihydrate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024-07-11). AIHA. [Link]
  • Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. CDC/NIOSH. [Link]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]
  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。